molecular formula C10H16O B1678855 Camphor CAS No. 464-49-3

Camphor

Cat. No.: B1678855
CAS No.: 464-49-3
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Description

Camphor is a bicyclic monoterpene ketone with the molecular formula C10H16O, appearing as a white, translucent, waxy solid . This compound is a versatile reagent in scientific research, valued for its broad application in pharmacological, microbiological, and biochemical studies. Its primary research applications include investigating antimicrobial mechanisms, where studies show it induces lipid disorder in bacterial cell membranes, increases membrane permeability, and causes reactive oxygen species (ROS) buildup leading to cell death . In pharmacological research, this compound acts as a counterirritant and mild topical analgesic; it is absorbed through the skin epidermis where it stimulates nerve endings sensitive to heat and cold, producing a warming or cooling sensation and inducing a slight local analgesia . It also serves as a model compound in synthetic organic chemistry due to its distinctive chiral structure and well-documented reactions . The global market for pharma-grade synthetic this compound is steadily expanding, reflecting its growing importance in the development of therapeutic and antimicrobial formulations . Our product is synthetically produced to ensure exceptional batch-to-batch consistency and high purity, making it an ideal and reliable standard for research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
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InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID5030955
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Molecular Weight

152.23 g/mol
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Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor.
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Boiling Point

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F
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Flash Point

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol)
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Density

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99
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Vapor Density

5.24 (Air = 1), Relative vapor density (air = 1): 5.24
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg
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Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses

CAS No.

76-22-2, 21368-68-3
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Melting Point

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F
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Foundational & Exploratory

A Technical Guide to the Determination of the Absolute Configuration of (1R)-(+)-Camphor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The determination of a molecule's absolute configuration is a cornerstone of stereochemistry, with profound implications in pharmacology, materials science, and chemical synthesis. (1R)-(+)-Camphor, a bicyclic monoterpene, has historically served as a benchmark molecule in the development of stereochemical analysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methodologies for assigning the absolute configuration of (1R)-(+)-camphor. The guide moves beyond simple procedural descriptions to explain the underlying causality of experimental choices, emphasizing the validation and trustworthiness of each technique. We will explore chiroptical spectroscopy, X-ray crystallography, and advanced NMR spectroscopic methods, offering field-proven insights and detailed protocols.

Introduction: Chirality and the Cahn-Ingold-Prelog Convention

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers are known as enantiomers. While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, NMR spectra), they differ in their interaction with plane-polarized light and their reactivity with other chiral molecules. The unambiguous assignment of the three-dimensional arrangement of atoms in a chiral molecule is termed its absolute configuration .

The standard nomenclature for describing absolute configuration is the Cahn-Ingold-Prelog (CIP) system.[1][2] This system assigns a priority to each of the four substituents attached to a stereocenter based on atomic number.[3] For (1R)-(+)-camphor, the stereocenter of interest is C1.

The assignment of priorities for the substituents attached to the C1 stereocenter in camphor is as follows:

  • -C(O)- (part of the six-membered ring): The carbon is bonded to an oxygen (doubly, treated as two single bonds) and two other carbons.

  • -CH₂- (part of the six-membered ring): This carbon is bonded to two hydrogens and another carbon.

  • -C(CH₃)₂- (the bridgehead methyls): This carbon is bonded to two other carbons and a hydrogen.

  • -CH₃ (the C7 methyl group): This is a methyl group.

By orienting the molecule with the lowest priority group pointing away from the viewer, the sequence from highest to lowest priority (1→2→3) traces a clockwise direction, leading to the R designation.

dot graph "CIP_Priority_Assignment" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

center [pos="0,0!", label="C1", fontsize=14, fontcolor="#EA4335"];

subst1 [pos="0,1.5!", label="-C(O)- (Priority 1)", fontsize=12, fontcolor="#4285F4"]; subst2 [pos="1.5,0!", label="-CH₂- (Priority 2)", fontsize=12, fontcolor="#34A853"]; subst3 [pos="0,-1.5!", label="-C(CH₃)₂- (Priority 3)", fontsize=12, fontcolor="#FBBC05"]; subst4 [pos="-1.5,0!", label="-CH₃ (Priority 4)", fontsize=12, fontcolor="#5F6368"];

center -- subst1; center -- subst2; center -- subst3; center -- subst4;

label="CIP Priority for (1R)-(+)-camphor"; fontsize=12; fontcolor="#202124"; } denddot

Figure 1: CIP priority assignment for the C1 stereocenter of this compound.

Methodologies for Absolute Configuration Determination

Several powerful analytical techniques can be employed to determine the absolute configuration of a chiral molecule like this compound. The choice of method often depends on the nature of the sample (e.g., crystalline vs. solution), available instrumentation, and the need for empirical or non-empirical confirmation.

X-Ray Crystallography: The Unambiguous Standard

Single-crystal X-ray diffraction is considered the gold standard for determining absolute configuration.[4] The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the scattering of X-rays by an atom is slightly out of phase when the X-ray energy is near the atom's absorption edge.[5][6] This effect breaks Friedel's law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) are equal.[7] The difference in these intensities, known as the Bijvoet pair difference, was first used by Johannes Martin Bijvoet in 1951 to determine the absolute configuration of sodium rubidium tartrate.[8][9]

The Flack Parameter: A key value in modern crystallography for determining absolute structure is the Flack parameter, x.[10][11] This parameter refines the contribution of the inverted structure to the overall diffraction pattern.[12]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[13]

  • A value close to 1 suggests that the inverted structure is correct.

  • A value near 0.5 may indicate a racemic crystal or twinning.

Protocol Outline for X-Ray Crystallography:

  • Crystal Growth: Grow a high-quality single crystal of the analyte. For molecules like this compound that are not solids at room temperature or do not crystallize well, derivatization with a molecule containing a heavy atom (e.g., bromine) can enhance the anomalous scattering effect.

  • Data Collection: Collect diffraction data on a single-crystal X-ray diffractometer, ensuring sufficient redundancy to accurately measure Bijvoet pairs.

  • Structure Solution and Refinement: Solve the crystal structure to determine the connectivity and relative stereochemistry.

  • Absolute Structure Determination: Refine the structural model including the Flack parameter. A value of x ≈ 0 with a low standard uncertainty (e.g., < 0.08 for an enantiopure sample) provides a high-confidence assignment of the absolute configuration.[13]

Chiroptical Spectroscopy: Probing Chirality with Light

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chromophore. For ketones like this compound, the n → π* transition of the carbonyl group is particularly sensitive to the chiral environment. The Octant Rule is an empirical method used to predict the sign of the Cotton effect (the characteristic shape of the CD curve near an absorption band) for cyclic ketones.[14][15]

The space around the carbonyl group is divided into eight octants by three perpendicular planes. Substituents lying in these octants make either a positive or negative contribution to the Cotton effect. For (1R)-(+)-camphor, the rigid bicyclic structure places the C7 methyl group and part of the cyclohexane ring in positive octants, leading to a predicted positive Cotton effect, which is consistent with experimental data.[16][17]

dot graph "Octant_Rule" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Molecule: (1R)-(+)-camphor"]; B [label="Chromophore: Carbonyl (C=O)"]; C [label="Apply Octant Rule"]; D [label="Substituents in Positive Octants"]; E [label="Predicted Positive Cotton Effect"]; F [label="Experimental CD Spectrum"]; G [label="Confirmation of (1R) Configuration"];

A -> B -> C -> D -> E; F -> G; E -> G [label="matches"];

caption="Logical flow of the Octant Rule for this compound."; fontsize=10; } denddot

Figure 2: Application of the Octant Rule for (1R)-(+)-camphor.

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light.[18] VCD provides a wealth of structural information as it probes the chirality of the entire molecular framework through its vibrational modes.[19] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory).[20][21] A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific absolute configuration allows for an unambiguous assignment.[22]

NMR Spectroscopy: Differentiating Enantiomers in Solution

In an achiral solvent, enantiomers are indistinguishable by NMR as their spectra are identical.[23] However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to separate signals for each enantiomer.

Chiral LSRs are paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[24][25] These reagents are Lewis acids that reversibly coordinate to Lewis basic sites in the analyte molecule, such as the carbonyl oxygen in this compound.[23][26] This interaction forms transient diastereomeric complexes.[24]

The paramagnetic nature of the lanthanide ion induces large chemical shift changes (lanthanide-induced shifts, LIS) in the analyte's NMR spectrum, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide ion. Because the two enantiomers form different diastereomeric complexes, the LIS for corresponding protons in each enantiomer will be different, leading to the separation of their signals in the ¹H NMR spectrum.[27][28] This allows for the determination of enantiomeric excess and, with established models, the assignment of absolute configuration.[26][29]

Experimental Protocol for NMR with Eu(hfc)₃:

  • Sample Preparation: Dissolve a known quantity of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Titration with LSR: Add small, incremental amounts of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.

  • Analysis: Monitor the separation of key proton signals (e.g., the methyl groups) as a function of LSR concentration. The integration of the separated signals allows for the quantification of each enantiomer.[30][31]

While not directly applicable to ketones, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) analysis is a powerful NMR-based method for determining the absolute configuration of chiral alcohols and amines.[32][33] To apply this to this compound, it must first be reduced to its corresponding alcohol, isoborneol.

The method involves derivatizing the chiral alcohol with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form a pair of diastereomeric esters.[34][35] By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the alcohol can be determined based on a predictive conformational model.[26]

Comparative Analysis of Methodologies

Technique Principle Sample Requirements Pros Cons
X-Ray Crystallography Anomalous dispersion of X-rays by a single crystal.[5]High-quality single crystal.Unambiguous, provides full 3D structure.Crystal growth can be a major bottleneck.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light.[14]Solution, chromophore required.Fast, requires small sample amount.Often empirical (e.g., Octant Rule), can be ambiguous.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light.[18]Solution or solid mull.[22]Provides rich structural data, non-empirical with calculations.[20]Requires specialized equipment and computational resources.
NMR with Chiral LSRs Formation of transient diastereomeric complexes with distinct NMR spectra.[24][26]Solution, Lewis basic site required.Fast, provides enantiomeric excess, non-destructive.[30]Can cause line broadening, reagent can be expensive.
Mosher's Acid Analysis Covalent formation of diastereomeric esters with distinct NMR spectra.[32]Solution, requires derivatization (reduction of this compound).Well-established predictive model.[33]Requires chemical modification, synthesis of two derivatives.

dot graph "Workflow_Decision_Tree" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Start: Determine Absolute Configuration of this compound"]; Q1 [label="Is a single crystal available?", shape=diamond, fillcolor="#FBBC05"]; Xray [label="Perform Single-Crystal\nX-Ray Diffraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Xray [label="Unambiguous Result\n(Flack Parameter)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Q2 [label="Is a VCD spectrometer\nand computational\nsupport available?", shape=diamond, fillcolor="#FBBC05"]; VCD [label="Measure VCD Spectrum\n& Compare to DFT Calc.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_VCD [label="High-Confidence Result", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Q3 [label="Need rapid analysis in solution?", shape=diamond, fillcolor="#FBBC05"]; NMR_LSR [label="Use NMR with\nChiral Shift Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_NMR [label="Result (ee and probable AC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ECD [label="Use Electronic CD\n& Apply Octant Rule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_ECD [label="Empirical Result", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Xray [label="Yes"]; Xray -> End_Xray; Q1 -> Q2 [label="No"]; Q2 -> VCD [label="Yes"]; VCD -> End_VCD; Q2 -> Q3 [label="No"]; Q3 -> NMR_LSR [label="Yes"]; NMR_LSR -> End_NMR; Q3 -> ECD [label="No (or as alternative)"]; ECD -> End_ECD;

caption="Decision workflow for selecting a method."; fontsize=10; } denddot

Figure 3: Decision workflow for selecting a method.

Conclusion

The absolute configuration of (+)-camphor has been unequivocally established as (1R,4R). This was historically significant and has been repeatedly confirmed by a variety of modern analytical techniques. For researchers today, (1R)-(+)-camphor serves as an excellent model compound for validating and comparing different methodologies. While X-ray crystallography provides the most definitive proof, chiroptical methods like VCD and NMR spectroscopy with chiral auxiliaries offer powerful, non-destructive alternatives for analysis in solution. The choice of technique should be guided by the specific experimental constraints and the level of certainty required. Each method, when applied correctly, serves as a self-validating system, providing the trustworthy and accurate data essential for progress in chemical and pharmaceutical development.

References

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  • Eu(hfc)3. (n.d.). In Wikipedia.
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Sources

An In-depth Technical Guide to the (-)-Camphor Biosynthesis Pathway in Cinnamomum camphora

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Deconstructing Nature's Intricate Synthesis of (-)-Camphor

Cinnamomum camphora, the venerable camphor tree, has for centuries been a source of valuable essential oils, with this compound as a prominent bioactive monoterpene. The distinct chemotypes of this species, each characterized by a dominant monoterpene such as linalool, borneol, or this compound, present a fascinating case study in metabolic diversity.[1][2][3][4][5] Understanding the intricate biosynthetic pathway leading to (-)-camphor is not merely an academic exercise; it is fundamental to harnessing this natural resource for pharmaceutical, aromatic, and industrial applications. This guide provides a deep dive into the molecular machinery of (-)-camphor biosynthesis in C. camphora, offering both foundational knowledge and practical, field-proven experimental methodologies. Our focus is on the "why" behind the "how," equipping researchers with the rationale to design robust experiments and interpret their findings with confidence.

I. The Core Biosynthetic Blueprint: From Isoprenoid Precursors to (-)-Camphor

The journey to (-)-camphor begins with the universal five-carbon building blocks of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways localized in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[6] For monoterpenes like this compound, the MEP pathway, situated in the plastids, is the primary source of IPP and DMAPP.[6]

The key steps in the biosynthesis of (-)-camphor from geranyl diphosphate (GPP), the C10 precursor of monoterpenes, are as follows:

  • Formation of Geranyl Diphosphate (GPP): GPP synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the linear monoterpene precursor, GPP.

  • Cyclization to (-)-Bornyl Diphosphate: This is a critical, stereospecific cyclization step. The enzyme (-)-bornyl diphosphate synthase (BPPS), a member of the terpene synthase (TPS) family, catalyzes the complex isomerization and cyclization of GPP to form the bicyclic intermediate, (-)-bornyl diphosphate.[7]

  • Hydrolysis to (-)-Borneol: A phosphatase, which is often not specifically characterized, hydrolyzes the diphosphate ester of (-)-bornyl diphosphate to yield (-)-borneol.

  • Oxidation to (-)-Camphor: The final step is the NAD(P)+-dependent oxidation of the hydroxyl group of (-)-borneol to the ketone group of (-)-camphor, a reaction catalyzed by (-)-borneol dehydrogenase (BDH).[8]

Camphor_Biosynthesis_Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Bornyl_DP (-)-Bornyl Diphosphate GPP->Bornyl_DP (-)-Bornyl Diphosphate Synthase (BPPS) Borneol (-)-Borneol Bornyl_DP->Borneol Phosphatase This compound (-)-Camphor Borneol->this compound (-)-Borneol Dehydrogenase (BDH)

II. Experimental Workflows: A Practical Guide

The following sections detail robust protocols for investigating the (-)-camphor biosynthesis pathway in C. camphora. The rationale behind key steps is highlighted to foster a deeper understanding of the experimental design.

A. Metabolite Profiling: Quantifying this compound and its Precursors using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like monoterpenes.[1][3][9][10][11] This protocol is designed for the accurate quantification of this compound, borneol, and other related monoterpenes in C. camphora leaf tissue.

  • Sample Preparation (Hydrodistillation):

    • Rationale: Hydrodistillation is a classic and effective method for extracting volatile essential oils from plant material. It ensures a representative profile of the volatile compounds.

    • Procedure:

      • Harvest fresh, healthy leaves of C. camphora. For comparative studies between chemotypes, ensure consistent developmental stage and environmental conditions of the plant material.

      • Record the fresh weight of the leaves (e.g., 100 g).

      • Place the leaves in a round-bottom flask with distilled water (e.g., 500 mL).

      • Connect the flask to a Clevenger-type apparatus and heat for 3-4 hours.

      • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed amber vial.

  • GC-MS Analysis:

    • Rationale: The choice of a non-polar column (like DB-5ms or HP-5ms) is crucial for good separation of a wide range of volatile compounds. The temperature program is optimized to separate monoterpenes effectively.

    • Instrumentation: A GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C for 2 min.

      • Ramp: 5°C/min to 180°C.

      • Ramp: 20°C/min to 280°C, hold for 5 min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Electron Ionization (EI) mode at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis and Quantification:

    • Rationale: Compound identification is based on a two-tiered approach: retention time matching with authentic standards and mass spectral library comparison (e.g., NIST, Wiley). For quantification, an internal standard is essential to correct for variations in injection volume and instrument response.

    • Procedure:

      • Identify peaks by comparing their retention times and mass spectra with those of authentic standards of (-)-camphor and (-)-borneol.

      • For quantification, prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane) and add a known concentration of an internal standard (e.g., n-tetradecane).

      • Create a calibration curve using a series of dilutions of the authentic standards with the internal standard.

      • Calculate the concentration of each compound in the sample based on the calibration curve.

  • Internal Standard: The use of an internal standard is a critical self-validating step. It ensures that any variations in sample injection or detector response are accounted for, leading to accurate quantification.

  • Authentic Standards: Confirmation of peak identity with authentic standards is non-negotiable for reliable results. Co-injection of the sample with a standard can further confirm the retention time.

  • Method Validation: For rigorous drug development applications, the analytical method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[12][13][14][15][16]

B. Gene Expression Analysis: Quantifying Transcripts of Biosynthetic Genes via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring the expression levels of target genes.[5][17][18][19][20] This protocol is designed to quantify the transcripts of key genes in the (-)-camphor biosynthesis pathway, such as (-)-BPPS and (-)-BDH.

  • RNA Extraction and cDNA Synthesis:

    • Rationale: High-quality, intact RNA is the cornerstone of a reliable RT-qPCR experiment. The use of a plant-specific RNA extraction kit is recommended to remove secondary metabolites that can inhibit downstream enzymatic reactions.

    • Procedure:

      • Collect fresh leaf tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

      • Extract total RNA using a plant RNA purification kit (e.g., Qiagen RNeasy Plant Mini Kit), including an on-column DNase digestion step.

      • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

      • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • Primer Design and Validation:

    • Rationale: Primer specificity is paramount. Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA. A primer efficiency test is a crucial validation step.

    • Procedure:

      • Design gene-specific primers for (-)-BPPS, (-)-BDH, and a stable reference gene (e.g., Actin or Ubiquitin) using software like Primer3. Aim for a product size of 100-200 bp.

      • Validate primer specificity by running a standard PCR and visualizing the product on an agarose gel to ensure a single band of the expected size.

      • Perform a primer efficiency test by running a dilution series of cDNA. The efficiency should be between 90-110%.

  • qPCR Reaction and Data Analysis:

    • Rationale: The use of a SYBR Green-based master mix is a common and cost-effective method. The 2-ΔΔCt method is a widely accepted approach for relative quantification of gene expression.

    • Procedure:

      • Set up the qPCR reaction in triplicate for each sample and gene, including a no-template control. A typical reaction mixture includes SYBR Green master mix, forward and reverse primers, and cDNA template.

      • Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

      • Include a melt curve analysis at the end of the run to confirm the amplification of a single product.

      • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

  • Reference Gene: The use of a validated, stably expressed reference gene is a critical internal control that normalizes for variations in RNA input and reverse transcription efficiency.

  • Melt Curve Analysis: This step validates the specificity of the amplification in each reaction. A single peak in the melt curve indicates the amplification of a single product.

  • No-Template Control: This control ensures that there is no contamination in the reagents.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qPCR_setup qPCR Setup cluster_analysis Data Analysis RNA_Extraction RNA Extraction from C. camphora leaves cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Reaction_Setup qPCR Reaction Setup cDNA_Synthesis->Reaction_Setup Primer_Design Primer Design & Validation Primer_Design->Reaction_Setup Real_Time_PCR Real-Time PCR Amplification Reaction_Setup->Real_Time_PCR Data_Analysis Relative Quantification (2-ΔΔCt) Real_Time_PCR->Data_Analysis

C. Enzyme Assays: Characterizing (-)-BPPS and (-)-BDH Activity

In vitro enzyme assays are essential for confirming the function of candidate genes and for characterizing the kinetic properties of the encoded enzymes.

  • Recombinant Protein Expression and Purification:

    • Rationale: Heterologous expression in E. coli is a standard method for producing sufficient quantities of the enzyme for in vitro assays. A His-tag allows for straightforward purification using affinity chromatography.

    • Procedure:

      • Clone the full-length coding sequence of the candidate (-)-BPPS gene into a bacterial expression vector (e.g., pET-28a(+)).

      • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

      • Induce protein expression with IPTG and purify the recombinant protein using Ni-NTA affinity chromatography.

      • Verify the purity and size of the protein using SDS-PAGE.

  • Enzyme Assay:

    • Rationale: The assay measures the conversion of the substrate GPP to bornyl diphosphate, which is then dephosphorylated to borneol for GC-MS analysis. The reaction conditions are optimized for monoterpene synthase activity.

    • Procedure:

      • Set up the reaction mixture in a glass vial: assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT), purified recombinant (-)-BPPS protein (e.g., 5-10 µg), and GPP (e.g., 50 µM).

      • Overlay the reaction mixture with a layer of hexane to trap the volatile products.

      • Incubate at 30°C for 1-2 hours.

      • To dephosphorylate the bornyl diphosphate product, add a phosphatase (e.g., calf intestinal alkaline phosphatase) and incubate for another 30 minutes.

      • Extract the hexane layer and analyze the products by GC-MS as described in section II.A.

  • Recombinant Protein Expression and Purification:

    • Procedure: Follow the same procedure as for (-)-BPPS.

  • Enzyme Assay (Spectrophotometric):

    • Rationale: This assay measures the activity of BDH by monitoring the increase in absorbance at 340 nm due to the formation of NADH or NADPH, which is a product of the oxidation of borneol.[21]

    • Procedure:

      • Set up the reaction in a quartz cuvette: assay buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD⁺ or NADP⁺ (e.g., 1 mM), (-)-borneol (e.g., 1 mM, dissolved in a small amount of a suitable solvent like DMSO), and purified recombinant (-)-BDH protein.

      • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

      • Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.

  • Boiled Enzyme Control: A control reaction with heat-inactivated (boiled) enzyme should be included to ensure that the observed product formation is due to enzymatic activity.

  • No Substrate Control: A control without the substrate (GPP or borneol) confirms that the product is not generated from any contaminants in the enzyme preparation.

  • Kinetic Analysis: To determine the kinetic parameters (Km and kcat), perform the assays with varying substrate concentrations and fit the data to the Michaelis-Menten equation.[22][23] This provides a quantitative measure of the enzyme's efficiency and substrate affinity.

III. Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained through the described experimental workflows.

Table 1: Comparative Metabolite Profile of C. camphora Chemotypes

CompoundThis compound Chemotype (% of total oil)Linalool Chemotype (% of total oil)Borneol Chemotype (% of total oil)
(-)-Camphor60-80% < 5%10-20%
(-)-Borneol5-15%< 2%50-70%
Linalool< 2%70-90% < 5%
1,8-Cineole2-8%1-5%2-8%

Note: These values are illustrative and can vary based on genetic and environmental factors.

Table 2: Relative Gene Expression of Biosynthetic Genes in Different Chemotypes

GeneThis compound Chemotype (Fold Change vs. Linalool)Borneol Chemotype (Fold Change vs. Linalool)
(-)-BPPSHigh (e.g., >50-fold)High (e.g., >50-fold)
(-)-BDHHigh (e.g., >100-fold)Moderate (e.g., 10-30-fold)
Linalool SynthaseLowLow

Note: Fold change values are hypothetical and should be determined experimentally.

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)
(-)-BPPSGeranyl Diphosphate5-150.01-0.05
(-)-BDH(-)-Borneol20-500.5-5.0

Note: Kinetic parameters can vary depending on the specific enzyme isoform and assay conditions.[22][23]

IV. Subcellular Localization and Metabolic Engineering

The biosynthesis of monoterpenes is a spatially organized process within the plant cell. The initial steps, from the MEP pathway to the formation of GPP and its cyclization by BPPS, are localized in the plastids.[6][24][25][26] However, subsequent modifications, such as the oxidation of borneol to this compound by BDH, may occur in other cellular compartments, such as the cytosol or the endoplasmic reticulum.[24] Understanding this subcellular organization is crucial for metabolic engineering efforts.

Metabolic engineering of the (-)-camphor pathway in C. camphora holds promise for enhancing the yield of this valuable compound.[27] Strategies could include:

  • Overexpression of rate-limiting enzymes: Identifying and overexpressing the genes encoding the slowest enzymes in the pathway, such as (-)-BPPS or (-)-BDH, could increase the metabolic flux towards this compound.

  • Transcriptional regulation: Modulating the expression of transcription factors that control the expression of the biosynthetic genes could be a powerful tool for upregulating the entire pathway.

  • Subcellular engineering: Targeting enzymes to specific subcellular compartments could optimize substrate availability and prevent the diversion of intermediates to competing pathways.[25][28]

Metabolic_Engineering cluster_strategies Metabolic Engineering Strategies cluster_outcome Desired Outcome Overexpression Overexpression of Rate-Limiting Enzymes (e.g., BPPS, BDH) Increased_Flux Increased Metabolic Flux Overexpression->Increased_Flux TF_Modulation Modulation of Transcription Factors TF_Modulation->Increased_Flux Subcellular_Engineering Subcellular Targeting of Enzymes Subcellular_Engineering->Increased_Flux Enhanced_this compound Enhanced (-)-Camphor Production Increased_Flux->Enhanced_this compound

V. Conclusion: A Roadmap for Future Research and Development

This guide has provided a comprehensive overview of the (-)-camphor biosynthesis pathway in Cinnamomum camphora, from the fundamental biochemistry to detailed, validated experimental protocols. By understanding the intricate interplay of genes, enzymes, and metabolites, researchers and drug development professionals are better equipped to explore the vast potential of this natural product. Future research should focus on the precise regulatory mechanisms governing the differential expression of biosynthetic genes in various chemotypes, the identification and characterization of all enzymes and transcription factors involved, and the application of advanced metabolic engineering techniques to develop high-yielding C. camphora varieties. The knowledge and methodologies outlined herein provide a solid foundation for these exciting future endeavors.

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Sources

A Senior Application Scientist's Guide to the Natural Sources and Extraction of Enantiomerically Pure Camphor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Camphor, a bicyclic monoterpene, exists as two enantiomers: (+)-camphor and (-)-camphor. The stereochemistry of this molecule is of paramount importance in the pharmaceutical and fine chemical industries, where biological activity is often enantiomer-specific. This guide provides a comprehensive overview of the natural sources of enantiomerically pure this compound, details the biosynthetic pathways that lead to this stereoselectivity, and presents a technical deep-dive into the methodologies for its extraction and purification. We will explore the causality behind the selection of various extraction protocols, from traditional steam distillation to modern supercritical fluid extraction, and detail the analytical techniques required to validate enantiomeric purity.

The Significance of Chirality: (+)- and (-)-Camphor

This compound's molecular structure contains two chiral centers, leading to the existence of two non-superimposable mirror-image forms: (1R,4R)-(+)-camphor and (1S,4S)-(-)-camphor.[1] While sharing identical physical properties in a non-chiral environment, their physiological effects can differ significantly due to the stereospecific nature of biological receptors. For instance, naturally occurring (+)-camphor is the dextrorotatory form and is the most common isomer.[2][3] The less common L-camphor, or (-)-camphor, has been noted to have a higher toxic potential.[2] Therefore, for applications in drug development and scientific research, sourcing and validating the correct, enantiomerically pure form is a critical first step. Synthetic this compound is typically a racemic mixture of both enantiomers, making natural sources invaluable for obtaining stereochemically pure compounds.[3][4]

Natural Provenance of this compound Enantiomers

Nature exhibits a remarkable degree of stereoselectivity in its biosynthetic pathways. Different plant species produce this compound with a distinct and consistent enantiomeric excess (ee).

  • (1R)-(+)-Camphor: The most abundant natural source is the This compound Laurel tree (Cinnamomum camphora) , native to East Asia.[1][5] The wood and leaves of this tree have been the traditional source for centuries.[6][7] Other significant sources of (+)-camphor include Sage (Salvia officinalis, Salvia sclarea) and Basil (Ocimum basilicum).[8][9] Rosemary (Rosmarinus officinalis) also contains (+)-camphor, albeit in smaller quantities (0.05% to 0.5%).[1]

  • (1S)-(-)-Camphor: This enantiomer is significantly rarer in nature.[1] It is characteristically found in the essential oils of plants from the Matricaria genus (e.g., feverfew) and in certain Artemisia species.[1][8] Coriander oil (Coriandrum sativum L.) is another notable source, exhibiting a high enantiomeric excess of the (1S)-(-) form.[8][9]

Table 1: Enantiomeric Distribution of this compound in Various Plant Species
Plant SpeciesCommon NamePredominant EnantiomerTypical Enantiomeric Excess (ee%)Reference(s)
Cinnamomum camphoraThis compound Laurel(1R)-(+)>95%[8][10]
Salvia sclareaClary Sage(1R)-(+)>90%[8][9]
Ocimum basilicumBasil(1R)-(+)>94%[8][9]
Salvia officinalisCommon Sage(1R)-(+)50-70%[8][9]
Coriandrum sativumCoriander(1S)-(-)72-75%[8][9]
Matricaria spp.Feverfew, Chamomile(1S)-(-)High (Specific % varies)[1]

The Biosynthetic Blueprint for Stereoselectivity

The enantiomeric outcome of this compound in plants is determined by the stereospecificity of enzymes in its biosynthetic pathway. The process begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes.

The key steps involve:

  • Cyclization: GPP is cyclized to bornyl pyrophosphate. The enzyme responsible for this step, a terpene synthase, dictates the initial stereochemistry.

  • Hydrolysis: The resulting bornyl pyrophosphate is hydrolyzed to borneol.

  • Oxidation: Finally, borneol is oxidized to this compound by a borneol dehydrogenase (BDH).[1][11]

The specific isoform of the synthase and dehydrogenase enzymes within a given plant species determines whether the (+)- or (-)-enantiomer is produced.[12]

G cluster_plus (+) Pathway cluster_minus (-) Pathway GPP Geranyl Pyrophosphate (GPP) LPP Linaloyl Pyrophosphate GPP->LPP BPP_plus (+)-Bornyl Pyrophosphate LPP->BPP_plus Cyclase (Stereospecific) BPP_minus (-)-Bornyl Pyrophosphate LPP->BPP_minus Cyclase (Stereospecific) BPP Bornyl Pyrophosphate Borneol Borneol This compound This compound Borneol_plus (+)-Borneol BPP_plus->Borneol_plus Hydrolysis Camphor_plus (1R)-(+)-Camphor Borneol_plus->Camphor_plus Oxidation (BDH) Borneol_minus (-)-Borneol BPP_minus->Borneol_minus Hydrolysis Camphor_minus (1S)-(-)-Camphor Borneol_minus->Camphor_minus Oxidation (BDH)

Caption: Biosynthetic pathway of this compound enantiomers from GPP.

Extraction Methodologies: A Comparative Analysis

The choice of extraction method is critical for maximizing yield and preserving the chemical integrity and enantiomeric purity of the target compound.

Steam Distillation

This is the classical and most widely used method for extracting this compound from the wood and leaves of C. camphora.[7][13] The principle relies on the volatility of this compound, which allows it to be codistilled with steam.

Causality: Steam lowers the boiling point of volatile compounds like this compound, enabling their separation at temperatures below their decomposition point. This method is effective for robust, non-polar compounds in solid matrices like wood chips.

  • Material Preparation: Harvest wood, branches, and/or leaves from a mature this compound tree (ideally >50 years old for higher yield).[14] Chip the wood into small pieces to increase the surface area for efficient steam penetration.[14]

  • Apparatus Setup: Place the chipped plant material into a large still. Connect a steam generator to the still's inlet and a condenser to the outlet.

  • Distillation: Pass high-pressure steam through the plant material. The hot steam will vaporize the volatile essential oils, including this compound.[15]

  • Condensation: The mixture of steam and this compound vapor is passed through a water-cooled condenser. As the vapor cools, it condenses back into a liquid phase.[14]

  • Separation: Collect the condensate in a receiving vessel. This compound is immiscible in water and, upon cooling, will crystallize and separate from the aqueous portion (hydrosol).[7][16]

  • Purification: The crude this compound crystals are collected, pressed to remove residual water and oil, and then purified, typically via sublimation.[7][13]

G cluster_workflow Steam Distillation Workflow A 1. This compound Wood Chips C 3. Vaporization (Steam + this compound) A->C B 2. Steam Injection B->C D 4. Condensation C->D E 5. Separation D->E F Crude this compound Crystals E->F G Hydrosol (Aqueous Waste) E->G H 6. Purification (Sublimation) F->H I Pure this compound H->I G cluster_workflow Supercritical CO₂ Extraction Workflow A 1. Liquid CO₂ Tank B 2. High-Pressure Pump A->B C 3. Heater B->C D Supercritical CO₂ C->D E 4. Extraction Vessel (with Plant Material) D->E F 5. Separator (Depressurization) E->F G Pure Extract (this compound) F->G H Gaseous CO₂ (Recycled) F->H H->A Recycle

Caption: Workflow for supercritical CO₂ extraction of this compound.

Solvent Extraction

This method involves using an organic solvent to dissolve this compound from the plant material.

Causality: Based on the principle of "like dissolves like," a non-polar or semi-polar solvent (e.g., ethanol, acetone, petroleum ether) is used to solubilize the this compound. [17][18]This method can be efficient but requires an additional step to remove the solvent, which can be energy-intensive and may leave trace residues if not performed correctly.

  • Material Preparation: Dry and crush the this compound leaves or wood.

  • Soaking: Immerse the plant material in a suitable solvent (e.g., 96% ethanol) in a sealed container. A material-to-liquid ratio of 1:15 is often effective. [17]3. Extraction: Agitate the mixture and allow it to extract for a specified period (e.g., 0.5-4 hours), sometimes with gentle heating to the solvent's boiling point. [17]4. Filtration: Filter the mixture to separate the solid plant residue from the liquid tincture (solvent containing the dissolved extract). 5. Solvent Removal: Remove the solvent from the tincture using a rotary evaporator or distillation under reduced pressure. This recovers the crude this compound extract and allows the solvent to be recycled. [18]

Table 2: Comparison of Extraction Methodologies
ParameterSteam DistillationSupercritical CO₂ ExtractionSolvent Extraction
Yield Low (<1%) [13][19][20]High (up to 4.63%) [19][20]Moderate to High
Purity of Extract Good (co-distills with other volatiles)Very High (highly selective)Variable (co-extracts other compounds)
Operating Temp. High (~100 °C)Low (e.g., 45 °C)Low to Moderate
Solvent Residue NoneNonePotential for trace residues
Environmental Impact Moderate (high energy/water use)Low (CO₂ is recyclable, non-toxic)High (solvent use and disposal)
Capital Cost Low to ModerateHighLow

Analytical Validation of Enantiomeric Purity

Once extracted, the enantiomeric purity of the this compound must be rigorously verified.

Chiral Gas Chromatography (GC)

This is the definitive method for separating and quantifying enantiomers.

Principle: The sample is vaporized and passed through a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. [8][21]The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different times, allowing for their separation and quantification.

  • Column: Fused-silica capillary column (e.g., 25m x 0.25mm) coated with a chiral stationary phase like heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-β-cyclodextrin. [8]* Carrier Gas: Hydrogen or Helium. [8]* Injector Temperature: 200-250 °C. [8]* Detector (FID) Temperature: 220-250 °C. [8]* Oven Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 230°C to ensure good separation. [8]* Analysis: The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee%).

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a rapid and non-destructive method to confirm the bulk stereochemistry of the sample. [22][23] Principle: Each enantiomer rotates plane-polarized light by an equal and opposite amount. A pure sample of (+)-camphor will rotate light in a dextrorotatory (+) direction, while (-)-camphor rotates it in a levorotatory (-) direction. A racemic mixture will show no net rotation. [2]The measured angle of rotation is proportional to the concentration of the sample and the path length of the polarimeter tube. [22]

  • Sample Preparation: Prepare a solution of the extracted this compound in a suitable solvent (e.g., 95% ethanol) at a precisely known concentration. [24]2. Measurement: Fill a polarimeter tube with the solution, ensuring no air bubbles are present.

  • Analysis: Place the tube in a polarimeter and measure the angle of optical rotation at a standard wavelength (typically the sodium D-line, 589 nm). [22]4. Calculation: Compare the observed rotation to the known specific rotation of pure (+)-camphor to confirm its identity and estimate its purity.

Conclusion for the Research Professional

For researchers and drug development professionals, securing a reliable source of enantiomerically pure this compound is non-negotiable. Natural sources, particularly Cinnamomum camphora for (+)-camphor and Coriandrum sativum for (-)-camphor, remain the most viable routes to obtaining these specific stereoisomers.

While steam distillation is a time-honored and accessible technique, supercritical CO₂ extraction represents a superior alternative, offering higher yields, exceptional purity, and avoidance of thermal degradation and solvent contamination. [25][19]The choice of method will ultimately depend on the scale of production, available equipment, and desired purity of the final product.

Regardless of the extraction method employed, rigorous analytical validation is imperative. Chiral gas chromatography is the gold standard for determining enantiomeric excess, while polarimetry serves as an essential tool for rapid confirmation of the bulk optical activity. By understanding the interplay between natural sources, biosynthetic pathways, and extraction science, researchers can confidently isolate and utilize the specific this compound enantiomer required for their critical applications.

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Spectroscopic Properties of Camphor: A Comprehensive Guide for Compound Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Camphor, a bicyclic monoterpene ketone, is a cornerstone chiral molecule with wide-ranging applications in the pharmaceutical, chemical, and fragrance industries. Unambiguous identification and characterization of this compound and its derivatives are paramount for quality control, stereochemical assignment, and mechanistic studies. This in-depth technical guide provides a comprehensive exploration of the spectroscopic properties of this compound, serving as a practical resource for researchers, scientists, and drug development professionals. We will delve into the principles and experimental nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as they apply to the structural elucidation of this compound. Furthermore, this guide will touch upon the chiroptical properties of this compound, which are essential for differentiating its enantiomers.

Introduction: The Molecular Architecture of this compound

This compound (C₁₀H₁₆O) possesses a rigid bicyclo[2.2.1]heptane skeleton with a carbonyl group at the C2 position and three methyl groups, two of which are geminal at C7 and one at C1.[1] This unique and sterically hindered structure gives rise to a distinct and highly characteristic spectroscopic fingerprint. The presence of two stereocenters at C1 and C4 results in the existence of two enantiomers: (+)-camphor (1R,4R) and (-)-camphor (1S,4S).[2] Understanding the spectroscopic signatures of this architecture is fundamental to its identification and the analysis of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and this compound is no exception. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound, while seemingly complex at first glance due to overlapping signals of the methylene protons, can be fully assigned with the help of two-dimensional techniques like COSY and HECTOR.[3] The rigid boat conformation of the bicyclic system leads to distinct chemical shifts for the protons.

Key Features of the ¹H NMR Spectrum:

  • Methyl Protons: Three sharp singlets are observed for the three methyl groups. The gem-dimethyl groups (C8 and C9) are diastereotopic and thus exhibit slightly different chemical shifts, typically around 0.8-1.0 ppm. The C10 methyl group appears at a slightly different field.[4][5]

  • Methylene Protons: The protons on the C3, C5, and C6 carbons appear as complex multiplets due to geminal and vicinal coupling.

  • Bridgehead Proton: The single proton at the C4 bridgehead is also observed as a multiplet.

Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentChemical Shift (ppm)Multiplicity
H-3 (endo)~1.85m
H-3 (exo)~2.35m
H-4~2.09m
H-5 (endo)~1.37m
H-5 (exo)~1.68m
H-6 (endo)~1.37m
H-6 (exo)~1.96m
CH₃-8~0.91s
CH₃-9~0.84s
CH₃-10~0.96s

Note: Exact chemical shifts can vary depending on the solvent and the specific enantiomer.[4][6][7]

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum of this compound is characterized by ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are highly informative about the nature of each carbon atom (quaternary, methine, methylene, or methyl).

Key Features of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: A highly deshielded signal for the C2 carbonyl carbon appears in the downfield region, typically around 219 ppm.[8][9]

  • Quaternary Carbons: The C1 and C7 carbons appear as singlets in the range of 45-60 ppm.[7]

  • Methine Carbon: The C4 carbon gives a signal around 43 ppm.[7]

  • Methylene Carbons: The C3, C5, and C6 carbons are observed in the 20-45 ppm region.[7]

  • Methyl Carbons: The three methyl carbons (C8, C9, and C10) appear in the upfield region, typically between 9 and 20 ppm.[7][8]

Table 2: Typical ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentChemical Shift (ppm)
C1~57.7
C2~219.8
C3~43.3
C4~43.0
C5~29.9
C6~27.0
C7~46.8
C8~19.8
C9~19.1
C10~9.2

Note: These values are approximate and can be influenced by the solvent and specific isomer.[10][11][12]

Experimental Protocol: ¹³C NMR of this compound

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is often preferred for ¹³C NMR to reduce acquisition time.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a standard pulse program for proton-decoupled ¹³C NMR.

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. This may range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve this compound in CDCl3 acq_1h Acquire 1H Spectrum prep->acq_1h 1H NMR acq_13c Acquire 13C Spectrum prep->acq_13c 13C NMR proc Fourier Transform, Phasing, Baseline Correction acq_1h->proc acq_13c->proc analysis Chemical Shift Analysis, Integration, Coupling Analysis proc->analysis

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In this compound, the most prominent feature is the carbonyl group of the ketone.

Key Features of the IR Spectrum:

  • C=O Stretch: A strong, sharp absorption band is observed in the region of 1720-1780 cm⁻¹, characteristic of a strained cyclic ketone.[13][14] The exact position can be influenced by the physical state of the sample (solid, liquid, or in solution).

  • C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the sp³ C-H bonds of the methyl and methylene groups.[13]

  • C-H Bend: Bending vibrations for the CH₂ and CH₃ groups are typically observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[13][15]

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=O Stretch~1740Strong
sp³ C-H Stretch2850-3000Medium to Strong
CH₂ Bend~1450Medium
CH₃ Bend~1375Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) IR of this compound

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which serves as a molecular fingerprint.

Key Features of the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 152.[16]

  • Major Fragment Ions: The fragmentation of this compound is complex and can involve rearrangements. Prominent fragment ions are typically observed at m/z 108, 95 (base peak), 81, and 69.[16] The fragmentation pattern is influenced by the ionization energy.[17]

MS_Fragmentation M [C10H16O]+• m/z = 152 F108 [C7H8O]+• m/z = 108 M->F108 - C3H8 F95 [C7H7O]+ m/z = 95 M->F95 - C(CH3)3 F81 [C6H9]+ m/z = 81 F108->F81 - C2H3 F69 [C5H9]+ m/z = 69 F95->F69 - C2H2

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • For a volatile solid like this compound, direct insertion probe (DIP) or gas chromatography (GC) introduction can be used. GC-MS is often preferred for mixture analysis.

  • Ionization:

    • The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The abundance of each ion is measured by a detector, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) and Chiroptical Spectroscopy

UV-Vis Spectroscopy

This compound exhibits a weak absorption in the UV region due to the n → π* electronic transition of the carbonyl chromophore. This absorption is typically observed around 290 nm. While not highly specific for identification on its own, it is a key feature in chiroptical measurements.

Chiroptical Spectroscopy: Differentiating Enantiomers

Since this compound is a chiral molecule, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are invaluable for distinguishing between its enantiomers.[2][18] These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule.[19] The enantiomers of this compound will produce mirror-image ORD and CD spectra.[20] The Cotton effect, a characteristic change in optical rotation in the vicinity of an absorption band, is a key feature in the ORD spectrum of this compound.[21]

Conclusion

The spectroscopic characterization of this compound is a well-established process that relies on the synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key carbonyl functional group, and mass spectrometry reveals the molecular weight and a characteristic fragmentation pattern. For stereochemical assignments, chiroptical methods like CD and ORD are indispensable. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this compound and its derivatives, ensuring the integrity and quality of their scientific endeavors.

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An In-depth Technical Guide to the Pharmacological Properties of Camphor and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Camphor, a bicyclic monoterpene with a long history in traditional medicine, continues to be a subject of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive analysis of the molecular pharmacology of this compound and its primary metabolites. We delve into the compound's intricate interactions with sensory ion channels, particularly the Transient Receptor Potential (TRP) channel superfamily, which form the basis of its well-known analgesic, antipruritic, and counter-irritant effects. Furthermore, this guide details the metabolic fate of this compound, focusing on its hepatic oxidation by cytochrome P450 enzymes into its primary hydroxythis compound metabolites. We critically evaluate the current state of knowledge regarding the pharmacological and toxicological profiles of these metabolites, highlighting areas where further research is warranted. This document is structured to provide not only a thorough review of the existing literature but also practical, field-proven insights and detailed experimental protocols for researchers actively engaged in the study of natural products and the development of novel therapeutics.

Introduction: The Enduring Relevance of a Traditional Compound

This compound (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is a waxy, crystalline substance renowned for its penetrating, aromatic odor.[1] Historically extracted from the wood of the this compound laurel (Cinnamomum camphora), it is now also produced synthetically.[2] Its applications in traditional and over-the-counter remedies are widespread, primarily as a topical analgesic, cough suppressant, and skin antipruritic.[1][2] For drug development professionals, this compound serves as an intriguing lead compound. Its ability to modulate sensory perception through specific molecular targets offers a valuable framework for designing novel analgesics and anti-inflammatory agents. Understanding the causality behind its effects, from ion channel modulation to its metabolic pathway, is critical for harnessing its therapeutic potential and mitigating its known toxicities.

This guide moves beyond a simple recitation of facts, adopting the perspective of a senior application scientist to explain the causality behind experimental choices and to present protocols as self-validating systems. We will explore the core mechanisms of this compound's action, its biotransformation, and what is known—and not known—about its metabolites, thereby providing a robust foundation for future research and development.

Molecular Pharmacology of this compound

The pharmacological effects of this compound are primarily attributable to its interaction with a select group of sensory ion channels, which control the flow of ions like calcium (Ca²⁺) and sodium (Na⁺) across neuronal membranes, thereby modulating neuronal excitability and the perception of stimuli such as temperature and pain.

Primary Mechanism of Action: Modulation of TRP Channels

The Transient Receptor Potential (TRP) superfamily of ion channels are central to this compound's mechanism of action. These channels are polymodal sensors, meaning they can be activated by a variety of stimuli, including temperature, voltage, and chemical compounds.[3] this compound exhibits a complex, multi-target interaction profile with several key TRP channels.

  • TRPV1 (Vanilloid Receptor 1): This channel is famously activated by capsaicin (the pungent component of chili peppers) and noxious heat.[4] this compound is also a TRPV1 agonist, though it requires higher concentrations than capsaicin to elicit activation.[4][5] Crucially, this compound's interaction with TRPV1 is not at the same site as capsaicin, as its effects persist even in the presence of competitive capsaicin antagonists like capsazepine.[4][5] The most significant aspect of this interaction is not just activation, but the subsequent profound and rapid desensitization of the channel.[5][6] This desensitization—a state where the channel no longer responds to stimuli—is believed to be a primary contributor to this compound's analgesic effect.[5] The rapid and complete desensitization of TRPV1 by this compound may be more clinically relevant for its analgesic properties than its initial activation.[4][5]

  • TRPV3: this compound is also a known activator of TRPV3, a channel involved in the sensation of warmth.[5] However, unlike its effect on TRPV1, repeated application of this compound leads to the sensitization of TRPV3, making it more responsive.[5] This sensitizing effect is inconsistent with an analgesic role, suggesting that this compound's overall pharmacological profile is a composite of its actions on multiple targets.[5]

  • TRPM8 (Melastatin 8): Known as the "cold and menthol receptor," TRPM8 is activated by cool temperatures and compounds like menthol. This compound has a dual action on TRPM8; it can activate the channel, contributing to the cooling sensation often associated with its topical application, and it can also inhibit the channel's response to menthol.[7]

  • TRPA1 (Ankyrin 1): This channel is a sensor for noxious cold and various chemical irritants. This compound acts as an inhibitor of TRPA1.[5][8] The blockade of TRPA1, a channel broadly implicated in pain and neurogenic inflammation, is another key component that likely underlies the analgesic and counter-irritant properties of this compound.[5]

The multifaceted interaction of this compound with TRP channels explains its characteristic sensory effects: an initial sensation of warmth (TRPV1, TRPV3 activation) or coolness (TRPM8 activation), followed by a sustained analgesic and antipruritic effect (TRPV1 desensitization and TRPA1 inhibition).

Camphor_TRP_Pathway cluster_membrane Sensory Neuron Membrane TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Desensitization Channel Desensitization (Analgesia) TRPV1->Desensitization TRPA1 TRPA1 Inhibition Channel Inhibition (Analgesia) TRPA1->Inhibition TRPM8 TRPM8 TRPM8->Ca_influx This compound This compound This compound->TRPV1 Activates This compound->TRPA1 Inhibits This compound->TRPM8 Activates Depolarization Depolarization (Initial Sensation) Ca_influx->Depolarization Depolarization->TRPV1 Leads to Desensitization

Caption: this compound's multi-target action on TRP channels in sensory neurons.

Other Pharmacological Activities

Beyond its effects on TRP channels, this compound has been reported to possess a range of other biological activities.

  • Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects by modulating the production of key inflammatory mediators. Studies have shown that extracts of Cinnamomum camphora can significantly block the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1] It also inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), both of which are central to the inflammatory response.[1]

  • Antimicrobial and Antifungal Activity: this compound oil has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Streptococcus mutans, Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli.[3][9] Its mechanism is thought to involve the disruption of microbial cell membranes.[9] Additionally, it shows antifungal activity against species like Aspergillus niger and Candida albicans.[9]

Pharmacokinetics and Metabolism of this compound

The therapeutic efficacy and potential toxicity of this compound are governed by its pharmacokinetic profile, which describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

This compound is readily absorbed from all sites of administration, including the gastrointestinal tract, respiratory tract (inhalation), and skin.[2] Following dermal application, absorption is slow but effective, allowing for localized effects.[2] After oral ingestion, peak blood levels can be reached within 5 to 90 minutes.[2] this compound is lipophilic, leading to a large volume of distribution (2-4 L/kg) and accumulation in adipose and other tissues.[2] It has a plasma protein binding of approximately 61% and is known to cross the placenta.[2]

Hepatic Metabolism: The Role of Cytochrome P450

The primary site of this compound metabolism is the liver. The biotransformation is a Phase I oxidation reaction, specifically hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][10]

  • Key Enzyme: In humans, the principal enzyme responsible for this compound hydroxylation is CYP2A6 .[10] This has been confirmed through studies using human liver microsomes and recombinant human P450 enzymes, where CYP2A6 was identified as the major catalyst.[10] Inhibition of CYP2A6 with specific inhibitors like (+)-menthofuran significantly reduces this compound metabolism.[10]

  • Primary Metabolites: The hydroxylation of this compound primarily occurs at the 5th and 3rd carbon positions, leading to the formation of its main metabolites:

    • 5-exo-hydroxythis compound (major metabolite)

    • 3-hydroxythis compound (minor metabolite)

Following hydroxylation, these metabolites undergo Phase II conjugation, primarily with glucuronic acid, to form water-soluble glucuronides that can be readily excreted by the kidneys.[2]

Camphor_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism This compound This compound CYP2A6 CYP2A6 (Hydroxylation) This compound->CYP2A6 Metabolite_5_OH 5-exo-hydroxythis compound (Major Metabolite) UGT UGTs (Glucuronidation) Metabolite_5_OH->UGT Metabolite_3_OH 3-hydroxythis compound (Minor Metabolite) Metabolite_3_OH->UGT CYP2A6->Metabolite_5_OH Major CYP2A6->Metabolite_3_OH Minor Glucuronide_5_OH 5-hydroxythis compound-glucuronide Excretion Renal Excretion Glucuronide_5_OH->Excretion Glucuronide_3_OH 3-hydroxythis compound-glucuronide Glucuronide_3_OH->Excretion UGT->Glucuronide_5_OH UGT->Glucuronide_3_OH

Caption: Hepatic metabolism of this compound via Phase I and Phase II reactions.

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for this compound is provided in the table below.

ParameterValueSource
Volume of Distribution (Vd) 2 - 4 L/kg[2]
Plasma Protein Binding 61%[2]
Time to Peak (Oral) 1 - 3 hours[2]
Elimination Half-Life ~1.5 - 3 hours[2]
Primary Route of Excretion Urine (as glucuronide metabolites)[2][10]

Pharmacology of Primary Metabolites: A Knowledge Gap

While the formation of 5-exo-hydroxythis compound and 3-hydroxythis compound is well-documented, their specific pharmacological and toxicological profiles are notably under-characterized in publicly available literature.

  • 5-exo-hydroxythis compound: As the major metabolite, its pharmacological activity is of significant interest. However, there is a conspicuous lack of data regarding its effects on TRP channels or its potential analgesic and anti-inflammatory properties. It is often considered an inactive metabolite, but this appears to be an assumption based on its role in the excretory pathway rather than on direct pharmacological testing.

  • 3-hydroxythis compound: Also known as oxythis compound, this minor metabolite has been identified as a topical antipruritic.[11] This suggests it may retain some of the pharmacological activity of the parent compound, possibly through interaction with sensory channels. However, detailed mechanistic studies and quantitative data on its potency are lacking.

Field-Proven Insight: The lack of comprehensive pharmacological data on the primary metabolites of this compound represents a significant knowledge gap. For drug development professionals, it is crucial to determine whether these metabolites are inactive, contribute to the parent drug's efficacy (i.e., are active metabolites), or are responsible for any of its toxic effects. Characterizing the activity of these metabolites is a critical step in a full preclinical assessment and a potential area for novel discovery.

Toxicological Profile

This compound is highly toxic when ingested, particularly in children.[12] Its widespread availability in over-the-counter products necessitates a clear understanding of its safety profile.

  • Mechanism of Toxicity: The primary toxic effects of this compound are neurological. It is a central nervous system (CNS) stimulant, and overdose can rapidly lead to symptoms ranging from confusion and irritability to generalized tonic-clonic seizures.[12] The pro-convulsive effects may be related to the inhibition of potassium (K⁺) channels and an increase in calcium (Ca²⁺) influx, leading to neuronal hyperexcitability.

  • Toxic Doses: Ingestion is the primary route for systemic toxicity.

    • Serious Toxicity (Children): Reported at doses over 30 mg/kg.

    • Lethal Oral Dose (Children): Estimated to be between 0.5 and 1 gram.

    • Symptoms Onset: Can be rapid, occurring within 5 to 90 minutes of ingestion.

The toxicity of the hydroxythis compound metabolites has not been specifically detailed, but they are generally presumed to be less toxic due to their increased polarity and facilitation of excretion. However, without direct toxicological studies, this remains an assumption.

Experimental Protocols for Pharmacological Characterization

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of this compound and its metabolites.

Protocol: In Vitro Metabolism Using Human Liver Microsomes

Objective: To determine the metabolic stability of a compound and identify the primary metabolites formed by hepatic enzymes. This protocol is essential for understanding the biotransformation of this compound and for screening new derivatives.

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL)

      • Phosphate Buffer (100 mM, pH 7.4)

      • Test Compound (this compound or metabolite, final concentration 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Add an NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture to initiate the metabolic reaction. The final volume should be 200 µL.

    • The inclusion of an NADPH-regenerating system is critical as it provides the necessary reducing equivalents for CYP450 enzyme function, ensuring sustained metabolic activity throughout the incubation period.

  • Incubation and Termination:

    • Incubate the reaction tubes at 37°C in a shaking water bath.

    • Collect aliquots (e.g., 25 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound and the formation of metabolites over time.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of parent compound depletion.

    • Identify metabolites by comparing their mass spectra to known standards or through high-resolution mass spectrometry for structural elucidation.

Metabolism_Workflow Start Start: Prepare Reagents Prepare_Mix Prepare Incubation Mix (Microsomes, Buffer, this compound) Start->Prepare_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_NADPH Add NADPH System to Initiate Reaction Pre_Incubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points 0, 5, 15, 30, 60 min Terminate Terminate Reaction (Acetonitrile + IS) Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End: Calculate t½, CLint Analyze->End

Caption: Step-by-step workflow for assessing in vitro metabolism.

Protocol: Electrophysiological Analysis of TRP Channel Modulation

Objective: To directly measure the effect of this compound and its metabolites on the activity of specific TRP channels expressed in a heterologous system. The whole-cell patch-clamp technique is the gold standard for this type of analysis.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293 cells) that does not endogenously express the TRP channel of interest.

    • Transfect the cells with a plasmid containing the cDNA for the target TRP channel (e.g., human TRPV1). Co-transfect with a fluorescent marker like GFP to allow for easy identification of successfully transfected cells.

    • Culture the cells on glass coverslips for 24-48 hours post-transfection.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, pH 7.4).

    • Fabricate a glass micropipette (electrode) with a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, and ATP, pH 7.2).

    • Under visual guidance, carefully approach a single GFP-positive cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the "whole-cell" configuration. This establishes electrical and physical continuity between the pipette interior and the cell cytoplasm.

  • Data Acquisition:

    • Using a patch-clamp amplifier, clamp the cell's membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit ion channel currents and record the baseline activity.

    • Apply the test compound (this compound or metabolite) to the cell via the perfusion system at various concentrations.

    • Record the changes in current in response to the compound. To test for agonist activity, apply the compound alone. To test for antagonist activity, apply the compound in the presence of a known channel agonist (e.g., capsaicin for TRPV1).

  • Data Analysis:

    • Measure the amplitude of the current elicited or inhibited by the compound.

    • Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

    • Analyze the current-voltage (I-V) relationship to understand how the compound affects channel gating.

Conclusion and Future Directions

This compound's pharmacological profile is a compelling example of a natural product with a complex, multi-target mechanism of action. Its primary effects are mediated through the modulation of several TRP channels, leading to a dualistic sensory experience that culminates in analgesia and antipruritus. The compound is efficiently metabolized in the liver, primarily by CYP2A6, to hydroxylated metabolites destined for excretion.

However, this guide also highlights a critical gap in our understanding: the pharmacological and toxicological properties of this compound's primary metabolites, 5-exo-hydroxythis compound and 3-hydroxythis compound, remain largely unexplored. For researchers and drug developers, this presents both a challenge and an opportunity. Future research should prioritize the following:

  • Systematic Pharmacological Profiling of Metabolites: A comprehensive assessment of the activity of 5-exo-hydroxythis compound and 3-hydroxythis compound at the key TRP channels (TRPV1, TRPA1, TRPM8) is essential.

  • In Vivo Efficacy and PK/PD Studies: If the metabolites are found to be active in vitro, their analgesic and anti-inflammatory efficacy should be evaluated in established animal models, and their pharmacokinetic profiles should be determined.

  • Toxicological Assessment of Metabolites: The safety profiles of the individual metabolites must be established to fully understand the risk-benefit profile of this compound.

By addressing these questions, the scientific community can build upon the rich history of this compound, potentially unlocking new therapeutic applications and designing safer, more effective drugs inspired by this remarkable natural compound.

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A Historical and Mechanistic Review of Camphor in Medicine: From Ancient Panacea to Modern Pharmacological Tool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Camphor, a bicyclic monoterpene ketone with a characteristic penetrating aroma, has traversed a remarkable journey from a revered substance in ancient rituals and traditional medicine to a subject of intense pharmacological investigation.[1] For centuries, it has been a staple in Ayurvedic and Traditional Chinese Medicine for a spectrum of ailments including pain, inflammation, and respiratory distress.[2][3] In the modern era, its utility has been refined, finding applications as a topical analgesic, counterirritant, and cough suppressant.[4][5] This technical guide provides a comprehensive review of this compound's history, tracing its evolution from traditional practices to contemporary medical applications. We delve into its chemical properties, sources, and the molecular mechanisms underpinning its diverse pharmacological effects, with a particular focus on its interaction with transient receptor potential (TRP) channels. Furthermore, this guide explores its role in modern drug development, particularly as a transdermal penetration enhancer, and addresses critical aspects of its toxicology. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this multifaceted natural compound.

Introduction: The Enduring Legacy of this compound

This compound is a waxy, white crystalline solid historically derived from the wood of the this compound laurel tree, Cinnamomum camphora.[6][7] Its use is deeply embedded in human history, valued not only for its medicinal properties but also as an incense, embalming fluid, and pest deterrent.[2][6] In ancient China and India, it was a cornerstone of traditional healing systems.[2][8] Traditional Chinese Medicine (TCM) classifies this compound as pungent and hot, associating it with the Heart and Spleen meridians, using it to expel wind, resolve phlegm, and alleviate pain.[9][10] In Ayurveda, it is known as Karpura and is considered a coolant that balances the Kapha and Pitta doshas, employed to reduce pain, inflammation, and respiratory congestion.[11][12]

The transition to modern medicine saw this compound's use evolve. In the 20th century, it was used as a circulatory and respiratory stimulant (analeptic) via injection.[6] Today, its primary applications are topical, leveraging its counterirritant and analgesic properties in over-the-counter creams and ointments for muscle aches, joint pain, and skin irritations.[4][5] This enduring relevance is a testament to its potent biological activity, which modern science is now beginning to elucidate at a molecular level.

Physicochemical Properties and Sources

This compound's therapeutic applications are intrinsically linked to its chemical nature. It is a terpenoid with the chemical formula C₁₀H₁₆O.[7] The molecule is chiral, existing as two enantiomers, (+)-camphor and (-)-camphor, with the dextrorotatory (+)-isomer being the more abundant form found in nature.[7][13]

PropertyDescriptionSource(s)
Chemical Formula C₁₀H₁₆O[7][14]
Molar Mass 152.23 g/mol [14]
Appearance White, translucent, waxy crystalline solid[7][13]
Odor Strong, penetrating, aromatic[7][14]
Melting Point ~179 °C[7]
Solubility Poorly soluble in water; highly soluble in alcohol, ether, and oils[14]
Natural Source Primarily Cinnamomum camphora (this compound Laurel)[6][15]
Synthetic Source Produced from alpha-pinene, a component of turpentine oil[6][7]

Natural this compound is extracted by steaming the wood chips of the this compound tree and condensing the vapor.[7] However, the bulk of this compound used today is synthetically produced from turpentine oil, resulting in a racemic mixture of both enantiomers.[6][7] While chemically identical, the difference in optical isomers can influence their biological properties.[7]

G cluster_natural Natural Production cluster_synthetic Synthetic Production Tree Cinnamomum camphora Tree Chips Wood Chips Tree->Chips Distill Steam Distillation Chips->Distill Vapor Vapor Condensation Distill->Vapor Crystal (+)-Camphor Crystals Vapor->Crystal Turpentine Turpentine Oil Pinene Alpha-Pinene Turpentine->Pinene Conversion Chemical Conversion (Acid Catalysis) Pinene->Conversion Isobornyl Isobornyl Acetate Conversion->Isobornyl Hydrolysis Hydrolysis Isobornyl->Hydrolysis Isoborneol Isoborneol Hydrolysis->Isoborneol Oxidation Oxidation Isoborneol->Oxidation Racemic Racemic this compound ((+/-)-Camphor) Oxidation->Racemic

Fig. 1: Simplified workflows for natural and synthetic this compound production.

Pharmacological Profile and Mechanism of Action

This compound's diverse therapeutic effects stem from its ability to interact with multiple molecular targets, primarily sensory ion channels in the skin and nerves.

Analgesic and Counterirritant Effects: The Role of TRP Channels

The primary mechanism for this compound's analgesic (pain-relieving) and sensory effects (sensations of cooling and warmth) is its modulation of Transient Receptor Potential (TRP) channels.[[“]][[“]] These channels are crucial for thermosensation and nociception (pain sensing).

  • TRPV1 (Vanilloid Receptor 1): This heat-activated channel is also the target of capsaicin. This compound both activates and strongly desensitizes TRPV1.[[“]][18] The initial activation can cause a warming sensation, but the subsequent profound desensitization of the channel makes sensory neurons less responsive to painful stimuli, which is a key contributor to its analgesic effect.[[“]][18] This mechanism is distinct from that of capsaicin, indicating a different binding site.[[“]]

  • TRPV3: this compound is a known activator of TRPV3, another heat-sensitive channel, which contributes to the sensation of warmth.[18]

  • TRPM8 (Menthol Receptor): This channel is activated by cold and menthol. This compound can activate and sensitize TRPM8, contributing to the cooling sensation often experienced upon gentle application.[[“]]

  • TRPA1: this compound has been shown to inhibit the TRPA1 channel, which is involved in detecting noxious chemical stimuli and inflammatory pain.[[“]]

By acting as a "promiscuous" modulator of multiple TRP channels, this compound creates complex sensory inputs that can override or "gate" the transmission of pain signals to the brain, a phenomenon central to its function as a counterirritant.[6]

G cluster_neuron Sensory Neuron Terminal TRPV1 TRPV1 Channel PainSignal Pain Signal to CNS TRPV1->PainSignal Reduced Signaling (Desensitization) TRPM8 TRPM8 Channel TRPM8->PainSignal Cooling Sensation (Counterirritant Effect) TRPA1 TRPA1 Channel TRPA1->PainSignal Reduced Signaling (Inhibition) This compound This compound (Topical Application) This compound->TRPV1 Activates & Strongly Desensitizes This compound->TRPM8 Activates This compound->TRPA1 Inhibits

Fig. 2: this compound's modulation of TRP channels on sensory neurons.
Antimicrobial and Antifungal Properties

This compound has demonstrated notable antimicrobial and antifungal activity.[5] Its mechanism in this regard is primarily attributed to the disruption of microbial cell membranes.[[“]][[“]] By increasing membrane permeability, this compound causes leakage of essential intracellular components like proteins and nucleic acids, leading to cell death.[[“]] This property underpins its traditional use in preserving collections from insect damage and its modern application in some topical antiseptic formulations.[6]

Respiratory Effects

When inhaled, such as from a chest rub, this compound vapor acts as a decongestant.[2] It stimulates cold receptors in the nose, which creates a sensation of improved airflow, even if nasal resistance is not physically reduced.[4] This subjective feeling of easier breathing provides significant relief from the symptoms of the common cold and cough.[19]

Applications in Modern Drug Development

Beyond its direct therapeutic uses, this compound's physicochemical properties make it a valuable molecule in pharmaceutical sciences, particularly in transdermal drug delivery.

This compound as a Transdermal Penetration Enhancer

The stratum corneum, the outermost layer of the skin, is a formidable barrier to drug absorption. Chemical penetration enhancers are compounds that reversibly disrupt this barrier to facilitate drug delivery into the systemic circulation. This compound has been identified as a safe and effective penetration enhancer.[20][21]

Mechanism of Enhancement:

  • Lipid Disruption: this compound interacts with and disrupts the highly organized lipid matrix of the stratum corneum, increasing its fluidity.[20][21]

  • Increased Partitioning: It increases the partitioning of a drug from its vehicle (e.g., a cream or patch) into the skin, which is the crucial first step for absorption.[20][22]

Studies have shown that this compound can significantly enhance the transdermal absorption of drugs with varying degrees of lipophilicity.[21] Its relatively low skin irritation potential compared to other enhancers like laurocapram makes it an attractive candidate for use in transdermal patches and topical formulations.[21][23]

Experimental Protocol: In Vitro Skin Permeation Study

The efficacy of this compound as a penetration enhancer is typically evaluated using an in vitro diffusion cell system (e.g., Franz diffusion cell).

Methodology:

  • Skin Preparation: Excised skin (human or animal, e.g., rat) is mounted on the diffusion cell, separating the donor and receptor compartments.

  • Formulation Application: The drug formulation (with and without this compound) is applied to the epidermal side (donor compartment).

  • Sampling: The receptor compartment is filled with a buffer solution. At predetermined time intervals, samples are withdrawn from the receptor fluid.

  • Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method (e.g., HPLC).

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and enhancement ratio (ER) are calculated to determine the enhancer's effectiveness.

G cluster_protocol Workflow: In Vitro Permeation Assay A 1. Prepare Skin Sample (e.g., rat abdominal skin) B 2. Mount Skin on Franz Diffusion Cell A->B C 3. Apply Drug Formulation (Control vs. This compound-enhanced) B->C D 4. Collect Samples from Receptor Compartment over Time C->D E 5. Quantify Drug Concentration (e.g., via HPLC) D->E F 6. Calculate Permeation Parameters (Flux, Enhancement Ratio) E->F

Fig. 3: Workflow for assessing this compound as a penetration enhancer.
This compound Derivatives in Drug Discovery

The rigid bicyclic structure of this compound makes it an excellent chiral starting material for the synthesis of new chemical entities.[24] Researchers have used the this compound scaffold to create derivatives with a range of biological activities, including antimicrobial, antiviral, and anti-cancer properties.[24][25] Its chirality is particularly valuable for creating stereospecific molecules that can interact precisely with biological targets.[24]

Toxicology and Safety Considerations

Despite its widespread use, this compound is not without risks, particularly concerning its toxicity when ingested. Oral consumption of this compound is unsafe and can lead to severe neurotoxicity, including seizures, confusion, and delirium, and can be fatal, especially in children.[4][6][[“]] The lethal dose in adults is estimated to be in the range of 50–500 mg/kg.[6]

Topical application is generally safe when used as directed in concentrations approved by regulatory bodies (e.g., 3% to 11% in the US for pain and itching).[4] However, it should not be applied to broken or injured skin, as this can lead to increased systemic absorption and potential toxicity.[4][27] High concentrations or prolonged use can cause skin irritation.[27]

Conclusion and Future Directions

This compound's journey from a traditional remedy to a modern pharmaceutical agent is a compelling example of ethnopharmacology validated by scientific inquiry. Its historical uses for pain, itching, and congestion are now largely explained by its molecular interactions with TRP ion channels. For drug development professionals, this compound offers two distinct avenues of opportunity: as a safe and effective transdermal penetration enhancer to improve the delivery of other active pharmaceutical ingredients, and as a versatile chiral scaffold for the synthesis of novel therapeutics.[21][24]

Future research should continue to explore the therapeutic potential of specific this compound derivatives and further optimize its use in transdermal delivery systems. A deeper understanding of its complex interactions with the nervous system could unveil new applications for this ancient and powerful natural product. However, its significant toxicity upon ingestion must always be a primary consideration, necessitating clear labeling and public awareness to ensure its safe and effective use.

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Camphor: A Versatile Chiral Precursor in Modern Terpenoid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Camphor, a bicyclic monoterpenoid, has long been recognized for its medicinal properties and characteristic aroma. Beyond its traditional uses, this compound's rigid, chiral scaffold has positioned it as a valuable and cost-effective starting material in the synthesis of a diverse array of more complex terpenoids. This technical guide provides a comprehensive overview of the enzymatic and chemical pathways that utilize this compound and its derivatives as precursors for novel terpenoid synthesis. We will delve into the underlying principles of biocatalytic transformations, particularly those involving cytochrome P450 monooxygenases, and explore strategic chemical modifications. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this compound's unique chemical architecture in the pursuit of new bioactive molecules.

Introduction: The Strategic Advantage of this compound in Terpenoid Synthesis

Terpenoids represent one of the largest and most structurally diverse classes of natural products, with a wide range of applications in pharmaceuticals, fragrances, and agriculture.[1][2] The stereochemical complexity of many bioactive terpenoids presents a significant challenge for de novo chemical synthesis. The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, offers a more efficient and economical alternative.

This compound, which exists as two naturally occurring enantiomers, (+)-camphor and (-)-camphor, is an ideal chiral precursor.[3] Its rigid bicyclic structure provides a well-defined stereochemical framework, and its various carbon positions (C3, C5, C6, C8, C9, and C10) can be selectively functionalized through both biological and chemical methods.[4][5] This allows for the stereocontrolled introduction of new functionalities and the construction of more complex terpenoid skeletons.[6]

This guide will explore two primary avenues for leveraging this compound in terpenoid synthesis:

  • Biocatalytic Transformations: Harnessing the power of enzymes, particularly from microbial sources, to perform highly specific and selective modifications of the this compound scaffold.

  • Chemosynthetic Strategies: Employing established and novel organic reactions to build upon the this compound framework and access a diverse range of mono- and sesquiterpenoids.

By understanding the principles and methodologies behind these approaches, researchers can unlock the synthetic potential of this compound as a versatile building block for the creation of novel and valuable terpenoid compounds.

Biosynthetic Pathways: Nature's Blueprint for this compound and its Derivatives

The natural biosynthesis of this compound provides the foundation for its use as a precursor. In plants, this compound is produced from geranyl pyrophosphate (GPP) through a series of enzymatic steps.[7] This pathway is a key target for metabolic engineering efforts aimed at producing specific terpenoids.

The microbial degradation of this compound, particularly by soil bacteria such as Pseudomonas putida, has been extensively studied and offers a rich source of biocatalysts for terpenoid synthesis.[8] These organisms have evolved sophisticated enzymatic machinery to break down the this compound molecule, and these enzymes can be repurposed for synthetic applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C10 intermediate, geranyl pyrophosphate (GPP). The key steps in the conversion of GPP to this compound are:

  • Cyclization: GPP is cyclized by the enzyme bornyl diphosphate synthase (BPPS) to form bornyl diphosphate.

  • Hydrolysis: Bornyl diphosphate is hydrolyzed to borneol.

  • Oxidation: Borneol is then oxidized to this compound by borneol dehydrogenase.[7]

Camphor_Biosynthesis

Microbial Degradation of this compound: A Source of Powerful Biocatalysts

The degradation of this compound by Pseudomonas putida is a classic example of a microbial catabolic pathway and has been instrumental in the study of cytochrome P450 enzymes.[8] The initial and most critical step in this pathway is the hydroxylation of this compound at the C5-exo position, catalyzed by the cytochrome P450cam monooxygenase system (P450cam).[9]

The P450cam system is a three-component enzyme complex consisting of:

  • Cytochrome P450cam (CYP101A1): The heme-containing monooxygenase that binds this compound and catalyzes the hydroxylation reaction.[10]

  • Putidaredoxin (Pdx): An iron-sulfur protein that shuttles electrons to P450cam.

  • Putidaredoxin reductase (PdR): An NADH-dependent flavoprotein that transfers electrons from NADH to putidaredoxin.

The high regio- and stereoselectivity of P450cam makes it an invaluable tool for the specific functionalization of the this compound skeleton, producing 5-exo-hydroxythis compound as a key intermediate for further synthetic transformations.[11]

P450cam_System

Biocatalytic Approaches to Terpenoid Synthesis from this compound

The high selectivity and mild reaction conditions of enzymatic transformations make them an attractive alternative to traditional chemical methods. Whole-cell biocatalysts and purified enzymes are both employed for the conversion of this compound and its derivatives.[12][13]

Whole-Cell Biotransformations

The use of whole microbial cells, such as Pseudomonas putida or recombinant Escherichia coli expressing the P450cam system, offers several advantages, including the obviation of enzyme purification and the inherent regeneration of cofactors like NADH.[12][14]

Experimental Protocol: Whole-Cell Biotransformation of (+)-Camphor to (+)-5-exo-Hydroxythis compound

  • Strain and Culture Conditions:

    • Use a recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid containing the genes for the P450cam system (camC, camA, camB).

    • Grow the cells in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotic selection at 37°C with shaking.

  • Induction of Protein Expression:

    • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Simultaneously, add this compound to the culture medium to a final concentration of 1-5 mM to act as a substrate and potentially aid in proper enzyme folding.[15]

    • Reduce the incubation temperature to 18-25°C and continue shaking for 12-24 hours.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a desired cell density.

    • Add the this compound substrate (e.g., 10 mM) to the cell suspension.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Product Extraction and Analysis:

    • Periodically take samples from the reaction mixture and extract the products with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to monitor the conversion of this compound to 5-exo-hydroxythis compound.[16][17]

Purified Enzyme Systems

For applications requiring higher purity and more defined reaction conditions, the use of purified enzymes is preferred. The components of the P450cam system can be heterologously expressed in E. coli and purified using standard chromatographic techniques.[18][19][20]

Experimental Protocol: In Vitro Hydroxylation of this compound using Purified P450cam System

  • Enzyme Purification:

    • Express and purify P450cam, putidaredoxin, and putidaredoxin reductase from recombinant E. coli strains using affinity (e.g., Ni-NTA for His-tagged proteins) and ion-exchange chromatography.[18][20]

  • Reaction Mixture Setup:

    • In a reaction vessel, combine the following components in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4):

      • Purified P450cam (e.g., 1-5 µM)

      • Purified putidaredoxin (e.g., 10-50 µM)

      • Purified putidaredoxin reductase (e.g., 1-5 µM)

      • This compound (e.g., 1 mM, dissolved in a minimal amount of a water-miscible solvent like DMSO)

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding NADH to a final concentration of 1-2 mM.

    • Incubate the reaction at a controlled temperature (e.g., 25°C).

    • Monitor the consumption of NADH spectrophotometrically by the decrease in absorbance at 340 nm.

  • Product Analysis:

    • After a desired reaction time, quench the reaction (e.g., by adding a strong acid).

    • Extract the product with an organic solvent and analyze by GC-MS or HPLC.[21][22]

Table 1: Comparison of Whole-Cell and Purified Enzyme Systems for this compound Hydroxylation

FeatureWhole-Cell BiocatalystPurified Enzyme System
Advantages - No enzyme purification needed- In-built cofactor regeneration- Higher enzyme stability in cellular environment- Defined reaction conditions- No competing side reactions from cellular metabolism- Easier product purification
Disadvantages - Potential for substrate/product toxicity to cells- Mass transfer limitations across the cell membrane- More complex product purification- Requires protein expression and purification- Cofactors must be added externally- Lower enzyme stability
Typical Yield Moderate to HighLow to Moderate

Chemical Synthesis of Terpenoids from this compound

This compound's chiral scaffold has been extensively utilized in the total synthesis of various terpenoids. The functionalization of different positions on the this compound ring allows for the construction of diverse molecular architectures.

Synthesis of Nojigiku Alcohol

Nojigiku alcohol, a monoterpenoid alcohol, can be synthesized from (+)-camphor. A key step in this synthesis is the "remote oxidation" of an intermediate, demonstrating a powerful strategy for functionalizing non-activated C-H bonds.[5]

Synthetic Pathway for Nojigiku Alcohol from (+)-Camphor

  • Reduction of this compound: (+)-Camphor is reduced to a mixture of borneol and isoborneol.

  • Acetylation: The alcohol mixture is acetylated to form bornyl acetate and isobornyl acetate.

  • Remote Oxidation: The acetate mixture is subjected to remote oxidation, for example, using lead tetraacetate, to introduce a carbonyl group at the C-6 position.

  • Reduction and Elimination: The resulting 6-oxoisobornyl acetate is then reduced and subjected to elimination to form the camphene skeleton with a hydroxyl group at the 6-exo position, yielding (+)-nojigiku alcohol.

Nojigiku_Alcohol_Synthesis

This compound as a Chiral Auxiliary

In addition to being a direct precursor, this compound and its derivatives are widely used as chiral auxiliaries in asymmetric synthesis.[23] For instance, camphorsultams are excellent chiral auxiliaries for a variety of reactions, including aldol additions, Diels-Alder reactions, and alkylations, enabling the synthesis of a wide range of enantiomerically pure compounds.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical reactions to create efficient and novel synthetic routes.[24][25][26] this compound and its enzymatically-derived products are excellent starting points for chemoenzymatic strategies.

For example, 5-exo-hydroxythis compound, produced biocatalytically, can be further elaborated using chemical methods to access a variety of sesquiterpenoids. This approach leverages the initial, highly selective enzymatic hydroxylation to install a key functional group, which then serves as a handle for subsequent chemical transformations.

Table 2: Examples of Terpenoids Synthesized from this compound

PrecursorSynthetic ApproachTarget TerpenoidKey Transformation(s)
(+)-CamphorBiocatalytic(+)-5-exo-Hydroxythis compoundP450cam hydroxylation
(-)-CamphorChemical Synthesis(-)-cis-Sativenediol analogueRemote oxidation
(+)-CamphorChemical Synthesis(+)-Nojigiku AlcoholRemote oxidation
8-Bromothis compoundChemical SynthesisLongiborneolMulti-step chemical synthesis

Analytical Techniques for Characterization

The successful synthesis and purification of terpenoids from this compound require robust analytical techniques for their identification and characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile terpenoids. The retention time provides information on the compound's polarity and boiling point, while the mass spectrum gives its molecular weight and fragmentation pattern, which can be compared to libraries for identification.[16][17][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of novel terpenoids.[5][28] 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to determine the connectivity of atoms within the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and analysis of less volatile or thermally labile terpenoids. Chiral HPLC, using a chiral stationary phase, is particularly important for determining the enantiomeric purity of the synthesized products.[22][23][25][29][30]

Conclusion and Future Perspectives

This compound's rich chemistry and ready availability as a chiral starting material make it a cornerstone of modern terpenoid synthesis. The synergy between biocatalytic and chemosynthetic approaches continues to expand the repertoire of complex terpenoids that can be accessed from this versatile precursor. Future research in this area will likely focus on:

  • Enzyme Engineering: The directed evolution and rational design of enzymes like P450cam to achieve novel selectivities and catalytic activities.[31]

  • Metabolic Engineering: The engineering of microbial hosts to produce valuable terpenoids directly from simple carbon sources, using this compound biosynthetic and modification pathways.

  • Development of Novel Synthetic Methodologies: The discovery and application of new chemical reactions to further diversify the range of terpenoids accessible from this compound.

By continuing to explore the synthetic potential of this compound, researchers will undoubtedly uncover new bioactive molecules with applications in medicine, agriculture, and beyond.

References

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An In-depth Technical Guide to the Physicochemical Properties of Racemic Camphor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Racemic camphor, a bicyclic monoterpene ketone, is a synthetically produced equimolar mixture of its two enantiomers: (1R,4R)-(+)-camphor and (1S,4S)-(-)-camphor.[1][2] While naturally occurring this compound is typically the dextrorotatory (+)-enantiomer, the racemic form is widely used in the pharmaceutical, chemical, and cosmetic industries.[1] Its applications range from being a topical analgesic and antipruritic to a plasticizer for cellulose esters and ethers. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its quality, efficacy, and safety in various applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of racemic this compound, detailing its thermal behavior, solubility, optical characteristics, and spectroscopic profile. Furthermore, it offers field-proven experimental protocols for the accurate determination of these properties, ensuring scientific integrity and reproducibility.

Molecular Structure and Stereochemistry

The fundamental difference between the components of racemic this compound lies in their stereochemistry. The two enantiomers are non-superimposable mirror images of each other, a property that governs their interaction with other chiral molecules and polarized light.

G cluster_R (1R,4R)-(+)-Camphor cluster_S (1S,4S)-(-)-Camphor cluster_mirror Mirror Plane R_this compound R_this compound mirror S_this compound S_this compound G cluster_protocol DSC Experimental Workflow Instrument Calibration Instrument Calibration Sample Preparation Sample Preparation Instrument Calibration->Sample Preparation Set Experimental Conditions Set Experimental Conditions Sample Preparation->Set Experimental Conditions Run Analysis Run Analysis Set Experimental Conditions->Run Analysis Data Interpretation Data Interpretation Run Analysis->Data Interpretation

Caption: A streamlined workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate the thermal stability and volatility of racemic this compound. This compound is known to be highly volatile, even at room temperature. [3]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of racemic this compound into a TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 250 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: The resulting TGA curve will show a significant weight loss as the this compound sublimes. The onset temperature of this weight loss indicates the beginning of sublimation under the experimental conditions.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecular structure of racemic this compound, confirming its identity and providing information about its functional groups and connectivity.

Infrared (IR) Spectroscopy

The IR spectrum of racemic this compound is identical to that of its individual enantiomers, as IR spectroscopy is not a chiral technique. Key absorption bands include:

  • ~1740 cm⁻¹: A strong absorption due to the C=O stretching of the ketone functional group. [4]* ~2870-2960 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups. [4]* ~1450 cm⁻¹ and ~1375 cm⁻¹: CH₂ and CH₃ bending vibrations, respectively. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Like IR, standard ¹H and ¹³C NMR spectra of racemic this compound are indistinguishable from those of the pure enantiomers.

The proton NMR spectrum of this compound exhibits a complex pattern of signals due to the rigid bicyclic structure. Key signals include three singlets for the methyl groups and a series of multiplets for the methylene and methine protons. [5]

The carbon NMR spectrum shows distinct signals for each of the ten carbon atoms in the this compound molecule. A characteristic downfield signal at ~220 ppm corresponds to the carbonyl carbon. [6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern is complex due to the bicyclic structure and can involve rearrangements. Common fragment ions are observed at m/z 108, 95 (base peak), 81, and 69.

G Racemic this compound Racemic this compound Spectroscopic Techniques Spectroscopic Techniques Racemic this compound->Spectroscopic Techniques IR IR Spectroscopic Techniques->IR Functional Groups NMR NMR Spectroscopic Techniques->NMR Structure MS MS Spectroscopic Techniques->MS Mass & Fragmentation

Caption: Spectroscopic toolkit for this compound analysis.

Chromatographic Separation of Enantiomers

To confirm the racemic nature of a this compound sample and to quantify the enantiomeric ratio, chiral chromatography is employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are the most common techniques.

Chiral Gas Chromatography (GC)

Chiral GC columns, often containing cyclodextrin derivatives as the chiral selector, can effectively separate the (+)- and (-)-enantiomers of this compound. [7][8]

  • Column: Astec® CHIRALDEX™ G-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness [8]* Oven Temperature: 100 °C (isothermal) [8]* Injector Temperature: 250 °C [8]* Detector (FID) Temperature: 250 °C [8]* Carrier Gas: Helium [8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers another robust method for enantiomeric separation. The choice of the chiral stationary phase is critical for achieving baseline resolution.

Crystal Structure

The solid-state structure of this compound has been a subject of interest. The pure enantiomers of this compound crystallize in an orthorhombic space group (P2₁2₁2₁). [9]The racemic mixture, on the other hand, forms a solid solution, where the d- and l-enantiomers are randomly distributed within the crystal lattice. [9]This difference in crystal packing can influence physical properties such as melting point and solubility.

Safety and Handling

Racemic this compound is a flammable solid and should be handled with appropriate safety precautions. [10]It is harmful if swallowed or inhaled and can cause skin and serious eye irritation. [10]It is recommended to handle racemic this compound in a well-ventilated area, preferably in a laboratory hood, and to wear appropriate personal protective equipment, including gloves and safety glasses. [10]

Conclusion

The physicochemical properties of racemic this compound are well-defined and can be accurately determined using a suite of analytical techniques. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is essential for quality control, formulation development, and ensuring the safe and effective use of this versatile compound. The experimental protocols and data presented in this guide provide a solid foundation for the characterization of racemic this compound, promoting scientific rigor and reproducibility in research and development.

References

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Understanding the camphoraceous odor structure-activity relationship

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Camphoraceous Odors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The camphoraceous odor, a distinct and readily identifiable scent category, has long been a subject of interest in the fields of perfumery, chemical ecology, and sensory neuroscience. Understanding the relationship between the molecular structure of a compound and its perceived camphoraceous character is crucial for the rational design of novel fragrance ingredients and for elucidating the fundamental principles of olfaction. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for camphoraceous odorants. We will delve into the key molecular determinants, including shape, size, and functional group effects, that govern this specific odor perception. Furthermore, we will explore the olfactory receptors (ORs) responsible for detecting camphoraceous molecules, detailing the characteristics of their binding pockets. This guide also presents detailed experimental protocols for the synthesis of analogs, Gas Chromatography-Olfactometry (GC-O), and in vitro receptor assays. Complementing these experimental approaches, we will discuss the application of computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and molecular docking. Finally, we will illustrate the downstream signaling cascade initiated by the binding of a camphoraceous odorant to its G-protein coupled receptor. This guide is intended to be a valuable resource for researchers and professionals seeking a deep, technical understanding of the SAR of camphoraceous odors.

Introduction to Camphoraceous Odors

Definition and Significance

The term "camphoraceous" describes a distinct olfactory note that is sharp, penetrating, and often described as medicinal or mothball-like.[1] The archetypal molecule for this odor class is camphor, a bicyclic monoterpene ketone.[2] The study of camphoraceous odorants is significant for several reasons. In the fragrance industry, understanding the structural requirements for this scent allows for the creation of new molecules with specific odor profiles. In chemical ecology, many insects use camphoraceous compounds as cues for host plant identification or as repellents, making the study of their perception relevant for pest control strategies. From a neuroscience perspective, the well-defined and relatively rigid structure of many camphoraceous molecules makes them excellent probes for investigating the principles of molecular recognition in the olfactory system.

Physicochemical Properties of this compound

This compound is a waxy, white or transparent solid that is volatile at room temperature.[3] It is a terpenoid with the chemical formula C10H16O.[4] The molecule is chiral and exists as two enantiomers: (+)-camphor and (-)-camphor.[2] While both enantiomers possess a similar camphoraceous odor, subtle differences in perception can exist.[3] this compound is poorly soluble in water but highly soluble in organic solvents.[3]

Table 1: Physicochemical Properties of (+)-Camphor

PropertyValueReference
Molecular FormulaC10H16O[4]
Molar Mass152.23 g/mol [1]
AppearanceWhite, crystalline solid[1]
OdorStrong, penetrating, aromatic[1]
Melting Point175-179 °C[5]
Boiling Point204 °C[5]
logP (o/w)2.38[5]
Overview of Key Camphoraceous Odorants

Besides this compound itself, a number of other structurally related bicyclic monoterpenes are known to elicit a camphoraceous odor. These include:

  • Borneol and Isoborneol: The alcohol analogs of this compound.

  • Fenchone: An isomer of this compound with a five-membered ring in its bicyclic system.

  • 1,8-Cineole (Eucalyptol): A bicyclic ether with a characteristic camphoraceous and cool scent.

  • Camphene: A bicyclic monoterpene hydrocarbon.[6]

The subtle structural differences between these molecules lead to variations in their odor profiles, providing a rich dataset for SAR studies.

Molecular Determinants of the Camphoraceous Odor

The perception of a camphoraceous odor is not tied to a single functional group but rather to the overall three-dimensional structure of the molecule.

The Role of Molecular Shape and Size

A defining characteristic of camphoraceous odorants is their somewhat globular or spherical shape.[6] The rigid, bicyclic ring system of molecules like this compound and 1,8-cineole contributes to this compactness. Studies have shown that the grouping of odorants with this compound can be predicted based on the shape and size of the molecules.[6] Molecules that deviate significantly from this general shape, for instance, by having long, flexible side chains, tend to lose their camphoraceous character.

The Influence of Functional Groups and Steric Hindrance

While no single functional group defines the camphoraceous odor, its presence and position can significantly modulate the scent. The carbonyl group in this compound, for example, can be reduced to a hydroxyl group to form borneol and isoborneol, which retain a camphoraceous character, albeit with additional woody or piney notes. The nature of the functional group is often considered less important than the overall molecular profile, as long as it provides sufficient affinity for the receptor.[7] Modifications that introduce significant steric bulk or alter the electronic properties of the molecule can lead to a loss of the camphoraceous odor.

Hydrophobicity and its Impact on Odor Perception

Camphoraceous molecules are generally hydrophobic, a property that is crucial for their transport through the aqueous nasal mucus and subsequent interaction with the likely hydrophobic binding pockets of olfactory receptors. The hydrophobic properties of both the odorant and the receptor binding site are believed to be complementary.

Structure-Activity Relationship (SAR) Summary Table

The following table summarizes the odor characteristics of several camphoraceous and related molecules, highlighting the impact of subtle structural changes.

Table 2: Structure-Odor Relationships of Selected Camphoraceous Compounds

CompoundStructureOdor DescriptionKey Structural Features
(+)-Camphor

Strong, penetrating, medicinal, mothball-likeBicyclic ketone, globular shape
BorneolCamphoraceous, woody, pineyBicyclic alcohol, hydroxyl group
FenchoneThis compound-like, warm, slightly bitterIsomer of this compound, five-membered ring
1,8-CineoleCamphoraceous, cool, fresh, eucalyptus-likeBicyclic ether
CampheneWoody, piney, camphoraceous, spicy, herbalBicyclic hydrocarbon

The Olfactory Receptors for Camphoraceous Odorants

Identification and Characterization of this compound-Responsive ORs

The detection of camphoraceous odorants is mediated by specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. Several studies have identified ORs that respond to this compound and related molecules. In rats, a receptor with a high affinity for this compound has been characterized.[8] More recently, the human olfactory receptor OR1G1 has been identified as a broadly tuned receptor that recognizes this compound. In insects, such as the this compound tree specialist Orthaga achatina, a specific odorant receptor, OachOR16, has been shown to be highly responsive to this compound.[9]

The Camphoraceous Odorant Binding Pocket

Molecular modeling and mutagenesis studies suggest that the binding pocket for camphoraceous odorants is largely hydrophobic.[10] This complements the hydrophobic nature of the ligands themselves. The binding of odorants to ORs is thought to rely predominantly on hydrophobic and van der Waals interactions, which allows for the recognition of a range of structurally similar molecules.

Key Amino Acid Interactions

Site-directed mutagenesis studies are crucial for identifying the specific amino acid residues that are critical for odorant binding. For the insect receptor OachOR16, the Ser209 residue has been identified as essential for the binding of this compound.[9] This suggests that while hydrophobic interactions are dominant, more specific interactions, such as hydrogen bonding, may also play a role in the binding and activation of the receptor. Further research is needed to fully elucidate the key interacting residues in human this compound receptors like OR1G1.

Experimental Methodologies for Camphoraceous SAR Studies

A combination of synthetic chemistry, analytical techniques, and biological assays is employed to investigate the SAR of camphoraceous odorants.

Synthesis of this compound Analogs

The synthesis of a series of structurally related analogs is a cornerstone of SAR studies. This allows for the systematic modification of a lead compound, like this compound, to probe the effects of these changes on odor perception.

G A Lead Compound Selection (e.g., this compound) B Computational Modeling (QSAR, Docking) A->B C Hypothesis Generation (Key Structural Features) B->C D Design of Analogs (Systematic Modifications) C->D E Synthetic Route Planning D->E F Synthesis and Purification E->F G Structural Verification (NMR, MS) F->G H Sensory Evaluation (Odor Description, Threshold) G->H I Iterative Refinement H->I I->B Feedback Loop

Caption: Workflow for the design and synthesis of this compound analogs.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture, such as an essential oil.

  • Sample Preparation: Dilute the essential oil or mixture of synthesized analogs in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC System:

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overload.

    • Column: A non-polar (e.g., DB-5) or a polar (e.g., Carbowax) capillary column is chosen based on the volatility and polarity of the analytes.

    • Oven Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program for monoterpenes might start at 40-60°C and ramp up to 200-250°C.

  • Effluent Splitting: At the end of the column, the effluent is split between a chemical detector (e.g., a Flame Ionization Detector or a Mass Spectrometer) and a heated sniffing port.

  • Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any perceived odors.

  • Data Analysis: The olfactogram (a plot of odor events over time) is aligned with the chromatogram from the chemical detector to identify the compounds responsible for specific odors.

In Vitro Olfactory Receptor Assays

To directly assess the interaction between a camphoraceous molecule and its receptor, in vitro functional assays are used. This typically involves expressing the olfactory receptor in a heterologous cell line that does not normally express ORs.

  • Cloning of the OR: The gene for the target olfactory receptor (e.g., OR1G1) is cloned into an expression vector.

  • Cell Culture and Transfection: A suitable cell line, such as HEK293T cells, is cultured. The cells are then transfected with the OR-containing plasmid, along with plasmids for accessory proteins like the G-protein Gαolf and a reporter gene (e.g., luciferase under the control of a cAMP response element).

  • Odorant Stimulation: After allowing time for protein expression, the cells are exposed to a range of concentrations of the camphoraceous odorant.

  • Signal Detection: The activation of the receptor is measured by detecting the downstream signal. In a luciferase assay, the production of light is quantified, which is proportional to the increase in intracellular cAMP upon receptor activation.[11] In a calcium imaging assay, a fluorescent calcium indicator is used to measure the influx of calcium, another downstream signaling event.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the odorant for the specific receptor.

Computational Approaches to Understanding Camphoraceous SAR

Computational modeling plays a vital role in rationalizing existing SAR data and predicting the odor characteristics of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity (in this case, odor perception or intensity).

For camphoraceous odorants, relevant molecular descriptors often include:

  • Topological descriptors: Describing molecular size and branching.

  • Geometrical descriptors: Quantifying the three-dimensional shape of the molecule.

  • Physicochemical descriptors: Such as logP (hydrophobicity) and molar refractivity.

The resulting QSAR model can help to identify the most important molecular features for the camphoraceous odor and can be used to predict the odor of untested compounds.

Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of chemical features that is necessary for a molecule to interact with a specific biological target.

G A Select Active Camphoraceous Molecules B Generate Conformational Models A->B C Align Molecules Based on Common Features B->C D Identify Common Chemical Features (e.g., Hydrophobic, H-bond acceptor) C->D E Generate Pharmacophore Hypothesis D->E F Validate with Known Actives and Inactives E->F G Use for Virtual Screening of New Molecules F->G

Caption: Workflow for generating a ligand-based pharmacophore model.

For camphoraceous odorants, a typical pharmacophore might consist of one or two hydrophobic features and a hydrogen bond acceptor feature, all arranged in a specific spatial orientation.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking simulations of camphoraceous molecules into the binding pocket of a receptor like OR1G1 can provide insights into the specific interactions that stabilize the ligand-receptor complex and can help to explain the observed SAR.

The Olfactory Signaling Pathway for Camphoraceous Odors

The binding of a camphoraceous odorant to its GPCR initiates a rapid intracellular signaling cascade that ultimately leads to the generation of an electrical signal.

The G-Protein Coupled Receptor Cascade

Upon odorant binding, the olfactory receptor undergoes a conformational change, which activates an associated G-protein (Gαolf).[8] This, in turn, activates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).[12] The cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing for the influx of sodium and calcium ions.[13] This influx depolarizes the olfactory sensory neuron. The increased intracellular calcium also opens calcium-activated chloride channels, leading to an efflux of chloride ions, which further depolarizes the cell and generates an action potential that is transmitted to the brain.[13]

Diagram of the Signaling Pathway

G cluster_0 Cell Membrane A Camphoraceous Odorant B Olfactory Receptor (GPCR) A->B Binding C G-Protein (Gαolf) B->C Activation D Adenylyl Cyclase C->D Activation E ATP F cAMP E->F Conversion D G CNG Channel F->G Opening H Ca²⁺/Na⁺ Influx G->H I Depolarization H->I J Action Potential to Brain I->J

Caption: Olfactory signal transduction pathway for camphoraceous odors.

Conclusion and Future Directions

The structure-activity relationship of camphoraceous odors is a multifaceted field that relies on the integration of synthetic chemistry, sensory analysis, molecular biology, and computational modeling. The globular shape and hydrophobicity of a molecule are key determinants for eliciting a camphoraceous response, which is mediated by specific olfactory receptors. While significant progress has been made in identifying these receptors and understanding the general principles of their interaction with ligands, future research should focus on high-resolution structural elucidation of odorant-receptor complexes. This will provide a more detailed picture of the binding pocket and the specific molecular interactions, paving the way for the highly accurate prediction and design of novel odorants. Furthermore, a deeper understanding of the combinatorial coding of camphoraceous and related odors at the level of the olfactory bulb and cortex will be crucial for a complete picture of how these distinct scents are perceived.

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Ecological role of camphor as a volatile organic compound in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ecological Role of Camphor as a Volatile Organic Compound in Plants

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a bicyclic monoterpenoid, is a prominent volatile organic compound (VOC) synthesized by a variety of plant species, most notably the this compound laurel (Cinnamomum camphora).[1] Far from being a mere metabolic byproduct, this compound is a powerful chemical agent that mediates a host of ecological interactions. This technical guide provides a comprehensive overview of the ecological significance of this compound, delving into its biosynthesis, its multifaceted roles in plant defense and communication, and the established methodologies for its scientific investigation. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to explore the complex role of this pivotal VOC in plant biology and its potential applications.

Biosynthesis of this compound: From Precursor to Product

The production of this compound in plants is a specialized process within the broader terpenoid metabolic network. The pathway originates from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C10 precursor, geranyl pyrophosphate (GPP).

The biosynthesis of this compound from GPP proceeds through a series of enzymatic steps:[1][2]

  • Isomerization & Cyclization : GPP is first converted to linaloyl pyrophosphate (LPP). A terpene synthase (TPS) enzyme then catalyzes the complex cyclization of LPP into bornyl pyrophosphate.[1]

  • Hydrolysis : The bornyl pyrophosphate is subsequently hydrolyzed to form the alcohol intermediate, borneol.

  • Oxidation : In the final step, the enzyme borneol dehydrogenase (BDH) oxidizes borneol to yield the ketone, this compound.[2]

Plants can produce different stereoisomers of this compound, primarily (+)-camphor and (-)-camphor, depending on the enantiospecificity of the enzymes in the pathway.[3] For instance, (+)-camphor is the naturally occurring form in Cinnamomum camphora, while (-)-camphor is found in plants like tansy.[1][3]

Camphor_Biosynthesis GPP Geranyl Pyrophosphate (GPP) LPP Linaloyl Pyrophosphate (LPP) GPP->LPP Isomerase BPP Bornyl Pyrophosphate LPP->BPP Terpene Synthase (TPS) Borneol Borneol BPP->Borneol Hydrolase This compound This compound Borneol->this compound Borneol Dehydrogenase (BDH) Analysis_Workflow cluster_sample Sample Preparation cluster_extraction Analysis of Volatiles cluster_analysis Detection & Quantification Plant Plant Material (Leaves, Wood, etc.) HS Headspace (HS) Analysis for Emissions Plant->HS SD Steam Distillation Plant->SD SFE Supercritical CO2 Extraction Plant->SFE GCMS Gas Chromatography- Mass Spectrometry (GC-MS) HS->GCMS SD->GCMS SFE->GCMS Data Data Analysis: - Identification - Quantification GCMS->Data

Caption: General experimental workflow for the analysis of this compound from plant sources.

Protocol 1: Headspace Gas Chromatography (HS-GC) for Volatile Emission Analysis

This non-destructive method is ideal for analyzing the volatile compounds released by a living plant or from wood samples. [4]

  • Objective : To quantify this compound and other VOCs emitted into the air.

  • Materials : HS-GC system, airtight vials, plant sample (e.g., fresh leaves, wood shavings).

  • Procedure :

    • Place a known quantity of the plant material into a headspace vial and seal it.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set period to allow volatiles to accumulate in the headspace. [4] 3. The HS autosampler injects a known volume of the headspace gas directly into the GC-MS system.

    • Analyze the sample via GC-MS to separate, identify, and quantify the compounds based on their mass spectra and retention times compared to a pure this compound standard.

Protocol 2: Steam Distillation for Essential Oil Extraction

A classic method for extracting essential oils rich in terpenoids. [5][6]

  • Objective : To extract this compound-containing essential oil from bulk plant material.

  • Materials : Clevenger-type apparatus, distillation flask, heating mantle, condenser, plant material, water.

  • Procedure :

    • Place the plant material in the distillation flask and add sufficient water.

    • Heat the flask to boil the water. The resulting steam will pass through the plant material, vaporizing the volatile oils.

    • The steam-oil mixture travels to the condenser, where it cools and liquefies.

    • The mixture is collected in a separator, where the oil, being less dense, separates from the water.

    • The collected essential oil can then be diluted in a suitable solvent (e.g., hexane) for GC-MS analysis.

Bioassays for Ecological Function

To validate the ecological role of this compound, its effects must be tested on target organisms.

Bioassay_Workflow Compound Prepare this compound Solution (Serial Dilutions) Setup Experimental Setup (e.g., Sealed Vial, Petri Dish) Compound->Setup Incubate Incubate under Controlled Conditions Setup->Incubate Organism Introduce Target Organism (Insect, Seed, etc.) Organism->Setup Observe Observe & Record Data (Mortality, Germination %) Incubate->Observe Analyze Statistical Analysis (e.g., Probit for LC50) Observe->Analyze

Caption: A generalized workflow for conducting ecological bioassays with this compound.

Protocol 3: Insect Fumigant Toxicity Bioassay

This protocol, adapted from methods used to test stored-product pests, assesses the lethality of this compound vapor. [7]

  • Objective : To determine the LC50 (median lethal concentration) of this compound against a target insect.

  • Materials : Glass vials with screw caps (e.g., 25 mL), Whatman filter paper discs, micropipette, pure this compound, n-hexane (or other suitable solvent), target insects (e.g., 10-20 adults per vial).

  • Procedure :

    • Prepare a serial dilution of this compound in n-hexane at several concentrations.

    • Impregnate a filter paper disc with 10 µL of a this compound dilution and place it on the underside of the vial's screw cap. Use a solvent-only disc for the control group.

    • Allow the solvent to evaporate for ~20-30 seconds.

    • Place the required number of insects into the glass vial.

    • Seal the vial with the cap containing the treated filter paper.

    • Incubate at a controlled temperature and humidity (e.g., 29°C, 70-80% RH). [7] 7. Record insect mortality at set time points (e.g., 24 hours).

    • Use the mortality data across the different concentrations to calculate the LC50 value using Probit analysis.

Protocol 4: Allelopathy Bioassay for Seed Germination

This protocol assesses the phytotoxic effect of this compound on the germination of other plant species. [8]

  • Objective : To determine the effect of this compound on the germination rate and radicle growth of receiver plants.

  • Materials : Petri dishes, filter paper, pure this compound, distilled water, Tween 80 (as an emulsifier), seeds of a test species (e.g., radish, Raphanus sativus).

  • Procedure :

    • Prepare aqueous solutions of this compound at various concentrations (e.g., 0, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M). A small amount of Tween 80 can be used to aid dissolution.

    • Place two layers of filter paper in each petri dish and moisten them with a specific volume of the respective test solution.

    • Arrange a set number of seeds (e.g., 20) evenly on the filter paper in each dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate in the dark at a constant temperature (e.g., 25°C).

    • After a set period (e.g., 120 hours), count the number of germinated seeds and measure the radicle length. [8] 7. Calculate the germination percentage and average radicle length, and compare the treatment groups to the control using statistical tests (e.g., ANOVA).

Future Directions and Applications

The potent biological activities of this compound make it a compound of significant interest for practical applications and future research.

  • Natural Pesticides : this compound's insecticidal and herbicidal properties make it a promising candidate for the development of eco-friendly pesticides and herbicides. [9][8]Its fumigant action is particularly valuable for controlling stored-product pests. * Drug Development : The diverse pharmacological activities of this compound, including its antimicrobial, anti-inflammatory, and analgesic properties, provide a basis for its exploration in drug discovery and development. [10][6]* Future Research : Key areas for future investigation include elucidating the precise molecular targets of this compound in insects and plants, understanding its role in mediating complex tritrophic (plant-herbivore-predator) interactions, and exploring the genetic regulation of its biosynthesis to potentially engineer plants with enhanced pest resistance. [2][11]

Conclusion

This compound is a keystone volatile organic compound that plays a critical and multifaceted role in plant ecology. It is a powerful agent of direct and indirect defense, a mediator of inter-plant competition, and an influencer of soil microbial communities. By understanding its biosynthesis, ecological functions, and the methodologies to study it, researchers can unlock its full potential for applications in sustainable agriculture and medicine, while gaining deeper insights into the complex chemical language of the natural world.

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An In-depth Technical Guide to the Molecular Mechanisms of Camphor's Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Camphor, a bicyclic monoterpene ketone, has a long history of use in traditional medicine for its analgesic, antipruritic, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse biological activities of this compound, with a focus on its interactions with sensory ion channels, metabolic pathways, and its influence on inflammatory and neuronal signaling. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's multifaceted pharmacological profile.

Introduction: From Traditional Remedy to Molecular Target

For centuries, this compound, derived from the wood of the Cinnamomum camphora tree, has been a staple in topical preparations for relieving pain, itching from insect bites, and minor skin irritations.[1][4] Its characteristic cooling and warming sensations upon application have made it a popular ingredient in balms, liniments, and nasal decongestants.[5][6] While its empirical benefits are well-documented, recent scientific inquiry has begun to unravel the precise molecular interactions that govern its therapeutic effects and potential toxicities. This guide delves into the core molecular mechanisms, providing a foundation for further research and development of this compound-based therapeutics.

Modulation of Transient Receptor Potential (TRP) Channels: The Basis of Sensory Effects

A significant portion of this compound's biological activity can be attributed to its interaction with the Transient Receptor Potential (TRP) family of ion channels. These channels are crucial for thermosensation, pain, and inflammation.[7] this compound acts as a modulator of several key TRP channels, explaining its characteristic dual warming and cooling sensations and its analgesic properties.[5][8][9]

Activation and Desensitization of TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-known integrator of noxious heat, capsaicin (the pungent component of chili peppers), and inflammatory signals.[10][11]

  • Activation: this compound directly activates TRPV1, albeit at higher concentrations than capsaicin.[10][12] This activation is thought to contribute to the warm sensation experienced upon vigorous application.[4][5] The activation of TRPV1 by this compound appears to be independent of the vanilloid-binding site, as it can activate a capsaicin-insensitive point mutant of the channel.[12]

  • Desensitization: A key aspect of this compound's interaction with TRPV1 is its ability to induce rapid and profound desensitization of the channel, even more so than capsaicin.[10][12] This desensitization is believed to be a primary mechanism behind this compound's analgesic effects, as it renders sensory neurons less responsive to painful stimuli.[10]

Activation of TRPV3

TRPV3 is another heat-sensitive ion channel, activated at warmer temperatures than TRPV1.[11]

  • Activation: this compound is a known activator of TRPV3.[10][11][13] This action is consistent with the warm sensation produced by this compound and its ability to enhance the perception of heat.[1][5][8] Repeated application of this compound can lead to sensitization of TRPV3, which contrasts with its desensitizing effect on TRPV1.[10][12]

Agonism of TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary sensor for cold temperatures and cooling agents like menthol.[14]

  • Activation and Sensitization: this compound activates and sensitizes TRPM8 to cooling, which explains the cool sensation felt when it is applied gently to the skin.[5][14][15][16] This activation of TRPM8 contributes to the overall complex sensory profile of this compound, allowing it to evoke both warm and cool sensations depending on the context of its application.[5][9]

Inhibition of TRPA1

The Transient Receptor Potential Ankryin 1 (TRPA1) channel is involved in detecting noxious cold and irritant chemicals.

  • Inhibition: In contrast to its activating effects on other TRP channels, this compound inhibits the basal activity of TRPA1.[11] This inhibition of a pro-nociceptive channel likely contributes significantly to this compound's analgesic and counterirritant properties.[10][12]

Signaling Pathway of this compound's Interaction with TRP Channels

TRP_Channel_Modulation cluster_TRPV1 TRPV1 cluster_TRPV3 TRPV3 cluster_TRPM8 TRPM8 cluster_TRPA1 TRPA1 This compound This compound TRPV1_Activation Activation This compound->TRPV1_Activation TRPV1_Desensitization Desensitization This compound->TRPV1_Desensitization TRPV3_Activation Activation This compound->TRPV3_Activation TRPM8_Activation Activation This compound->TRPM8_Activation TRPA1_Inhibition Inhibition This compound->TRPA1_Inhibition Warming_Sensation Warming Sensation TRPV1_Activation->Warming_Sensation Analgesia Analgesia TRPV1_Desensitization->Analgesia TRPV3_Activation->Warming_Sensation Cooling_Sensation Cooling Sensation TRPM8_Activation->Cooling_Sensation TRPA1_Inhibition->Analgesia

Caption: this compound's modulation of TRP channels leading to sensory and analgesic effects.

Experimental Protocol: Investigating this compound's Effects on TRP Channels using Calcium Imaging

This protocol outlines a common method to assess the activation of TRP channels by this compound in a cell-based assay.

Objective: To determine if this compound can elicit an increase in intracellular calcium ([Ca²⁺]i) in cells expressing specific TRP channels.

Materials:

  • HEK293 cells stably expressing the human TRP channel of interest (e.g., TRPV1, TRPV3, or TRPM8).

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution (e.g., 1 M in DMSO).

  • Positive control agonist (e.g., Capsaicin for TRPV1, 2-APB for TRPV3, Menthol for TRPM8).

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.

Procedure:

  • Cell Culture: Plate the TRP-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission) for a set period.

    • Add varying concentrations of this compound (prepared in HBSS from the stock solution) to the wells.

    • Immediately begin recording the fluorescence ratio for several minutes to observe any changes in [Ca²⁺]i.

    • As a positive control, add the specific agonist for the expressed TRP channel.

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio over time for each well.

    • Plot the peak change in ratio against the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Causality behind Experimental Choices:

  • HEK293 cells: These cells do not endogenously express most TRP channels, providing a "clean" background to study the activity of a single, exogenously expressed channel.

  • Fura-2 AM: This ratiometric dye is widely used for measuring intracellular calcium. The ratiometric measurement (340/380 nm) minimizes issues with uneven dye loading, photobleaching, and cell number variation, leading to more reliable data.

  • Pluronic F-127: This non-ionic surfactant helps to disperse the water-insoluble Fura-2 AM in the aqueous buffer.

  • Positive Controls: Using known agonists confirms that the expressed channels are functional and responsive, validating the experimental system.

Metabolism and Biotransformation

The in vivo effects and potential toxicity of this compound are influenced by its metabolic fate.

Hepatic Metabolism

In humans, this compound is primarily metabolized in the liver by cytochrome P450 enzymes.[17][18]

  • CYP2A6: The major enzyme responsible for the hydroxylation of (-)-camphor is CYP2A6.[17][18] This biotransformation leads to the formation of metabolites such as 5-exo-hydroxyfenchone.[17][18]

  • Other Metabolites: In rabbits, this compound is also reduced to borneol and hydroxylated to 5-endo-hydroxythis compound and 3-endo-hydroxythis compound.[19]

Biotransformation Pathway of this compound

Camphor_Metabolism This compound (-)-Camphor CYP2A6 CYP2A6 (in Human Liver Microsomes) This compound->CYP2A6 Hydroxylation Hydroxylation CYP2A6->Hydroxylation Metabolite 5-exo-hydroxyfenchone Hydroxylation->Metabolite Excretion Further Conjugation and Excretion Metabolite->Excretion

Caption: The primary metabolic pathway of (-)-camphor in humans.

Neurobiological Activities: A Double-Edged Sword

This compound's effects on the nervous system are complex, exhibiting both therapeutic potential and significant neurotoxicity at high doses.[20]

Analgesic and Antipruritic Mechanisms

As discussed, the primary analgesic and antipruritic actions of topically applied this compound are mediated by its effects on TRP channels, leading to the desensitization of sensory neurons.[1][10]

Neurotoxicity

Ingestion of this compound can lead to severe neurotoxic effects, including seizures, disorientation, and coma.[4][20][21]

  • Potential GABAergic Inhibition: The seizure-inducing potential of this compound may be due to the inhibition of GABAergic neurotransmission.[22][23] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its blockade leads to hyperexcitability and convulsions.

  • Oxidative Stress and Inflammation: Studies in animal models have shown that this compound administration can lead to increased oxidative stress (elevated malondialdehyde levels) and neuroinflammation (increased pro-inflammatory cytokines like TNF-α and various interleukins) in the brain.[22][23] This can result in neurodegenerative changes, including degenerated axons and dendrites.[22][23]

Anti-inflammatory and Antimicrobial Properties

Beyond its sensory and neuronal effects, this compound and essential oils containing it have demonstrated notable anti-inflammatory and antimicrobial activities.[2][3]

Anti-inflammatory Mechanisms
  • Cytokine and Mediator Suppression: Essential oil from Cinnamomum camphora has been shown to significantly decrease the release of nitric oxide (NO) and the mRNA expression of inducible NO synthase (iNOS) in lipopolysaccharide (LPS)-induced microglial cells.[24] It also reduces the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[24][25]

  • NF-κB Pathway: High doses of this compound have been shown to up-regulate the expression of nuclear factor kappa B (NF-κB) in the liver and lungs of rats, which in this context, leads to a pro-inflammatory response.[26] This highlights the dose-dependent and tissue-specific effects of this compound. The anti-inflammatory effects observed in other studies at lower concentrations may involve different pathways or a biphasic dose-response.

Antimicrobial Activity

This compound and this compound-containing essential oils exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, making them relevant for the prevention and treatment of skin infections.[2][27][28] The exact molecular mechanisms are still under investigation but are likely related to the disruption of microbial cell membranes and metabolic processes.

Conclusion and Future Directions

The biological activities of this compound are mediated by a complex interplay of interactions with multiple molecular targets. Its well-known sensory and analgesic effects are primarily driven by its modulation of TRP ion channels. While its topical application is generally considered safe and effective for minor ailments, its potential for systemic toxicity upon ingestion, particularly its neurotoxicity, warrants caution. Future research should focus on elucidating the precise binding sites of this compound on TRP channels, further exploring the downstream signaling pathways involved in its anti-inflammatory effects, and investigating the specific mechanisms of its antimicrobial action. A deeper understanding of these molecular mechanisms will be crucial for optimizing the therapeutic applications of this compound and developing novel, safer derivatives for a range of clinical indications.

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Identification of genes in the camphor biosynthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification of Genes in the Camphor Biosynthesis Pathway

Intended Audience: Researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and synthetic biology.

Abstract: this compound, a bicyclic monoterpenoid, has a long history of use in traditional medicine and various industrial applications. The elucidation of its biosynthetic pathway at the genetic level is paramount for developing microbial cell factories for sustainable production and for engineering novel biocatalysts. This guide provides a comprehensive, technically-grounded workflow for the identification and functional validation of genes involved in this compound biosynthesis. We move beyond a simple listing of steps to explain the causal logic behind experimental design, ensuring a robust and self-validating research strategy. This document synthesizes established methodologies with field-proven insights, offering detailed protocols from initial candidate gene discovery via comparative transcriptomics to definitive functional characterization.

This compound biosynthesis is a multi-step enzymatic cascade that converts the universal C10 precursor, geranyl diphosphate (GPP), into the final ketone product. Understanding this pathway is not merely academic; it unlocks the potential for metabolic engineering to produce enantiomerically pure this compound, which is crucial for its pharmaceutical applications. The core pathway proceeds through three critical enzymatic transformations, each catalyzed by a specific class of enzyme whose corresponding gene is a primary target for discovery.

The biosynthesis initiates with the cyclization of the linear GPP molecule into a bicyclic structure, followed by dephosphorylation to an alcohol intermediate, which is then oxidized to the final this compound ketone.[1][2] The stereochemistry of the final product—either (+)-camphor or (-)-camphor—is determined by the specific stereoselectivity of the enzymes involved, particularly the initial cyclase.[3]

Below is a conceptual overview of the core biosynthetic steps:

Camphor_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) BPP Bornyl Diphosphate (BPP) GPP->BPP Bornyl Diphosphate Synthase (BPPS) [EC 5.5.1.8] Borneol Borneol BPP->Borneol Phosphatase (e.g., NUDX1) This compound This compound Borneol->this compound Borneol Dehydrogenase (BDH) [EC 1.1.1.198] or Cytochrome P450

Caption: Core enzymatic steps in the this compound biosynthesis pathway.

This guide will systematically detail the experimental workflow to identify the genes encoding the key enzymes in this pathway: Bornyl Diphosphate Synthase (BPPS) and Borneol Dehydrogenase (BDH) , as well as associated phosphatases and potentially modifying Cytochrome P450 monooxygenases (P450s).

Phase 1: Candidate Gene Discovery via Comparative Transcriptomics

The foundational principle for discovering biosynthetic genes is that their expression levels will correlate with the production of the target metabolite. Therefore, a comparative transcriptomic analysis (RNA-Seq) between plant tissues or chemotypes with high and low this compound accumulation is the most powerful initial step.[4][5][6]

Experimental Design and Rationale

The strength of this discovery phase hinges on a well-controlled experimental design. The most effective comparison is between two closely related chemotypes of the same species that differ primarily in their dominant monoterpene. For instance, comparing a this compound-rich chemotype of Cinnamomum camphora with a linalool-rich chemotype provides a robust system for identifying differentially expressed genes (DEGs) specific to the this compound pathway.[4][5]

Key Experimental Groups:

  • High-Camphor Group: Young leaves from a validated high-camphor producing plant (e.g., C. camphora chemotype 'this compound').

  • Low-Camphor/Alternate-Terpene Group: Young leaves from a plant of the same species that produces minimal this compound but a different dominant monoterpene (e.g., C. camphora chemotype 'linalool').

  • Biological Replicates: A minimum of three biological replicates for each group is essential for statistical power in differential expression analysis.

Protocol: RNA Extraction and Sequencing

Plant tissues rich in secondary metabolites, like those of Cinnamomum, are notoriously difficult for RNA extraction due to contamination with polysaccharides and polyphenols. The following protocol is optimized for such tissues.

Step-by-Step Methodology: RNA Extraction

  • Tissue Harvest: Harvest young, healthy leaves, immediately flash-freeze in liquid nitrogen, and store at -80°C to prevent RNA degradation.

  • Homogenization: Grind ~100 mg of frozen tissue to a fine powder in a liquid nitrogen-chilled mortar and pestle.

  • Lysis: Add the powdered tissue to 2 mL of a pre-heated (65°C) CTAB-based extraction buffer containing 2% PVPP to bind polyphenols.

  • Organic Extraction: Perform two sequential extractions with an equal volume of Chloroform:Isoamyl Alcohol (24:1) to remove proteins and lipids. Centrifuge at 12,000 x g for 15 minutes at 4°C after each extraction and retain the aqueous phase.

  • RNA Precipitation: Add 0.25 volumes of 10 M LiCl to the final aqueous phase and incubate overnight at 4°C to selectively precipitate RNA.

  • Pelleting and Washing: Centrifuge at 14,000 x g for 30 minutes at 4°C. Discard the supernatant and wash the RNA pellet twice with cold 70% ethanol.

  • Resuspension: Air-dry the pellet briefly and resuspend in 50 µL of RNase-free water.

  • Quality Control: Assess RNA integrity using an Agilent Bioanalyzer (RIN > 7.0 is required) and quantity using a Qubit fluorometer.

RNA Sequencing:

  • Submit high-quality total RNA samples to a sequencing facility for library preparation (e.g., Illumina TruSeq Stranded mRNA) and sequencing on a platform like the Illumina NovaSeq to generate at least 20 million paired-end reads per sample.

Bioinformatics Workflow for Gene Identification

The raw sequencing data must be processed through a rigorous bioinformatics pipeline to identify high-confidence candidate genes.

RNASeq_Workflow RawReads Raw FASTQ Reads QC1 Quality Control (FastQC) RawReads->QC1 Trimming Adapter & Quality Trimming (Trimmomatic) QC1->Trimming QC2 Post-Trimming QC (FastQC) Trimming->QC2 Alignment Mapping to Reference Genome (STAR Aligner) QC2->Alignment Counting Read Counting per Gene (featureCounts) Alignment->Counting DEG_Analysis Differential Expression Analysis (DESeq2) Counting->DEG_Analysis Candidate_Mining Candidate Gene Mining DEG_Analysis->Candidate_Mining

Caption: A standard bioinformatics workflow for RNA-Seq data analysis.

Step-by-Step Methodology: Data Analysis

  • Quality Control (QC): Use FastQC to assess the raw read quality.[7]

  • Trimming: Employ Trimmomatic to remove adapter sequences and low-quality bases.[7]

  • Alignment: Align the cleaned reads to a reference genome (if available) or perform de novo assembly using Trinity . For alignment-based approaches, STAR is a highly efficient and accurate aligner.[7]

  • Quantification: Use featureCounts or HTSeq to count the number of reads mapping to each annotated gene.[1]

  • Differential Expression: Utilize packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify genes that are significantly upregulated in the high-camphor group.[8]

  • Candidate Gene Mining: This is the critical interpretation step. Filter the list of upregulated DEGs for genes with annotations related to terpene biosynthesis.

    • Terpene Synthases (TPS): Search for genes containing the conserved Pfam domains PF01397 (N-terminal) and PF03936 (C-terminal).[4][9] These are your primary candidates for Bornyl Diphosphate Synthase (BPPS).

    • Dehydrogenases: Look for genes annotated as short-chain dehydrogenases/reductases (SDRs) or medium-chain dehydrogenases/reductases (MDRs). These are candidates for Borneol Dehydrogenase (BDH).

    • Cytochrome P450s: Mine the DEGs for genes belonging to the cytochrome P450 superfamily, as these are known to be involved in the hydroxylation and oxidation of terpenoids.[3]

    • Phylogenetic Analysis: Place the candidate TPS protein sequences into a phylogenetic tree with known, functionally characterized plant TPSs.[10][11] A candidate that clusters with known bornyl diphosphate synthases is a very strong lead.

Phase 2: Functional Validation of Candidate Genes

Transcriptomic data provides strong correlation, but functional validation is required to prove causality. This is achieved by expressing the candidate genes in a heterologous host system (typically E. coli or Saccharomyces cerevisiae) and assaying the recombinant protein for the expected enzymatic activity.[12]

Protocol: Gene Cloning and Heterologous Expression

Step-by-Step Methodology: Cloning and Expression

  • Full-Length cDNA Synthesis: Synthesize cDNA from the high-quality RNA isolated in Phase 1.

  • Gene Amplification: Design primers to amplify the full open reading frame (ORF) of the candidate genes from the cDNA.

  • Codon Optimization (Optional but Recommended): For expression in E. coli or yeast, it is highly advisable to synthesize a codon-optimized version of the gene to match the codon usage bias of the expression host, which can dramatically improve protein yield.[13][14]

  • Vector Ligation: Clone the amplified (or synthesized) ORF into an appropriate expression vector.

    • For E. coli: pET series vectors (e.g., pET-28a for an N-terminal His-tag) are a standard choice.

    • For Yeast: pYES-DEST52 or similar galactose-inducible vectors are effective for S. cerevisiae.

  • Transformation: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3) or S. cerevisiae INVSc1).

  • Expression Induction:

    • E. coli: Grow cultures to an OD600 of 0.6-0.8, then induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

    • S. cerevisiae: Grow cultures in glucose-containing medium, then switch to a galactose-containing medium to induce expression from the GAL1 promoter.

  • Protein Purification: Harvest cells, lyse them (e.g., by sonication), and purify the recombinant protein. If a His-tag was incorporated, Nickel-NTA affinity chromatography is a straightforward and effective purification method. Confirm protein purity and size using SDS-PAGE.

Protocol: In Vitro Enzyme Assays

The purified recombinant protein is now ready for functional testing. Separate assays are required for BPPS and BDH candidates.

Enzyme Assay for Bornyl Diphosphate Synthase (BPPS) Candidates

  • Rationale: This assay tests the ability of the candidate enzyme to convert GPP into bornyl diphosphate (BPP). Since BPP is not commercially available and difficult to detect directly, the product is dephosphorylated in situ to borneol for analysis.[12]

  • Reaction Mixture (500 µL):

    • HEPES buffer (50 mM, pH 7.2)

    • MgCl₂ (10 mM)

    • DTT (5 mM)

    • Purified recombinant protein (~5-10 µg)

    • Geranyl Diphosphate (GPP) (50 µM)

  • Procedure:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Add Calf Intestinal Alkaline Phosphatase (CIAP) to the reaction and incubate for an additional 1-2 hours at 37°C to hydrolyze BPP to borneol.[12]

    • Extract the reaction products with an equal volume of an organic solvent like hexane or ethyl acetate.

    • Concentrate the organic phase and analyze by GC-MS.

Enzyme Assay for Borneol Dehydrogenase (BDH) Candidates

  • Rationale: This assay measures the oxidation of borneol to this compound, which can be monitored either by GC-MS to detect the product or spectrophotometrically by measuring the reduction of the NAD⁺ cofactor.[15]

  • Reaction Mixture (600 µL):

    • Tris-HCl buffer (100 mM, pH 8.5)

    • NAD⁺ (2 mM)

    • (±)-Borneol (2 mM, dissolved in a minimal amount of DMSO)

    • Purified recombinant protein (~5-10 µg)

  • Procedure:

    • Initiate the reaction by adding the enzyme.

    • For GC-MS analysis: Incubate at 30°C for 1 hour, then extract with an organic solvent and analyze for this compound formation.

    • For spectrophotometric analysis: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Calculate enzyme kinetics (Km, Vmax) by varying substrate concentrations.[15]

Phase 3: Product Identification and Stereochemical Analysis

The final and definitive step is the unambiguous identification of the enzymatic products using Gas Chromatography-Mass Spectrometry (GC-MS). For this compound biosynthesis, determining the stereochemistry is critical.

Protocol: Chiral GC-MS Analysis

Rationale: Standard GC-MS columns cannot separate enantiomers. A chiral column is required to distinguish between (+)- and (-)-borneol and (+)- and (-)-camphor, thus confirming the stereospecificity of the characterized enzymes.[16]

GC-MS Conditions:

  • Column: A chiral column, such as a cyclodextrin-based column (e.g., Agilent CycloSil-B or Restek Rt-βDEXsm).[17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: A temperature gradient is used to separate the compounds, for example: start at 60°C, ramp to 180°C at 5°C/min, then ramp to 230°C at 10°C/min.

  • Injection: 1 µL of the organic extract.

  • Detection: Mass spectrometer operating in full scan mode.

  • Identification: Compare the retention times and mass spectra of the enzymatic products to those of authentic (+)-borneol, (-)-borneol, (+)-camphor, and (-)-camphor standards.[5][16]

Data Interpretation and Self-Validation

The workflow is designed to be self-validating. A successful outcome is a convergence of evidence:

  • A gene annotated as a terpene synthase is significantly upregulated in the high-camphor plant.

  • Its sequence clusters phylogenetically with known bornyl diphosphate synthases.

  • The recombinant protein converts GPP into a specific enantiomer of borneol (after dephosphorylation).

  • A gene annotated as a dehydrogenase is also upregulated in the high-camphor plant.

  • The recombinant protein converts a specific enantiomer of borneol into the corresponding enantiomer of This compound .

This logical chain, from gene expression to in vitro function to precise product identification, provides irrefutable evidence for the role of the identified genes in the this compound biosynthesis pathway.

Summary Data and Key Enzymes

The following table summarizes the key enzymes targeted in this guide.

EnzymeAbbreviationEC NumberSubstrateProductConserved Motifs/Domains
Bornyl Diphosphate Synthase BPPS5.5.1.8Geranyl DiphosphateBornyl DiphosphateTPS N-terminal (PF01397), TPS C-terminal metal-binding (PF03936), DDXXD, RRX₈W
Borneol Dehydrogenase BDH1.1.1.198Borneol, NAD⁺This compound, NADHShort-Chain Dehydrogenase (SDR) family domains
Cytochrome P450 Monooxygenase CYP/P450VariousBorneol, O₂, NADPHHydroxylated Borneol/CamphorHeme-binding domain (PF00067)

Conclusion and Future Directions

The integrated workflow presented in this guide provides a robust framework for the de novo identification and characterization of genes in the this compound biosynthesis pathway. By combining comparative transcriptomics with rigorous functional validation, researchers can efficiently move from biological observation to genetic elucidation. The successful identification of these genes is the critical first step for the metabolic engineering of microbial hosts like E. coli and S. cerevisiae to create sustainable, industrial-scale platforms for the production of enantiomerically pure this compound and related high-value monoterpenoids. Future work will involve the characterization of regulatory elements, such as transcription factors, that control the expression of this pathway, offering further targets for engineering to enhance product yields.

References

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  • Singh, P., et al. (2023). Functional characterization of five triterpene synthases through De-novo assembly and transcriptome analysis of Euphorbia grantii. bioRxiv. [Link]
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  • Zager, J. J., et al. (2019). Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa. PloS one, 14(10), e0222328. [Link]
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Methodological & Application

Application Note: A Validated HPLC-DAD Method for the Quantitative Determination of Camphor in Topical Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD) for the quantification of camphor in complex pharmaceutical matrices such as creams, gels, and ointments. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile, water, and glacial acetic acid, providing efficient separation of this compound from common formulation excipients. Detection is performed at 288 nm, leveraging the UV absorbance of this compound's carbonyl chromophore. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity (R² > 0.999), accuracy (recovery between 98-102%), and precision (RSD < 2%).[1][2] The inclusion of DAD allows for real-time peak purity analysis, ensuring a high degree of confidence in the specificity of the quantification. This protocol is suitable for routine quality control and formulation development in the pharmaceutical industry.

Introduction

This compound (C₁₀H₁₆O) is a terpenoid widely used in topical pharmaceutical preparations for its analgesic, antipruritic, and rubefacient properties.[1] It is a key active pharmaceutical ingredient (API) in many over-the-counter (OTC) creams, ointments, and gels designed for pain relief.[1][3] Regulatory bodies, such as the US Food and Drug Administration (FDA), stipulate specific concentration ranges for this compound in external analgesic drug products, typically between 3% and 11%, to ensure both safety and efficacy.[1] Therefore, a reliable and validated analytical method for its quantification is essential for regulatory compliance and product quality assurance.

While gas chromatography (GC) has traditionally been used for volatile compounds like this compound, HPLC offers distinct advantages, including the ability to analyze thermally labile compounds and avoid the high temperatures that could degrade other components in a complex formulation. The coupling with a Diode Array Detector (DAD) is particularly powerful. A DAD acquires the full UV-Visible spectrum at each point in the chromatogram, which serves two critical functions:

  • Optimal Wavelength Selection: It allows for the determination of the absorbance maximum (λmax) for this compound, ensuring the highest sensitivity.

  • Peak Purity Assessment: It provides irrefutable evidence of analytical specificity by confirming that the peak corresponding to this compound is spectrally homogeneous and free from co-eluting impurities.[4][5]

This document provides a comprehensive, field-proven protocol for the determination of this compound, addressing the common challenge of extracting the analyte from lipophilic or complex matrices. The methodology is grounded in established chromatographic principles and validated to meet stringent pharmaceutical industry standards.

Chromatographic Principle and Method Rationale

The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a relatively non-polar molecule, is retained on the column through hydrophobic interactions.[6][7] The mobile phase, a mixture of acetonitrile and water, is used to elute the this compound. Acetonitrile acts as the strong, organic modifier; by adjusting its proportion, the retention time of this compound can be precisely controlled. The addition of a small amount of glacial acetic acid to the mobile phase helps to sharpen the analyte peak and improve peak symmetry by suppressing potential interactions with residual silanol groups on the silica-based column packing.[1][8][9]

The DAD is set to monitor the wavelength of maximum absorbance for this compound, which is approximately 288 nm.[1] This choice provides a balance of sensitivity and selectivity against potential interferences from formulation excipients.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (USP grade or equivalent, >99% purity)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid (Analytical grade)

  • Methanol (HPLC grade)

  • Purified Water (Type I, 18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • Vortex mixer.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

The chromatographic parameters are summarized in the table below. These conditions were optimized to provide a suitable retention time for this compound with excellent peak shape and resolution from the solvent front and potential excipients.

ParameterCondition
HPLC Column Symmetry® C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile : Water : Glacial Acetic Acid (600:400:6, v/v/v)[1][2]
Flow Rate 1.4 mL/min[1][2]
Injection Volume 10 µL
Column Temperature 25 °C[1][3]
Detection DAD, Monitoring Wavelength: 288 nm[1]
Run Time Approximately 10 minutes

Experimental Protocols

Overall Analytical Workflow

The entire process from sample preparation to final analysis follows a systematic workflow to ensure consistency and accuracy.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard_Prep Prepare Standard Stock & Working Solutions Sequence Set Up Analytical Sequence (Standards & Samples) Standard_Prep->Sequence Sample_Prep Accurately Weigh Sample (Cream/Ointment) Extraction Add Extraction Solvent (e.g., Methanol) Sample_Prep->Extraction Homogenize Vortex & Sonicate to Ensure Full Extraction Extraction->Homogenize Filter Filter Extract Through 0.45 µm Syringe Filter Homogenize->Filter Filter->Sequence Equilibrate Equilibrate HPLC System Equilibrate->Sequence Inject Inject Solutions into HPLC Sequence->Inject Acquire Acquire Chromatographic Data & UV Spectra with DAD Inject->Acquire Integrate Integrate this compound Peak Acquire->Integrate Calibrate Generate Calibration Curve from Standards Integrate->Calibrate Quantify Calculate this compound Concentration in Samples Calibrate->Quantify Report Generate Final Report Quantify->Report G cluster_foundation Foundation cluster_quantitative Quantitative Proof cluster_robustness Reliability Specificity Specificity (Peak Purity) Accuracy Accuracy (Recovery) Specificity->Accuracy SystemSuitability System Suitability Linearity Linearity SystemSuitability->Linearity Linearity->Accuracy Precision Precision (Repeatability) Linearity->Precision ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod LOD_LOQ LOD & LOQ LOD_LOQ->ValidatedMethod

Caption: Logical framework for HPLC method validation.

System Suitability

Before analysis, inject a working standard solution (e.g., 1.5 mg/mL) five times. The system is deemed ready for use if it meets the criteria in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity (Selectivity)

Specificity is demonstrated by analyzing a placebo (formulation without this compound) and ensuring no interfering peaks are present at the retention time of this compound. Further confirmation is achieved using the DAD to perform peak purity analysis on the this compound peak in a spiked sample, which should yield a purity angle less than the purity threshold.

Linearity

Linearity is assessed by injecting the five prepared standard solutions in triplicate. A calibration curve is generated by plotting peak area against concentration.

ParameterAcceptance CriteriaTypical Result
Concentration Range 0.10 - 3.00 mg/mL [1]N/A
Correlation Coefficient (r²) ≥ 0.9990.9995
y-intercept Close to zero< 2% of response at 100% concentration
Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Each level is prepared in triplicate and analyzed.

LevelAcceptance Criteria (% Recovery)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of a single sample batch on the same day. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis of the same batch on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. Based on published data, typical values for a similar method are an LOD of 0.028 mg/mL and an LOQ of 0.085 mg/mL. [1]

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min), and observing the effect on the results. The method is considered robust if the results remain unaffected, with %RSD values within acceptable limits.

Conclusion

The HPLC-DAD method described in this application note is a highly reliable, specific, and robust procedure for the routine quality control of this compound in various topical pharmaceutical products. The simple extraction protocol and isocratic chromatographic conditions make it efficient and easy to implement in a regulated laboratory environment. The comprehensive validation protocol ensures that the method generates accurate and precise data, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies.

References

  • Lalić, M., Soldić, A., Lalić, Z., & Sertić, M. (2024). A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation. Molecules, 29(18), 4285.
  • Innovative Publication Repository. (2025). Analytical Review on Chromatographic Based Estimation of Hydrocortisone and this compound in Topical Dosage Forms.
  • SIELC Technologies. (n.d.). Separation of (1S)-(-)-Camphor on Newcrom R1 HPLC column.
  • Lalić, M., Soldić, A., Lalić, A., Lalić, Z., & Sertić, M. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and this compound in Over-the-Counter Medication for Topical Use. Molecules, 27(4), 1261.
  • Nowakowski, M., & Waczulik, J. (2000). Comparative study on this compound enantiomers behavior under the conditions of gas-liquid chromatography and reversed-phase high-performance liquid chromatography systems modified with alpha- and beta-cyclodextrins. Journal of Chromatography A, 874(1), 73–80.
  • Lalić, M., et al. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and this compound in Over-the-Counter Medication for Topical Use [PDF]. ResearchGate.
  • United States Pharmacopeia. (2006). USP Monographs: Methyl Benzylidene this compound. USP29-NF24.
  • Lalić, M., et al. (2024). The chromatograms of store-bought samples: (a) ointment sample (S10), (b) gel sample (S4), (c) cream sample (S13) [Image]. ResearchGate.
  • Lalić, M., et al. (2024). A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation [PDF]. ResearchGate.
  • Lalić, M., et al. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and this compound in Over-the-Counter Medication for Topical Use. National Institutes of Health.
  • Chromatography Forum. (2013). Can DAD detector be used for UV spectrum?.
  • Pizzato, L. (2017). What's the best HPLC-DAD's method for the UV-Filters analysis?. ResearchGate.

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Application Notes & Protocols: Synthesis of Carbon Nanotubes Using Camphor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of carbon nanotubes using camphor, a botanical precursor, is provided below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: The Shift to Greener Carbon Precursors

The exceptional mechanical, electrical, and thermal properties of carbon nanotubes (CNTs) have made them a focal point of nanotechnology research. However, the conventional synthesis of CNTs often relies on hydrocarbon precursors derived from fossil fuels, such as methane, ethylene, and acetylene.[1] In recent years, there has been a significant shift towards "green" or sustainable chemistry, which has led to the exploration of botanical resources as carbon precursors.[1] this compound (C10H16O), a white, crystalline solid extracted from the Cinnamomum camphora tree, has emerged as a highly promising, environmentally friendly, and efficient precursor for the synthesis of high-quality carbon nanotubes.[1][2]

This application note provides a comprehensive overview of the use of this compound in CNT synthesis, detailing the scientific rationale, a step-by-step protocol for the chemical vapor deposition (CVD) method, and an exploration of the growth mechanism.

The Scientific Rationale: Why this compound is an Ideal Precursor

This compound's efficacy as a CNT precursor is not coincidental; it stems from its unique molecular structure and properties.

  • In-built Etching Agent : this compound's molecular structure contains an oxygen atom. It is proposed that during the high-temperature CVD process, this oxygen atom acts as a mild etchant, selectively oxidizing and removing amorphous carbon deposits that can otherwise contaminate the CNTs.[1][3] This "self-cleaning" effect contributes to the high purity of the final product.[2][4]

  • Structural Advantage : The this compound molecule contains both pentagonal and hexagonal carbon rings.[5] This pre-existing ring structure is thought to facilitate the formation of the curved graphene sheets that constitute the walls of carbon nanotubes.[5][6]

  • High Efficiency : The conversion efficiency of this compound to CNTs can be as high as 50%, which is significantly greater than the 20-30% efficiency typically seen with conventional hydrocarbon precursors.[1][2]

  • Solid-State Source : As a solid that sublimes, this compound is easier and safer to handle than gaseous or liquid hydrocarbon precursors.[1] It can be placed directly in the low-temperature zone of the CVD furnace, where it vaporizes and is carried over the catalyst.[7]

  • Renewable and Non-Toxic : this compound is a natural, renewable resource, making it a sustainable choice for CNT synthesis.[1][5] Its non-toxic nature further enhances its appeal from a green chemistry perspective.[1][8]

Synthesis Methodology: Floating Catalyst Chemical Vapor Deposition (FC-CVD)

The most common method for synthesizing CNTs from this compound is the floating catalyst chemical vapor deposition (FC-CVD) technique. In this method, the catalyst and the carbon source are introduced into the reaction chamber simultaneously in the gas phase.

The overall workflow for the synthesis of CNTs using this compound via the FC-CVD method is illustrated in the diagram below.

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis P1 Mix this compound (Precursor) & Ferrocene (Catalyst) P2 Place Mixture in Upstream Zone of Furnace P1->P2 P3 Place Quartz Substrate in Center of Furnace P2->P3 S1 Purge with Inert Gas (e.g., Argon) P3->S1 S2 Heat Furnace to Synthesis Temperature (e.g., 800-950°C) S1->S2 S3 Maintain Temperature for Growth (e.g., 60 min) S2->S3 S4 Cool Down to Room Temperature under Inert Gas Flow S3->S4 C1 Collect Black CNT Deposit from Substrate S4->C1 C2 Characterize CNTs (SEM, TEM, Raman) C1->C2

Caption: Experimental workflow for CNT synthesis using this compound.

This protocol describes the synthesis of multi-walled carbon nanotubes (MWCNTs) on a quartz substrate.

Materials and Equipment:

  • This compound (C10H16O)

  • Ferrocene (Fe(C5H5)2)

  • Quartz tube furnace (two-zone or single-zone with a pre-heater)

  • Quartz tube

  • Quartz substrate

  • Argon gas (high purity)

  • Mass flow controller

  • Collection vessel/scraper

Procedure:

  • Catalyst and Precursor Preparation:

    • Thoroughly mix this compound (carbon precursor) and ferrocene (catalyst precursor) in a predetermined weight ratio. A common starting point is a 10:1 ratio of this compound to ferrocene.

    • Place the mixture in an alumina boat or a similar container.

  • Furnace Setup:

    • Clean the quartz tube and the quartz substrate.

    • Place the quartz substrate in the center of the furnace (the high-temperature zone).

    • Place the alumina boat containing the this compound/ferrocene mixture in the upstream, low-temperature zone of the furnace. For a single-zone furnace, this area should be heated to a temperature sufficient to sublimate the mixture (around 150-200°C).

    • Assemble the furnace, ensuring a gas-tight seal.

  • Synthesis:

    • Purge the quartz tube with argon gas at a flow rate of 100-200 mL/min for 10-15 minutes to remove any oxygen.

    • Begin heating the central zone of the furnace to the desired synthesis temperature, typically between 800°C and 950°C.[2][4][9]

    • Simultaneously, heat the upstream zone to sublimate the this compound and ferrocene mixture. The argon gas will act as a carrier, transporting the vapors to the hot zone.

    • Maintain the synthesis temperature for a duration of 30 to 60 minutes.[5][8]

    • During this time, a black layer of CNTs will deposit on the quartz substrate.

  • Cooling and Collection:

    • After the synthesis period, turn off the heaters for both zones.

    • Allow the furnace to cool down to room temperature under a continuous flow of argon gas to prevent oxidation of the newly formed CNTs.

    • Once cooled, carefully remove the quartz substrate from the furnace.

    • The black deposit of CNTs can be scraped off the substrate for characterization and further use.

The properties of the resulting CNTs are highly dependent on the synthesis parameters. The table below summarizes the effects of key variables.

ParameterTypical RangeEffect on CNTs
Synthesis Temperature 650°C - 950°CHigher temperatures generally lead to better crystallinity and graphitization. The optimal temperature for high yield and quality is often found around 800-900°C.[10]
This compound Mass/Concentration 1g - 15gIncreasing the amount of this compound tends to increase the yield of CNTs. However, it can also lead to an increase in the average diameter of the nanotubes.[5][9]
Catalyst (Ferrocene) Conc. 1-5 wt% of precursorThe catalyst concentration is critical. Too little catalyst results in low yield, while too much can lead to the formation of excess metallic impurities.
Carrier Gas Flow Rate 100 - 300 mL/minThe flow rate affects the residence time of the precursor and catalyst vapors in the hot zone. This needs to be optimized for a specific reactor geometry.
Substrate Type Quartz, Silicon, ZeoliteThe substrate can influence the alignment and density of the CNT growth. Zeolite, with its high surface area, can be an effective support.[3]
Proposed Mechanism of this compound-Mediated CNT Growth

The growth of CNTs from this compound via FC-CVD is a multi-step process involving the decomposition of the precursor and catalyst, followed by the nucleation and growth of the nanotubes. The "tip growth model" is commonly observed.[8][9]

G Start 1. Vaporization This compound & Ferrocene are heated and carried by Argon gas. Decomp 2. Decomposition (800-950°C) This compound -> C, H, O species Ferrocene -> Fe nanoparticles Start->Decomp Enters Hot Zone Nucleation 3. Nucleation Carbon species dissolve into the molten Fe nanoparticle. Decomp->Nucleation Catalyst Activation Precipitation 4. Precipitation Carbon precipitates on the surface of the Fe nanoparticle, forming a graphitic cap. Nucleation->Precipitation Carbon Saturation Growth 5. Tip Growth The graphitic cap lifts the Fe nanoparticle, and the CNT body elongates as more carbon is added at the base. Precipitation->Growth Continuous C Supply Termination 6. Termination Growth stops when the catalyst particle is encapsulated by carbon or the carbon supply ceases. Growth->Termination Process Conclusion

Caption: Proposed tip-growth mechanism for CNTs from this compound.

Explanation of the Mechanism:

  • Vaporization and Transport : In the low-temperature zone, this compound and ferrocene are vaporized and transported by the argon carrier gas into the high-temperature reaction zone.[7]

  • Decomposition : At high temperatures (800-950°C), ferrocene decomposes to form iron (Fe) nanoparticles, which act as the catalyst. Simultaneously, this compound decomposes into various carbon-containing species (C, CHx, etc.).[5]

  • Nucleation : The carbon species adsorb onto the surface of the molten Fe nanoparticles and dissolve into them.

  • Precipitation : Once the Fe nanoparticle becomes supersaturated with carbon, the carbon begins to precipitate out onto the surface, forming a hemispherical graphitic cap.

  • Growth : This graphitic cap forms the nucleus of the CNT. As more carbon diffuses through or around the Fe nanoparticle and adds to the base of the cap, the nanotube body elongates, pushing the catalyst particle upwards. This is characteristic of the tip-growth mechanism.[9]

  • Termination : The growth process terminates when the catalyst particle becomes fully encapsulated in graphitic carbon, deactivating it, or when the supply of the carbon precursor is exhausted.

Conclusion

The use of this compound as a precursor for carbon nanotube synthesis represents a significant advancement in the field, aligning with the principles of green chemistry.[1][2] Its high efficiency, the production of high-purity CNTs, and its renewable nature make it an attractive alternative to traditional hydrocarbon sources.[1][4] The floating catalyst chemical vapor deposition method described in this note is a robust and reproducible technique for leveraging the unique advantages of this compound. For researchers and drug development professionals exploring novel materials, this compound-derived CNTs offer a sustainable and efficient pathway to producing high-quality nanomaterials for a wide range of applications.

References

  • This compound Based Carbon Nano Tubes: A Recent Advancement in Green Chemistry.Bulletin of Environment, Pharmacology and Life Sciences.
  • Synthesis and Characterization of Carbon Nanotubes from Natural Source - this compound Oil.
  • Synthesis and Characterization of Carbon Nanotubes from Natural Source - this compound Oil.Scientific.Net.
  • Flame Synthesis of Carbon Nanotubes using this compound and its Characterization.Fullerenes, Nanotubes and Carbon Nanostructures.
  • Single-wall and multi-wall carbon nanotubes from this compound - A botanical hydrocarbon.
  • Mechanism of carbon nanotube growth from this compound and this compound analogs by chemical vapor deposition.
  • Carbon Nanotubes from this compound: An Environment-Friendly Nanotechnology.
  • Utilization of this compound as an alternative carbon source for the synthesis of carbon nanotubes using floating catalyst.
  • Mechanism of carbon nanotube growth from this compound and this compound analogs by chemical vapor deposition.University of Edinburgh Research Explorer.
  • Tip Growth Of Carbon Nanotubes Obtained By Pyrolyzation Of this compound Oil With Zeolite Embedded With Fe/Ni/Mn C
  • Synthesis of carbon nanotube using this compound with SS 316 as catalytic substrate via oxidative heat treatment preparation method.
  • Carbon Nanotubes from an Unconventional Precursor–this compound.
  • Utilization of this compound as an alternative carbon source for the synthesis of carbon nanotubes using floating catalyst.
  • Synthesis of Carbon Nanotubes by Chemical Vapour Deposition of this compound Oil over Ferrocene and Aluminum Isopropoxide Catalyst.
  • Synthesis and characterisation of carbon nanotube from this compound oil using two-stage floated-catalytic chemical vapour deposition.UiTM Institutional Repository.
  • Synthesis of Carbon Nanotubes by Chemical Vapor Deposition.YouTube.
  • Recent Progress of Biomass-Derived Carbon for Supercapacitors: A Review.MDPI.

Sources

Camphor: A Timeless Chiral Auxiliary in the Art of Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Bicyclic Monoterpene

Camphor, a bicyclic monoterpenoid sourced from the wood of the this compound laurel tree (Cinnamomum camphora), has captivated chemists for centuries.[1] Its rich history is interwoven with the development of organic chemistry, from early structural elucidation efforts to its pivotal role in asymmetric synthesis.[1][2] The true value of this compound in the synthesis of complex, biologically active natural products lies in its rigid, chiral scaffold, which is readily available in both enantiomeric forms, (+)-camphor and (-)-camphor.[3][4] This dual chirality, coupled with the molecule's amenability to a wide array of chemical transformations, has established this compound as a cornerstone of the "chiral pool" – a collection of readily available, enantiopure compounds that serve as starting materials for the synthesis of complex chiral molecules.[4]

This technical guide provides an in-depth exploration of this compound's application as a chiral starting material in natural product synthesis. We will delve into the key chemical transformations that unlock its synthetic potential, provide detailed protocols for the preparation of versatile this compound-derived auxiliaries, and showcase its strategic deployment in the total synthesis of several classes of natural products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and structural attributes of this compound in their synthetic endeavors.

The Strategic Advantage of the this compound Skeleton

The utility of this compound in stereocontrolled synthesis stems from several key features of its molecular architecture. The rigid bicyclo[2.2.1]heptane framework provides a well-defined three-dimensional structure that can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents and controlling the stereochemical outcome of a reaction. Furthermore, the this compound molecule can be functionalized at multiple positions (C3, C5, C8, C9, and C10), allowing for the introduction of various functional groups and the construction of complex molecular frameworks.[5][6]

Camphor_Strategy cluster_this compound This compound Core cluster_Derivatives Key Transformations cluster_Products Target Natural Products This compound (+)- or (-)-Camphor Auxiliary Chiral Auxiliaries (e.g., Camphorsultam) This compound->Auxiliary Sulfonation, Reduction BV_Oxidation Baeyer-Villiger Oxidation This compound->BV_Oxidation Peroxyacid Alkylation Stereoselective Alkylation This compound->Alkylation Enolate Formation Terpenoids Terpenoids (e.g., Sativene, Patchouli Alcohol) Auxiliary->Terpenoids Diels-Alder, Aldol Reactions Sandalwood Sandalwood Odorants BV_Oxidation->Sandalwood Lactone Intermediate Alkaloids Alkaloids & Others Alkylation->Alkaloids C-C Bond Formation

Caption: Strategic utility of this compound in natural product synthesis.

Key Chemical Transformations and Chiral Auxiliaries

The conversion of the this compound scaffold into versatile synthetic intermediates is paramount to its application in natural product synthesis. Two of the most powerful strategies involve the use of this compound-derived chiral auxiliaries and the Baeyer-Villiger oxidation.

Oppolzer's Camphorsultam: A Workhorse Chiral Auxiliary

One of the most successful and widely used this compound-derived chiral auxiliaries is Oppolzer's camphorsultam.[7] This crystalline, air-stable compound is readily prepared from this compound-10-sulfonic acid and can be attached to a variety of acyl precursors.[8] The rigid sultam moiety effectively shields one face of the enolate derived from the N-acylsultam, leading to highly stereoselective alkylations, aldol reactions, and Diels-Alder cycloadditions.[8][9][10]

Protocol 1: Synthesis of (-)-2,10-Camphorsultam [8]

This protocol outlines the reduction of (-)-(camphorsulfonyl)imine to (-)-2,10-camphorsultam using lithium aluminum hydride.

Materials:

  • (-)-(Camphorsulfonyl)imine

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride

  • Anhydrous magnesium sulfate

  • Absolute ethanol

Procedure:

  • A dry 2-L three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a Soxhlet extraction apparatus is charged with anhydrous THF (600 mL) and LAH (6.2 g, 0.16 mol).

  • (-)-(Camphorsulfonyl)imine (35.0 g, 0.16 mol) is placed in the Soxhlet thimble.

  • The mixture is heated to reflux, allowing the imine to be slowly introduced into the reaction flask over 3-4 hours.

  • After the addition is complete, the reaction mixture is cooled to room temperature.

  • The excess LAH is cautiously quenched by the dropwise addition of 200 mL of 1 N HCl.

  • The contents of the flask are transferred to a separatory funnel, and the aqueous layer is separated.

  • The aqueous layer is extracted with methylene chloride (3 x 100 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is recrystallized from absolute ethanol to yield pure (-)-2,10-camphorsultam.

Expected Yield: 88-92% Purity: Crystalline solid, mp 183–184°C

The Baeyer-Villiger Oxidation: A Gateway to Chiral Lactones

The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters, or in the case of cyclic ketones like this compound, into lactones.[11][12] This reaction, first demonstrated by Baeyer and Villiger in 1899 using this compound, proceeds with high regioselectivity and retention of stereochemistry.[11][13] The resulting chiral lactones are versatile intermediates that can be further elaborated into a variety of natural products.

Baeyer_Villiger cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products This compound This compound Criegee Criegee Intermediate This compound->Criegee Nucleophilic Attack Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->Criegee Rearrangement Migratory Rearrangement Criegee->Rearrangement Rate-determining Step Lactone Chiral Lactone Rearrangement->Lactone CarboxylicAcid Carboxylic Acid Rearrangement->CarboxylicAcid

Caption: Mechanism of the Baeyer-Villiger oxidation of this compound.

Protocol 2: Baeyer-Villiger Oxidation of (+)-Camphor

This protocol describes a general procedure for the Baeyer-Villiger oxidation of (+)-camphor using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • (+)-Camphor

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (+)-camphor (1.52 g, 10 mmol) in DCM (50 mL) at 0 °C is added m-CPBA (2.07 g, 12 mmol) portionwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the addition of saturated aqueous sodium sulfite solution.

  • The mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the corresponding lactone.

Application in Natural Product Synthesis

The true power of this compound as a chiral starting material is demonstrated in its successful application in the total synthesis of a diverse array of natural products.

Natural Product ClassExemplary MoleculeKey this compound-Derived IntermediateSynthetic StrategyTypical YieldsStereoselectivity
Sesquiterpenoids (-)-Sativene(+)-CamphorMulti-step synthesis involving functionalization and rearrangementVariableHigh
(-)-Patchouli Alcohol(-)-Homothis compound from (+)-CamphorTricyclic ketone formation and subsequent elaborationModerateHigh
(-)-Khusimonel-10-camphorsulfonic acidMulti-step synthesis with key cyclization stepsLow to ModerateHigh
Sandalwood Odorants α-Santalene(+)-CamphorBaeyer-Villiger oxidation and subsequent elaboration of the lactoneModerateHigh
Chiral Ligands Pyridyl Alcohols(+)-CamphorMulti-step synthesis with regio- and stereocontrolModerateHigh
Total Synthesis of (-)-Sativene

The sesquiterpene (-)-sativene has been a popular target for total synthesis, and several routes have been developed starting from (+)-camphor. A key strategy involves the functionalization of the this compound skeleton followed by a series of rearrangements to construct the characteristic tricyclic framework of sativene.[14]

Synthesis of Sandalwood Fragrances

The characteristic woody and sweet scent of sandalwood oil is primarily due to the sesquiterpene alcohols α-santalol and β-santalol. The synthesis of these valuable fragrance compounds often utilizes (+)-camphor as a chiral starting material.[15][16] A common approach involves the Baeyer-Villiger oxidation of a this compound derivative to a lactone, which is then elaborated to the santalene skeleton.

Synthesis of (-)-Patchouli Alcohol

Patchouli alcohol is the main component of patchouli oil and is widely used in the fragrance industry.[17] Its complex tricyclic structure has made it a challenging synthetic target. One enantioselective synthesis starts from (+)-camphor, which is first converted to (-)-homothis compound. This intermediate is then transformed through a series of steps, including the formation of a key tricyclic cyclopentenone, to afford (-)-patchouli alcohol.[18][19][20]

Conclusion: A Versatile and Indispensable Tool

This compound's journey from a traditional medicine and fragrance to a sophisticated tool in modern organic synthesis is a testament to its remarkable chemical versatility. Its rigid bicyclic framework, ready availability in both enantiomeric forms, and the ability to be functionalized at multiple positions make it an invaluable chiral starting material. The development of robust protocols for key transformations, such as the synthesis of Oppolzer's camphorsultam and the Baeyer-Villiger oxidation, has further solidified its position in the synthetic chemist's toolbox. As the demand for enantiomerically pure pharmaceuticals and other complex chiral molecules continues to grow, the strategic application of this compound and its derivatives will undoubtedly continue to play a crucial role in the art and science of natural product synthesis.

References

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  • Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(51), 23336-23353. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). A Short Stereoselective Total Synthesis of Racemic Patchouli Alcohol. Preliminary communication.
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  • Hodgson, G. L., MacSweeney, D. F., & Money, T. (1973). Synthesis of (±)-campherenone, (±)-epicampherenone, (±)-β-santalene, (±)-epi-β-santalene, (±)-α-santalene, (±)-ylangothis compound, (±)-copathis compound, and (±)-sativene. Journal of the Chemical Society, Perkin Transactions 1, 2113-2130. [Link]
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  • Myers, A. G. (n.d.). Chem 115: Asymmetric Diels-Alder Reactions. Harvard University. [Link]
  • Google Patents. (n.d.). Method for preparing patchouli alcohol by fermenting metabolic engineering escherichia coli.
  • ResearchGate. (2025). Synthesis of a this compound-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction.
  • ResearchGate. (2025). An enantiospecific total synthesis of (−)-patchouli alcohol.
  • ResearchGate. (2025). Regio- and stereoselective Baeyer–Villiger oxidation on ( R)-(+)-camphor adducts.
  • Dadson, W. M., & Money, T. (1980). Synthesis of this compound-1,4-homoenol (7-hydroxy-1,2-dimethyl[3][3][8][21]tricyclooctane). Canadian Journal of Chemistry, 58(23), 2524-2526. [Link]
  • Organic Syntheses. (n.d.). Aza-Baeyer-Villiger Reaction of Cyclobutanones with 2,2-Diphenyl-1-picrylhydrazyl (DPPH). Organic Syntheses. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Sarpong, R., et al. (2022). Total Synthesis of Nine Longiborneol Sesquiterpenoids using a Functionalized this compound Strategy.
  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances, 14(33), 23893-23916. [Link]
  • ResearchGate. (2025). (PDF) Synthesis of (±)-camphor.
  • ResearchGate. (2025). (PDF) this compound: A chiral starting material in natural product synthesis.
  • Google Patents. (n.d.). Oxa-Sandalwood-Type Fragrance Compounds.
  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society, 110(4), 1238-1256. [Link]
  • Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. (2012). Beilstein Journal of Organic Chemistry, 8, 1486-1491. [Link]
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Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Camphor Chemotypes

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Camphor (C₁₀H₁₆O), a bicyclic monoterpene ketone, is a volatile organic compound renowned for its distinct aroma and extensive use in pharmaceuticals, cosmetics, and traditional medicine.[1][2][3][4][5][6] It is primarily sourced from the wood of the this compound laurel (Cinnamomum camphora), an evergreen tree native to East Asia.[1] However, the chemical composition of the essential oil extracted from C. camphora is not uniform. Genetic and environmental factors lead to the existence of different "chemotypes," each characterized by a dominant chemical constituent.[7][8][9][10][11]

The identification and quantification of these chemotypes are crucial for the quality control and standardization of this compound-based products, as the biological and aromatic properties can vary significantly between them.[9][12] Common chemotypes of C. camphora include this compound, linalool, cineole, borneol, and isoborneol types.[7][9][10] Gas chromatography-mass spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification of the volatile components in essential oils.[7][8][13][14][15] This application note provides a comprehensive protocol for the GC-MS analysis of this compound chemotypes, intended for researchers, scientists, and professionals in drug development.

Principle of the Method

The methodology hinges on the synergistic capabilities of gas chromatography (GC) for separating volatile compounds and mass spectrometry (MS) for their identification and quantification.[13] A diluted essential oil sample is injected into the GC system, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. The separation of individual compounds is achieved based on their differential partitioning between the stationary phase coated on the column's inner surface and the mobile carrier gas. Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster.

As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. By comparing the obtained mass spectra with reference libraries, such as NIST and Wiley, the chemical identity of each component can be confidently determined.[13] The relative abundance of each compound, and thus the chemotype, is determined by integrating the area under its corresponding chromatographic peak.

Materials and Reagents

  • Samples: Essential oils extracted from different Cinnamomum camphora sources.

  • Solvent: High-purity hexane or methanol (GC grade or equivalent).[16][17]

  • Reference Standards: Analytical standards of this compound, linalool, 1,8-cineole, borneol, and isoborneol (purity ≥98%).

  • Internal Standard (optional but recommended for quantitative analysis): A compound not naturally present in the essential oil, such as methyl salicylate or a deuterated analog.[18][19]

  • Equipment:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Autosampler for precise and reproducible injections.

    • Analytical balance.

    • Volumetric flasks (10 mL).

    • Micropipettes.

    • GC vials with inserts.

Experimental Protocol

Sample Preparation

The goal of sample preparation is to dilute the essential oil to a concentration suitable for GC-MS analysis, preventing column and detector overload while ensuring detectable peaks for minor components.

Step-by-Step Methodology:

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add a suitable volume of the chosen internal standard stock solution (if performing quantitative analysis).

  • Dilute to the mark with hexane or methanol. A typical final concentration for analysis is around 100 µg/mL.

  • Mix thoroughly by inversion.

  • Transfer an aliquot of the prepared sample solution into a GC vial.

Causality Behind Choices: Hexane and methanol are excellent solvents for essential oils and are volatile, ensuring they do not interfere with the analysis.[16] The use of an internal standard corrects for variations in injection volume and instrument response, leading to more accurate quantification.[18]

GC-MS Instrumentation and Conditions

The selection of appropriate GC-MS parameters is critical for achieving optimal separation and identification of the target compounds. The following conditions are a robust starting point and can be further optimized based on the specific instrument and column used.

Table 1: Recommended GC-MS Parameters

Parameter Condition Rationale
GC System
Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column provides excellent separation for a wide range of terpenes.[13]
Carrier Gas Helium, constant flow rate of 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.[13][20]
Injection Volume 1 µLA standard volume that balances sensitivity and the risk of column overload.
Split Ratio 50:1Prevents column overload with concentrated essential oil samples.[13]
Oven Temperature Program Initial temperature of 60°C (hold for 2 min), ramp at 3°C/min to 240°C (hold for 5 min)A gradual temperature ramp allows for the separation of compounds with a wide range of boiling points.[21]
MS System
Ionization Mode Electron Impact (EI)Standard ionization technique that produces reproducible and library-searchable mass spectra.[13]
Ionization Energy 70 eVThe standard energy for creating consistent fragmentation patterns.[13]
Mass Range 40-400 amuCovers the expected mass range for monoterpenes and sesquiterpenes.[8]
Ion Source Temperature 230 °CPrevents condensation of analytes in the ion source.[13]
Quadrupole Temperature 150 °CMaintains stable performance of the mass analyzer.[13]
Solvent Delay 3 minPrevents the solvent peak from overwhelming the detector and filament.
Data Acquisition and Analysis

Workflow:

  • Sequence Setup: Create a sequence in the instrument control software including blanks, reference standards, and the prepared samples.

  • Data Acquisition: Run the sequence.

  • Peak Identification:

    • Process the resulting chromatograms.

    • For each significant peak, compare the obtained mass spectrum with reference libraries (NIST, Wiley).

    • Confirm identification by comparing the retention time with that of the corresponding analytical standard.

  • Quantification:

    • Integrate the peak area for each identified compound.

    • Calculate the relative percentage of each component by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.

    • For more precise quantification, use the internal standard method by creating a calibration curve with the reference standards.

Visualization of the Analytical Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution with Solvent (and Internal Standard) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization MS Ionization & Fragmentation Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Raw Chromatogram Detection->Chromatogram PeakID Peak Identification (Mass Spectra Library) Chromatogram->PeakID Quant Quantification (Peak Area Integration) PeakID->Quant Chemotype Chemotype Determination Quant->Chemotype

Caption: Workflow for GC-MS analysis of this compound chemotypes.

Data Interpretation and Chemotype Classification

The classification of a sample into a specific chemotype is based on the predominant compound identified in its essential oil.

Table 2: Example Chemotype Classification

Chemotype Predominant Compound Typical Relative Percentage
This compoundThis compound> 50%
LinaloolLinalool> 60%
1,8-Cineole1,8-Cineole (Eucalyptol)> 40%
BorneolBorneol> 30%
IsoborneolIsoborneol> 30%
MixedNo single component is clearly dominant-

Note: The exact percentages can vary depending on the plant's origin and extraction method.

Method Validation

For routine quality control and regulatory submissions, the analytical method should be validated according to established guidelines.[18][20] Key validation parameters include:

  • Linearity and Range: Demonstrating a linear relationship between the concentration of the analyte and the instrument response over a specified range.[20]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[20]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[18][21]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[20]

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Column overload; active sites in the injector or column.Dilute the sample further; use a fresh injector liner; condition the column.
No Peaks or Low Signal Syringe issue; no sample injected; leak in the system.Check the syringe and autosampler; ensure the vial contains sample; perform a leak check.
Poor Separation of Isomers Inappropriate column or temperature program.Use a chiral column if enantiomeric separation is required; optimize the oven temperature ramp.[15][22]
Mass Spectra Do Not Match Library Co-eluting peaks; incorrect background subtraction.Improve chromatographic separation; manually review and subtract the background spectrum.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of this compound chemotypes. Adherence to the described protocols for sample preparation, instrument setup, and data analysis will enable researchers and industry professionals to accurately characterize the chemical composition of Cinnamomum camphora essential oils. This is fundamental for ensuring the quality, efficacy, and consistency of products derived from this important natural resource.

References

  • GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. (2025). Vertex AI Search.
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  • Determination of this compound in Traditional Chinese Medicines by Gas Chromatography with Flame Ionization Detector. (2011). IEEE Xplore. [Link]
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  • Simultaneous Estimation of Menthol, this compound and Methyl Salicylate in Anti-Arthritic Spray Using Gas Chromatography. (2022). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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The Oxidation of Isoborneol to Camphor: A Comprehensive Guide to Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the chemical oxidation of isoborneol to camphor, a synthetically and industrially significant transformation. This compound, a bicyclic monoterpene ketone, has a rich history in traditional medicine and continues to be a valuable commodity for various applications, including as a plasticizer for cellulose nitrate, a moth repellent, and in certain topical medications.[1][2] Its synthesis from isoborneol, a secondary alcohol, serves as a classic example of alcohol oxidation in organic chemistry.

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a comparative analysis of different oxidative methods. The emphasis is placed on understanding the underlying chemical principles to empower the user to select and execute the most appropriate protocol for their specific needs, considering factors such as yield, safety, and environmental impact.

Section 1: Foundational Principles of Isoborneol Oxidation

The conversion of isoborneol to this compound is a straightforward oxidation of a secondary alcohol to a ketone.[3] This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this, ranging from traditional, chromium-based reagents to more environmentally benign alternatives. The choice of oxidant is a critical decision that influences the reaction conditions, work-up procedure, and overall "greenness" of the synthesis.

Mechanistic Overview

The fundamental mechanism for the oxidation of a secondary alcohol like isoborneol generally involves two key steps:

  • Formation of a more reactive intermediate: The hydroxyl group of the alcohol attacks the oxidizing agent, forming an intermediate ester (e.g., a chromate ester or a hypochlorite ester). This step converts the hydroxyl group into a better leaving group.

  • Elimination: A base (often water or the solvent) removes the proton from the carbon bearing the oxygen, leading to the elimination of the leaving group and the formation of the carbon-oxygen double bond of the ketone.

The specific nature of the intermediate and the precise sequence of events can vary depending on the chosen oxidizing agent.

Section 2: Greener Oxidation with Sodium Hypochlorite (Bleach)

A popular and more environmentally conscious method for the oxidation of isoborneol utilizes sodium hypochlorite (NaOCl), the active ingredient in household bleach.[4][5] This method avoids the use of heavy metals like chromium, which are toxic and pose significant disposal challenges.[6]

The Role of Acetic Acid

In this protocol, glacial acetic acid is typically used as a solvent and a co-reagent.[7][8] It reacts with sodium hypochlorite to generate hypochlorous acid (HOCl) in situ, which is the active oxidizing species.[1]

Reaction: NaOCl + CH₃COOH ⇌ HOCl + CH₃COONa

The hypochlorous acid then reacts with the hydroxyl group of isoborneol to form an alkyl hypochlorite intermediate. Subsequent E2 elimination, facilitated by a base (like water or acetate), yields this compound and hydrochloric acid.[1][9]

Experimental Workflow: Hypochlorite Oxidation

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Isoborneol in Acetic Acid cool Cool in Ice Bath dissolve->cool add_bleach Add NaOCl (Bleach) Dropwise cool->add_bleach stir Stir at Room Temp. add_bleach->stir test_excess Test for Excess Oxidant (KI-Starch) stir->test_excess quench Quench Excess Oxidant (NaHSO₃) test_excess->quench precipitate Precipitate in Brine/Ice quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with NaHCO₃ filter->wash extract Dissolve in Ether & Dry (Na₂SO₄) wash->extract evaporate Evaporate Solvent extract->evaporate sublime Sublimation evaporate->sublime

Caption: Workflow for the oxidation of isoborneol using sodium hypochlorite.

Detailed Protocol Using Sodium Hypochlorite

Materials:

  • Isoborneol

  • Glacial Acetic Acid

  • Sodium Hypochlorite Solution (household bleach, ~5-6%)

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Dichloromethane or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Sublimation apparatus

Procedure:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve 2.5 g of isoborneol in 6 mL of glacial acetic acid.[8]

  • Reaction Setup: Place the flask in an ice bath to cool. Add a magnetic stir bar.

  • Addition of Oxidant: While stirring, slowly add 25 mL of sodium hypochlorite solution dropwise over a period of 5-10 minutes. It is crucial to maintain the reaction temperature between 15-25°C to prevent unwanted side reactions.[2][3]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and continue stirring at room temperature for at least one hour.[8] The reaction progress can be monitored by testing for the presence of excess oxidant. Dip a glass rod into the solution and touch it to a piece of potassium iodide-starch paper. A blue-black color indicates the presence of excess hypochlorite.[8]

  • Quenching: If the KI-starch test is positive, add saturated sodium bisulfite solution dropwise until the test is negative (the paper remains white).[8] This step quenches any remaining oxidant.

  • Isolation: Pour the reaction mixture over a mixture of ice and brine (saturated NaCl solution) to precipitate the crude this compound.[7]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold saturated sodium bicarbonate solution until the foaming ceases to neutralize any remaining acetic acid.[2][7]

  • Extraction: Transfer the crude solid to a separatory funnel. Dissolve it in a suitable organic solvent like dichloromethane or diethyl ether (approx. 30-40 mL).[8] Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.[8]

  • Purification: The crude this compound can be purified by sublimation.[1][4] Gently heat the crude product in a sublimation apparatus under vacuum. Pure this compound crystals will deposit on the cold finger.

  • Characterization: Determine the yield, melting point (expected: 175-177°C), and obtain an IR spectrum of the purified this compound.[1] The IR spectrum should show a strong carbonyl (C=O) stretch around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (O-H) stretch from the isoborneol starting material.

Advancements in Hypochlorite Oxidation

Recent studies have explored the use of ionic liquids as solvents in the hypochlorite oxidation of isoborneol.[1] The use of ionic liquids such as 1-hexyl-3-methylimidazolium hexafluorophosphate ([hmim][PF₆]) has been shown to increase the product yield significantly, with reported yields of 70-79% compared to 45-55% in glacial acetic acid.[1] This is attributed to the ability of ionic liquids to stabilize charged intermediates in the reaction.[1]

Section 3: Traditional Oxidation with Chromic Acid (Jones Oxidation)

Historically, a common method for this oxidation employed chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.[10][11] This is known as the Jones oxidation. While highly effective, this method has fallen out of favor in many teaching and industrial settings due to the high toxicity and carcinogenic nature of chromium(VI) compounds.[4][6]

Mechanistic Pathway of Jones Oxidation

The mechanism involves the formation of a chromate ester intermediate. The secondary alcohol (isoborneol) attacks the chromic acid, and after a proton transfer, a chromate ester is formed. A base (water) then abstracts the proton on the carbon attached to the oxygen, leading to the collapse of the intermediate, formation of the this compound carbonyl group, and reduction of Cr(VI) to Cr(IV).[10]

Reaction Mechanism: Jones Oxidation

G cluster_mech Jones Oxidation Mechanism isoborneol Isoborneol (R₂CHOH) chromate_ester Chromate Ester Intermediate isoborneol->chromate_ester + H₂CrO₄ chromic_acid Chromic Acid (H₂CrO₄) This compound This compound (R₂C=O) + Cr(IV) chromate_ester->this compound - H₃O⁺, - H₂CrO₃

Caption: Simplified mechanism of isoborneol oxidation with chromic acid.

Protocol for Jones Oxidation (for historical/comparative reference)

NOTE: This protocol involves highly toxic and carcinogenic reagents. Strict safety protocols, including the use of a fume hood and appropriate personal protective equipment, are mandatory. Waste disposal must follow institutional guidelines for heavy metal waste.

Materials:

  • Isoborneol (or Borneol)

  • Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare Jones Reagent: In an Erlenmeyer flask, dissolve 2.0 g of sodium dichromate dihydrate in 6 mL of water. Carefully and slowly add approximately 2 mL of concentrated sulfuric acid. This is a highly exothermic process. Cool the resulting solution in an ice bath.[10]

  • Prepare Substrate: In a separate flask, dissolve 1.0 g of isoborneol in 4 mL of diethyl ether and cool it in an ice bath.[10]

  • Reaction: Slowly add the cold Jones reagent to the isoborneol solution dropwise with constant swirling. Maintain a low temperature throughout the addition. After the addition is complete, continue to swirl the mixture for about 5 minutes.[10]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add 30 mL each of ether and water. Separate the layers. Extract the aqueous layer two more times with 10 mL portions of ether.[10]

  • Neutralization and Drying: Combine all the ether extracts and wash them with two 10 mL portions of 5% sodium bicarbonate solution to remove any unreacted acid. Dry the ether layer with anhydrous magnesium sulfate.[10]

  • Isolation: Remove the drying agent by filtration and evaporate the ether to obtain the crude this compound.[10]

Section 4: Alternative and Greener Oxidation Protocols

The principles of green chemistry encourage the development of synthetic routes that are safer and more environmentally friendly.[5][12] In the context of isoborneol oxidation, this has led to the exploration of alternatives to both chromium reagents and chlorine-based bleaches.

One notable green alternative is the use of Oxone® (potassium peroxymonosulfate) in the presence of a catalytic amount of sodium chloride.[12][13] This method proceeds at room temperature, uses water and ethyl acetate as relatively benign solvents, and generates minimal hazardous waste.[13] The reaction is efficient, providing high yields of high-purity this compound.[13]

Section 5: Comparative Analysis of Protocols

The choice of an oxidation protocol depends on a balance of factors including yield, cost, safety, and environmental impact. The following table provides a summary for comparison.

Oxidizing AgentTypical YieldSolventsKey AdvantagesKey Disadvantages
Sodium Hypochlorite (NaOCl) 45-80%[1]Acetic AcidInexpensive, readily available, avoids heavy metals.Use of corrosive acetic acid, potential for chlorinated byproducts.
Chromic Acid (H₂CrO₄) HighAcetone, EtherHigh-yielding and reliable.Highly toxic, carcinogenic, significant hazardous waste issues.[4]
Oxone® / NaCl High[13]Water, Ethyl AcetateEnvironmentally friendly, safe reagents, minimal waste.Oxone® is more expensive than bleach.
NaOCl in Ionic Liquids 70-79%[1]Ionic LiquidsHigher yields than in acetic acid, recyclable solvent.Ionic liquids can be expensive and require specialized handling.

Section 6: Safety and Handling

Isoborneol: Isoborneol is a flammable solid.[14] Avoid breathing dust and ensure adequate ventilation. Keep away from ignition sources.[15][16]

Sodium Hypochlorite: Bleach is a corrosive oxidizing agent. Avoid contact with skin and clothing. Do not mix with acid outside of a controlled reaction in a fume hood, as this can release chlorine gas.[6]

Glacial Acetic Acid: A corrosive and flammable liquid. Handle in a fume hood with appropriate gloves and eye protection.

Chromic Acid: Highly toxic, corrosive, and a known carcinogen. All handling must be done in a fume hood with full personal protective equipment.

Section 7: Conclusion

The oxidation of isoborneol to this compound is a versatile and illustrative reaction in organic synthesis. While traditional methods using chromic acid are effective, modern approaches prioritize safety and environmental responsibility. The use of sodium hypochlorite in acetic acid represents a significant improvement, offering a balance of cost-effectiveness and reduced hazard. For laboratories prioritizing green chemistry principles, the Oxone®/NaCl system presents an excellent, albeit more costly, alternative. The continued development of methodologies, such as the use of ionic liquids, demonstrates an ongoing commitment to optimizing this classic transformation for higher efficiency and sustainability.

References

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  • YouTube. (2020). Synthesis of this compound.
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  • (n.d.).
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  • Lang, P. T., Harned, A. M., & Wissinger, J. E. (2011). Oxidation of Borneol to this compound Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Magritek. (n.d.). Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of this compound.
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Application Notes and Protocols: Camphor-Derived Imines in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Use of Camphor in Antiviral Drug Discovery

Nature has long been a master chemist, providing a vast library of structurally diverse molecules with significant therapeutic potential. Among these, the bicyclic monoterpenoid (+)-camphor, a readily available and inexpensive chiral starting material, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, making it an excellent building block for the design of molecules that can interact specifically with biological targets. This guide focuses on the synthesis and evaluation of this compound-derived imines, a class of compounds that has demonstrated considerable promise as antiviral agents, particularly against influenza viruses.

The imine, or Schiff base, linkage (C=N) is a critical pharmacophore that imparts specific electronic and structural properties to the this compound scaffold. The nitrogen atom can act as a hydrogen bond acceptor, while the overall planarity of the imine bond can facilitate π-π stacking interactions with aromatic residues in viral proteins. Furthermore, the synthetic accessibility of imines, typically formed through a condensation reaction between a ketone (in this case, this compound) and a primary amine, allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of the synthesis, characterization, and antiviral evaluation of this compound-derived imines. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes, to empower researchers to confidently apply these methods in their own laboratories.

PART 1: Synthesis of this compound-Derived Imines

The synthesis of this compound-derived imines is a straightforward process, typically involving the condensation of this compound with a primary amine. This section details a general protocol for the synthesis of both monomeric and dimeric this compound imines. The dimeric compounds, featuring two this compound-imine moieties connected by a linker, have shown particularly high efficacy, suggesting a bivalent binding mechanism to their viral target.

Protocol 1.1: Synthesis of a Dimeric this compound-Derived Imine

This protocol describes the synthesis of a representative C2-symmetric diimine, N,N'-bis(((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hexane-1,6-diamine, which has shown potent anti-influenza activity.

Rationale: The condensation reaction is typically catalyzed by a weak acid and often requires the removal of water to drive the equilibrium towards the imine product. In this protocol, the reaction is carried out in a suitable solvent, and the product is purified by recrystallization or column chromatography. The choice of a C6 aliphatic linker has been shown to be optimal for anti-influenza activity in some studies, likely by providing the ideal distance and flexibility for the two this compound moieties to interact with their binding sites on the viral target.

Materials:

  • (+)-Camphor (1.0 eq)

  • 1,6-Hexanediamine (0.5 eq)

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-camphor (e.g., 1.52 g, 10 mmol) in methanol (30 mL).

  • Addition of Amine: To the stirred solution, add 1,6-hexanediamine (e.g., 0.58 g, 5 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC), eluting with a hexane:ethyl acetate mixture (e.g., 8:2 v/v). The disappearance of the this compound spot and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. For column chromatography, a gradient of hexane and ethyl acetate is typically used.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions, as water can hydrolyze the imine product. The use of a Dean-Stark trap to azeotropically remove water can improve yields.

  • Incomplete Reaction: Increase the reaction time or add a small amount of a stronger acid catalyst (e.g., p-toluenesulfonic acid).

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography is the preferred method. Some Schiff bases can be labile on silica gel; in such cases, using a neutral or deactivated silica gel is recommended.

PART 2: Characterization of this compound-Derived Imines

The synthesized imines must be thoroughly characterized to confirm their structure and purity. The following techniques are essential.

Protocol 2.1: Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of a this compound-derived imine will show characteristic signals for the this compound scaffold, including singlets for the three methyl groups. The protons on the carbon adjacent to the imine nitrogen will be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the imine carbon (C=N) typically in the range of 170-180 ppm. The signals for the this compound carbons can be assigned based on literature values.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show a strong absorption band corresponding to the C=N stretch, typically in the region of 1640-1690 cm⁻¹. The absence of a strong C=O stretch (around 1740 cm⁻¹ for this compound) confirms the completion of the reaction.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) HRMS (m/z)
Dimeric this compound Imine (C6 linker) Signals for this compound methyls, linker CH₂, and protons α to the imine nitrogen.Imine carbon signal around 181.4 ppm.C=N stretch around 1650 cm⁻¹.Calculated and found values should match.

PART 3: In Vitro Antiviral Activity Evaluation

Once synthesized and characterized, the this compound-derived imines are evaluated for their antiviral activity. This typically involves a two-step process: assessing the compound's cytotoxicity to the host cells and then determining its ability to inhibit viral replication.

Protocol 3.1: Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to determine the concentration at which the compound is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the calculation of the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression analysis.

Troubleshooting the MTT Assay:

  • High Background: Can be caused by microbial contamination or interference from phenol red in the medium.

  • Low Absorbance Readings: May be due to low cell density or insufficient incubation time with MTT.

  • Poor Reproducibility: Ensure consistent cell health, passage number, and incubation times.

Protocol 3.2: Antiviral Efficacy Assay (Plaque Reduction Assay)

Rationale: The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound. It measures the ability of the compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication. This allows for the calculation of the 50% effective concentration (EC₅₀).

Materials:

  • Confluent monolayer of MDCK cells in 6-well plates

  • Influenza virus stock of known titer

  • Test compound dilutions (in serum-free medium)

  • Overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow MDCK cells to a confluent monolayer in 6-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound in serum-free medium. Mix each compound dilution with a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the MDCK cell monolayers with PBS and then inoculate with the virus-compound mixtures. Include a "virus only" control (no compound).

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of plaque reduction against the compound concentration (log scale) and determine the EC₅₀ value.

Calculating the Selectivity Index (SI):

The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising drug candidate.

SI = CC₅₀ / EC₅₀

Compounds with an SI of 10 or greater are generally considered worthy of further investigation.

PART 4: Mechanism of Action and Structure-Activity Relationships

The antiviral activity of this compound-derived imines against influenza virus is believed to be, at least in part, due to the inhibition of the viral hemagglutinin (HA) protein. HA is a surface glycoprotein that mediates the binding of the virus to host cell receptors and the subsequent fusion of the viral and endosomal membranes, which is essential for the release of the viral genome into the cytoplasm.

Molecular docking studies have suggested that this compound-derived imines can bind to the stem region of the HA protein, a conserved area that is critical for the conformational changes required for membrane fusion. By binding to this region, the compounds are thought to stabilize the pre-fusion conformation of HA, thereby preventing the fusion process.

Structure-Activity Relationship (SAR) Insights:

  • The Imine Moiety: The C=N bond is crucial for antiviral activity. Reduction of the imine to an amine often leads to a significant decrease or complete loss of activity.

  • The this compound Scaffold: The rigid bicyclic structure of this compound provides a well-defined orientation for the molecule to fit into the binding pocket of the viral target.

  • Dimeric Structures and Linker Length: For dimeric this compound imines, the length and nature of the linker connecting the two this compound moieties are critical. Studies have shown that an optimal linker length (e.g., a six-carbon aliphatic chain) can significantly enhance antiviral activity, likely by allowing the two this compound heads to simultaneously engage with two adjacent binding sites on the viral target. Aromatic linkers have been found to be less effective.

Visualization of Key Concepts

Antiviral_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_assays In Vitro Evaluation cluster_results Lead Identification Synthesis Synthesis of this compound-Imine Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) on Host Cells (e.g., MDCK) Characterization->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) against Influenza Virus Characterization->Antiviral Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Antiviral->Data_Analysis CC50 Determine CC50 Data_Analysis->CC50 EC50 Determine EC50 Data_Analysis->EC50 SI Calculate Selectivity Index (SI = CC50/EC50) CC50->SI EC50->SI Lead Identify Lead Compounds (High SI) SI->Lead

Caption: Workflow for the synthesis and antiviral evaluation of this compound-derived imines.

Influenza_HA_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell cluster_compound Therapeutic Intervention HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor 1. Binding Endosome Endosome Formation CamphorImine This compound-Imine Derivative CamphorImine->HA Inhibition HA_fusion HA Conformational Change (Low pH in Endosome) Endosome->HA_fusion 2. Endocytosis MembraneFusion 3. Membrane Fusion & Viral Genome Release HA_fusion->MembraneFusion

Caption: Proposed mechanism of action: Inhibition of influenza virus entry.

Conclusion

This compound-derived imines represent a versatile and promising class of compounds for the development of novel antiviral agents. Their straightforward synthesis, coupled with their potent and specific activity against viruses like influenza, makes them an attractive area for further research. The protocols and insights provided in this guide offer a solid foundation for scientists to explore the therapeutic potential of these nature-inspired molecules. Future work should focus on optimizing the lead compounds to improve their pharmacokinetic properties and evaluating their efficacy in in vivo models of viral infection.

References

  • Sokolova, A. S., Yarovaya, O. I., Shernyukov, A. V., Gatilov, Y. V., Razumova, Y. V., Zarubaev, V. V., Tretiak, T. S., Pokrovsky, A. G., Kiselev, O. I., & Salakhutdinov, N. F. (

Application Notes and Protocols for the Functionalization of the Camphor Bicyclo[2.2.1]heptane Skeleton

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The bicyclo[2.2.1]heptane framework of camphor, a readily available and naturally abundant chiral monoterpenoid, represents a privileged scaffold in synthetic organic chemistry. Its rigid, stereochemically defined structure makes it an invaluable starting material for the synthesis of complex natural products, chiral ligands, and pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of established and emerging methods for the functionalization of the this compound skeleton. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for key reactions. This document is intended to serve as a practical resource for researchers seeking to leverage the unique chemical landscape of this compound in their synthetic endeavors.

Introduction: The Enduring Utility of a Chiral Workhorse

This compound's synthetic value lies in its inherent chirality and the diverse reactivity of its bicyclic system. Functionalization can be achieved at multiple positions, including the carbonyl group (C2), the adjacent methylene group (C3), the bridgehead positions, and the methyl groups (C8, C9, and C10).[3] The stereochemical outcome of these reactions is often dictated by the sterically hindered concave and convex faces of the molecule, allowing for a high degree of predictability and control. This guide will explore the major classes of this compound functionalization: oxidation, reduction, halogenation, enolate chemistry, rearrangements, and modern C-H functionalization techniques.

Functionalization at the Carbonyl Group (C2)

The carbonyl group is the most reactive site and a primary gateway for introducing new functionality.

Stereoselective Reduction to Alcohols

The reduction of this compound's ketone yields the corresponding alcohols, borneol and isoborneol. The facial selectivity of hydride attack is highly dependent on steric hindrance, with the endo approach being favored to avoid the sterically bulky gem-dimethyl bridge.[4]

Key Insight: Sodium borohydride (NaBH₄) reduction of this compound predominantly yields the exo alcohol, isoborneol, due to the hydride's approach from the less hindered endo face of the molecule.[5]

Experimental Protocol: Stereoselective Reduction of (+)-Camphor to (+)-Isoborneol

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of (+)-camphor in 10 mL of methanol.

  • Hydride Addition: While stirring at room temperature, add 0.25 g of sodium borohydride in four small portions over a period of 5 minutes. An exothermic reaction with gas evolution will be observed.

  • Reaction: After the addition is complete, gently reflux the mixture for 15-30 minutes.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and then carefully pour it into 50 mL of ice-cold water. A white precipitate of isoborneol will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator.

  • Purification (Optional): The crude isoborneol can be further purified by recrystallization from a minimal amount of hot ethanol or by sublimation.

Data Presentation: Stereoselectivity in this compound Reduction

Reducing AgentSolventMajor ProductDiastereomeric Ratio (Isoborneol:Borneol)Yield (%)
NaBH₄MethanolIsoborneol~85:15>90
LiAlH₄Diethyl EtherIsoborneol>90:10>95

Diagram: Stereoselective Reduction of this compound

G This compound This compound (Ketone) NaBH4 NaBH4 Methanol This compound->NaBH4 Isoborneol Isoborneol (exo-alcohol) Major Product NaBH4->Isoborneol Endo attack (less hindered) Borneol Borneol (endo-alcohol) Minor Product NaBH4->Borneol Exo attack (more hindered)

Caption: Favored endo attack of hydride leads to the major exo-product.

Functionalization at the α-Carbon (C3)

The C3 position is readily functionalized via enolate chemistry, allowing for the introduction of a wide range of substituents.

Halogenation

Direct bromination of this compound at the C3 position is a classic transformation, yielding 3-bromothis compound, a versatile intermediate for further derivatization.

Expertise & Experience: The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine. The use of a solvent like acetic acid facilitates both the enolization and the reaction.

Experimental Protocol: Synthesis of (+)-3-Bromothis compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.2 g (0.1 mol) of (+)-camphor in 40 mL of glacial acetic acid.

  • Bromine Addition: Heat the solution to 80°C. From the dropping funnel, add 16 g (0.1 mol) of bromine dropwise over 1 hour while maintaining the temperature. Hydrogen bromide gas will be evolved and should be directed to a gas trap.

  • Reaction Completion: After the addition is complete, continue heating at 80°C for another 2-3 hours until the evolution of HBr ceases.

  • Isolation: Cool the reaction mixture and pour it into 400 mL of ice-cold water. The solid 3-bromothis compound will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid. Recrystallize the crude product from a minimal amount of hot ethanol to yield colorless crystals.[1][5]

Alkylation via Enolate Formation

The stereoselective alkylation of this compound enolates is a powerful tool for creating new carbon-carbon bonds. The choice of base and reaction conditions dictates the regioselectivity and stereoselectivity of the alkylation.

Trustworthiness: The use of a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures the rapid and irreversible formation of the kinetic enolate, preventing equilibration to the more stable thermodynamic enolate.[6][7] The stereochemical outcome is governed by the approach of the electrophile from the less hindered endo face.

Experimental Protocol: Stereoselective Alkylation of this compound Enolate

  • LDA Preparation (in situ): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes at -78°C.

  • Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: this compound Enolate Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation This compound This compound Enolate Lithium Enolate This compound->Enolate LDA, THF, -78°C Alkylated_this compound C3-Alkylated this compound Enolate->Alkylated_this compound R-X (Alkyl Halide) G Start This compound-derived Aminonitrile Radical_Gen Nitrogen-centered Radical Generation (Photoredox) Start->Radical_Gen HAT 1,5-Hydrogen Atom Transfer Radical_Gen->HAT C8_Radical C8 Carbon-centered Radical HAT->C8_Radical Trapping Trapping with Aminating Agent C8_Radical->Trapping Product C8-Aminated This compound Derivative Trapping->Product

Caption: Photoredox-catalyzed C8 amination workflow.

This compound Derivatives as Chiral Auxiliaries

The rigid this compound skeleton is widely used to construct chiral auxiliaries that control the stereochemical outcome of asymmetric reactions. Oppolzer's camphorsultam is a prominent example. [8][9]

Oppolzer's Camphorsultam in Asymmetric Aldol Reactions

N-Acyl derivatives of Oppolzer's camphorsultam can be used to generate chiral enolates for highly diastereoselective aldol reactions. The bulky sultam moiety effectively shields one face of the enolate, directing the approach of the aldehyde. [10] Key Insight: The stereochemical outcome of aldol reactions using Oppolzer's camphorsultam can be influenced by the choice of Lewis acid, allowing for the selective formation of either syn or anti aldol adducts. [10] General Protocol: Asymmetric Aldol Reaction with Oppolzer's Camphorsultam

  • N-Acylation: Acylate the nitrogen of (-)-2,10-camphorsultam with the desired acyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane.

  • Enolate Formation: Dissolve the N-acyl sultam in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere. Add a base such as LDA or a dialkylboron triflate (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine) to generate the corresponding enolate.

  • Aldol Addition: Add the aldehyde to the enolate solution at -78°C and stir for several hours.

  • Work-up and Cleavage: Quench the reaction and work up to isolate the aldol adduct. The chiral auxiliary can then be cleaved under mild conditions (e.g., with LiOH/H₂O₂) to yield the chiral β-hydroxy acid and recover the camphorsultam.

Conclusion

The functionalization of the this compound bicyclo[2.2.1]heptane skeleton offers a rich and varied landscape for synthetic exploration. From classical transformations of the carbonyl group and α-carbon to modern C-H functionalization methods, this compound continues to be a cornerstone of asymmetric synthesis. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile chiral building block in the development of novel molecules with applications in medicine and materials science.

References

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Application Notes and Protocols: Stereoselective Synthesis of Camphor Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Camphor as a Privileged Chiral Scaffold in Drug Discovery

This compound, a bicyclic monoterpene, is a readily available and inexpensive natural product that exists in both enantiomeric forms.[1][2] Its rigid molecular framework and inherent chirality make it an exceptionally valuable starting material, or "chiral pool" building block, for the synthesis of complex, stereochemically defined molecules for medicinal chemistry.[3][4] The this compound skeleton can be strategically functionalized at several positions, including C-2, C-3, and C-10, allowing for the generation of a diverse array of derivatives.[1][2] These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory properties, underscoring their potential in the development of novel therapeutic agents.[3][5][6]

This guide provides an in-depth exploration of the stereoselective synthesis of this compound derivatives, with a focus on their application as chiral auxiliaries to control the stereochemical outcome of key carbon-carbon bond-forming reactions. We will delve into the mechanistic principles that govern this stereocontrol and provide detailed, field-proven protocols for the synthesis of key intermediates and their application in diastereoselective reactions.

The Logic of Stereocontrol: The Role of this compound-Derived Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed, having fulfilled its role of transferring its chirality to the molecule of interest. This compound's rigid, well-defined conformational structure makes it an excellent scaffold for the design of effective chiral auxiliaries.

The fundamental principle behind the efficacy of this compound-derived auxiliaries lies in their ability to create a sterically biased environment around a reactive center. This steric hindrance forces incoming reagents to approach from a specific trajectory, leading to the preferential formation of one diastereomer over the other.

Below is a generalized workflow for the application of a this compound-derived chiral auxiliary in a stereoselective transformation:

G cluster_0 Synthesis Workflow A 1. Attachment of Chiral Auxiliary Chiral_Intermediate Chiral Intermediate A->Chiral_Intermediate Covalent Bond Formation B 2. Diastereoselective Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product B->Diastereomerically_Enriched_Product Formation of New Stereocenter C 3. Cleavage and Recovery of Auxiliary Final_Product Enantiomerically Enriched Final Product C->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary (for reuse) C->Recovered_Auxiliary Recovery Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->A Camphor_Auxiliary This compound-Derived Chiral Auxiliary Camphor_Auxiliary->A Chiral_Intermediate->B Reaction at Prochiral Center Diastereomerically_Enriched_Product->C

Caption: Generalized workflow for employing a this compound-derived chiral auxiliary.

Protocol I: Synthesis of a this compound-Derived Sulfonamide Auxiliary for Asymmetric Reactions

This compound-10-sulfonamides are a versatile class of chiral auxiliaries. The following protocol details the synthesis of N-benzylthis compound-10-sulfonamide, a precursor for various asymmetric transformations.

Experimental Protocol: Synthesis of N-Benzylthis compound-10-sulfonamide

Materials:

  • (+)-Camphor-10-sulfonyl chloride

  • Benzylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • 10% Hydrochloric acid

  • 5% aqueous Sodium hydroxide

  • Ethyl acetate

  • Anhydrous Magnesium sulfate

Procedure: [7]

  • To a stirred solution of benzylamine (2.0 equivalents) and DMAP (0.26 equivalents) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add a solution of (+)-camphor-10-sulfonyl chloride (1.0 equivalent) in acetonitrile dropwise.

  • Stir the solution for 1 hour at 0 °C.

  • Quench the reaction by adding water, followed by 10% HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% aqueous NaOH.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or flash chromatography to afford N-benzylthis compound-10-sulfonamide as colorless crystals.

Self-Validation:

  • Expected Yield: High

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity. The spectral data should be consistent with the expected structure of N-benzylthis compound-10-sulfonamide.

Protocol II: Diastereoselective Aldol Reaction Utilizing a this compound-Based Acetate Enolate Equivalent

The aldol reaction is a powerful tool for C-C bond formation. The use of this compound-derived auxiliaries allows for high levels of diastereoselectivity in these reactions, providing access to chiral β-hydroxy carbonyl compounds, which are important building blocks in natural product synthesis.[8]

Reaction Principle:

In this protocol, a this compound-derived α-hydroxy ketone acts as a chiral acetate enolate equivalent. Upon deprotonation with a strong base, the resulting lithium enolate reacts with an aldehyde. The rigid this compound backbone sterically shields one face of the enolate, directing the approach of the aldehyde to the opposite face and resulting in a highly diastereoselective aldol addition. The presence of lithium chloride can further enhance the diastereoselectivity.[9][10]

G cluster_0 Diastereoselective Aldol Reaction A 1. Enolate Formation Lithium_Enolate Chiral Lithium Enolate A->Lithium_Enolate B 2. Aldol Addition Aldol_Adduct Diastereomerically Enriched Aldol Adduct B->Aldol_Adduct C 3. Workup and Purification Camphor_Derivative This compound-Derived α-Hydroxy Ketone Camphor_Derivative->A LDA LDA / LiCl LDA->A Lithium_Enolate->B Aldehyde Aldehyde (R-CHO) Aldehyde->B Aldol_Adduct->C

Caption: Workflow for a this compound-auxiliary-controlled diastereoselective aldol reaction.

Experimental Protocol: Diastereoselective Aldol Addition

Materials:

  • This compound-derived α-hydroxy ketone

  • Lithium diisopropylamide (LDA)

  • Lithium chloride (LiCl)

  • Aldehyde

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure: (This is a generalized protocol, specific conditions may vary)[8]

  • Dry lithium chloride under vacuum at 150 °C for 4 hours before use.

  • To a solution of the this compound-derived α-hydroxy ketone (1.0 equivalent) and LiCl (excess) in anhydrous THF at -78 °C, add a freshly prepared solution of LDA (1.1 equivalents) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

AldehydeDiastereomeric Ratio (dr)Yield (%)
Isobutyraldehyde>95:585-95
Benzaldehyde>95:580-90
Cinnamaldehyde>93:775-85

Note: The diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture.

Protocol III: Diastereoselective Reduction of this compound

The reduction of the carbonyl group in this compound provides access to the diastereomeric alcohols, borneol and isoborneol. This reaction is highly stereoselective due to the steric hindrance imposed by the bicyclic ring system. This protocol provides a simple and effective method for this transformation.[11]

Reaction Principle:

The reduction of this compound with sodium borohydride proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon. The approach of the hydride reagent is sterically hindered from the exo face by the gem-dimethyl group on the C7 bridge. Consequently, the hydride preferentially attacks from the less hindered endo face, leading to the formation of isoborneol as the major product.[11]

Experimental Protocol: Reduction of this compound to Isoborneol

Materials:

  • (1R)-(+)-Camphor

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ice-cold water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable flask, dissolve this compound (100 mg) in methanol (1 mL).

  • Add sodium borohydride (100 mg) in four portions to the this compound solution over 5 minutes with stirring.

  • Gently reflux the mixture for 5 minutes.

  • Cool the reaction mixture to room temperature and carefully add ice-cold water (3.5 mL).

  • Collect the precipitated product by vacuum filtration.

  • Dissolve the crude product in dichloromethane and dry the solution over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the product.

Self-Validation:

  • Expected Major Product: Isoborneol

  • Characterization: The product composition can be determined by gas chromatography (GC) to quantify the ratio of isoborneol to borneol. The products can also be characterized by ¹H NMR and IR spectroscopy.

Conclusion and Future Outlook

This compound and its derivatives continue to be a cornerstone in the field of stereoselective synthesis. The protocols outlined in this guide represent a fraction of the vast potential of this versatile chiral building block. The development of new this compound-derived chiral auxiliaries and catalysts will undoubtedly lead to novel and more efficient synthetic methodologies for the preparation of enantiomerically pure compounds for medicinal chemistry. Future research will likely focus on expanding the scope of reactions amenable to this compound-based stereocontrol and the application of these methods to the synthesis of increasingly complex and biologically active molecules.

References

  • Grošelj, U. (n.d.). This compound-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS.
  • Palomo, C., Oiarbide, M., Aizpurua, J. M., González, A., García, J. M., Landa, C., Odriozola, I., & Linden, A. (1999). Highly Diastereoselective Aldol Reactions with this compound-Based Acetate Enolate Equivalents. The Journal of Organic Chemistry, 64(22), 8193–8200.
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  • Palomo, C., Oiarbide, M., Aizpurua, J. M., González, A., García, J. M., Landa, C., Odriozola, I., & Linden, A. (1999). Highly Diastereoselective Aldol Reactions with this compound-Based Acetate Enolate Equivalents. The Journal of Organic Chemistry, 64(22), 8193–8200.
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Application Notes and Protocols: NMR Spectroscopy for the Structural Elucidation of Camphor Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Camphor and the Power of NMR

This compound, a bicyclic monoterpene with a distinctive penetrating odor, has been a compound of interest for centuries, finding applications in traditional medicine, chemical synthesis, and materials science.[1] Its rigid bridged-ring system presents a fascinating stereochemical puzzle. The derivatization of the this compound scaffold continues to yield novel compounds with significant biological activities, making their precise structural characterization a critical task in drug discovery and natural product chemistry.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous structural determination of organic molecules, including complex natural products like this compound and its derivatives.[3][4] Its ability to provide detailed information about atomic connectivity, three-dimensional arrangement (stereochemistry), and molecular dynamics makes it an unparalleled tool for chemists.[3][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of NMR techniques for the complete structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the logical workflow from simple 1D experiments to advanced 2D correlations.

Foundational Analysis: 1D NMR Techniques (¹H, ¹³C, and DEPT)

The first step in the structural analysis of a this compound derivative is the acquisition of basic one-dimensional NMR spectra. These experiments provide the fundamental framework of the molecule's carbon and proton environments.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and coupling patterns (through-bond connectivity to neighboring protons). In a typical this compound derivative, one can expect to see signals corresponding to the methyl groups, methylene protons, and methine protons of the bicyclic core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon. The chemical shift of each carbon is indicative of its hybridization and the nature of its substituents. For this compound, the carbonyl carbon (C=O) is characteristically found at a very downfield chemical shift.[2][6]

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of each carbon signal, i.e., whether it is a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbon.[7] DEPT experiments, typically DEPT-90 and DEPT-135, are run in conjunction with the standard ¹³C NMR.

  • DEPT-90: Only CH signals appear as positive peaks.

  • DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed in DEPT spectra.[7]

By comparing the ¹³C and DEPT spectra, a complete count of each type of carbon can be established, which is a crucial piece of the structural puzzle.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Skeleton
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135
C1-~43Quaternary
C2-~220Quaternary (C=O)
C3~1.8-2.1, ~2.3-2.4~43CH₂ (Negative)
C4~2.1~47CH (Positive)
C5~1.3-1.4, ~1.9-2.0~30CH₂ (Negative)
C6~1.6-1.7, ~1.8-1.9~27CH₂ (Negative)
C7-~58Quaternary
C8~0.8-0.9~9CH₃ (Positive)
C9~0.9-1.0~19CH₃ (Positive)
C10~0.8-0.9~19CH₃ (Positive)

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used. Data compiled from various sources.[2][6][8]

Assembling the Pieces: 2D NMR Correlation Spectroscopy

While 1D NMR provides a list of the molecular components, 2D NMR experiments reveal how these components are connected. For a complete structural elucidation, a combination of homonuclear and heteronuclear correlation experiments is essential.[9]

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connectivity

The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[10] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. This is fundamental for tracing out spin systems and identifying fragments of the molecule. For instance, the methylene protons at C3 would show a correlation to the methine proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment is a powerful technique that correlates each proton with the carbon to which it is directly attached (¹JCH).[11] This allows for the unambiguous assignment of proton and carbon signals for all protonated carbons. The HSQC spectrum is typically displayed with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably one of the most informative 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[11] These long-range correlations are crucial for connecting the molecular fragments identified from COSY and for placing quaternary carbons and heteroatoms within the molecular framework. For example, the protons of the methyl groups (C8, C9, and C10) will show HMBC correlations to the quaternary carbons C1 and C7, firmly establishing their positions.

Logical Workflow for Structural Elucidation using 2D NMR

The process of piecing together the structure of a this compound derivative using 2D NMR data follows a logical progression.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY 13C_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) 13C_NMR->HSQC DEPT DEPT (Carbon Multiplicity) DEPT->HSQC Structure_Fragments Assemble Structural Fragments COSY->Structure_Fragments HSQC->Structure_Fragments HMBC HMBC (Long-Range ¹H-¹³C Bonds) Final_Structure Propose Final Structure HMBC->Final_Structure Structure_Fragments->HMBC Connect Fragments

Caption: Workflow for structural elucidation.

Determining Stereochemistry: NOESY/ROESY Experiments

Once the planar structure of a this compound derivative is established, the next critical step is to determine its three-dimensional structure, or stereochemistry. This is accomplished using through-space correlation experiments, primarily NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).[12][13][14]

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered upon saturation of a nearby nucleus in space.[15] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to about 5 Å.[12]

NOESY: This is the standard experiment for observing NOEs in small to large molecules. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, regardless of whether they are connected through bonds.[12]

ROESY: For medium-sized molecules, the NOE can be very weak or even zero.[12][13] In such cases, the ROESY experiment is a valuable alternative. It provides positive cross-peaks for all molecular sizes, making it a more robust method for determining spatial proximity in certain situations.[12][13]

By analyzing the NOESY or ROESY spectrum of a this compound derivative, one can determine the relative orientation of substituents and the stereochemistry at chiral centers. For example, NOEs between a substituent and specific protons on the this compound scaffold can reveal whether the substituent is in an endo or exo position.

Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR data begins with proper sample preparation. The following is a general protocol for small molecules like this compound derivatives.

  • Sample Quantity: For a standard 5 mm NMR tube, aim for a concentration that provides good signal-to-noise in a reasonable amount of time.

    • ¹H NMR: 1-5 mg of sample.[16]

    • ¹³C NMR and 2D NMR: 5-30 mg of sample.[16] For very small sample quantities, modern instruments with cryoprobes can significantly reduce the required amount.[4][17]

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds. Ensure the solvent is of high purity to avoid interfering signals.[18]

  • Dissolution: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[16][18] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube.[19][20]

  • Internal Standard (Optional): For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[18]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition Workflow

The following outlines a typical sequence of experiments for the complete structural elucidation of a novel this compound derivative.

G A 1. ¹H NMR Acquisition B 2. ¹³C NMR & DEPT Acquisition A->B C 3. COSY Acquisition B->C D 4. HSQC Acquisition C->D E 5. HMBC Acquisition D->E F 6. NOESY/ROESY Acquisition E->F G 7. Data Processing & Analysis F->G H 8. Structure Elucidation G->H

Caption: NMR data acquisition and analysis workflow.

Protocol 3: NMR Data Processing

Modern NMR software packages offer a streamlined workflow for data processing.[21][22][23]

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated, typically to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integration (¹H NMR): The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of all significant peaks in 1D and 2D spectra are identified and tabulated.

Conclusion

The systematic application of a suite of NMR spectroscopy techniques, from foundational 1D experiments to advanced 2D correlations, provides an unparalleled and robust methodology for the complete structural elucidation of this compound derivatives. By following a logical workflow of sample preparation, data acquisition, and spectral analysis, researchers can confidently determine not only the atomic connectivity but also the intricate stereochemistry of these important molecules. The insights gained from these NMR studies are fundamental to advancing research in natural product chemistry, medicinal chemistry, and drug development.

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Industrial synthesis of camphor from alpha-pinene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Synthesis of Camphor from Alpha-Pinene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of this compound

This compound (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpene ketone renowned for its distinctive, penetrating aroma.[1] Historically sourced from the wood of the this compound laurel (Cinnamomum camphora), demand has long surpassed the capacity of natural extraction.[2][3] This necessitated the development of a robust synthetic pathway, which has become a cornerstone of industrial organic chemistry. Today, synthetic this compound is indispensable across various sectors; it serves as a plasticizer for cellulose nitrate and PVC, a key ingredient in pharmaceuticals like topical analgesics and nasal decongestants, an insect repellent, and is used in religious ceremonies.[2][4][5]

The most economically viable and widely adopted industrial synthesis begins with alpha-pinene (α-pinene).[6][7] Alpha-pinene is the major constituent of turpentine, a renewable resource distilled from the resin of pine and other coniferous trees.[8][9] This pathway transforms a low-cost natural feedstock into a high-value chemical through a series of four core chemical transformations.

This document provides a detailed guide to this multi-step synthesis, elucidating the mechanistic principles behind each reaction and presenting detailed protocols for their execution.

Overall Synthesis Pathway

The industrial conversion of α-pinene to this compound is a four-stage process. Each step involves a distinct chemical transformation that builds upon the last, progressively modifying the bicyclic terpene skeleton to achieve the target ketone. The overall workflow is summarized below.

G cluster_0 Process Flow Alpha-Pinene Alpha-Pinene Camphene Camphene Alpha-Pinene->Camphene  Isomerization (Wagner-Meerwein Rearrangement) Isobornyl Acetate Isobornyl Acetate Camphene->Isobornyl Acetate  Esterification Isoborneol Isoborneol Isobornyl Acetate->Isoborneol  Saponification (Hydrolysis) Crude this compound Crude this compound Isoborneol->Crude this compound  Oxidation Purified this compound Purified this compound Crude this compound->Purified this compound  Purification (Distillation/ Sublimation)

Caption: Overall workflow for this compound synthesis from α-pinene.

Step 1: Isomerization of α-Pinene to Camphene

Mechanistic Insight

The synthesis begins with the acid-catalyzed isomerization of α-pinene to camphene. This reaction is a classic example of a Wagner-Meerwein rearrangement, a carbon-carbon bond migration within a carbocationic intermediate.[3] The process is initiated by the protonation of the alkene in α-pinene, forming a tertiary carbocation. This intermediate is unstable due to the strain of the four-membered ring. To relieve this strain, a 1,2-alkyl shift occurs, breaking the four-membered ring and forming a more stable five-membered ring system with a secondary carbocation. A final deprotonation step yields the exocyclic alkene, camphene.[3][10]

The choice of catalyst is critical. While strong mineral acids can effect the transformation, they often lead to undesirable byproducts. Industrially, solid acid catalysts like titanium dioxide (TiO₂) or acid-activated clays are preferred.[3][11] These catalysts provide acidic sites on their surface, facilitating the rearrangement while minimizing side reactions and simplifying catalyst removal.[12]

G cluster_1 Wagner-Meerwein Rearrangement start α-Pinene cat1 Tertiary Carbocation (Strained) start->cat1 + H⁺ cat2 Secondary Carbocation (Rearranged) cat1->cat2 1,2-Alkyl Shift (Ring Opening) end Camphene cat2->end - H⁺

Caption: Key carbocation rearrangement in the isomerization of α-pinene.

Experimental Protocol: Isomerization Using a TiO₂ Catalyst
  • Catalyst Activation: Activate titanium dioxide (anatase) by heating it at 150-200°C for 2-3 hours to remove adsorbed water. Cool under vacuum or in a desiccator.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The reaction should be performed under an inert atmosphere to prevent oxidation of terpenes.

  • Charging Reagents: Charge the flask with α-pinene (purified from turpentine by fractional distillation, boiling point ~155°C). Add the activated TiO₂ catalyst. The typical catalyst loading is 1-5% by weight relative to the α-pinene.

  • Reaction Execution: Heat the mixture with vigorous stirring to 130-140°C. The reaction is typically complete within 5-7 hours.[13] Monitor the reaction progress using Gas Chromatography (GC) by analyzing aliquots for the disappearance of the α-pinene peak and the appearance of the camphene peak.

  • Workup and Purification: After the reaction reaches completion (typically >95% conversion of α-pinene), cool the mixture to room temperature.[13] Separate the solid catalyst by filtration. The resulting liquid, crude camphene, is then purified by fractional distillation under reduced pressure. Camphene has a melting point of ~50°C.

Step 2: Esterification of Camphene to Isobornyl Acetate

Mechanistic Insight

In this step, camphene is converted to isobornyl acetate through an acid-catalyzed addition of acetic acid.[8] The reaction proceeds via protonation of the exocyclic double bond of camphene, which generates a tertiary carbocation. This intermediate undergoes another Wagner-Meerwein rearrangement to form the more stable secondary isobornyl cation.[3] Nucleophilic attack by the acetate ion from acetic acid on this cation yields the final ester product, isobornyl acetate.[3] Using glacial acetic acid is crucial to minimize the presence of water, which could otherwise lead to the formation of isoborneol as a byproduct.[8][14]

Experimental Protocol: Acetic Acid Esterification
  • Reaction Setup: Use a glass-lined reactor or a flask equipped with a stirrer, thermometer, and addition funnel. The use of corrosive strong acids necessitates appropriate equipment.

  • Charging Reagents: Charge the reactor with crude or purified camphene and an excess of glacial acetic acid. The molar ratio of acetic acid to camphene is typically between 2:1 and 3:1.[15]

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as 50% sulfuric acid, while maintaining the temperature below 40°C. The amount of catalyst is usually 0.5-2% of the weight of camphene. Alternatively, solid acid catalysts like zeolites or Lewis acids (e.g., FeCl₃) can be used for a more environmentally friendly process.[15][16]

  • Reaction Execution: Maintain the reaction temperature between 35-60°C for 2-8 hours.[16][17] The reaction is exothermic and may require cooling to control the temperature. Monitor the conversion of camphene by GC.

  • Workup and Purification: Once the reaction is complete, quench the catalyst by washing the mixture with water, followed by a dilute sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, which is crude isobornyl acetate. The product is then purified by vacuum distillation.

Step 3: Saponification of Isobornyl Acetate to Isoborneol

Mechanistic Insight

Saponification is the hydrolysis of the ester (isobornyl acetate) under basic conditions to yield an alcohol (isoborneol) and a carboxylate salt (sodium acetate).[18] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the isobornoxide anion as a leaving group. A final, rapid proton transfer from the solvent (water or ethanol) to the isobornoxide yields isoborneol. This process is essentially irreversible and typically proceeds with very high yields.[19]

Experimental Protocol: Base-Catalyzed Hydrolysis
  • Reaction Setup: The reaction can be carried out in a standard reactor equipped with a stirrer and a reflux condenser.

  • Charging Reagents: Charge the reactor with purified isobornyl acetate. Prepare a solution of sodium hydroxide (caustic lye) in a mixture of water and ethanol (alcoholic NaOH).[8] The ethanol acts as a co-solvent to ensure miscibility of the organic ester and the aqueous base. A patent suggests a continuous process using an oscillatory flow reactor to improve efficiency.[19][20]

  • Reaction Execution: Add the alcoholic NaOH solution to the isobornyl acetate. Heat the mixture to reflux (around 80-100°C) and maintain for 2-4 hours.[20] The saponification is complete when the reaction mixture becomes homogeneous.

  • Workup and Isolation: After cooling, the isoborneol product often precipitates from the solution as a white solid. The solid can be collected by filtration. Alternatively, the mixture can be diluted with water and the isoborneol extracted with a suitable organic solvent (e.g., toluene or xylene).[21]

  • Purification: The crude isoborneol is washed with water to remove any residual NaOH and sodium acetate. The product can be purified further by recrystallization from a suitable solvent like hexane or ethanol, yielding white crystals.

Step 4: Oxidation of Isoborneol to this compound

Mechanistic Insight

The final step is the oxidation of the secondary alcohol, isoborneol, to the target ketone, this compound.[22] A variety of oxidizing agents can be used. Historically, strong and hazardous oxidants like nitric acid or chromium-based reagents (e.g., Jones reagent) were employed.[8][23] However, modern industrial processes often favor greener and safer alternatives. Sodium hypochlorite (NaOCl, the active ingredient in bleach) in the presence of acetic acid is a common choice.[5][24] In this system, NaOCl and acetic acid react in situ to form hypochlorous acid (HOCl), which is the active oxidizing agent.[24] The reaction must be carefully temperature-controlled, as excessive heat can lead to over-oxidation and the formation of byproducts.[22][25]

Experimental Protocol: Oxidation with Sodium Hypochlorite
  • Reaction Setup: Use a flask equipped with a stirrer, thermometer, and an addition funnel, placed in an ice-water bath to control the reaction temperature.

  • Charging Reagents: Dissolve the purified isoborneol in glacial acetic acid.[26]

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite (commercial bleach) dropwise via the addition funnel.[26] It is critical to maintain the internal temperature below 40-50°C to prevent side reactions.[22][25]

  • Reaction Monitoring: The reaction is typically complete within 1-2 hours at room temperature after the addition is finished. The presence of excess oxidant can be tested using potassium iodide-starch paper (a blue-black color indicates excess NaOCl).[26] If excess oxidant remains, it can be quenched by adding a small amount of a reducing agent like sodium bisulfite until the test is negative.[22]

  • Isolation and Purification: Precipitate the crude this compound by adding the reaction mixture to a large volume of ice water.[25] Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by a dilute sodium bicarbonate solution to remove any residual acetic acid. The crude this compound can be purified by sublimation or recrystallization.[25] The purity is confirmed by its melting point, which should be sharp at 177-179°C.[4]

Quantitative Data Summary

Reaction StepCatalyst / Key ReagentTypical TemperatureTypical YieldKey Considerations
α-Pinene → Camphene Titanium Dioxide (TiO₂)130-140°C60-85%[3][12]Solid acid catalyst simplifies workup; requires inert atmosphere.
Camphene → Isobornyl Acetate Sulfuric Acid / Lewis Acids35-70°C[14][16][27]>88%[15]Exothermic reaction; requires careful temperature control.
Isobornyl Acetate → Isoborneol Sodium Hydroxide (NaOH)80-100°C (Reflux)>95%[19][20]High yield; can be run in a continuous process.
Isoborneol → this compound Sodium Hypochlorite (NaOCl)< 40°C70-80%[4]Greener alternative to heavy metal oxidants; strict temperature control is crucial.

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Troubleshooting & Optimization

Technical Support Center: Optimization of Camphor Extraction Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of camphor extraction from plant materials. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this compound. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from plant material?

A: The main methods for this compound extraction vary in efficiency, cost, and the quality of the final product. The most common techniques include:

  • Steam Distillation: A traditional and widely used method where steam is passed through the plant material, vaporizing the volatile compounds like this compound. The vapor is then condensed and collected.[1][2] This method is effective for volatile substances with low boiling points.[3][4]

  • Solvent Extraction: This involves using an organic solvent (e.g., ethanol, hexane, acetone) to dissolve the this compound from the plant matrix.[5][6] The solvent is later evaporated to leave behind the this compound extract. This method can be very efficient but may leave solvent residues if not performed correctly.[5]

  • Supercritical CO₂ (SFE) Extraction: A modern, "green" technique that uses carbon dioxide in its supercritical state (possessing properties of both a liquid and a gas) as a solvent.[3] It is highly selective, efficient, and yields a very pure product without solvent residue, as the CO₂ simply returns to a gaseous state upon depressurization.[4]

  • Microwave-Assisted Hydrodistillation (MAHD): An advanced form of hydrodistillation that uses microwave energy to heat the water and plant material. This can significantly reduce extraction time and improve efficiency.[7][8]

Q2: Which parts of the Cinnamomum camphora tree yield the most this compound?

A: The concentration of this compound and essential oils varies significantly throughout the plant. While the active component is found in every part of the tree, the wood and roots of mature trees (typically 50 years or older) are the most concentrated sources.[2][9] However, for sustainable and research-focused applications, leaves are commonly used. Studies have shown yield differences between plant parts, with one study reporting yields of 0.480% from flowers, >0.326% from leaves, and >0.212% from stems via steam distillation.[3]

Q3: What are the most critical factors that influence the final this compound yield?

A: Optimizing this compound yield is a multifactorial process. Key variables include:

  • Extraction Method: As noted in Q1, the chosen method has a profound impact. Supercritical CO₂ extraction, for instance, has been shown to produce a yield of 4.63%, whereas steam distillation of the same material yielded less than 0.5%.[3][10][11]

  • Plant Material: The specific chemotype of the C. camphora tree, its geographical origin, harvest time, and how it's dried and stored all significantly affect the yield and composition of the essential oil.[12][13][14]

  • Pre-treatment: The particle size of the ground plant material is crucial. Smaller particles increase the surface area for extraction but can lead to packing issues in distillation columns.[15] Other pre-treatments like enzymatic digestion can also enhance yield by breaking down cell walls.[16][17]

  • Extraction Parameters: For any given method, parameters like temperature, pressure, extraction time, and solvent-to-solid ratio must be carefully optimized.[3][7][15]

Q4: How do I choose the best extraction method for my specific application?

A: The choice depends on your primary goal:

  • For Highest Purity & Bioactivity: Supercritical CO₂ extraction is superior. It prevents the thermal degradation of sensitive compounds and leaves no solvent residue, making it ideal for pharmaceutical and high-value applications.[3][4]

  • For Bulk Extraction & Cost-Effectiveness: Steam distillation is a robust and well-understood method suitable for producing large quantities of essential oil, though yields may be lower.[1]

  • For Rapid Laboratory Screening: Microwave-assisted methods (MAHD) or ultrasonic-assisted extraction can provide very fast results, making them excellent for optimizing parameters on a small scale before scaling up.[8][18]

  • For Broad-Spectrum Extracts: Solvent extraction, particularly with ethanol, can extract a wider range of compounds, including less volatile ones, in addition to this compound.[6][19]

Below is a decision-making workflow to aid in selecting an appropriate method.

start What is the primary goal of the extraction? purity High Purity / Pharmaceutical Grade start->purity Purity is critical bulk Bulk Production / Cost-Effectiveness start->bulk Scale and cost are key speed Rapid Screening / Lab Scale start->speed Speed is essential broad Broad-Spectrum / Phytochemical Analysis start->broad Extracting multiple compound classes sfe Supercritical CO₂ (SFE) Extraction purity->sfe steam Steam / Hydro Distillation bulk->steam mahd Microwave-Assisted (MAHD) / Ultrasonic-Assisted Extraction speed->mahd solvent Solvent Extraction (e.g., Ethanol) broad->solvent

Caption: Decision tree for selecting an extraction method.

Troubleshooting Guides

Area 1: Low or Inconsistent Yield
Q: My this compound yield from steam distillation is extremely low (<0.5%). What is causing this and how can I fix it?

A: This is a very common issue with steam distillation. The low boiling point of this compound makes it susceptible to losses, and the efficiency of the process is highly dependent on several factors.

Causality & Solutions:

  • Improper Particle Size: If the plant material is too coarse, steam cannot penetrate effectively to extract the oils. If it's too fine, it can form a dense mass, leading to "steam channeling," where steam creates preferential paths, bypassing most of the material.

    • Solution: Grind the dried plant material to a consistent, medium particle size (e.g., 0.5-1.0 mm).[15] Experiment with different grinds to find the optimal balance for your specific apparatus.

  • Insufficient Distillation Time: this compound extraction is not instantaneous. If the distillation is stopped prematurely, a significant amount of oil will be left behind.

    • Solution: The extraction yield is often proportional to the duration of hydrodistillation.[12] Run the distillation for an extended period (e.g., 3-6 hours) and collect fractions over time.[3][4] Analyze the fractions to determine the point of diminishing returns.

  • Water Content of Plant Material: Using fresh plant material with high water content can dilute the essential oil and lead to lower calculated yields.[3]

    • Solution: Ensure your plant material is properly dried (shade-drying is often preferred to prevent loss of volatiles) to a consistent moisture level before extraction. Calculate yield on a dry weight basis for consistency.

  • Loss During Collection: this compound can solidify in cooler parts of the condenser, preventing it from reaching the collection flask.

    • Solution: Ensure your condenser is operating at the correct temperature. If you observe crystal formation in the condenser tube, you may need to gently warm the exterior of the glass to remelt the this compound and allow it to flow into the collection vessel.

Q: I'm using solvent extraction, but my yield is poor and the process is slow. How can I improve this?

A: Solvent extraction efficiency is governed by solubility, mass transfer, and process conditions.

Causality & Solutions:

  • Incorrect Solvent Choice: this compound is soluble in many organic solvents, but polarity matters.[5][6] Non-polar solvents like hexane are effective, but polar solvents like ethanol can extract a broader range of compounds, potentially increasing the total extract weight but lowering the relative this compound purity.[19]

    • Solution: For high this compound selectivity, use a non-polar to moderately polar solvent. If using ethanol, ensure it is of a high concentration (e.g., 96%) as water content can reduce efficiency.[19][20]

  • Inadequate Agitation & Temperature: A static extraction relies purely on diffusion, which is slow. Increasing temperature can enhance solubility and diffusion rates but may also extract more impurities or degrade thermolabile compounds.

    • Solution: Introduce constant agitation or stirring to improve mass transfer. Gently heat the extraction vessel (e.g., to 40-50°C) to increase extraction kinetics, but monitor for any potential degradation. For a significant boost in efficiency, consider Ultrasonic-Assisted Extraction (UAE) . Ultrasound waves create cavitation bubbles that disrupt cell walls, dramatically accelerating solvent penetration and reducing extraction time.[18]

  • Poor Solvent-to-Material Ratio: Too little solvent will become saturated quickly, leaving this compound behind in the plant material. Too much solvent is wasteful and increases the energy required for evaporation.

    • Solution: Optimize the solvent-to-material ratio. A common starting point is 10:1 (mL of solvent to g of dry plant material).[21] Studies have optimized this ratio to around 7.5:1 for MAHD and 14:1 for UAE.[8][18]

Area 2: Product Purity and Quality
Q: My final this compound product is a discolored, waxy solid. How do I obtain pure, white crystals?

A: Discoloration and a waxy consistency indicate the co-extraction of impurities like pigments (chlorophylls), waxes, and other less volatile compounds.

Causality & Solutions:

  • Co-extraction of Impurities: This is particularly common in solvent extraction, especially when using polar solvents or high temperatures.

    • Solution 1 (Recrystallization): This is a classic purification technique. Dissolve your impure extract in a minimum amount of a suitable hot solvent (e.g., ethanol or hexane). As the solution cools slowly, the this compound, being less soluble at lower temperatures, will crystallize out, leaving many impurities behind in the solvent.

    • Solution 2 (Sublimation): this compound has the unique property of sublimating (turning directly from a solid to a gas).[9] Gently heating the crude extract under vacuum will cause the this compound to vaporize. This vapor can then be condensed on a cold surface (a "cold finger") to form very pure white crystals, leaving non-volatile impurities behind.[9]

  • Residual Solvent: If using solvent extraction, failing to completely remove the solvent will result in an oily or sticky final product.

    • Solution: Use a rotary evaporator under vacuum to efficiently remove the bulk of the solvent. For trace amounts, a high-vacuum pump can be used to dry the product completely.

  • Thermal Degradation: High temperatures during distillation or solvent evaporation can cause some compounds to degrade, leading to discoloration.

    • Solution: When evaporating solvent, use the lowest possible temperature combined with a vacuum. For distillation, ensure the temperature does not significantly exceed the boiling point of the desired components.

Standardized Protocols & Data

Protocol 1: Optimized Microwave-Assisted Hydrodistillation (MAHD)

This protocol is based on optimized parameters found in the literature for maximizing essential oil yield from C. camphora leaves.[7][8]

  • Preparation: Weigh 50 g of pulverized, dried C. camphora leaves.

  • Setup: Place the material into a 1000 mL flask compatible with your microwave extraction system. Add deionized water to achieve a liquid-to-material ratio of approximately 7.5:1 mL/g (375 mL).

  • Extraction: Connect the flask to a Clevenger-type apparatus. Set the microwave power to ~780 W.

  • Distillation: Run the extraction for approximately 35-40 minutes. The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

  • Collection: After the apparatus has cooled, carefully collect the oil, measure the volume, and dry it over anhydrous sodium sulfate to remove any residual water.

Data Summaries

Table 1: Comparison of Common this compound Extraction Methods

FeatureSteam DistillationSolvent ExtractionSupercritical CO₂ (SFE)Microwave-Assisted (MAHD)
Typical Yield Low (<0.5% - 1%)[3][12]Variable (depends on solvent)High (up to 4.63%)[3][10][11]High (up to 4.23%)[7]
Purity of Raw Extract GoodFair to GoodExcellentVery Good
Processing Time Long (hours)[3][5]Moderate to LongModerateVery Short (minutes)[7][8]
Solvent Residue NonePotential risk[5]NoneNone
Capital Cost Low to ModerateLowHighModerate
Primary Advantage Scalable, establishedVersatile, simple setupHigh purity, "green"[3]Speed and efficiency[8]

Table 2: Optimized Parameters for High-Yield this compound Extraction

MethodKey ParameterOptimized ValueReported YieldSource
Supercritical CO₂ Pressure25 MPa4.63%Zhang et al., 2022[3][10][11]
Temperature45 °CZhang et al., 2022[3][10][11]
Time2.5 hoursZhang et al., 2022[3][10][11]
MAHD Microwave Power786 W3.26%Wei et al., 2023[8]
Liquid-to-Material Ratio7.47:1 mL/gWei et al., 2023[8]
Time35.6 minWei et al., 2023[8]
Ultrasonic-Assisted Liquid-to-Solid Ratio14 mL/g37.45% (seed oil)ResearchGate Publication[18]
Time31 minResearchGate Publication[18]
Ultrasonic Power120 WResearchGate Publication[18]
Experimental Workflow Visualization

The general process from plant material to purified this compound involves several key stages, regardless of the specific extraction technique.

cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_separate 3. Primary Separation cluster_purify 4. Purification cluster_analysis 5. Analysis & QC harvest Harvest Plant Material (Leaves, Wood) dry Drying (Shade / Oven) harvest->dry grind Grinding (Particle Size Reduction) dry->grind extract Extraction (Steam, SFE, Solvent, etc.) grind->extract separate Separation of Crude Extract (e.g., Decanting, Evaporation) extract->separate purify Purification (Recrystallization, Sublimation) separate->purify analysis Analysis (GC-MS, HPLC) purify->analysis

Caption: General workflow for this compound extraction and purification.

References

  • Zhang, H., Huang, T., Chen, S., Xiong, W., et al. (2022). Extraction of this compound Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction. Molecules, 27(17), 5385.
  • ResearchGate. (2022). (PDF) Extraction of this compound Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction.
  • Semantic Scholar. (2022). Extraction of this compound Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction.
  • PubMed. (2022). Extraction of this compound Tree Essential Oil by Steam Distillation and Supercritical CO2 Extraction.
  • SciELO. Extraction of ho-sho (Cinnamomum camphora nees and eberm var. Linaloolifera fujita) essential oil with supercritical CO2: experiments and modeling.
  • Verma, G., et al. (2024). Extraction of essential oil: this compound oil. INTERNATIONAL AYURVEDIC MEDICAL JOURNAL.
  • Semantic Scholar. (2024). Chemical composition of essential oil from the leaves of Cinnamomum camphora (L.) J. Presl.
  • ResearchGate. (2023). (PDF) Optimization of Extraction of Volatile Compounds from Cinnamomum camphora (L.) J. S. Presl Leaves Using Microwave-Assisted Hydro-Distillation Method.
  • Wei, Y., et al. (2023). Optimization and Characterization of Microwave-Assisted Hydro-Distillation Extraction of Essential Oils from Cinnamomum camphora Leaf and Recovery of Polyphenols from Extract Fluid. MDPI.
  • Chen, G., et al. (2023). Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora. Molecules, 28(2), 849.
  • National Institutes of Health (NIH). (2024). A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation.
  • Frontiers. (2020). Efficient Extraction of Bioenergy From Cinnamomum camphora Leaves.
  • Chinese Academy of Forestry. (2025). Influence of Dipping Pretreatment Assisted Steam Distillation for Essential Oils Extraction From Linalool Chemotype of Camphora officinarum on Constructions and Activities.
  • ResearchGate. (2023). (PDF) Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora.
  • Impactfactor. (2022). Development and Validation of an Analytical Method for the Simultaneous Estimation of Azadirachtin and this compound in a New Herbal Formulation.
  • ResearchGate. (2015). Optimization of ultrasonic-assisted extraction techniques of this compound seed oil by using response surface methodology.
  • Best Engineering Technologies. White this compound (Cinnamomum camphora) Distillation Plant.
  • Primary Information Services. This compound Oil - Extraction Process, Technology, Applications, Patent, Consultants, Company Profiles, Reports, Market.
  • ResearchGate. (2022). Antioxidant activity of this compound leaves extract based on variation solvent.
  • ResearchGate. Yield value of ethanol, chloroform and hexane extracts of this compound leaf.
  • Know How this compound is Made. (n.d.). Know How this compound is Made.
  • Google Patents. (2012). CN102794029A - Method for extracting this compound leaf extract and this compound leaf oil from this compound leaves.
  • Scribd. This compound Processing.
  • Arabian Journal of Chemistry. (2022). Efficient separation of Cinnamomum camphora leaf essential oil and in vitro evaluation of its antifungal activity.
  • MDPI. (2023). Optimization of Steam Distillation Process for Volatile Oils from Forsythia suspensa and Lonicera japonica according to the Concept of Quality by Design.
  • Analytice. (2024). Laboratory determination of this compound (CAS: 76-22-2).
  • ResearchGate. (2021). (PDF) Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and this compound in Over-the-Counter Medication for Topical Use.
  • Nature. (2023). Evaluation of growth adaptation of Cinnamomum camphora seedlings in ionic rare earth tailings environment.
  • ResearchGate. (2024). (PDF) A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation.
  • ResearchGate. (2023). Extraction of Cinnamomum camphora chvar. Borneol essential oil using neutral cellulase assisted-steam distillation: optimization of extraction, and analysis of chemical constituents.
  • Scribd. This compound Oil: Uses, Extraction, and Safety.
  • Reddit. (2022). Question about separation of this compound and it's essential oil.
  • ResearchGate. (2014). Study on Chemical Separation and Purification of this compound Oil.

Sources

Technical Support Center: Optimizing Stereoselectivity in Camphor-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for camphor-mediated asymmetric synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound-based chiral auxiliaries. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the stereoselectivity of your reactions. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize rationally.

Section 1: Frequently Asked Questions - The Fundamentals of Stereocontrol

This section addresses foundational questions regarding the mechanism and application of this compound-based chiral auxiliaries.

Q1: What is the underlying principle of stereochemical control in reactions using this compound-based auxiliaries like Oppolzer's camphorsultam?

A1: The stereoselectivity of this compound-based auxiliaries stems from their rigid bicyclic structure, which creates a highly defined and sterically hindered chiral environment.[1][2] The auxiliary is temporarily attached to a prochiral substrate (e.g., forming an N-acyl camphorsultam). The bulky this compound skeleton then effectively blocks one of the two faces of the reactive intermediate (like an enolate or a dienophile).[3][4] Consequently, an incoming reagent can only attack from the less hindered face, leading to the preferential formation of one diastereomer. The predictability of this facial bias is a key advantage of auxiliaries like Oppolzer's camphorsultam.[5][6]

Below is a conceptual diagram illustrating this principle of steric shielding.

G cluster_0 Reaction Environment Prochiral Prochiral Substrate (e.g., Enolate) Auxiliary This compound Auxiliary (Bulky Shield) Prochiral->Auxiliary Covalent Bond Product Major Diastereomer Prochiral->Product Forms Reagent Incoming Reagent Reagent->Prochiral Attack Path (Unhindered Face) Reagent->Prochiral Blocked Path block_start->block_end Steric Hindrance

Caption: Steric shielding by the this compound auxiliary directs reagent attack.

Q2: How do chelation and non-chelation controlled pathways differ in this compound-mediated aldol reactions, and how can I favor one over the other?

A2: In aldol reactions using auxiliaries like this compound-derived oxazolidinones or sultams, the stereochemical outcome can often be dictated by the choice of metal enolate, which determines the transition state geometry.

  • Chelation Control: This pathway is typically favored with Lewis acidic metal ions that can form a rigid, six-membered ring transition state by coordinating to both the enolate oxygen and a carbonyl or sulfonyl oxygen on the auxiliary.[7] This is common for titanium (IV) and certain magnesium enolates. The resulting rigidity locks the conformation of the enolate and provides a highly predictable facial bias, often leading to syn-aldol products with excellent stereoselection (d.e. >99:1).[7] To favor this pathway, use Lewis acids like TiCl₄ or MgBr₂ in conjunction with a tertiary amine base.

  • Non-Chelation Control: This pathway is common for boron or lithium enolates. Boron enolates, popularized by Evans, form a highly organized Zimmerman-Traxler transition state, but chelation to the auxiliary is not the primary controlling element.[8] Lithium enolates generally favor an open, non-chelated transition state. The stereochemical outcome is still influenced by the auxiliary's steric bulk but may lead to the opposite (anti-aldol) diastereomer compared to the chelation-controlled pathway.

You can therefore select the desired aldol adduct diastereomer by carefully choosing the metal counterion for your enolate.

Section 2: Troubleshooting Guide - Low Stereoselectivity

This section provides solutions to the most common problem encountered in these reactions: suboptimal diastereomeric or enantiomeric excess.

Q3: My diastereomeric excess (d.e.) is significantly lower than reported values. What are the most critical experimental parameters to re-evaluate?

A3: Low d.e. is a common issue that can almost always be traced back to a few critical parameters. The underlying cause is often a loss of kinetic control, allowing the thermodynamically favored, but less selective, pathway to compete.

Below is a workflow to systematically troubleshoot this issue.

Troubleshooting_Workflow Start Low Diastereomeric Excess (d.e.) Observed Temp Is the reaction temperature strictly controlled and low enough? Start->Temp Solvent Is the solvent appropriate and rigorously anhydrous? Temp->Solvent Yes Fix_Temp ACTION: - Maintain temp below -78 °C - Use cryocool or insulated bath - Check thermocouple calibration Temp->Fix_Temp No Reagents Are all reagents (esp. Lewis acid) of high purity and handled properly? Solvent->Reagents Yes Fix_Solvent ACTION: - Use freshly distilled/dried solvent - Consider less coordinating solvents (e.g., CH2Cl2 vs. THF) to enhance chelation Solvent->Fix_Solvent No Stoichiometry Is the stoichiometry of base and/or Lewis acid accurate? Reagents->Stoichiometry Yes Fix_Reagents ACTION: - Use freshly opened or titrated reagents - Handle Lewis acids in a glovebox - Check for substrate degradation Reagents->Fix_Reagents No Fix_Stoichiometry ACTION: - Carefully titrate organolithium bases - Ensure >1 equivalent of Lewis acid for chelating substrates Stoichiometry->Fix_Stoichiometry No Success Problem Resolved: High d.e. Achieved Stoichiometry->Success Yes Fix_Temp->Start Re-run Fix_Solvent->Start Re-run Fix_Reagents->Start Re-run Fix_Stoichiometry->Start Re-run

Caption: Systematic workflow for troubleshooting low stereoselectivity.

In-depth Explanation:

  • Temperature Control: This is the single most critical factor. Asymmetric reactions are under kinetic control, meaning the product ratio reflects the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states. This energy difference is often small (1-3 kcal/mol). Higher temperatures provide enough energy to overcome this barrier, leading to erosion of selectivity.[9] Reactions like Diels-Alder or aldol condensations often require temperatures of -78 °C or even -100 °C to achieve maximum d.e.[10]

  • Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing the transition state.[11]

    • Polarity: Non-polar solvents like dichloromethane or toluene are often preferred as they can enhance the effect of Lewis acids and minimize competing, non-catalyzed background reactions.

    • Coordinating Ability: In Lewis acid-catalyzed reactions, highly coordinating solvents like THF can compete with the substrate for binding to the Lewis acid, disrupting the organized, chelated transition state and lowering d.e.[12] Switching from THF to CH₂Cl₂ can often resolve this.

    • Purity: Trace amounts of water or other protic impurities will quench organometallic reagents and deactivate Lewis acids, leading to poor conversion and selectivity. Always use freshly dried and degassed solvents.

  • Reagent Purity and Handling:

    • Lewis Acids: Many Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) are extremely moisture-sensitive. Exposure to air can lead to decomposition and the formation of Brønsted acids, which may catalyze an achiral background reaction.[13][14] Handle them under an inert atmosphere (glovebox or Schlenk line).

    • Bases: The exact stoichiometry of bases like LDA or n-BuLi is critical. Use freshly titrated solutions. An incorrect amount can lead to incomplete enolate formation or side reactions.

Q4: I am observing the opposite diastereomer to the one predicted by established models. What could be the cause?

A4: The formation of the "wrong" diastereomer is an informative result that points to a change in the reaction mechanism or the dominant transition state.

  • Chelation vs. Non-Chelation: As discussed in Q2, this is a primary reason in aldol-type reactions. If you expect a chelation-controlled product (e.g., with TiCl₄) but observe the non-chelation product, it strongly suggests your Lewis acid is not effectively coordinating the auxiliary. This could be due to an inactive Lewis acid or a substrate with a competing Lewis basic site that sequesters the catalyst.

  • Lewis Acid vs. Brønsted Acid Catalysis: In some cases, particularly with moisture-sensitive Lewis acids, hydrolysis can generate strong Brønsted acids (like HCl). The reaction may then proceed through a Brønsted acid-catalyzed pathway, which can have a completely different transition state and stereochemical preference.[15]

  • Temperature-Dependent Reversal: While rare, some reactions exhibit a temperature-dependent inversion of selectivity.[11] This occurs if two different transition states leading to opposite diastereomers are favored at different temperature regimes. Running the reaction at a significantly different temperature (e.g., 0 °C vs -78 °C) can help diagnose this.

Section 3: Protocol Optimization & Data

High stereoselectivity is achieved through meticulous optimization. This section provides a general protocol for a common application and summarizes key data.

Experimental Protocol: Optimizing a Camphorsultam-Mediated Asymmetric Diels-Alder Reaction

This protocol outlines the key steps for the reaction between an N-acryloyl camphorsultam and cyclopentadiene, a classic example for demonstrating high stereoselectivity.[10][16]

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Acryloyl chloride

  • Lewis Acid (e.g., Et₂AlCl, TiCl₄, SnCl₄) as a solution in CH₂Cl₂

  • Freshly cracked cyclopentadiene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous triethylamine or 4-DMAP

Procedure:

  • Preparation of N-Acryloyl Camphorsultam (Dienophile): a. To a flame-dried, three-neck flask under Argon, add (1S)-(-)-2,10-Camphorsultam (1.0 eq). b. Dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M solution). Cool the solution to 0 °C. c. Add triethylamine (1.2 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). d. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting sultam. e. Quench with saturated NH₄Cl solution, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography or recrystallization to obtain the pure dienophile.

  • Asymmetric Diels-Alder Reaction: a. To a flame-dried Schlenk flask under Argon, add the purified N-acryloyl camphorsultam (1.0 eq). b. Dissolve in anhydrous CH₂Cl₂ (approx. 0.05 M) and cool the solution to -78 °C using a dry ice/acetone bath. c. CRITICAL STEP: Slowly add the Lewis acid solution (1.1 - 2.0 eq) dropwise via syringe. Stir for 15-30 minutes to allow for complexation. The solution may change color. d. Add freshly cracked cyclopentadiene (3.0 - 5.0 eq) dropwise. e. Stir the reaction at -78 °C for the prescribed time (typically 1-6 hours). Monitor by TLC. f. Upon completion, quench the reaction at low temperature by slowly adding a saturated NaHCO₃ solution. g. Allow the mixture to warm to room temperature, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Analysis and Auxiliary Removal: a. Determine the crude diastereomeric ratio by ¹H NMR analysis, focusing on well-resolved signals of the product diastereomers. b. The crude product can be purified by chromatography to isolate the major diastereomer. c. The auxiliary is typically removed by hydrolysis with LiOH/H₂O₂ in a THF/water mixture to yield the chiral carboxylic acid without epimerization.

Data Table: Effect of Lewis Acid on Diels-Alder Stereoselectivity

The choice and stoichiometry of the Lewis acid are paramount for maximizing endo/exo selectivity and facial diastereoselectivity. Quantum chemical studies suggest Lewis acids accelerate the reaction by reducing Pauli repulsion between reactants.[17] Stronger Lewis acids generally lead to greater acceleration and can enhance selectivity.[13][18]

Lewis Acid (eq)Temperature (°C)SolventYield (%)endo:exo RatioDiastereomeric Excess (d.e., %)
None (Thermal)25CH₂Cl₂7085:1575
EtAlCl₂ (1.2)-78CH₂Cl₂95>99:196
TiCl₄ (1.2)-78CH₂Cl₂98>99:1>98
SnCl₄ (1.2)-78CH₂Cl₂9298:295
BF₃·OEt₂ (1.2)-78CH₂Cl₂8595:591

Note: Data is representative and compiled from typical results reported in the literature for reactions between N-acryloyl camphorsultam and cyclopentadiene. Actual results may vary.

References

  • Ahn, K. H., Lee, S., & Lim, A. (1992). Asymmetric Aldol Reactions Employing a this compound-Derived Chiral Oxazinone Auxiliary. Journal of Organic Chemistry.
  • Wu, M.-J., & Wu, C.-C. (1999). Novel this compound-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Wikipedia. (n.d.). Camphorsultam.
  • Xia, Y., Liu, H., & Dai, X. (2013). Synthesis of a this compound-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction. ResearchGate.
  • de Koning, C. B., et al. (2016). Synthesis of this compound-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ResearchGate.
  • Hutchinson, J. H., & Money, T. (2011). Stereoselectivity of C(3) methylation and aldol condensation of this compound and derivatives. Canadian Journal of Chemistry.
  • Tu, Y., et al. (2010). (1R)-(+)-Camphor and Acetone Derived α′-Hydroxy Enones in Asymmetric Diels−Alder Reaction: Catalytic Activation by Lewis and Brønsted Acids, Substrate Scope, Applications in Syntheses, and Mechanistic Studies. The Journal of Organic Chemistry.
  • Ahn, K. H., et al. (1992). Asymmetric aldol reactions employing a this compound-derived chiral oxazinone auxiliary. American Chemical Society.
  • Bernardes, V., et al. (2007). This compound-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction: Experimental and Computational Studies. PubMed.
  • Bernardes, V., et al. (2007). This compound-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson−Khand Reaction: Experimental and Computational Studies. The Journal of Organic Chemistry.
  • Shokova, E. A., & Kovalev, V. V. (2016). This compound and its derivatives. Unusual transformations and biological activity. ResearchGate.
  • Mohrig, J. R., et al. (n.d.). Reduction of this compound.
  • Alves, L. C., & Victor, M. M. (2010). Reaction of this compound with sodium borohydride: A strategy to introduce the stereochemical issues of a reduction reaction. ResearchGate.
  • Blois, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
  • Hutchinson, J. H., & Money, T. (1991). Stereoselectivity of C(3) methylation and aldol condensation of this compound and derivatives. Canadian Journal of Chemistry.
  • Oppolzer, W., et al. (2010). Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. ResearchGate.
  • Domingo, L. R., & Aurell, M. J. (2016). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.
  • Chemvis. (2022). Stereoselective Reduction of this compound. YouTube.
  • Magritek. (n.d.). Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of this compound.
  • Wang, Z., et al. (2023). Universal and divergent P-stereogenic building with this compound-derived 2,3-diols. Nature Communications.
  • Gu, Z.-G., et al. (2022). The chiral induction effect of camphoric acid on the crystallization of... ResearchGate.
  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction.
  • Saito, A., & Nakada, M. (2021). Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI.
  • Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition.
  • Al-Hadedi, A. A. M. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
  • Kumar, V., & Singh, V. (2021). Studies in the rearrangement reactions involving camphorquinone. Scientific Reports.
  • Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Stier, F. (2015). This compound as Chiral Motif in Ligand Design - Applications in Catalysis and Complexation Gas-Chromatography. ResearchGate.
  • Gu, Z., et al. (2016). Chiral chemistry of metal–camphorate frameworks. Chemical Society Reviews.
  • Ghiviriga, I., & Padwa, A. (2007). Ring cleavage of this compound derivatives: Formation of chiral synthons for natural product synthesis. ResearchGate.
  • Singh, V. K. (2010). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate.
  • Hutchinson, J. H., & Money, T. (1984). STEREOSELECTIVITY OF C(3)-METHYLATION OF this compound AND DERIVATIVES. UBC Chemistry.
  • Shaaban, S., et al. (2022). Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor. Organic Syntheses.
  • Reddy, K. L., & Reddy, K. L. (2002). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
  • Meng, Z., & Tius, M. A. (2007). Temperature Effects on Stereocontrol in the Horner-Wadsworth-Emmons Condensation of Alpha-Phosphono Lactones. PubMed.
  • Optimization of Diastereoselectivity. (n.d.). ResearchGate.

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Technical Support Center: Troubleshooting Camphor Degradation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with camphor. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the chemical synthesis and modification of this versatile bicyclic monoterpene. As a chiral auxiliary, starting material, and bioactive molecule, maintaining the structural integrity of the this compound scaffold is paramount to achieving desired synthetic outcomes.

This document moves beyond simple procedural lists to explain the underlying chemical principles governing this compound's stability. By understanding the why behind degradation pathways, you can make more informed decisions in your experimental design, leading to higher yields, improved purity, and more reliable results.

Part 1: Troubleshooting Common Issues

This section addresses frequent observational problems during this compound-related syntheses. Each issue is followed by a diagnostic workflow and recommended solutions.

Issue 1: Low Yield of Target Product with Complex Mixture of Byproducts

Observation: Post-reaction analysis (TLC, GC-MS, NMR) shows significant consumption of this compound starting material, but the desired product is a minor component in a complex mixture.

Probable Cause: This often points to non-specific degradation or rearrangement of the this compound skeleton, typically triggered by harsh reaction conditions. The primary culprits are excessive heat, strong acids, or potent oxidizing agents.

Troubleshooting Workflow:

G start Low Yield & Complex Mixture Observed q1 Review Reaction Conditions: - Temperature - pH (Acid/Base Strength) - Oxidizing/Reducing Agents Present? start->q1 cond_acid Strongly Acidic? (e.g., conc. H₂SO₄, TfOH) q1->cond_acid cond_oxid Strong Oxidant? (e.g., CrO₃, KMnO₄) q1->cond_oxid cond_heat High Temperature? (>100 °C) q1->cond_heat cond_acid->q1 No rearrange Probable Cause: Acid-Catalyzed Rearrangement (Wagner-Meerwein Shift) cond_acid->rearrange Yes cond_oxid->q1 No oxid Probable Cause: Over-oxidation or C-C Cleavage (e.g., Baeyer-Villiger type) cond_oxid->oxid Yes cond_heat->q1 No decomp Probable Cause: Thermal Decomposition cond_heat->decomp Yes sol_acid Solution: - Use milder acid (e.g., AcOH, PPTS) - Lower reaction temperature - Reduce reaction time rearrange->sol_acid sol_oxid Solution: - Use a more selective oxidant - Protect the carbonyl if possible - Control stoichiometry carefully oxid->sol_oxid sol_heat Solution: - Lower reaction temperature - Screen alternative solvents with lower boiling points decomp->sol_heat

Caption: Troubleshooting workflow for low yield.

Issue 2: Unintended Reduction of the this compound Carbonyl

Observation: When performing a reduction on a substituent of a this compound derivative (e.g., reducing a nitro group or an ester), the this compound ketone is also partially or fully reduced to borneol and isoborneol.

Probable Cause: The reducing agent is not selective enough. While the this compound ketone is sterically hindered, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) will readily reduce it.

Recommended Solutions:

  • Reagent Selection: Switch to a milder reducing agent. Sodium borohydride (NaBH₄) is often a suitable alternative as it reacts much more slowly with ketones compared to more reactive carbonyls like aldehydes and can be used in protic solvents.[1]

  • Chemoselectivity: For highly sensitive substrates, consider using highly selective reducing agents such as sodium triacetoxyborohydride or protecting the this compound carbonyl as a ketal prior to the reduction step.

  • Temperature Control: Perform the reduction at lower temperatures (e.g., 0 °C to -78 °C) to enhance selectivity. The activation energy for the reduction of the hindered this compound ketone is higher than for many other functional groups.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction is conducted under strong acid (H₂SO₄/TFAA), and my NMR shows a multitude of unexpected singlet peaks. What is happening?

This is a classic sign of carbocationic rearrangement of the bicyclo[2.2.1]heptane skeleton.[2][3] Under strongly acidic conditions, the this compound carbonyl can be protonated, which facilitates a cascade of skeletal rearrangements including Wagner-Meerwein shifts, 3,2-methyl shifts, and 6,2-hydride shifts.[3] These processes can lead to the formation of various isomeric carbocations, which can then be trapped by nucleophiles or eliminate to form different alkenes, resulting in a complex product mixture. In some cases, this can even lead to racemization through the formation of symmetric intermediates.[2][3]

G cluster_0 Acid-Catalyzed Rearrangement Cascade This compound This compound Protonatedthis compound Protonated this compound (Enol/Enolate form) This compound->Protonatedthis compound + H⁺ Carbocation1 Initial Carbocation (Wagner-Meerwein Shift) Protonatedthis compound->Carbocation1 Carbocation2 Secondary Carbocation (3,2-Methyl Shift) Carbocation1->Carbocation2 Rearrangement Products Mixture of Rearranged Products Carbocation1->Products Deprotonation / Nucleophilic Attack Carbocation2->Products Deprotonation / Nucleophilic Attack

Caption: Simplified acid-catalyzed rearrangement pathway.

Mitigation Strategy: If skeletal rearrangement is not the desired outcome, you must use milder acidic conditions. Consider replacing sulfuric acid with acetic acid, p-toluenesulfonic acid (pTSA), or pyridinium p-toluenesulfonate (PPTS). If strong acidity is required for another part of the molecule, consider a synthetic route where the acid-sensitive transformation is performed before the introduction of the this compound moiety.

Q2: I am attempting a Baeyer-Villiger oxidation on a this compound derivative, but I am getting ring-opened products instead of the expected lactone. Why?

The Baeyer-Villiger oxidation of this compound itself is a well-known transformation that leads to a lactone. However, the stability of this lactone and the reaction's regioselectivity can be influenced by substituents on the this compound scaffold. In some cases, particularly with enzymatic or microbial degradation pathways which mimic this chemistry, the resulting lactone can be unstable and undergo spontaneous hydrolysis or further enzymatic cleavage.[4][5] For example, the degradation pathway in Pseudomonas putida involves a Baeyer-Villiger-type monooxygenase that produces a lactone, which is then rapidly processed into a ring-opened cyclopentenylacetate derivative.[4][6]

Troubleshooting Steps:

  • Workup Conditions: Ensure your workup is anhydrous and non-acidic until the lactone is isolated, as it may be sensitive to hydrolysis.

  • Reagent Choice: The choice of peroxy acid (e.g., m-CPBA, trifluoroperacetic acid) can influence the reaction rate and side reactions. Screen different reagents to find the optimal conditions.

  • Substrate Analysis: Re-evaluate the electronics and sterics of your specific this compound derivative. Electron-withdrawing groups can destabilize the lactone product.

Q3: Can I selectively functionalize the methyl groups of this compound without affecting the carbonyl?

Yes, but it requires specific reaction conditions. The methyl groups of this compound are generally unreactive. However, under strongly acidic conditions that promote rearrangement, intermediates with exocyclic methylene groups can be formed, which can then react with electrophiles like bromine or SO₃.[3] This is the basis for synthesizing compounds like (+)-camphor-10-sulfonic acid. Direct radical halogenation is often unselective. A more controlled approach involves generating the this compound enolate under strong basic conditions (e.g., LDA) and then reacting it with a suitable electrophile, though this typically leads to functionalization at the C3 position.

Q4: What are the best practices for purifying this compound and its derivatives?

This compound has a high vapor pressure and sublimes readily at room temperature.[7][8] This property makes sublimation an excellent and highly effective method for purification, especially for removing non-volatile impurities.

Protocol: Purification of this compound by Sublimation
  • Apparatus Setup: Place the crude this compound product in the bottom of a sublimation apparatus. Ensure the cold finger is clean and dry.

  • Assembly: Assemble the apparatus and connect the cold finger to a source of cold water (inlet at the bottom, outlet at the top).

  • Vacuum: Gently apply a vacuum to the apparatus. A pressure of 10-20 mmHg is typically sufficient.

  • Heating: Gently heat the bottom of the apparatus using a water bath or heating mantle. The temperature should be high enough for the this compound to sublime but not so high that it melts or decomposes (~50-80 °C).

  • Collection: Pure this compound will deposit as beautiful, needle-like crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully disassemble the apparatus and scrape the purified crystals from the cold finger onto a tared watch glass.

Part 3: Data Summary and References

Table 1: Influence of Reaction Conditions on this compound Stability
Condition CategoryReagents / ParametersPotential Degradation PathwayPrevention / Mitigation Strategy
Strongly Acidic H₂SO₄, HCl (conc.), TfOH, TFAAWagner-Meerwein & related rearrangements, racemization.[2][3]Use milder acids (AcOH, pTSA); lower temperature; protect carbonyl.
Strongly Basic LDA, NaH, t-BuOKEnolate formation, potential for aldol-type side reactions.[9]Use non-nucleophilic bases if only deprotonation is desired; low temp.
Oxidative Jones Reagent (CrO₃/H₂SO₄), KMnO₄C-C bond cleavage, Baeyer-Villiger oxidation.[8]Use milder oxidants (PCC, Dess-Martin); protect carbonyl.
Reductive LiAlH₄, Catalytic Hydrogenation (harsh)Reduction of carbonyl to borneol/isoborneol.[1]Use selective hydrides (NaBH₄, NaBH(OAc)₃); protect carbonyl.
Thermal >150 °CGeneral decomposition, potential for retro-Diels-Alder (rare).Maintain lowest effective reaction temperature.
References
  • Fanning, C. Synthesis of this compound by the Oxidation of Borneol.
  • Siniscalchi, T. (2022). Mechanism for the Oxidation of Borneol to this compound. YouTube.
  • Grogan, G. et al. (2021). The Isoenzymic Diketocamphane Monooxygenases of Pseudomonas putida ATCC 17453. ResearchGate.
  • EXP. 35 A & B OXIDATION-REDUCTION SCHEME: BORNEOL - this compound - ISOBORNEOL.
  • X. Jones Reaction: The Oxidation of Borneol to this compound.
  • Shokova, E. A., et al. (2016). This compound and Its Derivatives. Unusual Transformations and Biological Activity. Russian Journal of Organic Chemistry, 52(4), 459-495.
  • Wikipedia. This compound.
  • Money, T. (1990). Formation of synthetically useful this compound derivatives: mechanistic aspects. Canadian Journal of Chemistry, 68(10), 1820-1826.
  • Wackett, L., & Oh, D. J. (1998). (+)-Camphor Degradation Pathway Map. Eawag-BBD.
  • Willetts, A. (2021). Dedicated pathway for the degradation of (+)- and (-)-camphor (1) by Pseudomonas putida ATCC 17453. ResearchGate.
  • EXP. 35 B REDUCTION OF this compound.
  • Gorichko, M. (2025). Beckmann Fragmentation of this compound-4-carboxylic and this compound-4-acetic Acid Oximes. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY.
  • KEGG PATHWAY Database. Pinene, this compound and geraniol degradation.
  • Ghorai, M. K., et al. (2021). Studies in the rearrangement reactions involving camphorquinone. National Center for Biotechnology Information.
  • Chapman, D. D., et al. (1959). MICROBIOLOGICAL DEGRADATION OF (+)-CAMPHOR. Journal of the American Chemical Society.
  • Molecular rearrangements in the this compound and fenchone series. CORE.
  • Allen, M., et al. (2023). SYNTHESIS OF this compound USING IONIC LIQUIDS. Journal of Undergraduate Chemistry Research.
  • Shokova, E. A., et al. (2016). This compound and its derivatives. Unusual transformations and biological activity. ResearchGate.
  • Reduction of this compound.
  • This compound and its derivatives. Unusual transformations and biological activity. Semantic Scholar.
  • Magritek. (2025). Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of this compound.

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Technical Support Center: Enhancing HPLC Resolution of Camphor Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of camphor enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis. Here, we combine established scientific principles with field-proven insights to help you optimize your separations, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound enantiomers by HPLC challenging?

This compound enantiomers, like all enantiomeric pairs, possess identical physical and chemical properties (e.g., boiling point, solubility, polarity) in an achiral environment.[1] Standard reversed-phase HPLC, which separates compounds based on polarity, cannot differentiate between them.[2] Therefore, a chiral environment must be created, either by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase, to enable differential interaction and, consequently, separation.[2][3]

Q2: What type of HPLC column is most effective for separating this compound enantiomers?

Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective and widely used for the resolution of a broad range of racemic compounds, including this compound.[4][5][6] Specifically, columns with phases like amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are known for their excellent chiral recognition capabilities.[4][7] These CSPs form transient diastereomeric complexes with the enantiomers, and the differing stability of these complexes leads to their separation.[7][8]

Q3: What are the typical mobile phases for this separation?

For polysaccharide-based CSPs, the mobile phase is typically a mixture of a non-polar organic solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. Adjusting the type and concentration of the alcohol is a primary strategy for optimizing selectivity and resolution.

Q4: How does temperature influence the chiral separation of this compound?

Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures tend to improve resolution for many separations, as the interactions governing chiral recognition are often enthalpy-driven.[7] However, the effect can be complex and compound-dependent. In some cases, elevated temperatures can alter the conformation of the polysaccharide-based chiral selector, which may lead to increased or even reversed enantioselectivity.[9] Therefore, temperature should be carefully controlled and can be used as a tool for method optimization.

Q5: What is the most suitable detection method for this compound?

This compound has a chromophore that allows for detection by UV-Vis spectroscopy. A wavelength of around 288-290 nm is typically effective.[10] For applications requiring higher sensitivity or confirmation of identity, mass spectrometry (MS) can be coupled with HPLC.

Troubleshooting Guide: From Poor Resolution to Peak Inconsistency

This section addresses specific, common problems encountered during the HPLC separation of this compound enantiomers.

Problem 1: Poor Resolution (Rs < 1.5) Between Enantiomer Peaks

Poor resolution is the most frequent challenge in chiral separations. The goal is to achieve baseline separation (Rs ≥ 1.5) for accurate quantification.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Mobile Phase Composition: The type and concentration of the alcohol modifier are the most powerful tools for manipulating resolution.

    • Solution Protocol:

      • Vary Alcohol Concentration: If using Hexane/Isopropanol (IPA), systematically vary the IPA concentration. Start with a typical 90:10 (Hexane:IPA) mixture and adjust the IPA percentage downwards (e.g., to 5%, 2%, 1%) to increase retention and often improve resolution. Conversely, if peaks are too retained, increase the IPA percentage.

      • Change Alcohol Modifier: Different alcohols interact differently with the CSP. If IPA does not provide adequate resolution, switch to ethanol (EtOH). The change in the modifier's structure can significantly alter the selectivity (α).

  • Inappropriate Flow Rate: A lower flow rate increases the time the enantiomers spend interacting with the CSP, which can enhance resolution.

    • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). Note that this will increase analysis time and may lead to broader peaks due to diffusion.

  • Elevated Column Temperature: As mentioned, lower temperatures often favor chiral recognition.

    • Solution: Use a column oven to reduce and control the temperature. Test the separation at temperatures such as 25°C, 15°C, and 10°C. Ensure the system is allowed to fully equilibrate at the new temperature before injection.

Problem 2: Excessive Peak Tailing or Fronting

Asymmetric peaks can compromise resolution and lead to inaccurate integration and quantification.[11][12] A USP tailing factor (Tf) greater than 2 is generally considered unacceptable.[11]

Potential Causes & Step-by-Step Solutions:

  • Column Overload: Injecting too much sample can saturate the active sites on the CSP, leading to peak tailing.[13]

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts of the sample until peak shape improves.

  • Secondary Interactions: Unwanted interactions, such as those with residual silanol groups on the silica support, can cause peak tailing, particularly for polar or basic analytes.[12][14]

    • Solution: While less common with this compound, if impurities are present, consider adding a small amount of a competing agent to the mobile phase. For polysaccharide CSPs in normal phase mode, this is less of an issue than in reversed-phase.

  • Column Degradation or Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[11][13][15]

    • Solution:

      • First, try flushing the column with a strong solvent (check the column care manual for recommendations, often 100% Ethanol or IPA for polysaccharide columns).

      • If flushing doesn't work, reverse the column (if permitted by the manufacturer) and flush it to dislodge particulates from the inlet frit.

      • Always use a guard column to protect the analytical column from sample matrix components.[12]

Problem 3: Unstable or Drifting Retention Times

Consistent retention times are critical for reliable peak identification. Drifting can be caused by changes in the mobile phase, column, or instrument.[16][17][18]

Potential Causes & Step-by-Step Solutions:

  • Changes in Mobile Phase Composition: In normal phase, the evaporation of the more volatile solvent component (e.g., hexane) can change the mobile phase strength over time, leading to shorter retention times.[16]

    • Solution: Keep mobile phase bottles tightly sealed. Prepare fresh mobile phase daily and do not top up old batches. If using an online mixer, ensure the pump is functioning correctly.

  • Lack of Column Equilibration: Chiral columns, especially after a change in mobile phase or temperature, may require extended equilibration times to provide stable retention.[19]

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. For a new method, perform several conditioning injections of the sample until retention times stabilize.[20]

  • Temperature Fluctuations: An unstable column temperature will cause retention times to drift.[16]

    • Solution: Use a thermostatically controlled column compartment and ensure the laboratory ambient temperature is stable.

Visualizing the Troubleshooting Process

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making workflow for addressing poor resolution.

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) Start Poor Resolution Observed CheckMP Is Mobile Phase Optimized? Start->CheckMP OptimizeMP 1. Vary % Alcohol Modifier 2. Change Alcohol Type (IPA -> EtOH) CheckMP->OptimizeMP No CheckFlow Is Flow Rate Optimal? CheckMP->CheckFlow Yes OptimizeMP->CheckFlow AdjustFlow Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) CheckFlow->AdjustFlow No CheckTemp Is Temperature Controlled? CheckFlow->CheckTemp Yes AdjustFlow->CheckTemp AdjustTemp Decrease Temperature (e.g., 25°C -> 15°C) CheckTemp->AdjustTemp No CheckColumn Is Column Health OK? CheckTemp->CheckColumn Yes AdjustTemp->CheckColumn FlushColumn Flush or Replace Column CheckColumn->FlushColumn No Success Resolution Achieved (Rs >= 1.5) CheckColumn->Success Yes FlushColumn->Success

Caption: A decision tree for troubleshooting poor resolution in HPLC.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Normal Phase)

This protocol outlines the preparation of a standard mobile phase for this compound enantiomer separation on a polysaccharide-based CSP.

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Sterile, filtered glassware (1 L graduated cylinder, 1 L mobile phase reservoir)

Procedure:

  • Using a clean, dry 1 L graduated cylinder, measure 900 mL of HPLC-grade n-Hexane.

  • Transfer the hexane to the 1 L mobile phase reservoir.

  • Using a clean, dry 100 mL graduated cylinder, measure 100 mL of HPLC-grade IPA.

  • Add the IPA to the hexane in the reservoir.

  • Cap the reservoir and swirl gently for 2-3 minutes to ensure a homogenous mixture.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump.

  • Label the reservoir clearly with the composition (Hexane:IPA 90:10 v/v) and the date of preparation.

Data Summary

The choice of mobile phase modifier can have a significant impact on the separation factor (α) and resolution (Rs). The following table provides a general guide to starting conditions and expected effects.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Column Polysaccharide CSPPolysaccharide CSPPolysaccharide CSP-
Mobile Phase Hexane:IPA (95:5)Hexane:EtOH (95:5)Hexane:IPA (90:10)Changing alcohol type alters selectivity (α). Increasing alcohol % decreases retention.
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/minLower flow rate can increase N (efficiency) and improve Rs, but increases run time.
Temperature 25°C15°C15°CLower temperature often increases α and Rs for enantiomeric separations.[7][21]

Mechanism of Chiral Recognition

The separation of enantiomers on a polysaccharide-based CSP relies on the formation of transient diastereomeric complexes. The chiral selector, a polymer with a regular, higher-order structure, creates chiral grooves or cavities.[7] An enantiomer that fits more favorably into these cavities and forms stronger multiple interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) will be retained longer on the column.[7][8]

G cluster_0 Chiral Recognition on CSP cluster_1 Racemic this compound CSP Chiral Stationary Phase (CSP) Chiral Groove Complex_S More Stable Complex (Longer Retention) CSP->Complex_S Complex_R Less Stable Complex (Shorter Retention) CSP->Complex_R Enantiomer_S (S)-Camphor Enantiomer_S->CSP:groove Stronger Interaction (3-point fit) Enantiomer_R (R)-Camphor Enantiomer_R->CSP:groove Weaker Interaction (Steric Hindrance)

Caption: Chiral recognition mechanism on a polysaccharide CSP.

References

  • Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks.
  • Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. SpringerLink.
  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate.
  • Direct chiral HPLC separation on CSPs. Chiralpedia.
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. JOVE.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
  • Comparative study on this compound enantiomers behavior under the conditions of gas-liquid chromatography and reversed-phase high-performance liquid chromatography systems modified with ??- and ??-cyclodextrins. ResearchGate.
  • [4]Troubleshooting HPLC- Tailing Peaks. Restek.
  • The Effect of Temperature on the High-Performance Liquid Chromatographic Separation of Enantiomers on Covalently Immobilized Polysaccharide-Based Chiral Stationary Phase. SpringerLink.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • [Readers Insight] Retention Time Drifts: Why Do They Occur? Welch Materials.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Comparative study on this compound enantiomers behavior under the conditions of gas-liquid chromatography and reversed-phase high-performance liquid chromatography systems modified with alpha- and beta-cyclodextrins. PubMed.
  • (PDF) this compound as Chiral Motif in Ligand Design - Applications in Catalysis and Complexation Gas-Chromatography. ResearchGate.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some. ResearchGate.
  • (PDF) A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation. ResearchGate.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
  • A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation. National Institutes of Health.
  • What may cause HPLC inconsistent retention time?. ResearchGate.
  • Factors Impacting Chromatography Retention Time. Separation Science.
  • Separation of (1S)-(-)-Camphor on Newcrom R1 HPLC column. SIELC Technologies.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Enantiomer Separations. Separation Science.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Trouble with chiral separations. Chromatography Today.
  • Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.
  • How to improve peaks separation in HPLC?. ResearchGate.
  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.. ResearchGate.
  • Chiral HPLC for efficient resolution of enantiomers. ResearchGate.

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Overcoming challenges in the C-acylation of camphor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-acylation of camphor. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile yet challenging reaction. The C-acylation of this compound to form 3-acylthis compound derivatives is a cornerstone reaction for generating valuable chiral synthons. However, its success is highly sensitive to reaction conditions, often leading to issues with yield, purity, and competing side reactions.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols based on established literature and field experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the C-acylation of this compound. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Low to No Yield of the Desired C-Acylated Product

You've run the reaction, but TLC/GC-MS analysis shows primarily unreacted this compound.

Potential Cause Explanation & Recommended Solutions
Ineffective Deprotonation The formation of the this compound enolate is the critical first step. If the base is not strong enough or if it has degraded, deprotonation will not occur. Solutions:Verify Base Activity: Use freshly opened or properly stored sodium hydride (NaH) or lithium diisopropylamide (LDA). NaH should be a fine, gray powder; clumps indicate deactivation. LDA is often prepared in situ or should be titrated if using a commercial solution. • Increase Base Equivalents: Stoichiometrically, one equivalent of base is needed. However, due to moisture or other impurities, using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial. • Solvent Purity: Ensure your solvent (e.g., THF, ether) is rigorously anhydrous. Trace water will quench the base and the enolate. Distill from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
Poor Acylating Agent Reactivity The chosen acylating agent (e.g., acid chloride, anhydride) may not be reactive enough to acylate the this compound enolate. Solutions:Switch to a More Reactive Agent: Acid chlorides are generally more reactive than anhydrides. If using an anhydride, consider converting the corresponding carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. • Activate the Acylating Agent: In some cases, specific activators can enhance reactivity. For instance, systems like trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) can be used to generate highly reactive acyl trifluoroacetates in situ.[1][2]
Reaction Temperature Too Low While low temperatures are often used to control selectivity, they can also stall the reaction if the activation energy barrier is not met. Solutions:Gradual Warming: After the initial enolate formation at low temperature (e.g., -78 °C for LDA), allow the reaction to warm slowly to room temperature after adding the acylating agent. Monitor the reaction progress by TLC or GC.
Issue 2: Predominant Formation of O-Acylated Byproduct

Your analysis shows a significant amount of the undesired this compound enol ester instead of the target 1,3-dicarbonyl compound.

Potential Cause Explanation & Recommended Solutions
Kinetic vs. Thermodynamic Control The this compound enolate is an ambident nucleophile, meaning it can react at either the carbon (C-acylation) or the oxygen (O-acylation). The outcome is heavily influenced by reaction conditions.[3] • O-acylation is often the kinetically favored, faster reaction. • C-acylation is typically the thermodynamically more stable product. Solutions to Favor C-Acylation:Use a Weaker, Non-Hindered Base: Bases like sodium hydride (NaH) or sodium ethoxide favor thermodynamic control because the deprotonation is reversible, allowing the enolates to equilibrate to the more stable thermodynamic enolate.[4][5] • Higher Temperatures: Running the reaction at room temperature or even with gentle heating (reflux) allows the initially formed kinetic O-acylated product to revert and eventually form the more stable C-acylated product.[4] • Longer Reaction Times: Thermodynamic control requires time for equilibrium to be established. Allow the reaction to proceed for several hours or even overnight.[4]
Hard vs. Soft Acylating Agents According to Hard and Soft Acids and Bases (HSAB) theory, the "hard" oxygen of the enolate prefers to react with "hard" electrophiles, while the "soft" carbon prefers "soft" electrophiles. Solutions: • While not always straightforward to change, be mindful that highly reactive, hard acylating agents (like acyl chlorides with electron-withdrawing groups) might favor O-acylation under certain conditions. The choice of solvent and counter-ion (Li⁺, Na⁺) also modulates the hardness of the enolate oxygen.
Issue 3: Reaction Fails to Initiate or is Sluggish

The reaction shows little to no conversion even after an extended period.

G start Reaction Sluggish or No Conversion check_base 1. Verify Base Activity (Fresh? Properly Stored?) start->check_base check_solvent 2. Check Solvent Anhydrous (Distilled? Dry?) start->check_solvent check_temp 3. Evaluate Reaction Temperature (Too low?) start->check_temp check_reagents 4. Confirm Reagent Purity (Acylating agent fresh?) start->check_reagents solution_base Solution: Use fresh base, consider slight excess (1.1 eq). check_base->solution_base solution_solvent Solution: Redistill solvent from appropriate drying agent. check_solvent->solution_solvent solution_temp Solution: Allow gradual warming to RT after initial low-temp addition. check_temp->solution_temp solution_reagents Solution: Purify acylating agent (e.g., distill) before use. check_reagents->solution_reagents

Caption: Troubleshooting workflow for stalled C-acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Which base is better for C-acylation of this compound: NaH or LDA?

A: It depends on your goal.

  • For Thermodynamic Control (favoring C-acylation): Sodium hydride (NaH) is often preferred. It is less hindered and sets up a reversible deprotonation, allowing the system to settle into the more stable C-acylated product.[4][5] This approach typically uses higher temperatures (room temperature to reflux) and longer reaction times.

  • For Kinetic Control: Lithium diisopropylamide (LDA) is a strong, bulky base that performs rapid and irreversible deprotonation at low temperatures (e.g., -78 °C).[4] This kinetically controlled process can sometimes lead to a higher proportion of the O-acylated byproduct, as it deprotonates the most accessible proton quickly. However, LDA is excellent for generating the enolate cleanly and quickly when side reactions are a concern.

Q2: My reaction is producing a complex mixture of byproducts. What could be the cause?

A: A complex mixture often points to several competing pathways or decomposition.

  • Steric Hindrance and Rearrangements: this compound is a sterically hindered bicyclic ketone.[6] Under strongly acidic conditions (e.g., using TfOH/TFAA), carbocationic rearrangements like Wagner-Meerwein shifts can occur, leading to skeletal changes in the this compound backbone.[1][2]

  • Self-Condensation: If the acylating agent has enolizable protons, it can undergo self-condensation (a Claisen condensation) catalyzed by the base. Ensure your acylating agent is added slowly to the pre-formed this compound enolate.

  • Excess Base: A large excess of a strong base can lead to undesired side reactions. Use only a slight excess (1.1-1.2 equivalents).

Q3: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between this compound (starting material), the C-acylated product, and the O-acylated byproduct. For example, a hexane/ethyl acetate mixture. The 1,3-dicarbonyl C-acylated product is typically more polar and will have a lower Rf value than this compound and the O-acylated enol ester. Staining with potassium permanganate (KMnO₄) can help visualize the spots, as the enol ester and diketone are readily oxidized.

Q4: What is the role of steric hindrance in the acylation of this compound?

A: The rigid, bridged structure of this compound presents significant steric challenges. The C10 methyl group and the C7 gem-dimethyl groups shield the exo and endo faces of the carbonyl group.[6] This steric bulk influences which α-proton is abstracted to form the enolate and how the acylating agent approaches. The approach of bulky reagents is generally favored from the less hindered endo side.[7] This inherent steric hindrance is a key reason why optimizing reaction conditions is so critical.[8]

Key Experimental Protocols

Protocol 1: C-Acylation using Sodium Hydride (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically stable C-acylated product.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel.

  • Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane each time using a cannula.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • This compound Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at room temperature.

  • Enolate Formation: Stir the mixture at room temperature for 1-2 hours, or until hydrogen evolution ceases. You may gently heat to 50-60 °C to ensure complete enolate formation.

  • Acylation: Cool the mixture to 0 °C. Add the acylating agent (e.g., benzoyl chloride, 1.1 eq.) dissolved in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the this compound spot has been consumed (typically 4-12 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of ethanol, followed by saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_mech Competing Acylation Pathways cluster_c C-Acylation (Thermodynamic) cluster_o O-Acylation (Kinetic) This compound This compound enolate This compound Enolate (Ambident Nucleophile) This compound->enolate + Base (-H⁺) c_product 3-Acylthis compound (Stable 1,3-Diketone) enolate->c_product + RCOCl (Slow, Reversible Conditions) o_product Enol Ester (Less Stable) enolate->o_product + RCOCl (Fast, Irreversible Conditions)

Caption: Reaction mechanism showing C- vs. O-acylation pathways.

References

  • Shokova, E. A., et al. (2016). This compound and its derivatives. Unusual transformations and biological activity. Russian Journal of Organic Chemistry, 52(4), 459-495.
  • Zefirov, N. S., et al. (2016). Unknown this compound: Regioselective Rearrangement under Acylation in a CF3SO3H/(CF3CO)2O Medium. Organic Chemistry: An Indian Journal.
  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Organic Chemistry Key Term.
  • Chem LibreTexts. (n.d.). Kinetic vs.
  • Khan Academy. (n.d.).
  • Organic Chemistry Academy. (2023).
  • Ashenhurst, J. (2022).
  • University of Toronto. (n.d.). Reduction of this compound.
  • Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410.
  • OCHEMORBUST. (2021, January 18). Reduction of this compound. YouTube.

Sources

Technical Support Center: Method Development for Sensitive Detection of Camphor in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of camphor in biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during method development and sample analysis. Here, we move beyond simple protocols to explain the why behind the how, ensuring your methods are robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound analysis in biological matrices.

Q1: What is the most suitable analytical technique for sensitive this compound detection in biological samples?

A: The choice of technique primarily depends on the required sensitivity, sample matrix, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and highly sensitive method for this compound analysis due to this compound's volatile nature.[1][2][3] Headspace (HS) and Solid-Phase Microextraction (SPME) are common sample introduction techniques that offer excellent sensitivity and reduce matrix interference.[4][5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is also a viable option.[9][10][11][12][13][14] While derivatization might be necessary for enhanced sensitivity with UV detection[13], LC-MS/MS provides high selectivity and sensitivity for direct analysis.[15][16]

Q2: What are the key challenges in analyzing this compound in biological samples?

A: The primary challenges include:

  • Matrix Effects: Biological samples like blood, plasma, and urine are complex matrices containing endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in MS-based methods.[17][18][19]

  • Sample Preparation: Efficiently extracting the volatile and lipophilic this compound from the aqueous and complex biological matrix is crucial for accurate quantification.[20][21]

  • Metabolite Interference: this compound is metabolized in the body to compounds like hydroxythis compound, which may need to be chromatographically resolved from the parent compound depending on the scope of the study.[13][22]

Q3: What are typical Limits of Detection (LOD) and Quantification (LOQ) for this compound in biological samples?

A: The LOD and LOQ are method-dependent.

  • A sensitive GC-MS method for this compound in goat serum reported an LOD of 1 ng/mL and an LOQ of 3 ng/mL.[1][3]

  • Another GC-based method for human plasma achieved an LOD of 1 ng/mL and an LOQ of 5 ng/mL.[2]

  • HPLC methods can also achieve low detection limits, with one study reporting an LOD of 0.060 µg/mL and an LOQ of 0.320 µg/mL for this compound in topical medications.[10][11]

Q4: Is an internal standard necessary for this compound quantification?

A: Yes, using an internal standard (IS) is highly recommended for accurate quantification. An IS helps to correct for variations in sample preparation, injection volume, and instrument response. For GC-MS analysis of this compound, compounds like terpinolene or anethole have been successfully used.[1][2] For HPLC, 4-N,N-dimethylaminobenzaldehyde has been reported as a suitable internal standard.[9][12][14]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound in biological samples.

Part 1: Sample Preparation

Poor sample preparation is a leading cause of inaccurate and irreproducible results. The following guide addresses common problems.

Problem 1: Low Analyte Recovery

Potential Cause Recommended Solution & Rationale
Inefficient Extraction Solvent This compound is a non-polar compound. Ensure your extraction solvent has a similar polarity. Hexane and diethyl ether are commonly used for liquid-liquid extraction (LLE).[2][13] For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for retaining and eluting this compound.
Incomplete Lysis of Blood Cells (for whole blood) If analyzing whole blood, ensure complete cell lysis to release this compound. Sonication or the use of hypotonic solutions can aid in this process.
Analyte Loss during Solvent Evaporation This compound is volatile and can be lost during the solvent evaporation step.[23] Use a gentle stream of nitrogen at a controlled temperature. Avoid high temperatures and prolonged evaporation times.
Improper pH of the Sample Adjusting the sample pH can improve extraction efficiency by ensuring this compound is in a non-ionized state.

Problem 2: High Matrix Effects

Potential Cause Recommended Solution & Rationale
Co-elution of Endogenous Compounds Biological matrices contain numerous compounds that can co-elute with this compound and affect its ionization.[17][18][19]
Improve Sample Cleanup: Incorporate a more rigorous sample cleanup step. SPE is generally more effective than LLE at removing interfering compounds.[1][3]
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix components.
Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, but ensure the this compound concentration remains above the LOQ.
Phospholipid Contamination (in plasma/serum) Phospholipids are a major cause of ion suppression in LC-MS analysis.[17] Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids.
Part 2: Gas Chromatography (GC) Analysis

This section focuses on troubleshooting issues related to the GC separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution & Rationale
Active Sites in the GC Inlet or Column Active sites can cause peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance and replacement of the liner and septum are crucial.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Injection Temperature If the injection temperature is too low, the sample may not vaporize completely, leading to broad peaks. If it's too high, thermolabile compounds may degrade. Optimize the injector temperature for this compound.

Problem 2: Inconsistent Retention Times

Potential Cause Recommended Solution & Rationale
Fluctuations in Carrier Gas Flow Rate Ensure a stable carrier gas flow. Check for leaks in the GC system. An electronic pressure control (EPC) system should maintain a constant flow.
Column Bleed At high temperatures, the column's stationary phase can degrade and elute, causing retention time shifts. Use a column with a high-temperature limit and operate within the recommended temperature range.
Changes in Column Length Trimming the column during maintenance will shorten it and lead to earlier elution times. Update the new column length in the instrument software.
Part 3: Mass Spectrometry (MS) Detection

This section provides guidance on troubleshooting common MS-related issues.

Problem 1: Low Signal Intensity/Sensitivity

Potential Cause Recommended Solution & Rationale
Ion Source Contamination The ion source is prone to contamination from the sample matrix, leading to reduced sensitivity. Regular cleaning of the ion source is essential.
Suboptimal Ionization Parameters Optimize ion source parameters such as ionization energy, source temperature, and gas flows to maximize the signal for this compound.
Incorrect Mass Spectrometry Mode For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode instead of full scan mode. This significantly improves sensitivity by focusing on specific ions of interest.[5]

Problem 2: High Background Noise

Potential Cause Recommended Solution & Rationale
Contaminated Carrier Gas or Solvent Use high-purity carrier gas and solvents to minimize background noise. Inline gas purifiers can further reduce impurities.
Column Bleed As mentioned earlier, column bleed can contribute to high background noise.
Leaks in the MS System Air leaks can introduce nitrogen, oxygen, and water into the MS system, increasing the background signal. Perform a leak check to ensure the system is sealed.

Experimental Protocols & Data

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Urine

This protocol is a generalized workflow based on established methods for volatile compounds in biological fluids.[7][24][25][26]

1. Sample Preparation: a. Pipette 1 mL of urine into a 10 mL headspace vial. b. Add 0.3 g of NaCl to the vial. Rationale: Salting out increases the volatility of this compound, driving it into the headspace for more efficient extraction.[24][25] c. Add 10 µL of internal standard solution (e.g., Terpinolene in methanol, 10 µg/mL). d. Immediately seal the vial with a magnetic crimp cap.

2. HS-SPME Extraction: a. Place the vial in the autosampler tray. b. Equilibrate the sample at 60°C for 10 minutes with agitation. c. Expose the SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace for 20 minutes at 60°C.

3. GC-MS Analysis: a. Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode. b. GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Program: Start at 60°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min). c. MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Acquisition Mode: SIM, monitoring ions m/z 95, 108, 152 for this compound and specific ions for the IS.
Data Summary Table: GC-MS Parameters for Terpenoid Analysis
ParameterSettingRationaleReference
Injection Mode SplitlessMaximizes transfer of analyte to the column for trace analysis.[24]
Injector Temperature 250 °CEnsures rapid and complete vaporization of this compound.[25]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.[5]
Oven Temperature Program GradientProvides good separation of volatile compounds.[5]
MS Ion Source Temperature 230 °COptimal for ionization of terpenes.[26]
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.[27]
Quantifier Ions for this compound m/z 95, 108, 152These are characteristic fragment ions of this compound providing specificity.[22]

Visualizations

Workflow for this compound Analysis in Biological Samples

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or HS-SPME) Add_IS->Extraction Concentration Concentration (if necessary) Extraction->Concentration GC_LC GC or LC Separation Concentration->GC_LC MS Mass Spectrometry Detection GC_LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification G cluster_prep cluster_instrument Start Low Analyte Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Instrument Review Instrument Parameters Start->Check_Instrument Low_Recovery Low Recovery? Check_Sample_Prep->Low_Recovery Source_Dirty Ion Source Dirty? Check_Instrument->Source_Dirty Matrix_Effects High Matrix Effects? Low_Recovery->Matrix_Effects No Optimize_Extraction Optimize Extraction (Solvent, pH, Method) Low_Recovery->Optimize_Extraction Yes Improve_Cleanup Improve Cleanup (e.g., use SPE) Matrix_Effects->Improve_Cleanup Yes Suboptimal_Params Suboptimal MS Parameters? Source_Dirty->Suboptimal_Params No Clean_Source Clean Ion Source Source_Dirty->Clean_Source Yes Optimize_MS Optimize MS Parameters (SIM/MRM, Voltages) Suboptimal_Params->Optimize_MS Yes

Caption: Troubleshooting logic for low analyte signal.

References

  • A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation.
  • Validation of the Assay Method for this compound and Menthol in a Herbal Drug Preparation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • A gas chromatography-mass spectrometry assay to quantify this compound extracted
  • Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and this compound in Over-the-Counter Medic
  • Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and this compound in Over-the-Counter Medic
  • Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. ACS Omega. [Link]
  • A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation.
  • Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differenti
  • Optimization of solid-phase microextraction methods for GC-MS determination of terpenes in wine. Society of Chemical Industry. [Link]
  • Optimization of solid‐phase microextraction methods for GC‐MS determination of terpenes in wine | Request PDF.
  • Sensitive and selective gas chromatographic methods for the quantitation of this compound, menthol and methyl salicylate
  • Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques. [Link]
  • A sensitive liquid chromatographic procedure for the analysis of this compound in equine urine and plasma. PubMed. [Link]
  • Development and validation of ultrafast LC-MS/MS method for quantification of anti-influenza agent camphecene in whole rat blood using dried blood spots and its application to pharmacokinetic studies. PubMed. [Link]
  • Liquid Chromatography Electrospray Ionization Mass Spectrometry Analysis of this compound and Menthol | Request PDF.
  • A time trend of urinary 4-methylbenzylidene this compound metabolites in young adults
  • Analytical Review on Chromatographic Based Estimation of Hydrocortisone and this compound in Topical Dosage Forms.
  • A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Valid
  • Chemical composition of this compound oil examined by HS-SPME/GC-MS analysis.
  • Gas Chromatographic-Mass Spectrometric Analysis of Volatiles Obtained by HS-SPME-GC-MS Technique from Aerial Parts of Ziziphora capitata L., and Evaluation for Biological Activity.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • GC–MS method for routine analysis of this compound, menthol, methyl salicylate, and thymol in traditional topical products: Addressing compliance and adulteration from Malaysia's National Pharmaceutical Regul
  • dl-Camphor Official Monographs for Part I. National Institute of Health Sciences. [Link]
  • A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Valid
  • HS–SPME–GC–MS for the Quantitation and Chiral Characterization of this compound and Menthol in Creams.
  • Identification and Reduction of Matrix Effects Caused by Cremophor EL in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry.
  • Toxic Truths Exploring the Challenges in Modern Forensic Toxicology. International Journal for Multidisciplinary Research. [Link]
  • GC-MS Analysis of ()-Camphor and Its Metabolites Chromatographic peaks...
  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Analysis of the aroma chemicals of ten different herbs using HS-SPME-GC-MS technique. Journal of Medicinal Plants Studies. [Link]
  • Phytochemical Characterization Utilizing HS-SPME/GC-MS: Exploration of the Antioxidant and Enzyme Inhibition Properties of Essential Oil from Saudi Artemisia absinthium L. MDPI. [Link]
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.

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Refinement of Camphor Oxidation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of camphor oxidation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synthetic step. Oxidation of this compound is a foundational reaction, often serving as a gateway to a variety of complex molecules and chiral auxiliaries. However, like many multi-step syntheses, it presents challenges that can impact yield, purity, and reproducibility.

This document provides in-depth, experience-based answers to common problems encountered in the lab. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent obstacles encountered during this compound oxidation in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a multifaceted problem that can stem from several sources. A systematic approach is key to identifying the root cause.

  • Incomplete Reaction: The most common cause is a reaction that has not gone to completion.

    • Causality: Oxidation reactions, particularly heterogeneous ones, can be slow. Insufficient reaction time or inadequate mixing can leave a significant amount of starting material unreacted.[1] Monitoring the reaction's progress is crucial.

    • Solution: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (borneol or isoborneol).[1][2] If the starting material spot persists, consider extending the reaction time or increasing the temperature moderately. Be cautious, as excessive heat can promote side reactions.

  • Oxidant Potency and Stoichiometry: The effectiveness of your oxidizing agent is paramount.

    • Causality: Many common oxidants, like sodium hypochlorite (bleach), can degrade over time. Using a stoichiometric excess is standard practice, but if the reagent has lost potency, even an excess may be insufficient.[3]

    • Solution: Use a fresh bottle of the oxidizing agent. For reagents like bleach, it's advisable to use a newly opened container. Alternatively, titrate the oxidant before use to determine its active concentration. Ensure you are using a sufficient molar excess as recommended by established protocols (often 1.2 equivalents or more of the active agent).[4]

  • Sub-optimal Temperature Control: Temperature plays a critical role in balancing reaction rate and selectivity.

    • Causality: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the oxidant or the formation of undesired byproducts, thereby lowering the isolated yield of the target molecule.[5] Conversely, a temperature that is too low can stall the reaction.[6]

    • Solution: Maintain the recommended temperature range for your specific protocol. For exothermic additions of strong oxidants, use an ice bath to keep the temperature controlled, typically between 15-25°C.[7]

Q2: I am observing significant side product formation. How can I improve selectivity?

Selectivity issues often arise from the strength of the oxidant and the reaction conditions. Over-oxidation is a common culprit.

  • Over-oxidation: Strong oxidizing agents can cleave the this compound ring.

    • Causality: Potent oxidants like hot, acidic potassium permanganate (KMnO4) or concentrated nitric acid can break the C-C bonds of the ketone, leading to the formation of dicarboxylic acids like camphoric acid.[8][9][10]

    • Solution:

      • Choose a Milder Oxidant: If your goal is the ketone (this compound), avoid harsh conditions. Sodium hypochlorite (NaOCl) in acetic acid or Oxone® with a catalytic amount of NaCl are generally selective for the alcohol-to-ketone transformation.[4][7]

      • Strict Temperature Control: As mentioned, lower temperatures disfavor high-activation-energy side reactions like ring cleavage.

      • Careful Monitoring: Stop the reaction as soon as TLC indicates the full consumption of the starting alcohol.

  • Solvent Effects: The solvent can influence the reactivity of the oxidant.

    • Causality: Protic solvents like acetic acid can participate in the reaction mechanism, sometimes creating a more reactive oxidizing species in situ (e.g., hypochlorous acid from NaOCl).[11] The choice of solvent also affects the solubility of the reactants, which is critical for reaction efficiency.

    • Solution: Adhere to proven solvent systems. For NaOCl oxidations, glacial acetic acid is standard.[5] For greener methods using Oxone®, ethyl acetate is a common choice.[12]

Q3: The reaction is not initiating or is proceeding too slowly. What are the potential causes?

A stalled reaction is often due to issues with activation energy, reagent quality, or catalyst activity.

  • Catalyst Inefficiency: For reactions requiring a catalyst, its absence or deactivation is a primary suspect.

    • Causality: In the green oxidation using Oxone®, sodium chloride acts as a catalyst to generate the active oxidizing species.[13] Without it, the reaction is significantly slower.

    • Solution: Ensure the catalyst has been added in the correct amount. Check for potential contaminants in your starting materials or solvent that could poison the catalyst.

  • Acidity (pH) of the Medium: Many oxidations are pH-dependent.

    • Causality: The oxidation potential of many reagents changes with pH. For instance, the conversion of sodium hypochlorite to the active hypochlorous acid is facilitated by an acidic medium like acetic acid.[5]

    • Solution: Verify that the correct acid has been added. If the reaction is still slow, check the pH of the mixture. Ensure your starting materials are not basic, which would neutralize the acid.

  • Poor Solubility: If the starting material is not adequately dissolved, the reaction will be limited to the surface of the solid.

    • Causality: this compound and its precursors (borneol, isoborneol) are organic molecules with limited solubility in purely aqueous systems.

    • Solution: Ensure you are using the correct solvent or co-solvent system to fully dissolve the starting alcohol before or during the addition of the oxidant.[6] Vigorous stirring is essential, especially in biphasic or slurry-based reactions.[14]

Q4: How do I effectively monitor the reaction progress to determine the optimal endpoint?

Proper reaction monitoring prevents both incomplete reactions and over-oxidation.

  • Thin-Layer Chromatography (TLC): This is the most common and effective method.

    • Protocol:

      • Prepare a TLC plate with silica gel.

      • Spot three lanes: your starting material (co-spot), the reaction mixture, and a reference spot of the starting material.

      • Develop the plate in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

      • Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate stain. The starting alcohol and product ketone will have different Rf values.

      • The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared.

  • Starch-Iodide Test: This is specific for reactions using an oxidizing agent like bleach or Oxone®.

    • Protocol:

      • Place a drop of the reaction mixture onto a strip of starch-iodide paper.

      • A blue-black color indicates the presence of excess oxidant.[6]

      • While this confirms the oxidant is still active, it does not confirm the consumption of starting material. It is best used in conjunction with TLC.

Q5: I'm struggling with the purification of the product. What are the best practices?

Effective purification is critical for obtaining a high-quality final product.

  • Workup Procedure - Quenching and Extraction:

    • Causality: After the reaction, excess oxidant must be neutralized ("quenched") to prevent further reactions during extraction.[3] The product must then be efficiently separated from the aqueous reaction medium and salts.

    • Solution:

      • Quench: Add a reducing agent like sodium bisulfite (NaHSO3) or sodium sulfite (Na2SO3) until a starch-iodide test is negative (no blue color).[13]

      • Extraction: Use a water-immiscible organic solvent like ethyl acetate or dichloromethane to extract the this compound from the aqueous layer.[5][14] Perform multiple extractions (e.g., 3x) to maximize recovery.

      • Washing: Wash the combined organic layers with saturated sodium bicarbonate to remove residual acid, followed by a brine (saturated NaCl) wash to aid in removing water.[13]

  • Final Purification - Sublimation vs. Recrystallization:

    • Causality: this compound has a relatively high vapor pressure and can be effectively purified by sublimation, which separates it from non-volatile impurities like salts or over-oxidized products.[4][13] Recrystallization is also an option but can be less efficient if yields are low.

    • Sublimation: Gently heat the crude product under vacuum. The this compound will sublime and deposit as pure crystals on a cold surface (e.g., a cold finger). This is often the most effective method for this compound.[4]

    • Recrystallization: If recrystallizing, a mixed solvent system or a non-polar solvent like hexanes may be effective. The purity of the final product can be assessed by its melting point; pure this compound has a sharp melting point around 175-179°C.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different oxidizing agents?

The choice of oxidant is a trade-off between efficacy, cost, safety, and environmental impact ("greenness").

Oxidizing Agent SystemTypical ConditionsAdvantagesDisadvantages / Common Side Products
Sodium Hypochlorite (Bleach) / Acetic Acid 15-50°C, 1-2 hoursInexpensive, readily available, high yield.[7]Bleach degrades over time; potential for over-oxidation; release of chlorine gas.[5]
Oxone® / NaCl (catalytic) Room Temp, 1 hourGreen reagent, mild conditions, high conversion (>95%), simple workup.[4]Oxone® is a strong oxidant and corrosive irritant.[4][12]
Potassium Permanganate (KMnO4) Hot, acidic or basicVery strong, inexpensive.Often too harsh, leading to C-C bond cleavage and formation of camphoric acid; produces MnO2 waste.[10][16]
Chromium Reagents (e.g., Jones Reagent) 0°C to Room TempHighly effective and reliable for secondary alcohols.[17]Highly toxic and carcinogenic (Cr(VI)); significant hazardous waste disposal issues.[2]
Nitric Acid (HNO3) 70-80°C, >24 hoursEffective for oxidation to camphoric acid.[18]Extremely corrosive and hazardous; generates toxic NOx fumes; not selective for the ketone.[8]
Q2: What are the key safety precautions for this compound oxidation?
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19][20]

  • Ventilation: Perform all reactions in a certified chemical fume hood, especially when using volatile solvents or reagents that produce gas (e.g., bleach/acid releases Cl2, nitric acid releases NOx).[5][21]

  • Handling Oxidants: Strong oxidizing agents can react violently with combustible materials.[19][22] Avoid contact with skin and clothing.[7] Solutions of Oxone® are acidic and corrosive.[4]

  • Temperature Control: Be prepared to use an ice bath to control exothermic reactions, preventing runaways.

  • Waste Disposal: Dispose of chemical waste according to your institution's guidelines. Chromium waste is particularly hazardous and requires special handling.[2] Neutralize excess oxidant before disposal.

Section 3: Visual & Methodological Guides

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing the cause of poor reaction yields.

TroubleshootingWorkflow Start Low Yield Observed Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Complete Reaction Complete Check_Completion->Complete No Starting Material Action_Time Extend Reaction Time / Increase Agitation Incomplete->Action_Time Check_Oxidant Verify Oxidant Potency & Stoichiometry Incomplete->Check_Oxidant Check_Temp Review Temperature Control Incomplete->Check_Temp Check_Workup Analyze Workup & Purification Steps Complete->Check_Workup Action_Oxidant Use Fresh Reagent / Increase Equivalents Check_Oxidant->Action_Oxidant Action_Temp Optimize Temperature Check_Temp->Action_Temp Action_Workup Optimize Extraction / Sublimation Check_Workup->Action_Workup

Caption: A decision tree for troubleshooting low yields in this compound oxidation.

Simplified Reaction Mechanism: Oxidation with Hypochlorite

This diagram illustrates the key steps in the oxidation of a secondary alcohol (like borneol) to a ketone using hypochlorous acid, formed in situ from bleach and acetic acid.

ReactionMechanism cluster_0 Step 1: Formation of Active Oxidant cluster_1 Step 2: Attack on Alcohol cluster_2 Step 3: E2 Elimination NaOCl NaOCl (Bleach) HOCl HOCl (Hypochlorous Acid) NaOCl->HOCl HOAc CH₃COOH (Acetic Acid) HOAc->HOCl Borneol R₂CH-OH (Borneol) Intermediate R₂CH-O-Cl Borneol->Intermediate + HOCl Intermediate->Borneol - H₂O Intermediate2 R₂CH-O-Cl Water H₂O (Base) This compound R₂C=O (this compound) Water->this compound Removes Proton H3O H₃O⁺ Water->H3O Intermediate2->this compound Elimination Chloride Cl⁻ Intermediate2->Chloride

Caption: Simplified mechanism for the oxidation of borneol to this compound.

References

  • Mohrig, J. R., et al. (2011). Oxidation of Borneol to this compound Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Fanning, C. (n.d.).
  • Vertex AI Search Result on Oxidation of Borneol to this compound Using Oxone. (2024).
  • Doxsee, K. M., et al. (n.d.). Notes to Instructors: Greening the Oxidation of Borneol to this compound.
  • Green Chemistry: Microwave Oxidation of Borneol to this compound. (n.d.). Studylib. [Link]
  • New Jersey Department of Health. (n.d.). This compound HAZARD SUMMARY. NJ.gov. [Link]
  • Preparation of camphoric acid. (n.d.). PrepChem.com. [Link]
  • Wikipedia. (n.d.). This compound. [Link]
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1021 - this compound. [Link]
  • Nerz, D. (n.d.). Oxidation of Isoborneol to this compound Organic Redox. [Link]
  • Charlebois, A. (2021, April 16). Oxidation of Borneol to this compound [Video]. YouTube. [Link]
  • Heisel, P. (1943). Process of preparing camphoric acid. U.S. Patent No. 2,333,718.
  • OXIDATION OF ALCOHOLS: PREPARATION OF this compound. (n.d.). University of Colorado Boulder. [Link]
  • Reduction of this compound to Borneol using Sodium Borohydride. (n.d.). CDN. [Link]
  • Jones Reaction: The Oxidation of Borneol to this compound. (n.d.). [Link]
  • Siniscalchi, T. (2022, February 11). Oxidation of Borneol to this compound: Guided Walk-Through [Video]. YouTube. [Link]
  • Wizzbang Chemistry. (2021, February 5). Oxidation of Borneol to this compound [Video]. YouTube. [Link]
  • Oxidation of Isoborneol and Reduction of this compound CHEM2050 Part II Reduction [Video]. (2009, November 7). YouTube. [Link]
  • EXP. 35 A OXIDATION OF BORNEOL TO this compound. (n.d.). [Link]
  • Siniscalchi, T. (2022, January 14). Mechanism for the Oxidation of Borneol to this compound [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Camphoric acid. [Link]
  • EXP. 35 A & B OXIDATION-REDUCTION SCHEME: BORNEOL - this compound - ISOBORNEOL. (n.d.). [Link]
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]
  • Oxidation Reduction Scheme Borneol, this compound, | Chegg.com. (2021, October 23). Chegg. [Link]
  • Edubirdie. (n.d.). Isoborneol Oxidation and this compound Reduction (Lab Report).
  • Oxidation of Isoborneol to this compound [Video]. (2020, June 19). YouTube. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]

Sources

Technical Support Center: Maximizing Efficiency with Camphor-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for camphor-based chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who seek to enhance the efficiency and stereoselectivity of their asymmetric syntheses. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selection and general use of this compound-based auxiliaries, particularly the widely used Oppolzer's camphorsultam.

Q1: Why should I choose a this compound-based auxiliary like Oppolzer's sultam over an Evans oxazolidinone?

A: The choice depends on the specific reaction and substrate. Oppolzer's camphorsultam offers several advantages:

  • Exceptional Crystallinity: Derivatives of camphorsultam are often highly crystalline, which greatly simplifies purification by recrystallization, allowing for easy removal of minor diastereomers.

  • Predictable Stereocontrol: The rigid bicyclic structure provides excellent steric hindrance, leading to high and predictable levels of diastereoselectivity in a wide range of reactions, including alkylations, aldol reactions, and cycloadditions.[1][2]

  • Robustness: The sultam ring is generally more stable to a wider range of reaction conditions compared to the oxazolidinone ring, particularly under certain acidic or reductive conditions.

  • Superior Performance in Specific Reactions: In some cases, such as certain Michael additions and Claisen rearrangements, camphorsultam has been shown to provide higher diastereoselectivity than corresponding oxazolidinones.[3]

However, Evans auxiliaries can be easier to cleave under milder basic conditions and may be preferable for certain aldol reaction patterns.

Q2: Both enantiomers of Oppolzer's camphorsultam are commercially available. How do I choose the correct one for my desired product stereochemistry?

A: The choice of auxiliary enantiomer directly dictates the stereochemistry of the product. The stereochemical outcome is determined by the specific conformation of the N-acyl enolate, where one face is effectively blocked by the this compound skeleton. For most common reactions (e.g., alkylations, syn-selective aldol reactions), a well-established model can be used for prediction.

  • (1S)-(-)-2,10-Camphorsultam (the more common enantiomer) typically directs electrophilic attack to the re face of the corresponding (Z)-enolate.

  • (1R)-(+)-2,10-Camphorsultam directs attack to the si face.

It is crucial to consult literature precedents for your specific reaction class to confirm the expected outcome. A general workflow for selecting the appropriate auxiliary is visualized below.

G cluster_selection Auxiliary Selection Workflow start Define Target Stereocenter lit_review Consult Literature for Reaction Precedents start->lit_review model Apply Stereochemical Model (e.g., (Z)-enolate) lit_review->model predict_S Predict Outcome with (1S)-(-) Auxiliary model->predict_S predict_R Predict Outcome with (1R)-(+) Auxiliary model->predict_R match Does Predicted Match Target? predict_S->match predict_R->match select_S Select (1S)-(-) Auxiliary match->select_S Yes select_R Select (1R)-(+) Auxiliary match->select_R No

Caption: Logical workflow for selecting the correct auxiliary enantiomer.

Q3: My N-acylation reaction to attach the auxiliary is sluggish. How can I improve it?

A: Incomplete or slow N-acylation is typically due to issues with the acylating agent or reaction conditions.

  • Acylating Agent: Acyl chlorides are generally the most reactive and effective. If using an acid anhydride, the reaction may be slower and require a catalyst like 4-dimethylaminopyridine (DMAP).

  • Base: A non-nucleophilic base is required to deprotonate the sultam nitrogen. Sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly used. Ensure the base is fresh and properly quantified.

  • Solvent: Anhydrous THF is the standard solvent. Ensure it is rigorously dried, as any moisture will quench the base and the sultam anion.

  • Temperature: Deprotonation is typically performed at 0 °C or -78 °C, followed by the addition of the acylating agent and warming to room temperature.

Part 2: Troubleshooting Guide for Diastereoselective Reactions

This section provides detailed troubleshooting for specific issues encountered during the key stereocenter-forming reaction.

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Q: I am performing an α-alkylation of an N-acyl camphorsultam, but my diastereomeric ratio (d.r.) is poor (<90:10). What are the primary causes and solutions?

A: Low diastereoselectivity in these reactions almost always points to problems with the formation or stability of the enolate. The high fidelity of the auxiliary relies on a single, well-defined (Z)-enolate conformation, which is sterically shielded on one face.

G cluster_mech Steric Shielding by this compound Auxiliary enolate (Z)-Enolate O- Li+ C=C product Single Diastereomer enolate->product auxiliary Bulky this compound Auxiliary auxiliary->enolate Blocks Top Face electrophile E+ electrophile->enolate Approaches from Less Hindered Bottom Face

Caption: The this compound auxiliary blocks one face of the (Z)-enolate.

Troubleshooting Checklist:

  • Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material can react with the product in a non-selective manner.

    • Solution: Use a strong, non-nucleophilic base like LDA or NaHMDS. Ensure the stoichiometry is correct (typically 1.05-1.1 equivalents). Add the base slowly at -78 °C and allow sufficient time for deprotonation (usually 30-60 minutes) before adding the electrophile.

  • Incorrect Enolate Geometry: While camphorsultam strongly favors the (Z)-enolate, certain conditions can disrupt this preference.

    • Cause: Lewis basic additives (like HMPA) or certain counter-ions can alter the chelation state.

    • Solution: Stick to standard conditions (Li- or Na-enolates in pure THF). Avoid additives unless specifically required and validated by literature.

  • Enolate Equilibration/Scrambling: If the reaction temperature is too high, the enolate can equilibrate, or proton exchange can occur, leading to a loss of stereocontrol.

    • Solution: Maintain a low temperature (-78 °C) throughout the deprotonation and alkylation steps. Quench the reaction at low temperature before warming up.

  • Reactive Electrophile: Highly reactive electrophiles (e.g., methyl iodide) can sometimes react faster than the enolate can adopt its optimal conformation, leading to reduced selectivity.

    • Solution: Ensure the electrophile is added slowly at -78 °C. For very reactive electrophiles, consider using a less reactive variant if possible (e.g., methyl triflate instead of iodide).

Issue 2: Poor Yield or No Reaction

Q: I have set up my alkylation/aldol reaction, but after workup, I only recover the starting material. What went wrong?

A: This is a common and frustrating issue, often traced back to fundamental experimental setup.

Troubleshooting Checklist:

  • Inactive Base: The most common culprit. Lithium or sodium amide bases are highly sensitive to moisture and air.

    • Solution: Use a freshly opened bottle of base or titrate it before use. Ensure your reaction is under a completely inert atmosphere (dry Argon or Nitrogen).

  • "Wet" Solvent/Reagents: Trace amounts of water in your THF, acyl sultam, or electrophile will quench the enolate as it forms.

    • Solution: Use freshly distilled THF from a sodium/benzophenone still or use anhydrous solvent from a commercial purification system. Dry your starting material under high vacuum before use.

  • Poor Electrophile: The electrophile may be sterically hindered or electronically poor.

    • Solution: For hindered electrophiles, you may need to use more forcing conditions, such as warming the reaction to -40 °C or -20 °C after the initial addition at -78 °C. Be aware this can sometimes negatively impact diastereoselectivity. For unreactive electrophiles, consider converting it to a more reactive form (e.g., from an alkyl chloride to an iodide via Finkelstein reaction).

  • Incorrect Order of Addition: Always add the base to the acyl sultam solution to form the enolate, and only then add the electrophile. Reversing this can lead to side reactions.

Part 3: The Critical Step - Auxiliary Cleavage and Recovery

Removing the auxiliary without compromising the newly formed stereocenter is paramount. The choice of cleavage method dictates the functional group obtained (acid, ester, or alcohol).

Q: How do I remove the camphorsultam auxiliary without racemizing my product or forming side products?

A: The key is to use mild conditions that avoid epimerization of the α-stereocenter. Harsh acidic or basic conditions at elevated temperatures are the primary cause of racemization.[4]

Comparison of Common Cleavage Methods
MethodReagentsProductTypical Yield (%)ProsCons & Troubleshooting
Basic Hydrolysis LiOH, H₂O₂Carboxylic Acid70-95%Reliable, high yield for many substrates.Risk of epimerization if α-proton is acidic. Side reactions can occur.[5] Ensure low temperature (0 °C) and careful monitoring.
Reductive Cleavage LiAlH₄, LiBH₄Primary Alcohol80-95%Mild, low risk of epimerization.Reduces other functional groups (esters, ketones). Requires careful quenching.
Transesterification Ti(OiPr)₄, BnOHBenzyl Ester75-90%Mild, good for sensitive substrates.Requires an alcohol nucleophile. The resulting ester may require a separate deprotection step.
Basic (Anhydrous) TBAH-H₂O₂ (anhydrous)Carboxylic Acid~91%Very high yield, avoids aqueous base.[4]Requires azeotropic preparation of the anhydrous reagent.[4]
Protocol 1: Hydrolysis using Lithium Hydroperoxide (LiOH/H₂O₂)[4]

This is the most common method for obtaining the carboxylic acid.

  • Dissolution: Dissolve the N-acyl sultam (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C (ice bath).

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 0.2 M aqueous solution of LiOH (2.0 equiv).

  • Reaction Monitoring: Stir vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (5.0 equiv) at 0 °C and stir for 20 minutes to destroy excess peroxide.

  • Workup & Extraction: Adjust the pH to ~10-11 with NaOH to ensure the auxiliary remains in the aqueous layer. Extract the aqueous phase with a solvent like ethyl acetate or dichloromethane to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

G cluster_cleavage LiOH/H₂O₂ Cleavage & Workup Workflow cluster_workup Workup start N-Acyl Sultam in THF/H₂O @ 0°C add_reagents Add H₂O₂ then LiOH start->add_reagents monitor Stir & Monitor (TLC/LC-MS) add_reagents->monitor quench Quench with Na₂SO₃ monitor->quench adjust_ph Adjust pH to 10-11 quench->adjust_ph extract_aux Extract Auxiliary (e.g., EtOAc) adjust_ph->extract_aux acidify Acidify Aqueous Layer to pH 2-3 adjust_ph->acidify recovered_aux Recovered Auxiliary extract_aux->recovered_aux extract_prod Extract Product (e.g., EtOAc) acidify->extract_prod final_prod Carboxylic Acid Product extract_prod->final_prod

Caption: Step-by-step workflow for the hydrolytic cleavage of the auxiliary.

References

  • Wikipedia. (n.d.). Camphorsultam.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Organic Syntheses. (n.d.). (-)-d-2,10-camphorsultam. Org. Synth. Coll. Vol. VIII, 1993, 104.
  • Gale, P. A. (2009). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 40(32).
  • Curran, D. P., et al. (1991). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's this compound sultam. Journal of the American Chemical Society, 113(23), 8864–8866.
  • Evans, D. A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1344-1351.

Sources

Technical Support Center: Minimizing By-product Formation in Camphor Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for camphor derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. This compound's rigid bicyclic structure, while a valuable chiral scaffold, presents unique challenges in controlling reaction pathways and minimizing by-product formation. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve higher yields and purity.

Section 1: Reduction of this compound to Isoborneol and Borneol

The reduction of this compound is a cornerstone reaction in organic chemistry labs, yet controlling the diastereoselectivity between isoborneol (the exo product) and borneol (the endo product) is a common challenge.

FAQ 1: My this compound reduction produced a mixture of isoborneol and borneol. Why is isoborneol the major product, and how can I maximize its formation?

Answer: The stereochemical outcome of this compound reduction is governed by the direction of hydride attack on the carbonyl group. The structure of this compound features a significant steric hindrance on the top face (exo face) due to the gem-dimethyl bridge.[1][2] Consequently, reducing agents like sodium borohydride (NaBH₄) preferentially attack from the less hindered bottom face (endo face).[2][3] This endo attack leads to the formation of the exo alcohol, isoborneol, as the major product.[1][4]

Causality Behind Experimental Choices:

  • Reagent Size: The steric bulk of the hydride source is critical. Sodium borohydride is less reactive and sterically smaller than lithium aluminum hydride (LiAlH₄), making it a suitable choice for this selective reduction in protic solvents like methanol or ethanol.[1][3]

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product (isoborneol), which arises from the lower energy transition state of the endo attack.

Experimental Protocol: Maximizing Isoborneol Yield

  • Dissolution: Dissolve 1.0 g of this compound in 10 mL of methanol in a 50 mL Erlenmeyer flask. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and allow it to cool to 0-5 °C.

  • Reagent Addition: While stirring, add 100 mg of NaBH₄ in four small portions over 5 minutes.[1] This controlled addition prevents a rapid, exothermic reaction that could decrease selectivity.

  • Reaction: Allow the mixture to stir in the ice bath for 30 minutes.

  • Quenching: Slowly add 15 mL of ice-cold water to the reaction mixture to quench any unreacted NaBH₄. A white precipitate of the product mixture will form.[5]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.[1]

  • Purification: The crude product can be purified by recrystallization or sublimation to yield pure isoborneol.

Data Presentation: Influence of Reducing Agent on Diastereoselectivity

Reducing AgentTypical Isoborneol:Borneol RatioReference
Sodium Borohydride (NaBH₄)~85:15[3]
Lithium Aluminum Hydride (LiAlH₄)Less selective due to higher reactivity[3]

Troubleshooting Workflow: Low Isoborneol Selectivity

start Low Isoborneol:Borneol Ratio Observed temp Was the reaction temperature kept low (0-5 °C)? start->temp add Was NaBH4 added slowly in portions? temp->add Yes high_temp High temp reduces selectivity. Maintain ice bath. temp->high_temp No solvent Was a protic solvent like Methanol used? add->solvent Yes fast_add Rapid addition causes exotherm, reducing selectivity. add->fast_add No wrong_solvent Aprotic solvents can alter reactivity and selectivity. solvent->wrong_solvent No optimize Optimize by ensuring strict temperature control and portion-wise addition. solvent->optimize Yes cluster_reaction Reaction Phase cluster_workup Workup & Purification Borneol Borneol in Ethyl Acetate Oxone Add Oxone/NaCl in Water Borneol->Oxone React Stir 1h at RT Oxone->React Quench Quench with NaHSO3 React->Quench Monitor by TLC Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Sublimation Extract->Purify Final Pure this compound Purify->Final This compound (+)-Camphor Protonation Protonation (H+) This compound->Protonation Carbocation1 Initial Carbocation Protonation->Carbocation1 WM_Rear Wagner-Meerwein Rearrangement Carbocation1->WM_Rear Product (+)-Camphor-10- sulfonic acid Carbocation1->Product Direct Sulfonation (Desired Pathway) Carbocation2 Rearranged Carbocation A WM_Rear->Carbocation2 Methyl_Shift 3,2-Methyl Shift Carbocation2->Methyl_Shift Carbocation3 Rearranged Carbocation B Methyl_Shift->Carbocation3 Byproduct Rearranged Sulfonated By-products Carbocation3->Byproduct Sulfonation of Rearranged Intermediate

Sources

Technical Support Center: Maximizing Synthetic Camphor Yield from Turpentine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of camphor from turpentine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental workflow. Here, we move beyond simple protocols to explain the underlying chemical principles and troubleshoot common issues that can impact your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical pathway for synthesizing this compound from turpentine?

The industrial synthesis of this compound from turpentine, a natural resin from pine trees, is a multi-step process that primarily utilizes α-pinene, a major component of turpentine.[1][2] The overall pathway involves four key transformations:

  • Isomerization of α-Pinene to Camphene: The process begins with the acid-catalyzed isomerization of α-pinene. This is a critical step involving a Wagner-Meerwein rearrangement, which is a class of carbocation 1,2-rearrangement reactions.[3][4] This rearrangement is essential to transform the pinane skeleton into the camphane skeleton.

  • Esterification of Camphene to Isobornyl Acetate: The resulting camphene is then esterified, typically with acetic acid, to form isobornyl acetate.[5][6] This step proceeds via the addition of the acid to the double bond of camphene, again involving carbocation intermediates.

  • Saponification of Isobornyl Acetate to Isoborneol: The isobornyl acetate is subsequently hydrolyzed (saponified), usually with a strong base like sodium hydroxide, to yield isoborneol.[7][8]

  • Oxidation of Isoborneol to this compound: The final step is the oxidation of the secondary alcohol, isoborneol, to the ketone, this compound.[9][10] Various oxidizing agents can be employed for this transformation.

Q2: Why is the isomerization of α-pinene a critical yield-determining step?

The isomerization of α-pinene to camphene is foundational to the entire synthesis. The efficiency of this step directly dictates the amount of starting material available for the subsequent reactions. The reaction is susceptible to the formation of byproducts, such as other terpenes like limonene, terpinolene, and δ-terpinene, through competing reaction pathways.[11] The choice of catalyst and reaction conditions are paramount in maximizing the selectivity towards camphene.[12]

Q3: What are the most effective catalysts for the isomerization of α-pinene?

Historically, acidic clays and titanium dioxide (TiO2) have been used.[8] Modern approaches often employ solid acid catalysts for their ease of separation and potential for regeneration. Ion exchange resins and sulfated zirconia have shown promise in improving camphene yields.[12][13] The key is to use a catalyst with the appropriate acid strength to facilitate the Wagner-Meerwein rearrangement without promoting unwanted side reactions.[3]

Q4: How can I improve the yield of the esterification of camphene?

Optimizing the esterification of camphene to isobornyl acetate involves careful control of several parameters:

  • Catalyst: Strong acids like sulfuric acid are effective but can cause corrosion and environmental issues.[14] More recent studies have explored composite catalysts, such as α-hydroxyl carboxylic acids combined with boric acid, which have shown high conversion rates and selectivity.[14]

  • Reactant Ratio: The molar ratio of acetic acid to camphene is a critical factor. An excess of acetic acid can drive the reaction towards the product side, but also increases downstream separation challenges.

  • Temperature: The reaction temperature influences the reaction rate. However, excessively high temperatures can lead to the formation of byproducts.

Q5: What are common challenges during the final oxidation of isoborneol?

The oxidation of isoborneol to this compound is generally a high-yielding step, but challenges can arise:

  • Over-oxidation: Using overly harsh oxidizing agents or reaction conditions can lead to the cleavage of the this compound ring, forming camphoric acid and reducing the yield of the desired product.[15]

  • Incomplete Reaction: Insufficient oxidizing agent or reaction time will result in residual isoborneol in the final product, complicating purification.

  • Choice of Oxidant: While strong oxidants like potassium permanganate or chromic acid have been used, milder and more environmentally friendly options like sodium hypochlorite (bleach) in the presence of acetic acid are also effective and commonly employed in laboratory settings.[10][16]

Experimental Workflows and Protocols

Overall Synthesis Pathway

The following diagram illustrates the multi-step synthesis of this compound from α-pinene.

This compound Synthesis Pathway cluster_0 Step 1: Isomerization cluster_1 Step 2: Esterification cluster_2 Step 3: Saponification cluster_3 Step 4: Oxidation alpha_Pinene alpha_Pinene Camphene Camphene alpha_Pinene->Camphene  Acid Catalyst (e.g., TiO2, Ion Exchange Resin) Isobornyl_Acetate Isobornyl_Acetate Camphene->Isobornyl_Acetate  + Acetic Acid (Acid Catalyst) Isoborneol Isoborneol Isobornyl_Acetate->Isoborneol  + NaOH (aq) This compound This compound Isoborneol->this compound  Oxidizing Agent (e.g., NaOCl/CH3COOH)

Caption: Multi-step synthesis of this compound from α-pinene.

Protocol 1: Oxidation of Isoborneol to this compound using Sodium Hypochlorite

This protocol provides a detailed method for the final oxidation step.

Materials:

  • Isoborneol

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (commercial bleach, ~5% NaOCl)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

  • Stir bar, Erlenmeyer flask, separatory funnel, ice bath

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 2.5 g of isoborneol in 6 mL of glacial acetic acid.[9]

  • Cool the flask in an ice bath to maintain a temperature between 5-15°C.[9]

  • Slowly add 25 mL of sodium hypochlorite solution dropwise over 5-10 minutes while stirring.[9]

  • Remove the flask from the ice bath and continue stirring at room temperature for one hour. The solution may appear colorless with a white precipitate.[9][10]

  • Work-up: a. Add 30-40 mL of dichloromethane to the reaction mixture. b. Transfer the mixture to a 250 mL separatory funnel and separate the layers. The this compound product will be in the organic (dichloromethane) layer.[9] c. Extract the aqueous layer with an additional 20 mL of dichloromethane. d. Combine the organic layers and wash with two 10 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Be cautious of gas evolution.[9] e. Wash the organic layer with 10 mL of saturated sodium chloride solution.[9] f. Dry the organic layer over anhydrous sodium sulfate.[9] g. Decant the dried solution and remove the dichloromethane under reduced pressure to obtain the crude this compound product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low overall yield - Inefficient isomerization of α-pinene. - Formation of byproducts in any of the steps. - Incomplete reactions. - Mechanical losses during work-up and transfers.- Optimize the catalyst and conditions for the isomerization step. - Carefully control reaction temperatures and times. - Ensure complete conversion at each stage using techniques like TLC or GC analysis. - Handle product carefully during extractions and transfers.
Impure final product (presence of isoborneol) - Incomplete oxidation.- Ensure the use of fresh and sufficiently concentrated oxidizing agent. - Increase the reaction time for the oxidation step. - Consider a slight excess of the oxidizing agent.
Yellow discoloration of the final product - Presence of unreacted bleach or other impurities.- During the work-up of the oxidation step, add aqueous sodium bisulfite dropwise until the yellow color is discharged.[10] - Purify the final product by recrystallization or sublimation.[17]
Formation of unexpected byproducts - Incorrect reaction temperature. - Use of a non-selective catalyst. - Presence of water in early reaction steps.- Strictly control the reaction temperature within the optimal range for each step. - Select a catalyst known for high selectivity for the desired transformation. - Ensure all reagents and solvents are anhydrous, especially for the isomerization and esterification steps.
Troubleshooting Workflow: Low this compound Yield

This decision tree can help diagnose the root cause of a low yield in your this compound synthesis.

Troubleshooting Low this compound Yield start Low this compound Yield Detected check_oxidation Analyze final product for isoborneol start->check_oxidation incomplete_oxidation Incomplete Oxidation check_oxidation->incomplete_oxidation Yes check_saponification Analyze intermediate for isobornyl acetate check_oxidation->check_saponification No optimize_oxidation Optimize oxidation conditions: - Increase reaction time - Use fresh oxidant - Check stoichiometry incomplete_oxidation->optimize_oxidation incomplete_saponification Incomplete Saponification check_saponification->incomplete_saponification Yes check_esterification Analyze intermediate for camphene check_saponification->check_esterification No optimize_saponification Optimize saponification: - Increase reaction time/temperature - Check NaOH concentration incomplete_saponification->optimize_saponification incomplete_esterification Incomplete Esterification check_esterification->incomplete_esterification Yes check_isomerization Analyze intermediate for α-pinene check_esterification->check_isomerization No optimize_esterification Optimize esterification: - Check catalyst activity - Adjust reactant ratio - Control temperature incomplete_esterification->optimize_esterification incomplete_isomerization Poor Isomerization check_isomerization->incomplete_isomerization Yes byproducts Byproduct formation likely cause check_isomerization->byproducts No optimize_isomerization Optimize isomerization: - Evaluate catalyst performance - Ensure anhydrous conditions - Control temperature incomplete_isomerization->optimize_isomerization

Caption: A decision tree for troubleshooting low this compound yield.

References

  • Wikipedia. This compound. [Link]
  • Nerz, J. Oxidation of Isoborneol to this compound. Organic Redox. [Link]
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  • PubMed. Ion Exchange Resins as Catalyst for the Isomerization of Alpha-Pinene to Camphene. [Link]
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Technical Support Center: Enhancing the Stability of Camphor-Containing Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique challenges of incorporating camphor into cosmetic formulations. As a potent and versatile ingredient, this compound offers significant sensory and therapeutic benefits, from a cooling sensation to antimicrobial properties.[1][2][3] However, its inherent volatility and lipophilicity present distinct stability hurdles that require a nuanced and scientifically grounded approach.[4]

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice. We will delve into the causality behind common stability issues and provide validated protocols to diagnose and resolve them. Our goal is to empower you, our fellow researchers and developers, with the expertise to create stable, efficacious, and elegant this compound-containing products.

Part 1: Understanding the Core Stability Challenges of this compound

This compound's chemical nature dictates its behavior in cosmetic formulations. Its tendency to sublimate, potential for crystallization, and interactions with other ingredients are the primary stability concerns.

  • Volatility and Sublimation: this compound is highly volatile and can sublimate at room temperature, transitioning directly from a solid to a gas.[4][5] This leads to a decrease in this compound concentration over time, impacting the product's efficacy and sensory profile. The rate of sublimation is influenced by factors such as temperature, pressure, and the formulation's matrix.[5][6][7] Airtight packaging is a crucial first step in mitigating this issue.[4]

  • Crystallization: Due to its limited solubility in water, this compound is typically incorporated into oil phases or alcohol-based solutions.[4][8] Temperature fluctuations during storage or transport can lead to supersaturation and subsequent crystallization, where this compound precipitates out of the formulation. This can negatively affect the product's texture, appearance, and homogeneity.

  • Ingredient Interactions: this compound can interact with other components in a cosmetic formulation. For instance, it can be incompatible with strong oxidizing agents and may destabilize emulsions if not properly balanced.[4][9][10] Understanding these potential interactions is critical for creating a robust formulation.

Part 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic workflows and corrective actions.

Issue 1: Loss of this compound Scent and Efficacy Over Time

Question: My cream/gel formulation is losing its characteristic this compound aroma and cooling sensation within a few weeks of storage. What is the likely cause and how can I fix it?

Answer: This issue is almost certainly due to the sublimation of this compound.[4] The open or semi-permeable nature of many cosmetic containers allows the volatile this compound molecules to escape.

Troubleshooting Workflow:

A Symptom: Loss of this compound Scent/Efficacy B Primary Cause: Sublimation A->B C Initial Check: Packaging Integrity B->C D Solution 1: Airtight Packaging C->D Is packaging airtight? No E Solution 2: Formulation-Based Stabilization C->E Yes H Verification: Accelerated Stability Testing D->H F Option A: Encapsulation E->F G Option B: Volatility-Reducing Agents E->G F->H G->H

Caption: Workflow to diagnose and address this compound loss.

Detailed Protocols:

  • Packaging Analysis:

    • Step 1: Evaluate your current packaging. Is it truly airtight? Materials like glass with tight-fitting lids are generally superior to plastics like polyethylene which can be porous to volatile compounds.

    • Step 2: Conduct a simple weight loss study. Store your product in its current packaging and a sealed glass vial at a slightly elevated temperature (e.g., 40°C). Compare the weight loss over a set period. Significant weight loss in the product's packaging indicates poor sealing.

  • Formulation-Based Stabilization:

    • Encapsulation: This is a highly effective method to prevent sublimation.[11] Microencapsulation involves entrapping the this compound within a shell material.

      • Recommended Method: Complex Coacervation: This technique is suitable for encapsulating lipophilic active ingredients like this compound. A common system involves using gelatin and acacia gum.

      • Protocol:

        • Create an oil-in-water emulsion with this compound dissolved in the oil phase.

        • Prepare aqueous solutions of gelatin and acacia gum.

        • Under controlled pH and temperature, mix the emulsion with the polymer solutions to induce coacervation and shell formation around the oil droplets.

        • Crosslink the shells to enhance their stability.

    • Use of Fixatives/Volatility-Reducing Agents: Certain high molecular weight ingredients can help to "anchor" the this compound within the formulation, reducing its vapor pressure.

      • Examples: Polymers like carbomers or gums (xanthan, guar), and certain esters can be effective.

      • Experimental Approach: Create several small batches of your formulation, each with a different potential fixative at varying concentrations. Use Gas Chromatography (GC) to measure the this compound concentration in the headspace of sealed vials containing each batch over time. The formulation with the lowest headspace concentration demonstrates the best volatility suppression.

Issue 2: Appearance of Crystalline Structures in the Formulation

Question: I'm observing small, needle-like crystals forming in my this compound-containing lotion after it has been stored for a month, especially after temperature cycling. What's happening?

Answer: This is a classic case of this compound crystallization due to temperature-induced changes in its solubility within your formulation's vehicle.

Troubleshooting Workflow:

A Symptom: Crystal Formation B Primary Cause: Poor Solubility/Supersaturation A->B C Initial Check: this compound Concentration vs. Solubility Limit B->C D Solution 1: Adjust Solvent System C->D Concentration too high E Solution 2: Use of Crystallization Inhibitors C->E Concentration acceptable F Option A: Increase Oil Phase D->F G Option B: Add a Co-solvent D->G H Option C: Cyclodextrins E->H I Verification: Freeze-Thaw Cycle Testing F->I G->I H->I

Caption: Decision tree for resolving this compound crystallization.

Detailed Protocols:

  • Solubility Assessment:

    • Step 1: Determine the saturation solubility of this compound in your formulation's oil phase at the lowest anticipated storage temperature (e.g., 4°C).

    • Step 2: Compare this to the concentration of this compound in your formulation. If your concentration is close to or exceeds the saturation solubility, crystallization is likely.

  • Formulation Adjustments:

    • Solvent System Modification:

      • Increase Oil Phase: If your formulation is an emulsion, increasing the percentage of the oil phase can provide a larger reservoir for the this compound to remain dissolved.

      • Introduce a Co-solvent: Small amounts of solvents in which this compound is highly soluble, such as ethanol or propylene glycol, can be added to the oil phase to increase its overall solubilizing capacity.[9][10]

    • Use of Crystallization Inhibitors:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules like this compound, effectively encapsulating them on a molecular level and preventing crystallization.[12][13] Beta-cyclodextrin is a common choice.

      • Protocol for Incorporating Cyclodextrins:

        • Prepare an aqueous solution of the chosen cyclodextrin.

        • Slowly add this compound to this solution with continuous stirring to facilitate complex formation.

        • Incorporate this complex into the aqueous phase of your formulation.

    • Polymeric Inhibitors: Certain polymers can interfere with the crystal lattice formation process. Experiment with adding low concentrations of polymers like PVP (Polyvinylpyrrolidone) to your formulation.

  • Verification through Stability Testing:

    • Freeze-Thaw Cycling: Subject your reformulated product to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated 3-5 times). This accelerated test will quickly reveal any tendency for crystallization.

Issue 3: Phase Separation in a this compound-Containing Emulsion

Question: My oil-in-water cream containing this compound is showing signs of phase separation (creaming or coalescence) after a short period. Could the this compound be the cause?

Answer: Yes, this compound can contribute to emulsion instability. Its lipophilic nature can disrupt the interfacial film formed by the emulsifier at the oil-water interface, especially if the emulsifier system is not robust.

Troubleshooting Workflow:

A Symptom: Emulsion Instability B Potential Cause: Interfacial Film Disruption by this compound A->B C Initial Check: Emulsifier System (HLB, Concentration) B->C D Solution 1: Optimize Emulsifier System C->D Sub-optimal E Solution 2: Use Polymeric Stabilizers C->E Optimal F Option A: Adjust HLB D->F G Option B: Increase Emulsifier Concentration D->G H Option C: Add a Co-emulsifier D->H I Verification: Centrifugation and Microscopic Analysis E->I F->I G->I H->I

Caption: Approach to stabilizing this compound-containing emulsions.

Detailed Protocols:

  • Emulsifier System Evaluation:

    • HLB (Hydrophile-Lipophile Balance): Ensure the HLB value of your emulsifier system is optimized for your specific oil phase. The presence of this compound can alter the required HLB.

    • Concentration: The emulsifier concentration might need to be increased to adequately cover the surface of the oil droplets, especially with the disruptive presence of this compound.

  • Formulation Optimization:

    • Co-emulsifiers: Introduce a co-emulsifier, such as a fatty alcohol (e.g., cetyl or stearyl alcohol), which can pack into the interfacial film and increase its rigidity and stability.

    • Polymeric Stabilizers: Add a hydrocolloid stabilizer to the aqueous phase.[14] Ingredients like carbomers or xanthan gum increase the viscosity of the continuous phase, which slows down the movement of oil droplets and hinders coalescence.[15]

  • Stability Verification:

    • Centrifugation Test: Centrifuging samples at a moderate speed (e.g., 3000 rpm for 30 minutes) can accelerate phase separation and provide a quick indication of instability.

    • Microscopic Analysis: Observe the emulsion under a microscope over time. An increase in the average droplet size is a clear indicator of coalescence and impending phase separation.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in cosmetic products? A: The concentration of this compound in cosmetic products can vary, but it is often used in concentrations up to 3% to 11% in topical formulations for its analgesic and anesthetic properties.[16][17] However, regulations can differ by region, so it is crucial to consult local guidelines.[18]

Q2: Are there any specific analytical methods to monitor this compound stability? A: Yes, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard and reliable method for quantifying this compound in cosmetic samples.[19] High-Performance Liquid Chromatography (HPLC) can also be used and has been developed for determining this compound content in various cosmetic and pharmaceutical products.[18][20][21]

Q3: Can I use natural this compound and synthetic this compound interchangeably? A: Both natural and synthetic this compound have the same chemical formula (C10H16O).[1] Synthetic this compound is widely used in cosmetics due to its high purity, consistency, and cost-effectiveness.[1] While they are chemically identical, natural this compound may contain trace amounts of other compounds from the this compound tree, which could potentially influence the formulation in minor ways. For most cosmetic applications, they can be used interchangeably, but it is always good practice to perform stability testing if you switch between sources.

Q4: Does the pH of the formulation affect this compound stability? A: this compound itself is a neutral molecule and is generally stable across a wide pH range typical for cosmetic products. However, the pH can significantly impact the stability of the overall formulation, such as the viscosity of carbomer gels or the integrity of the emulsion system, which can indirectly affect the physical stability of the this compound within the product.

Q5: Are there any known incompatibilities I should be aware of? A: this compound is incompatible with strong oxidizing agents.[9][10] It can also interact with certain plastic packaging materials over time, so compatibility testing with your chosen container is recommended. In emulsions, as discussed, it can weaken the interfacial film if the emulsifier system is not robust enough.[4]

References

  • Method of Test for this compound, Menthol and Methyl Salicylate in Cosmetics. (2010).
  • This compound – Ingredient - COSMILE Europe. COSMILE Europe. [Link]
  • A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation. (2024).
  • Analytical Review on Chromatographic Based Estimation of Hydrocortisone and this compound in Topical Dosage Forms. (2024).
  • This compound - Cosmetics Info. Cosmetics Info. [Link]
  • Microencapsulation of this compound in Calcium Alginate for Using in Fabric Finishing as Fragrance and Antibacterial Finishing. (2017).
  • (PDF) A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation. (2024).
  • Effect of this compound/cyclodextrin complexation on the stability of O/W/O multiple emulsions. (2001).
  • D-CAMPHOR - CD Formulation.
  • Why does this compound sublimate? What property of it enables it to go from solid to gas? (2012). Reddit. [Link]
  • Why does this compound sublimate? (2019). Chemistry Stack Exchange. [Link]
  • Development and Evaluation of Two-Phase Gel Formulations for Enhanced Delivery of Active Ingredients: Sodium Diclofenac and this compound. (2024). PubMed Central. [Link]
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  • This compound | Active Pharmaceutical Ingredients. Bayview Pharmacy. [Link]
  • Is this compound the Future in Supporting Therapy for Skin Infections? (2023). MDPI. [Link]
  • Emulsion making 101-How to improve the stability of emulsions. (2020). YouTube. [Link]
  • Emulsion stabilization using polyelectrolytes. Wikipedia. [Link]
  • This compound Activates and Strongly Desensitizes the Transient Receptor Potential Vanilloid Subtype 1 Channel in a Vanilloid-Independent Mechanism. (2005).
  • A Novel High Performance Liquid Chromatography Method for this compound Determination and Application in Cosmetics and Pharmaceuticals: Development and Valid
  • Comparative study on this compound enantiomers behavior under the conditions of gas-liquid chromatography and reversed-phase high-performance liquid chromatography systems modified with alpha- and beta-cyclodextrins. (1998). PubMed. [Link]

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Validation & Comparative

Validating the enantiomeric purity of synthetic camphor derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating the Enantiomeric Purity of Synthetic Camphor Derivatives

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. Synthetic this compound and its derivatives, prized as versatile chiral building blocks in natural product synthesis and drug design, are no exception.[1][2] The two enantiomers of a this compound derivative can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[3][4] Consequently, regulatory bodies like the FDA, following International Council for Harmonisation (ICH) guidelines, mandate rigorous control and quantification of enantiomeric impurities.[4][5][6]

This guide provides a comprehensive comparison of the primary analytical techniques for validating the enantiomeric purity of synthetic this compound derivatives. Moving beyond mere protocols, we delve into the causality behind experimental choices, enabling you to design robust, self-validating systems for ensuring the stereochemical quality of your compounds.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a formidable challenge. The key to their resolution lies in creating a transient chiral environment where the two enantiomers interact differently, leading to distinguishable physical properties. This can be achieved by using a chiral stationary phase (in chromatography), a chiral derivatizing or solvating agent (in NMR), or by measuring the differential interaction with polarized light (in polarimetry and VCD).

Chiral Chromatography: The Gold Standard for Enantioseparation

Direct separation using chiral chromatography is widely recognized as the most reliable and accurate method for determining enantiomeric purity.[4][7] It offers high resolution, sensitivity, and reproducibility, making it the preferred method for quality control and regulatory submissions.[8]

Chiral Gas Chromatography (GC)

Causality & Expertise: Chiral GC is exceptionally well-suited for volatile and thermally stable compounds like this compound and many of its derivatives. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomeric analytes and a chiral stationary phase (CSP), typically a cyclodextrin derivative. The differing stability of these complexes results in different retention times for each enantiomer. Heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-b-cyclodextrin is a well-documented CSP that provides excellent separation for this compound enantiomers.[9]

  • Column Selection: Utilize a fused-silica capillary column coated with a suitable chiral stationary phase, such as Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Sample Preparation: Dissolve the synthetic this compound derivative in a volatile solvent (e.g., ethyl acetate or hexane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Injector: Set to 250 °C in split mode (e.g., split ratio 1:20 to 1:50) to prevent column overloading.[9]

    • Carrier Gas: Use hydrogen or helium at a constant pressure or flow rate (e.g., 30 psi for helium).

    • Oven Program: An isothermal program (e.g., 100 °C) may be sufficient for simple this compound. For derivatives, a temperature gradient may be necessary to ensure adequate separation and peak shape (e.g., start at 60°C, hold for 10 min, ramp to 120°C at 3°C/min, then to 230°C at 4°C/min).[9]

    • Detector (FID): Set to 250 °C.

  • Injection & Analysis: Inject 0.2-1.0 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak area for each enantiomer (A1 and A2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Dissolve Sample in Volatile Solvent a1 Inject Sample p1->a1 1 mg/mL a2 Chiral Column Separation a1->a2 Split Injection a3 FID Detection a2->a3 Elution d1 Integrate Peak Areas a3->d1 Chromatogram d2 Calculate % ee d1->d2

Caption: A typical workflow for enantiomeric purity analysis by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Expertise: Chiral HPLC is more versatile than GC, accommodating a broader range of this compound derivatives, including those that are non-volatile or thermally labile.[7] The most common approach involves a CSP where a chiral selector is immobilized on a silica support. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective due to their complex three-dimensional structures, which offer multiple chiral recognition interactions (hydrogen bonding, dipole-dipole, π-π stacking).[7] An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10][11]

  • Column Selection: Choose a polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series) appropriate for the analyte's structure.

  • Mobile Phase Selection: A mixture of hexane/isopropanol or hexane/ethanol is typical for normal-phase separations. The ratio is critical for resolution; start with a screening ratio like 90:10 (v/v) and optimize.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm filter.

  • Instrument Setup:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 25 °C) for reproducibility.

    • Detector: UV detector set to a wavelength where the analyte absorbs.

  • Analysis and Data Processing: Inject 5-10 µL of the sample. Calculate % ee from the peak areas as described for GC.

Spectroscopic Methods: An Orthogonal Approach

Spectroscopic techniques provide valuable, often complementary, information to chromatography.

NMR Spectroscopy with Chiral Auxiliaries

Causality & Expertise: NMR spectroscopy, in an achiral solvent, cannot distinguish between enantiomers. However, by introducing a chiral auxiliary, a diastereomeric interaction is induced. This can be done in two ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid or (S)-camphorsulfonyl chloride) to form stable diastereomers.[12] These diastereomers have distinct NMR spectra, allowing for the integration of non-overlapping signals to determine the enantiomeric ratio. This method is robust but requires the sample to be chemically modified.

  • Chiral Solvating Agents (CSAs): The sample is dissolved in an NMR solvent containing an enantiomerically pure CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).[8] The CSA forms weak, non-covalent, rapidly-exchanging diastereomeric complexes with the enantiomers, resulting in small but measurable differences in their chemical shifts. This method is non-destructive but may require careful optimization of the CSA, solvent, and temperature.

NMR_Principle cluster_enantiomers Enantiomers in Achiral Solvent cluster_diastereomers Enantiomers + Chiral Agent (C*) R R R_spec Single NMR Signal S S RC_spec Two Distinct NMR Signals R_spec->RC_spec + Chiral Agent (CSA or CDA) RC R-C* SC S-C* Method_Selection decision decision result result start Goal of Analysis? d1 Absolute Configuration? start->d1 r_vcd Vibrational Circular Dichroism (VCD) d1->r_vcd Yes d2 Purpose? d1->d2 No (Purity Only) d3 Analyte Volatile? d2->d3 Regulatory QC/ Release Testing d4 Need High Accuracy? d2->d4 Rapid Screening/ In-Process Check r_gc Validated Chiral GC d3->r_gc Yes r_hplc Validated Chiral HPLC d3->r_hplc No r_nmr NMR with CSA/CDA d4->r_nmr Yes r_pol Polarimetry d4->r_pol No

Sources

A Comparative Guide to Camphor and Fenchone: Nature's Bicyclic Workhorses for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the synthetic chemist's toolbox is ever-expanding. A cornerstone of this toolbox is the "chiral pool"—a collection of inexpensive, readily available, and enantiopure compounds derived from nature. Among the most versatile of these are the bicyclic monoterpenoid ketones: camphor and fenchone. Both are available in either enantiomeric form and provide rigid, sterically defined scaffolds ideal for inducing chirality.[1][2]

This guide offers a comparative analysis of this compound and fenchone as chiral building blocks. We will move beyond a simple catalog of reactions to explore the fundamental structural and electronic differences that dictate their reactivity and stereodirecting capabilities. By understanding the causality behind their performance in various asymmetric transformations, researchers can make more informed decisions when designing synthetic routes and developing novel chiral auxiliaries, ligands, and organocatalysts.

Structural and Physicochemical Foundations

At first glance, this compound and fenchone are structural isomers, both possessing the C10H16O formula and a bicyclo[2.2.1]heptan-2-one core.[3][4] However, the placement of their methyl groups introduces critical differences in steric hindrance and reactivity around the carbonyl group, which is the primary handle for synthetic elaboration.

  • This compound (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) features a gem-dimethyl group at the C7 bridge position.[5]

  • Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) has a gem-dimethyl group at the C3 position, adjacent to the carbonyl.[4]

This seemingly minor distinction has profound implications for their chemical behavior, particularly in enolate formation, a key step in many C-C bond-forming reactions.

Caption: Core structures of (+)-Camphor and (-)-Fenchone.

Table 1: Physicochemical Property Comparison

Property(+)-Camphor(±)-Fenchone
Systematic Name (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one[3]1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one[4]
Molar Mass 152.23 g/mol [5]152.23 g/mol [4]
Melting Point 175-177 °C (sublimes)[6]5-6 °C[7]
Boiling Point 204 °C[6]192-194 °C[7]
Appearance White, crystalline solid[8]Colorless oily liquid[4]
Solubility Poor in water; soluble in organic solvents[8][9]Insoluble in water; soluble in organic solvents[10]

The most striking physical difference is their state at room temperature: this compound is a sublimating solid, while fenchone is a liquid. This can have practical implications for handling and reaction setup.

Reactivity and Strategic Functionalization

The strategic placement of methyl groups directly governs the accessibility of alpha-protons for deprotonation, leading to distinct regioselectivity in enolate formation.

  • This compound: Possesses two acidic protons at the C3 position, making enolization straightforward. This C3 position is the primary site for a vast array of functionalizations. Furthermore, the molecule can be functionalized at the C8, C9, and C10 methyl groups, often through radical reactions or after initial modification of the carbonyl.[1] Many useful derivatives, such as this compound-10-sulfonic acid, are commercially available and serve as starting points for further synthesis.[11]

  • Fenchone: The C3 position is quaternary, blocked by the gem-dimethyl group, thus preventing enolization at this site. Enolate formation is consequently more challenging and occurs at the C7 bridgehead position under harsh conditions, often leading to rearrangements. This makes fenchone less suitable for direct alpha-functionalization via its enolate compared to this compound. However, its rigid structure and distinct steric environment make it an excellent chiral template for other types of transformations.[12]

Comparative Performance in Asymmetric Synthesis

The true value of these chiral building blocks is realized when they are incorporated into a synthetic scheme to control stereochemistry. We will compare their performance as chiral auxiliaries and as precursors for chiral ligands.

As Chiral Auxiliaries

A chiral auxiliary is a temporary stereogenic unit that is covalently attached to a substrate, directs a stereoselective reaction, and is subsequently cleaved.[13]

G cluster_workflow Generalized Chiral Auxiliary Workflow A Prochiral Substrate C Attach Auxiliary (Substrate-A*) A->C B Chiral Auxiliary (A*) B->C D Diastereoselective Reaction C->D Reagent E Diastereomeric Product Mixture D->E F Cleave Auxiliary E->F G Enantiopure Product F->G H Recovered Auxiliary (A*) F->H

Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.

A. Aldol Reactions: The aldol reaction is a powerful tool for C-C bond formation. The stereochemical outcome is highly dependent on the enolate geometry and the steric environment provided by the auxiliary.

  • This compound-Derived Auxiliaries: this compound-based oxazolidinones and oxazinones are exceptionally effective. For instance, the triisopropoxytitanium enolate of a this compound-derived N-propionyloxazinone reacts with various aldehydes to afford syn-aldol products with nearly perfect diastereoselectivity (>99:1).[14] This high degree of control is attributed to the formation of a rigid, chelated transition state where the this compound skeleton effectively shields one face of the enolate.[15]

  • Fenchone-Derived Auxiliaries: While less common than this compound analogs for aldol reactions due to the aforementioned enolization challenges, fenchone can be elaborated into effective auxiliaries. However, the literature more frequently highlights this compound's superiority in this specific application.

B. Conjugate (Michael) Additions: The addition of nucleophiles to α,β-unsaturated carbonyl systems is another area where these auxiliaries excel.

  • This compound-Derived Auxiliaries: Camphorsultam stands out as a superior chiral auxiliary for Michael additions. The lithium-base-promoted addition of thiols to N-methacryloylcamphorsultam, for example, proceeds with high diastereoselectivity.[13] The rigid sultam structure and the predictable shielding it provides are key to this success.

C. Diels-Alder Reactions: These cycloadditions are powerful for constructing six-membered rings with multiple stereocenters.

  • This compound-Derived Auxiliaries: Acrylate esters derived from this compound-based alcohols (like isoborneol) serve as effective chiral dienophiles. The this compound backbone blocks one face of the dienophile, forcing the diene to approach from the less hindered side, thus controlling the facial selectivity of the cycloaddition.

Table 2: Performance Data for this compound-Derived Auxiliaries

Reaction TypeAuxiliary TypeSubstratesDiastereomeric Excess (d.e.)YieldReference
Aldol Reaction This compound-OxazinonePropionyl-Oxazinone + Benzaldehyde>99% (syn)85%[14]
Aldol Reaction This compound-OxazinonePropionyl-Oxazinone + Isobutyraldehyde>99% (syn)89%[14]
Darzens Reaction This compound-derived EsterChloroacetyl Ester + Benzaldehyde>98%92%[16]
As Precursors for Chiral Ligands

Both this compound and fenchone are excellent starting materials for the synthesis of chiral ligands, which coordinate to metal centers to form catalysts for a wide range of enantioselective transformations.[17][18]

A. Addition of Diethylzinc to Aldehydes: This is a benchmark reaction for testing the efficacy of new chiral ligands, typically amino alcohols.

  • This compound-Derived Ligands: Chiral 1,4-amino alcohols synthesized from (+)-camphor effectively catalyze the addition of Et2Zn to aldehydes, producing the corresponding (S)-alcohols with high enantioselectivity (up to 95% ee).[19]

  • Fenchone-Derived Ligands: Correspondingly, 1,4-amino alcohols derived from (-)-fenchone catalyze the reaction to produce the opposite (R)-alcohols, also with high enantioselectivity.[19] In some studies comparing β- and γ-amino alcohols, enantioselectivities were modest for both scaffolds, suggesting that the distance of the coordinating groups is critical.[2][20]

B. Asymmetric Hydrogenation and Other Catalytic Reactions: The rigid frameworks are ideal for creating ligands with well-defined steric pockets, crucial for high enantioselectivity in reactions like hydrogenation.

  • This compound-Derived Ligands: Ruthenium complexes bearing chiral arene ligands derived from natural this compound have been synthesized and used to catalyze the asymmetric hydrogenation of acetophenone with good enantioselectivity (64–85% ee).[21] Furthermore, this compound has been used to synthesize chiral N-heterocyclic carbene (NHC) ligands, which are highly effective in rhodium-catalyzed asymmetric ring-opening reactions.[22][23]

  • Fenchone-Derived Ligands: Fenchone has also been successfully used to create ligands for various catalytic applications, including cannabinoid receptor ligands and catalysts for additions of organozinc reagents.[18][24] A direct comparison in a study on polycarbonyl conjugates found that fenchone derivatives demonstrated higher antiviral activity against the vaccinia virus than their this compound counterparts, highlighting potential applications beyond synthesis.[25]

Table 3: Comparative Performance of this compound- and Fenchone-Derived Ligands

Reaction TypeLigand SourceLigand TypeEnantiomeric Excess (e.e.)YieldReference
Et2Zn Addition (+)-Camphor1,4-Amino Alcohol95% (S)High[19]
Et2Zn Addition (-)-Fenchone1,4-Amino AlcoholHigh (R)High[19]
Asymmetric Hydrogenation (+)-CamphorChiral Arene-Ru85%N/A[21]

Experimental Protocols & Workflows

To provide a practical context, we detail a key experimental procedure for the preparation and application of a this compound-derived chiral auxiliary.

Protocol 1: Synthesis of a this compound-Derived Oxazinone Auxiliary

This protocol is adapted from the work of Ahn et al. and describes the synthesis of a highly effective chiral auxiliary for aldol reactions.[14] The causality for this multi-step synthesis lies in converting the readily available this compound into a rigid heterocyclic system where the stereocenters of the this compound backbone can effectively control the conformation of an appended acyl group.

G cluster_protocol Protocol: Synthesis of this compound-Derived Oxazinone A 1. Start: (+)-Camphor B 2. Form Oxime (Hydroxylamine) A->B C 3. Beckmann Rearrangement (Acid Catalyst) B->C D 4. Reduction of Lactam (LiAlH4) C->D E 5. Cyclization with Triphosgene (Base) D->E F Result: Chiral Oxazinone Auxiliary E->F

Caption: Workflow for the synthesis of a this compound-derived oxazinone auxiliary.

Step 1: Oxime Formation: (+)-Camphor is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in ethanol. The mixture is refluxed for several hours. After cooling, the product, this compound oxime, is isolated by precipitation or extraction.

Step 2: Beckmann Rearrangement: The purified this compound oxime is treated with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) at elevated temperatures. This induces a rearrangement to form the corresponding β-lactam.

Step 3: Lactam Reduction: The β-lactam is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere. This opens the lactam ring to yield a chiral amino alcohol.

Step 4: Oxazinone Formation: The resulting amino alcohol is carefully reacted with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in a chlorinated solvent (e.g., CH2Cl2) at low temperature. This cyclization step forms the final crystalline oxazinone auxiliary, which can be purified by recrystallization.

Protocol 2: Asymmetric Aldol Reaction Using the Oxazinone Auxiliary

Step 1: Acylation: The chiral oxazinone is acylated with an acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine to attach the desired prochiral substrate.

Step 2: Enolate Formation: The N-propionyl oxazinone is dissolved in an anhydrous solvent (e.g., CH2Cl2) and cooled to -78 °C. A Lewis acid, titanium(IV) chloride (TiCl4), is added, followed by a hindered base such as Hünig's base (DIPEA) to generate the titanium enolate in situ.

Step 3: Aldol Addition: The target aldehyde (e.g., benzaldehyde), dissolved in the same solvent, is added slowly to the enolate solution at -78 °C. The reaction is stirred for several hours until completion (monitored by TLC).

Step 4: Workup and Cleavage: The reaction is quenched with a saturated aqueous solution (e.g., NH4Cl). The product is extracted, and the crude aldol adduct is purified. The chiral auxiliary can then be cleaved under mild hydrolytic conditions (e.g., LiOH/H2O2) to yield the chiral β-hydroxy carboxylic acid, which can be converted to the corresponding ester or alcohol. The valuable this compound-derived amino alcohol can be recovered and recycled.

Summary and Outlook

Both this compound and fenchone are powerful and cost-effective chiral building blocks, but their structural differences make them suitable for different strategic applications.

Table 4: Head-to-Head Comparison

FeatureThis compoundFenchone
Key Advantage Versatile C3-enolization for direct functionalization.High steric hindrance near the carbonyl; unique reactivity.
Primary Use Case Precursor for auxiliaries in enolate-based reactions (Aldol, Alkylation).Precursor for sterically demanding ligands and templates.
Common Derivatives Camphorsultam, this compound-Oxazolidinones.[13][14]Chiral amino alcohols, terpene-phenol conjugates.[19][24]
Strengths - Well-established and predictable stereocontrol.- Wide range of known transformations.- Commercially available derivatives.[1]- Rigid scaffold with unique steric bias.- Complementary stereochemical outcomes to this compound.
Limitations Can be less effective where extreme steric bulk near the reaction center is needed.Difficult to functionalize via direct enolization at the α-position.

The choice between this compound and fenchone is not a matter of inherent superiority but of strategic selection based on the desired transformation. This compound remains the undisputed workhorse for applications requiring predictable and highly selective chiral auxiliaries , particularly in reactions involving enolate chemistry. Its well-documented reactivity at the C3 position provides a reliable platform for constructing complex stereochemical arrays.

Fenchone , with its sterically encumbered carbonyl, presents a different set of opportunities. It excels as a chiral template and ligand precursor where its unique steric environment can be leveraged to create highly specific catalytic pockets. While less utilized as a traditional auxiliary for enolate chemistry, its distinct stereodirecting influence makes it a valuable and complementary tool to this compound.

For researchers and drug development professionals, a deep understanding of the subtle yet powerful differences between these two natural products is essential. They are not merely interchangeable chiral sources but distinct tools, each with the potential to unlock elegant and efficient solutions to complex problems in asymmetric synthesis.

References

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  • Cheméo. (n.d.). Chemical Properties of Fenchone (CAS 126-21-6).
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  • ResearchGate. (2025). Synthesis of a this compound-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction.
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Sources

A Comparative Guide to Camphor Quantification: Cross-Validation of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Camphor, a volatile monoterpene widely used in topical formulations for its analgesic properties, presents a unique analytical challenge. The choice of analytical methodology directly impacts data quality, regulatory compliance, and ultimately, product efficacy and safety.

This guide provides an in-depth cross-validation of two powerful analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and self-validation. By objectively comparing the performance of these methods with supporting experimental data, this guide aims to empower you to make informed decisions for your specific analytical needs.

The Analytical Imperative: Why Method Choice Matters

The selection of an analytical technique is not a matter of mere preference; it is a decision dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound's volatility and chemical structure make it amenable to both HPLC and GC-MS, yet each technique offers distinct advantages and disadvantages. This guide will illuminate these differences through a rigorous comparative framework, ensuring that the chosen method is not only accurate and precise but also robust and fit-for-purpose.

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar compound, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is often achieved using a UV detector, as this compound possesses a chromophore that absorbs light in the UV spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, a volatile sample is injected into a heated inlet, vaporized, and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. Given this compound's volatile nature, GC is an inherently suitable technique for its analysis.[1]

Experimental Design: A Cross-Validation Study

To ensure the reliability and comparability of analytical results, a cross-validation study is essential.[2][3] This involves analyzing the same set of samples using both the HPLC and GC-MS methods and comparing the outcomes against established validation parameters. The objective is to demonstrate that both methods are fit for their intended purpose and to understand any potential biases between them.

Method Validation Parameters

The validation of our analytical methods will adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for ensuring the reliability of analytical procedures.[4][5][6][7][8] The key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Sample Preparation

A critical first step in any analytical procedure is the preparation of the sample to ensure that the analyte is in a suitable form for analysis and to remove any interfering matrix components.[9][10]

For a Topical Cream Formulation:

  • Weighing: Accurately weigh approximately 1.0 g of the this compound-containing cream into a 50 mL centrifuge tube.

  • Dissolution: Add 20 mL of methanol and vortex for 2 minutes to dissolve the this compound and disperse the cream base.

  • Extraction: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the this compound.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12]

  • Mobile Phase: Acetonitrile and water (60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[13]

  • Detection Wavelength: 288 nm.[11]

  • Injection Volume: 20 µL.

  • Internal Standard (ISTD): 4-N,N-dimethylaminobenzaldehyde can be used as an internal standard to improve precision.[11]

GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification (m/z 95, 108, 152) and full scan for identification.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound using the validated HPLC-UV and GC-MS methods.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Range 25 - 2000 µg/mL[14]0.005 - 10.0 µg/mL[15][16]
Accuracy (% Recovery) 98.5 - 101.2%96.0 - 111.6%[15][16]
Precision (%RSD)
- Repeatability< 1.5%< 7.7%[15][16]
- Intermediate Precision< 2.0%< 7.7%[15][16]
LOD 0.060 µg/mL[14]1 ng/mL[15][16]
LOQ 0.320 µg/mL[14]3 ng/mL[15][16]

Method Comparison and Recommendations

Both HPLC-UV and GC-MS have demonstrated their suitability for the quantification of this compound, with both methods meeting the acceptance criteria for validation. However, a closer examination of the data reveals distinct advantages for each technique.

  • Sensitivity: GC-MS exhibits significantly lower LOD and LOQ values, making it the superior choice for detecting trace amounts of this compound.[17] This is particularly advantageous when analyzing samples with low concentrations of the analyte or when performing pharmacokinetic studies.[15]

  • Selectivity: The mass spectrometric detection in GC-MS provides a higher degree of selectivity and confidence in compound identification compared to the UV detection in HPLC.[17] This is crucial for complex matrices where co-eluting compounds could interfere with the analyte peak.

  • Robustness: GC is generally considered a more robust method for volatile compounds like terpenes.[17][18] HPLC can be affected by the volatility of the analyte, potentially leading to less reproducible results.

  • Simultaneous Analysis: HPLC may be advantageous when the simultaneous analysis of both volatile and non-volatile compounds in a single run is required.[17]

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the general workflows for this compound analysis using both HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve extract Ultrasonic Extraction dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter injector HPLC Injector filter->injector column C18 Column (Separation) injector->column detector UV Detector (288 nm) column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve extract Ultrasonic Extraction dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter inlet GC Inlet (Vaporization) filter->inlet column GC Column (Separation) inlet->column ms Mass Spectrometer column->ms tic Total Ion Chromatogram ms->tic mass_spec Mass Spectrum ms->mass_spec quantification Quantification tic->quantification mass_spec->quantification

Sources

A Comparative Guide to the Efficacy of Camphor-Derived Antivirals Against Influenza Strains

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless evolution of influenza viruses, marked by antigenic drift and shift, continually challenges our therapeutic arsenal. The emergence of resistance to established antiviral agents necessitates a robust and continuous pipeline for novel drug discovery. Natural products have historically served as a rich reservoir of chemical diversity for such endeavors. Among these, terpenoid compounds, particularly those derived from camphor, are gaining attention as a prospective class of anti-influenza agents.

This guide provides a comprehensive framework for evaluating the comparative efficacy of novel this compound-derived antivirals. It is designed not as a rigid protocol, but as a strategic workflow for drug development professionals. We will dissect the methodologies required to rigorously characterize a novel compound, comparing its potential performance against established clinical benchmarks. Every experimental choice is explained, ensuring a self-validating system for generating trustworthy and reproducible data.

Section 1: The Benchmarks - Established Influenza Antivirals

To evaluate a novel compound, we must first understand the standards against which it will be measured. Currently, two primary classes of small-molecule inhibitors dominate the clinical landscape for influenza treatment.

  • Neuraminidase (NA) Inhibitors: This class, which includes Oseltamivir (Tamiflu®) and Zanamivir (Relenza®), targets the viral neuraminidase enzyme.[1] NA is crucial for the final stage of the viral life cycle, where it cleaves sialic acid residues on the host cell surface, allowing the release of newly assembled virions.[2] By inhibiting NA, these drugs prevent viral propagation, effectively trapping the progeny virions on the infected cell's surface.

  • Cap-Dependent Endonuclease Inhibitors: Baloxavir marboxil (Xofluza®) represents this newer class of antivirals.[1] It targets the polymerase acidic (PA) subunit of the viral RNA polymerase complex.[2] Specifically, it inhibits the "cap-snatching" activity of the PA endonuclease, a process the virus uses to steal the 5' caps from host messenger RNAs (mRNAs) to prime its own viral mRNA synthesis.[2][3] Blocking this step halts viral replication at its core.

The diagram below illustrates the points of intervention for these established drug classes within the influenza virus life cycle.

Influenza_Lifecycle_Inhibition cluster_host Host Cell Attachment 1. Attachment & Entry (Endocytosis) Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication & Transcription (vRNA -> mRNA) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding Virus_Out Progeny Virions Budding->Virus_Out Baloxavir Baloxavir marboxil Baloxavir->Replication Inhibits PA Endonuclease ('Cap-Snatching') Oseltamivir Oseltamivir Oseltamivir->Budding Inhibits Neuraminidase (NA) Virus_In Influenza Virion Virus_In->Attachment

Figure 1: Mechanisms of action for established influenza antivirals.
Characteristic Oseltamivir (NA Inhibitor) Baloxavir marboxil (Endonuclease Inhibitor)
Target Neuraminidase (NA) EnzymePolymerase Acidic (PA) Endonuclease
Mechanism Blocks virion release from infected cells.[2]Inhibits viral mRNA transcription ("cap-snatching").[2][3]
Spectrum Influenza A and B[1]Influenza A and B[1]
Administration Oral (5-day course)[1]Oral (single dose)[1]
Resistance Profile Resistance can emerge through mutations in the NA protein.[1]Resistance can emerge via mutations in the PA protein.[2]

Section 2: The Challengers - Emerging this compound-Derived Compounds

This compound, a bicyclic monoterpene, provides a rigid and sterically defined scaffold that is attractive for medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including antiviral properties against influenza.[4][5][6][7] Unlike the established drugs that target specific viral enzymes, some this compound derivatives have been suggested to act on different targets, such as the viral hemagglutinin (HA) protein, which is responsible for viral entry.[8][9]

A key advantage of exploring compounds with novel mechanisms is their potential to be active against viral strains that are resistant to current therapies.[10] For example, several studies have investigated this compound-based diimines and imines that show activity against amantadine-resistant influenza strains.[4][10]

Compound Class Reported Target/Mechanism Reported Activity Reference
Camphecene Hemagglutinin (HA) InhibitionActive against Influenza A (H1, H3, H5) and B viruses with high selectivity indices (74-661).[8]Zarubaev et al., 2015[8]
This compound-based Diimines Undefined (Active against adamantane-resistant strains)High selectivity index against A/California/7/09 (H1N1)pdm09, exceeding reference compounds.[4][10]Zarubaev et al., 2014[4][10]
This compound Imine Derivatives UndefinedPotent inhibitory activity against influenza A(H1N1)pdm09 and A(H5N1) viruses.[11]Sokolova et al., 2015[11]

Section 3: A Framework for Comparative Efficacy Evaluation

To systematically evaluate a novel this compound-derived compound, a multi-phase experimental approach is essential. This workflow ensures that data on cytotoxicity, broad-spectrum efficacy, and mechanism of action are collected in a logical sequence.

Antiviral_Screening_Workflow Start Novel this compound Derivative Phase1 Phase 1: Foundational Assays Start->Phase1 MTT Cytotoxicity Assay (MTT) Determines CC50 Phase1->MTT PRNT Plaque Reduction Assay Determines IC50 Phase1->PRNT SI_Calc Calculate Selectivity Index (SI) SI = CC50 / IC50 MTT->SI_Calc PRNT->SI_Calc Phase2 Phase 2: Mechanistic Investigation SI_Calc->Phase2 If SI is promising NA_Assay Neuraminidase (NA) Inhibition Assay Phase2->NA_Assay HA_Assay Hemagglutinin (HA) Inhibition Assay Phase2->HA_Assay Other_Assays Other Mechanistic Assays (e.g., PA Endonuclease) Phase2->Other_Assays End Lead Candidate Profile NA_Assay->End HA_Assay->End Other_Assays->End

Figure 2: General workflow for screening novel anti-influenza compounds.
Phase 1: Foundational Assays (Cytotoxicity & In Vitro Efficacy)

The initial phase aims to answer two fundamental questions: Is the compound toxic to host cells? And does it inhibit viral replication?

A. Cytotoxicity Assay (MTT Assay)

Causality: Before assessing antiviral activity, we must determine the concentration range where the compound is non-toxic to the host cells (e.g., Madin-Darby Canine Kidney - MDCK cells). This is critical for distinguishing true antiviral effects from non-specific cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[12][13]

Experimental Protocol: MTT Assay [12][14][15]

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density that will result in ~80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the this compound-derived compound in serum-free cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the various concentrations of the test compound. Include "cells only" (negative control) and "media only" (background control) wells.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14] Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

B. Plaque Reduction Neutralization Test (PRNT)

Causality: The PRNT is the gold standard for quantifying the efficacy of an antiviral compound.[16][17] It directly measures the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death in a monolayer.[17] Each plaque originates from a single infectious virus particle, making this assay highly quantitative.

Experimental Protocol: Plaque Reduction Assay [16][18]

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus & Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the virus or otherwise exert its effect.

  • Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. The overlay restricts the spread of progeny virus, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-3 days, or until visible plaques are formed in the virus-only control wells.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC₅₀), which is the compound concentration required to reduce the number of plaques by 50% compared to the virus-only control.

Phase 2: Mechanistic Investigation

Once a compound shows a promising Selectivity Index (SI = CC₅₀/IC₅₀), the next step is to elucidate its mechanism of action. This helps determine if the compound represents a novel class of antiviral and predicts its potential resistance profile.

A. Neuraminidase (NA) Inhibition Assay

Causality: This assay directly measures whether the this compound derivative inhibits the enzymatic activity of neuraminidase, the target of oseltamivir.[19] A common method uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[19] When cleaved by active NA, MUNANA releases a fluorescent product. A reduction in fluorescence indicates NA inhibition.

Experimental Protocol: Fluorescence-Based NA Inhibition Assay [19]

  • Reagent Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Oseltamivir carboxylate). Dilute the influenza virus to a concentration that yields a robust signal in the linear range of the assay.

  • Plate Setup: In a 96-well black plate, add the compound dilutions. Then, add the diluted virus to each well. Include virus-only and no-virus controls.

  • Incubation: Incubate the plate for 45 minutes at room temperature to allow the compound to bind to the NA enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Reaction: Incubate the plate for 1 hour at 37°C.

  • Stopping the Reaction: Add a stop solution (e.g., an ethanol/NaOH mixture) to terminate the enzymatic reaction.[19]

  • Fluorescence Reading: Read the plate in a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of the NA activity (IC₅₀). Compare this to the IC₅₀ obtained from the plaque reduction assay to see if NA inhibition can account for the observed antiviral activity.

Section 4: Data Synthesis and Interpretation

The ultimate goal is to generate a comprehensive profile of the novel compound and compare it directly to the benchmarks. Data should be consolidated into a clear, comparative table.

Parameter Novel this compound Derivative 'X' (Hypothetical Data) Oseltamivir Carboxylate Baloxavir Acid
Target Influenza Strain A/California/04/2009 (H1N1)A/California/04/2009 (H1N1)A/California/04/2009 (H1N1)
CC₅₀ (MDCK cells) >100 µM>100 µM>50 µM
IC₅₀ (Plaque Reduction) 1.5 µM0.02 µM0.003 µM
Selectivity Index (SI) >66.7>5000>16,667
IC₅₀ (NA Inhibition) >50 µM0.02 µMNot Applicable
IC₅₀ (HA Inhibition) 2.0 µMNot ApplicableNot Applicable
IC₅₀ (PA Endonuclease) Not DeterminedNot Applicable0.003 µM
Proposed Mechanism Hemagglutinin (HA) InhibitionNeuraminidase (NA) InhibitionPA Endonuclease Inhibition

Interpreting the Results:

  • CC₅₀ (50% Cytotoxic Concentration): A higher CC₅₀ value is desirable, indicating lower toxicity to host cells.

  • IC₅₀ (50% Inhibitory Concentration): A lower IC₅₀ value indicates greater potency against the virus.

  • Selectivity Index (SI = CC₅₀ / IC₅₀): This is a critical metric for therapeutic potential. A higher SI indicates that the compound is much more toxic to the virus than to the host cells. A commonly accepted threshold for a promising lead compound is an SI > 10.

In our hypothetical example, "this compound Derivative X" shows moderate potency (IC₅₀ = 1.5 µM) and low cytotoxicity, resulting in a good selectivity index. Crucially, the mechanistic assays show it does not inhibit neuraminidase but likely acts by inhibiting hemagglutinin. This profile would make it an exciting candidate for further development, as its novel mechanism of action could be effective against oseltamivir-resistant strains.

Conclusion

The development of new anti-influenza therapeutics is a paramount challenge in public health. This compound and its derivatives represent a structurally promising, yet underexplored, class of potential inhibitors.[4][8] By employing a rigorous and logical evaluation framework—progressing from foundational cytotoxicity and efficacy assays to detailed mechanistic studies—researchers can systematically characterize novel compounds. This comparative approach, benchmarking against established drugs like oseltamivir and baloxavir, ensures that only the most promising candidates with favorable potency, selectivity, and potentially novel mechanisms of action are advanced through the drug development pipeline. The methodologies and workflows detailed in this guide provide a robust foundation for these critical investigations.

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In-Vitro Validation of the Antimicrobial Properties of Camphor Oil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in-vitro validation of the antimicrobial properties of camphor oil (Cinnamomum camphora). It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies, supporting experimental data, and an exploration of the underlying mechanisms of action.

Introduction: The Scientific Rationale for Investigating this compound Oil

This compound, a terpenoid traditionally extracted from the wood of the this compound tree, has a long history in traditional medicine for its analgesic, anti-inflammatory, and antimicrobial uses.[1][2] The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of alternative antimicrobial agents, and natural products like essential oils are a promising area of research.[3][4] this compound oil, with its primary bioactive components such as this compound, linalool, eucalyptol, and α-terpineol, has demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi.[1][5][6] This guide will delve into the scientific methodologies required to validate these antimicrobial claims in a laboratory setting, providing a framework for robust and reproducible research.

Comparative Analysis of In-Vitro Antimicrobial Susceptibility Testing Methods

The selection of an appropriate in-vitro testing method is critical for accurately assessing the antimicrobial potential of essential oils like this compound oil. Unlike conventional antibiotics, the volatile and hydrophobic nature of essential oils presents unique challenges that must be addressed in the experimental design.[7] While standardized methods for testing essential oils are still being developed, adaptations of protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are commonly employed.[7][8]

Here, we compare the most frequently used methods, highlighting their principles, advantages, and limitations.

Broth Dilution Method (Micro and Macro)

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[7][9]

  • Principle: A serial dilution of the essential oil is prepared in a liquid growth medium, which is then inoculated with a standardized concentration of the test microorganism. The MIC is the lowest concentration of the oil that visibly inhibits microbial growth after a defined incubation period.[7][10] The MBC is determined by sub-culturing from the wells with no visible growth onto fresh agar plates to identify the lowest concentration that kills 99.9% of the initial inoculum.[1][7]

  • Causality Behind Experimental Choices:

    • Solubilizing Agents: Due to the poor water solubility of essential oils, a solubilizing agent like Tween 80 or dimethyl sulfoxide (DMSO) is often necessary to ensure a stable emulsion and consistent contact between the oil and the microorganisms.[11][12][13] The concentration of the solubilizing agent must be carefully optimized to avoid any intrinsic antimicrobial activity.

    • Inoculum Density: A standardized inoculum size, typically 5 x 10^5 colony-forming units (CFU)/mL, is crucial for reproducibility and comparability of results between different studies.[7][9]

    • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for many bacteria, but specific microorganisms may require different nutrient compositions for optimal growth.[9]

  • Advantages:

    • Provides quantitative MIC and MBC values.

    • High reproducibility when standardized protocols are followed.

    • Microdilution in 96-well plates allows for high-throughput screening of multiple samples.[7]

  • Limitations:

    • The volatility of essential oil components can lead to evaporation and inaccurate results, especially in microplates.[7]

    • Potential for interaction between the essential oil and components of the growth medium.

Agar Diffusion Methods (Disk and Well)

Agar diffusion methods are qualitative or semi-quantitative techniques based on the diffusion of the antimicrobial agent through a solid agar medium.[14]

  • Principle: An agar plate is uniformly inoculated with the test microorganism. A sterile paper disk impregnated with the essential oil (disk diffusion) or a well created in the agar and filled with the oil (well diffusion) is placed on the surface.[14][15][16] During incubation, the oil diffuses into the agar, creating a concentration gradient. The presence of a zone of inhibition around the disk or well indicates antimicrobial activity.[14][15]

  • Causality Behind Experimental Choices:

    • Agar Depth and Inoculum Standardization: Consistent agar depth and a standardized inoculum spread are essential for uniform diffusion and reproducible zone sizes.

    • Controls: Positive (conventional antibiotic) and negative (solvent) controls are necessary to validate the assay.[9][14]

  • Advantages:

    • Simple, rapid, and cost-effective for initial screening.[7]

    • Allows for the simultaneous testing of multiple essential oils against a single microorganism.

  • Limitations:

    • The size of the inhibition zone does not always correlate with the MIC value, as it is influenced by the oil's volatility, viscosity, and diffusion rate in the agar.[9][14]

    • Less suitable for non-polar compounds that do not diffuse well in aqueous agar.

Vapor Phase Method

Given the volatile nature of many components in this compound oil, assessing their antimicrobial activity in the vapor phase is particularly relevant, especially for applications in food preservation and air disinfection.[17][18][19]

  • Principle: The essential oil is placed on a sterile disk or in a container within a sealed environment (e.g., Petri dish lid, sealed chamber) without direct contact with the inoculated agar surface.[17][20] The volatile components diffuse through the air and inhibit microbial growth on the agar.

  • Causality Behind Experimental Choices:

    • Sealed Environment: A properly sealed system is crucial to maintain the concentration of the volatile compounds.

    • Headspace Volume: The volume of the sealed container influences the concentration of the volatile compounds and should be standardized.[20]

  • Advantages:

    • Specifically evaluates the antimicrobial effect of the volatile components.

    • Mimics real-world applications where direct contact is not always feasible.

  • Limitations:

    • Lack of a standardized methodology makes it difficult to compare results across studies.[17]

    • Quantifying the exact concentration of the active volatile components in the headspace can be challenging.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following detailed protocols are provided as a self-validating system for assessing the antimicrobial properties of this compound oil.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Oil Stock Solution: Prepare a stock solution of this compound oil in a suitable solvent (e.g., 5% Tween 80) to a known concentration. Vortex vigorously to ensure a homogenous emulsion.

  • Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the this compound oil stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum.

    • Negative Control: A well containing MHB, the highest concentration of this compound oil, and no inoculum.

    • Solvent Control: A well containing MHB, the highest concentration of the solvent, and the bacterial inoculum.

  • Incubation: Seal the plate (e.g., with parafilm) to minimize evaporation and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound oil that shows no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)
  • Sub-culturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound oil that results in no colony formation on the MHA plate, indicating a 99.9% kill of the initial inoculum.

Agar Disk Diffusion Assay
  • Inoculum Preparation and Plating: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the surface of the inoculated agar.

  • Application of this compound Oil: Apply a known volume (e.g., 10 µL) of the this compound oil (or its dilution) to each disk.

  • Controls: Use disks with a standard antibiotic as a positive control and the solvent alone as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_diffusion Agar Disk Diffusion This compound Oil Stock This compound Oil Stock Serial Dilution Serial Dilution This compound Oil Stock->Serial Dilution Apply Oil to Disks Apply Oil to Disks This compound Oil Stock->Apply Oil to Disks Bacterial Inoculum (0.5 McFarland) Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation Bacterial Inoculum (0.5 McFarland)->Inoculation Inoculate MHA Plate Inoculate MHA Plate Bacterial Inoculum (0.5 McFarland)->Inoculate MHA Plate Growth Medium (MHB/MHA) Growth Medium (MHB/MHA) Growth Medium (MHB/MHA)->Serial Dilution Serial Dilution->Inoculation Incubation (18-24h) Incubation (18-24h) Inoculation->Incubation (18-24h) Visual Assessment (Turbidity) Visual Assessment (Turbidity) Incubation (18-24h)->Visual Assessment (Turbidity) Measure Zone of Inhibition Measure Zone of Inhibition Incubation (18-24h)->Measure Zone of Inhibition MIC Value MIC Value Visual Assessment (Turbidity)->MIC Value Sub-culturing from clear wells Sub-culturing from clear wells Visual Assessment (Turbidity)->Sub-culturing from clear wells Plating on MHA Plating on MHA Sub-culturing from clear wells->Plating on MHA Incubation (24h) Incubation (24h) Plating on MHA->Incubation (24h) Colony Counting Colony Counting Incubation (24h)->Colony Counting MBC Value MBC Value Colony Counting->MBC Value Inoculate MHA Plate->Apply Oil to Disks Apply Oil to Disks->Incubation (18-24h)

Caption: Workflow for in-vitro antimicrobial susceptibility testing of this compound oil.

Proposed Antimicrobial Mechanisms of this compound Oil

G cluster_membrane Cell Membrane Disruption cluster_protein Protein Denaturation cluster_dna DNA Damage This compound Oil Components (this compound, Linalool, etc.) This compound Oil Components (this compound, Linalool, etc.) Bacterial Cell Bacterial Cell This compound Oil Components (this compound, Linalool, etc.)->Bacterial Cell Increased Permeability Increased Permeability Bacterial Cell->Increased Permeability Interacts with lipid bilayer Alteration of Protein Secondary/Tertiary Structure Alteration of Protein Secondary/Tertiary Structure Bacterial Cell->Alteration of Protein Secondary/Tertiary Structure Inhibition of DNA Synthesis Inhibition of DNA Synthesis Bacterial Cell->Inhibition of DNA Synthesis Leakage of Intracellular Components (Ions, ATP) Leakage of Intracellular Components (Ions, ATP) Increased Permeability->Leakage of Intracellular Components (Ions, ATP) Disruption of Electron Transport Chain Disruption of Electron Transport Chain Increased Permeability->Disruption of Electron Transport Chain Cell Death Cell Death Leakage of Intracellular Components (Ions, ATP)->Cell Death Disruption of Electron Transport Chain->Cell Death Inhibition of Enzyme Activity Inhibition of Enzyme Activity Alteration of Protein Secondary/Tertiary Structure->Inhibition of Enzyme Activity Inhibition of Enzyme Activity->Cell Death Inhibition of DNA Synthesis->Cell Death

Caption: Proposed mechanisms of antimicrobial action of this compound oil.

Comparative Data Summary

The antimicrobial efficacy of this compound oil varies depending on its chemical composition (chemotype), the specific microorganism tested, and the methodology used. The following tables summarize representative data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Oil against Various Bacteria

Bacterial SpeciesGram StainMIC Range (% v/v)Reference
Staphylococcus aureusPositive0.25 - 10[1][21]
Escherichia coliNegative0.5 - 10[1][21]
Pseudomonas aeruginosaNegative1.04 - >10[1]
Enterococcus faecalisPositive0.8 mg/mL[1]
Klebsiella pneumoniaeNegative1.04 - 6.25[1]
Acinetobacter baumanniiNegative1.04 - 6.25[1]

Table 2: Zone of Inhibition of this compound Oil against Oral Pathogens

Bacterial SpeciesZone of Inhibition (mm)Positive Control (Chlorhexidine)Reference
Streptococcus mutans2533[15]
Enterococcus faecalis2022[15]

Synergistic Potential and Future Directions

An emerging area of research is the synergistic effect of essential oils with conventional antibiotics.[4][22] Combining this compound oil or its components with antibiotics has been shown to lower the required MIC of the antibiotic, potentially reversing antibiotic resistance.[2][23] This suggests that this compound oil could be used as an adjuvant to enhance the efficacy of existing antimicrobial drugs.[4]

Future research should focus on:

  • Standardizing in-vitro testing methodologies for essential oils.

  • Investigating the synergistic effects of this compound oil with a wider range of antibiotics against multidrug-resistant pathogens.

  • Elucidating the precise molecular mechanisms of action of individual components of this compound oil.

  • Conducting cytotoxicity studies on human cell lines to assess the safety of this compound oil for potential therapeutic applications.[24][25][26][27]

Conclusion

This guide provides a comprehensive framework for the in-vitro validation of the antimicrobial properties of this compound oil. By employing robust and well-controlled experimental methodologies, researchers can generate reliable and reproducible data. The evidence strongly suggests that this compound oil is a promising natural antimicrobial agent, both alone and in combination with conventional antibiotics. Further investigation is warranted to fully explore its therapeutic potential in the fight against infectious diseases.

References

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  • Chen, J., et al. (2016). Essential oil and its major compounds from oil this compound inhibit human lung and breast cancer cell growth by cell-cycle arresting. Journal of Ethnopharmacology, 194, 938-946. [Link]
  • D'Arrigo, M., et al. (2023). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 28(15), 5849. [Link]
  • Sivaranjani, M., & Kavitha, M. (2016). In vitro antibacterial activity of this compound oil against oral microbes. International Journal of Pharmaceutical Sciences Review and Research, 39(1), 119-121. [Link]
  • Wu, Y., et al. (2020). Antibacterial Activity of Cinnamomum camphora Essential Oil on Escherichia coli During Planktonic Growth and Biofilm Formation. Frontiers in Microbiology, 11, 1599. [Link]
  • Shinde, S. D., & Shinde, V. D. (2024). Kapoordhara and this compound Oil, The Great Antimicrobial Agent Antibacterial and antifungal activity of kapoordhara and this compound oil against bacteria and fungi. International Journal of Scientific Development and Research, 9(3), 1-6. [Link]
  • Duda-Madej, A., et al. (2024). Is this compound the Future in Supporting Therapy for Skin Infections? International Journal of Molecular Sciences, 25(1), 589. [Link]
  • Li, Y., et al. (2021). Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method. Molecules, 26(8), 2298. [Link]
  • Duda-Madej, A., et al. (2024). Antibacterial activities of this compound-containing essential oils against...
  • Guo, S., et al. (2022). A comparative evaluation of chemical composition and antimicrobial activities of essential oils extracted from different chemotypes of Cinnamomum camphora (L.) Presl. Grasas y Aceites, 73(1), e436. [Link]
  • Karaca, N., et al. (2020). Synergistic antibacterial combination of Lavandula latifolia Medik. essential oil with this compound. Natural Product Research, 35(24), 5786-5790. [Link]
  • Boukhatem, M. N., et al. (2020). Antimicrobial Effects of Combinations between Essential Oils, Antibiotics, and Major Components of Essential Oils.
  • Yigit, N., & Guller, A. (2018). Antimicrobial Activity of Essential Oil Against Rhizobium (Agrobacterium) vitis Using Agar Well and Disc Diffusion Method. Pakistan Journal of Biological Sciences, 21(7), 346-352. [Link]
  • Moayedi, Y., et al. (2021). This compound white oil induces tumor regression through cytotoxic T cell-dependent mechanisms. bioRxiv. [Link]
  • El-Kersh, D. M., et al. (2023). Cytotoxicity Evaluation of Origanum Compactum, Melaleuca Alternifolia and Cinnamomum Camphora Essential Oils on Human Carcinoma Cells. Oriental Journal of Chemistry, 39(2), 435-443. [Link]
  • Al-Zoreky, N. S. (2014). Agar disk diffusion assay of cinnamon and clove essential oils.
  • Al-Ani, W., et al. (2023). Cytotoxicity and Wound Healing Effect of this compound Menthol Based Natural Deep Eutectic Solvents Against Human Epidermoid Carcinoma.
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Comparative analysis of camphor biosynthesis in different Cinnamomum species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The genus Cinnamomum comprises a diverse group of evergreen trees renowned for their aromatic essential oils, which are rich in a variety of terpenoids. Among these, camphor, a bicyclic monoterpene, holds significant economic value due to its extensive use in the pharmaceutical, cosmetic, and chemical industries[1][2]. Cinnamomum camphora is the most famous source of this compound, but its production is not uniform across the species. Instead, C. camphora exhibits distinct chemical variants, or "chemotypes," each characterized by a dominant compound in its essential oil, such as this compound, linalool, borneol, or 1,8-cineole[1][3][4]. This chemical polymorphism presents a fascinating case study in the regulation of secondary metabolism.

Understanding the genetic and enzymatic underpinnings of this compound biosynthesis across different Cinnamomum species and their chemotypes is critical for researchers in drug development, plant science, and metabolic engineering. A comparative approach allows us to dissect why one species or chemotype accumulates high levels of this compound while a closely related one produces linalool or other terpenoids from the same set of precursors. This guide provides a framework for such a comparative analysis, outlining the biosynthetic pathways, key enzymatic players, and a robust experimental workflow to investigate these differences. We will delve into the causality behind the proposed experimental design, ensuring a self-validating and scientifically rigorous approach.

The taxonomy of the Cinnamomum genus itself is complex and subject to ongoing research. Recent phylogenetic studies based on plastome and nuclear DNA suggest that the genus may not be monophyletic, leading to proposals to reclassify some species, including the this compound-producing group, into a separate genus, Camphora[5][6][7]. While this guide will use the traditional Cinnamomum nomenclature for consistency with much of the cited literature, researchers should remain aware of this taxonomic complexity as it provides crucial context for the evolutionary diversification of these biosynthetic pathways.

The Core Biosynthetic Pathway: From Precursors to this compound

Terpenoids in plants are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[8][9]. These precursors are produced via two distinct pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids[9][10]. Monoterpenes, including this compound, are primarily synthesized via the MEP pathway[10].

The key steps leading to this compound are as follows:

  • Precursor Synthesis (MEP Pathway): IPP and DMAPP are generated. Key rate-limiting enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)[11].

  • Geranyl Pyrophosphate (GPP) Formation: One molecule of IPP and one molecule of DMAPP are condensed to form the C10 compound geranyl pyrophosphate (GPP). This reaction is catalyzed by GPP synthase (GPPS) [11][12]. GPP is the universal precursor for all monoterpenes[13].

  • Cyclization by Terpene Synthases (TPS): This is the most critical branching point. GPP is cyclized by specific terpene synthases (TPS) to form the initial monoterpene skeletons[14][15].

    • To form this compound, GPP is first converted to bornyl diphosphate (BPP) by a (+)-bornyl diphosphate synthase[4][16].

  • Formation of Borneol: The bornyl diphosphate is then hydrolyzed by a phosphatase to yield (+)-borneol[4][16].

  • Oxidation to this compound: Finally, (+)-borneol is oxidized to (+)-camphor by a NAD-dependent borneol dehydrogenase (BDH) [10].

The variation between chemotypes and species arises primarily from differences in the expression and function of the terpene synthase (TPS) genes at step 3 and the subsequent modifying enzymes like BDH. For example, in a linalool chemotype, a linalool synthase (LIS) will act on the same GPP precursor to produce linalool, thereby diverting metabolic flux away from the this compound pathway[4][11].

Visualizing the Biosynthetic Pathway

The following diagram illustrates the central pathway and key branching points that lead to different major compounds in Cinnamomum chemotypes.

Camphor_Biosynthesis cluster_MEP MEP Pathway (Plastid) IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS BPP Bornyl Diphosphate GPP->BPP (+)-Bornyl Diphosphate Synthase (TPS) Linalool Linalool GPP->Linalool Linalool Synthase (LIS) Cineole 1,8-Cineole GPP->Cineole 1,8-Cineole Synthase Borneol (+)-Borneol BPP->Borneol Phosphatase This compound (+)-Camphor Borneol->this compound Borneol Dehydrogenase (BDH)

Caption: Generalized this compound and monoterpene biosynthesis pathway in Cinnamomum.

A Framework for Comparative Analysis

To objectively compare this compound biosynthesis across different Cinnamomum species, a multi-step, integrated approach is required. This workflow is designed to be self-validating by correlating phytochemical data (the effect) with gene expression and phylogenetic data (the cause).

Visualizing the Experimental Workflow

Experimental_Workflow start Plant Material Collection (e.g., C. camphora, C. kanehirae) phylo Step 1: Phylogenetic Verification (ITS & psbA-trnH Sequencing) start->phylo chemotype Step 2: Chemotype Analysis (GC-MS of Essential Oils) start->chemotype rna Step 3: Gene Expression Analysis start->rna analysis Step 4: Comparative Data Analysis phylo->analysis Confirms Species Identity chemotype->analysis Defines Phenotype rnaseq 3a: Transcriptome Sequencing (RNA-Seq) (Gene discovery, broad profiling) rna->rnaseq qrtpcr 3b: Quantitative RT-PCR (qRT-PCR) (Targeted gene validation) rna->qrtpcr rnaseq->qrtpcr Identifies Candidate Genes qrtpcr->analysis Quantifies Expression conclusion Synthesis & Conclusion (Linking Genotype to Chemotype) analysis->conclusion

Caption: A self-validating workflow for comparative analysis.

Part 1: Phytochemical and Phylogenetic Characterization

The foundational step is to accurately identify your plant material, both taxonomically and chemotypically. This is non-negotiable for a valid comparison.

Protocol 1: Phylogenetic Verification

Methodology:

  • DNA Extraction: Extract total genomic DNA from fresh leaf tissue of each sample using a CTAB-based method or a commercial plant DNA extraction kit.

  • PCR Amplification: Amplify the ITS region and the psbA-trnH spacer region using established universal primers.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Phylogenetic Analysis:

    • Assemble and edit the resulting sequences.

    • Perform a BLAST search against the NCBI database to find closely related sequences.

    • Align your sequences with reference sequences from known Cinnamomum species obtained from GenBank.

    • Construct a phylogenetic tree using methods like Maximum Likelihood or Neighbor-Joining to confirm the species identity of your samples[17][18].

Protocol 2: Essential Oil Extraction and GC-MS Analysis

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds in essential oils[15][19]. This analysis establishes the chemical phenotype (chemotype) of each plant, providing the quantitative data on this compound, borneol, linalool, and other terpenoids that you aim to explain at the molecular level.

Methodology:

  • Hydrodistillation: Extract essential oil from a standardized amount of dried leaf material (e.g., 100g) using a Clevenger-type apparatus for 3-4 hours.

  • Sample Preparation: Dilute the collected essential oil in a suitable solvent (e.g., n-hexane) to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Inject 1 µL of the diluted sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

    • Use a standard temperature program, for example: initial temperature of 60°C, ramp to 240°C at 3°C/min, and hold for 10 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Compound Identification: Identify the constituents by comparing their mass spectra and retention indices with those from spectral libraries (e.g., NIST, Wiley) and authentic standards[14][19].

    • Quantification: Determine the relative percentage of each compound by peak area normalization.

Part 2: Molecular Analysis of Biosynthetic Genes

With the chemotypes defined, the next step is to investigate the underlying genetic basis for the observed chemical differences. This involves identifying the relevant biosynthetic genes and quantifying their expression levels.

Protocol 3: Transcriptome Analysis (RNA-Seq)

Causality: For species where the full genome is not available, RNA-Seq provides a comprehensive snapshot of all expressed genes (the transcriptome) at a given time[20][21]. By comparing the transcriptomes of different species or chemotypes (e.g., a high-camphor vs. a high-linalool type), we can identify differentially expressed genes (DEGs) that are likely involved in the divergent pathways[11][15][22]. This is a powerful gene discovery tool.

Methodology:

  • RNA Extraction: Extract total RNA from young, metabolically active leaves of each sample using an appropriate RNA extraction kit. Quality control is crucial (check RIN/RQN values).

  • Library Preparation & Sequencing: Prepare cDNA libraries and perform high-throughput sequencing on a platform like Illumina HiSeq[23].

  • Bioinformatic Analysis:

    • De novo Assembly: If no reference genome exists, assemble the sequencing reads into unigenes (putative transcripts)[20][23].

    • Functional Annotation: Annotate the unigenes by comparing their sequences against public databases (NR, Swiss-Prot, GO, KEGG) to predict their functions[23].

    • Differential Expression Analysis: Map the reads from each sample back to the assembled transcriptome to calculate expression levels (e.g., FPKM or TPM). Identify genes that are significantly up- or down-regulated between the different species/chemotypes[11][22].

    • Pathway Analysis: Focus specifically on DEGs annotated as being involved in "terpenoid backbone biosynthesis" and "monoterpenoid biosynthesis" to identify candidate genes for this compound synthesis (e.g., GPPS, specific TPSs, BDH)[15][24].

Protocol 4: Targeted Gene Expression Analysis (qRT-PCR)

Causality: While RNA-Seq is excellent for discovery, quantitative Real-Time PCR (qRT-PCR) is the preferred method for accurately validating and quantifying the expression of specific candidate genes identified through RNA-Seq or from the literature[15][25]. This step validates the transcriptome data and provides robust quantitative comparisons of key genes across a larger number of biological replicates.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract high-quality total RNA as described for RNA-Seq. Synthesize first-strand cDNA using a reverse transcription kit.

  • Primer Design: Design highly specific primers for your target genes (e.g., the putative bornyl diphosphate synthase, borneol dehydrogenase, and linalool synthase) and at least two stable reference (housekeeping) genes for normalization.

  • qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative expression levels of your target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes. This will show how the expression of key biosynthetic genes correlates with the observed chemotype.

Comparative Data Synthesis and Interpretation

The ultimate goal is to connect the molecular data with the phytochemical data. A high this compound content should correlate with high expression of the bornyl diphosphate synthase and borneol dehydrogenase genes, and low expression of competing synthases like linalool synthase.

Table 1: Comparative Phytochemical Profile of Select Cinnamomum Species/Chemotypes

Data presented below is illustrative and based on typical findings in the literature. Actual values must be determined experimentally.

CompoundC. camphora (this compound type)[15][19]C. camphora (Linalool type)[11][15]C. osmophloeum (Linalool type)[10][26]C. kanehirae[11][22]
This compound 50-80% < 5%< 1%< 5%
(+)-Borneol 5-15%< 2%< 1%Variable
Linalool < 5%60-90% >90% (S-(+)-linalool) High
1,8-Cineole 2-10%1-5%1-5%Variable
α-Terpineol 1-5%1-5%< 2%Variable
Table 2: Key Genes in this compound and Linalool Biosynthesis and Their Typical Expression Patterns
GeneFunctionExpected Expression in High-Camphor ChemotypeExpected Expression in High-Linalool Chemotype
DXS Rate-limiting enzyme in MEP pathwayHigh (multiple copies may be differentially expressed)[11]High (different copies may be upregulated)[11]
GPPS GPP SynthesisHighHigh
(+)-Bornyl Diphosphate Synthase First committed step to this compoundHighly Upregulated [4][16]Low / Not expressed
Borneol Dehydrogenase (BDH) Converts borneol to this compoundHighly Upregulated [10]Low / Not expressed
Linalool Synthase (LIS) Competes for GPP to make linaloolLow / Not expressedHighly Upregulated [22][23][26]
Interpreting the Results

By integrating the data from these tables and analyses, a clear picture emerges. For instance, a comparative study between the this compound and linalool chemotypes of C. camphora revealed that while many genes in the upstream terpenoid backbone pathway were not differentially expressed, specific terpene synthase genes showed dramatic differences[11][15]. Transcriptome analyses have successfully identified dozens of candidate TPS genes, with specific members being highly upregulated in the this compound-type compared to the linalool-type, directly explaining the divergence in their essential oil profiles[11][15]. Similarly, studies on C. osmophloeum have isolated and characterized the specific linalool synthase (LIS) gene responsible for its high accumulation of S-(+)-linalool[26][27].

If your results show a high this compound content in a species that also shows high expression of a putative bornyl diphosphate synthase and BDH, you have strong, correlated evidence for the function of those genes. Conversely, if a species has low this compound content, you would expect low expression of these genes and potentially high expression of a competing synthase, which your data should confirm. This cross-validation is the hallmark of a robust scientific investigation.

Conclusion

The biosynthesis of this compound in Cinnamomum is a finely regulated process, with the crucial control points being the terpene synthase and subsequent modification steps. The existence of distinct chemotypes within a single species like C. camphora is a testament to the evolutionary plasticity of these pathways. A comparative analysis, grounded in a logical workflow that connects phylogenetics, phytochemistry, and molecular biology, is essential to unraveling the mechanisms behind this diversity. The protocols and framework presented in this guide provide a comprehensive and self-validating approach for researchers to investigate these complex systems, ultimately enabling efforts in metabolic engineering, drug discovery, and the cultivation of high-yield varieties of this economically important medicinal plant.

References

[1] Phytochemistry and Applications of Cinnamomum camphora Essential Oils - PMC - NIH. (n.d.). Retrieved from [15] The Mining of Candidate Genes Involved in the this compound Biosynthesis Pathway of Cinnamomum camphora - MDPI. (n.d.). Retrieved from Origins and evolution of cinnamon and this compound: A phylogenetic and historical biogeographical analysis of the Cinnamomum group (Lauraceae) - PubMed. (n.d.). Retrieved from The Biochemical Genesis of γ-Terpineol: A Deep Dive into its Synthesis from Geranyl Pyrophosphate - Benchchem. (n.d.). Retrieved from Geranyl pyrophosphate - Wikipedia. (n.d.). Retrieved from [5] (PDF) Phylogeny and taxonomy of Cinnamomum (Lauraceae) - ResearchGate. (n.d.). Retrieved from Genetic identification of Cinnamomum species based on partial internal transcribed spacer 2 of ribosomal DNA - Journal of Food and Drug Analysis. (n.d.). Retrieved from [28] Cinnamomum camphora chemotypes - eOil.co.za. (n.d.). Retrieved from [12] Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed. (n.d.). Retrieved from [19] Studies on Chemotypes of Cinnamomum Camphora | Scientific.Net. (n.d.). Retrieved from [3] Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora - PMC - NIH. (2023, January 18). Retrieved from [29] Differences in terpenoid content among the four chemotypes of... - ResearchGate. (n.d.). Retrieved from [22] Transcriptome Analyses Reveal Differences in the Metabolic Pathways of the Essential Oil Principal Components of Different Cinnamomum Chemotypes - MDPI. (2024, September 14). Retrieved from [6] Phylogeny and taxonomy of Cinnamomum (Lauraceae) - ProQuest. (2022, October 1). Retrieved from [11] The Mining of Candidate Genes Involved in the this compound Biosynthesis Pathway of Cinnamomum camphora - PMC - PubMed Central. (n.d.). Retrieved from [26] Characterization of S-(+)-linalool synthase from several provenances of Cinnamomum osmophloeum | Request PDF - ResearchGate. (2025, August 6). Retrieved from [4] [Systematic identification of chemical forms of key terpene synthase in Cinnamomum camphora] - PubMed. (n.d.). Retrieved from [7] Phylogeny of Camphora and Cinnamomum (Lauraceae) Based on Plastome and Nuclear Ribosomal DNA Data - MDPI. (n.d.). Retrieved from [20] Transcriptome analysis and identification of genes related to terpenoid biosynthesis in Cinnamomum camphora - PubMed Central. (2018, July 24). Retrieved from [24] Transcriptional Analysis of Metabolic Pathways and Regulatory Mechanisms of Essential Oil Biosynthesis in the Leaves of Cinnamomum camphora (L.) Presl - Frontiers. (2020, November 11). Retrieved from [16] Systematic identification of chemical forms of key terpene synthase in Cinnamomum camphora | Request PDF - ResearchGate. (n.d.). Retrieved from [23] [Transcriptome analysis for leaves of five chemical types in Cinnamomum camphora]. (n.d.). Retrieved from [8] Transcriptional Analysis of Metabolic Pathways and Regulatory Mechanisms of Essential Oil Biosynthesis in the Leaves of Cinnamomum camphora (L.) Presl - NIH. (2020, November 12). Retrieved from [2] Advances in Biosynthesis and Pharmacological Effects of Cinnamomum camphora (L.) Presl Essential Oil - MDPI. (n.d.). Retrieved from [10] Chemical Variation and Environmental Influence on Essential Oil of Cinnamomum camphora - MDPI. (2023, January 18). Retrieved from [21] Transcriptional Analysis of Metabolic Pathways and Regulatory Mechanisms of Essential Oil Biosynthesis in the Leaves of Cinnamomum camphora (L.) Presl - PubMed. (2020, November 12). Retrieved from [25] Physiological and Transcriptomic Analyses Reveal Regulatory Mechanisms of Adventitious Root Formation in In Vitro Culture of Cinnamomum camphora - MDPI. (n.d.). Retrieved from [9] Advances in Biosynthesis and Pharmacological Effects of Cinnamomum camphora (L.) Presl Essential Oil. (2022, June 28). Retrieved from [27] Characterization of S linalool synthase from several provenances of Cinnamomum osmophloeum | School of Forestry and Resource Conservation, National Taiwan University - 臺灣大學森林環境暨資源學系. (2025, November 14). Retrieved from

Sources

A Senior Application Scientist's Guide to Chiral Solvation in NMR Spectroscopy: Validating Camphor and Its Derivatives Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of efficacy and safety. While chiral chromatography stands as a dominant technique, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by Chiral Solvating Agents (CSAs), offers a powerful, often complementary, and sometimes superior, method for quantifying enantiomeric excess (ee).[1][2]

This guide provides an in-depth validation of camphor and its derivatives as chiral auxiliaries in NMR spectroscopy. We will objectively compare their performance against established alternatives like Pirkle's alcohol and BINOL-derived phosphoric acids, supported by experimental data and field-proven insights. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring every procedure is a self-validating system.

The Principle of Chiral Recognition in NMR

Enantiomers, being mirror images, are isochronous in an achiral solvent, meaning they produce identical NMR spectra. To differentiate them, we must introduce a chiral environment. This is achieved by adding a single-enantiomer Chiral Solvating Agent (CSA) to the NMR sample.

The CSA rapidly and reversibly forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes are no longer mirror images and thus have distinct physicochemical properties. This difference in the three-dimensional arrangement within the transient complex leads to a crucial observable: a difference in the chemical shift (Δδ) for corresponding nuclei in the two enantiomers. This induced chemical shift non-equivalence (ΔΔδ = |δ_R - δ_S|) allows for the direct integration of the separated signals to quantify the enantiomeric ratio.[3]

It is important to distinguish CSAs from Chiral Derivatizing Agents (CDAs). While CSAs form non-covalent complexes, CDAs react covalently with the analyte to form stable diastereomers.[3] This guide will cover both, as this compound derivatives are utilized in both capacities.

Workflow for Enantiomeric Purity Determination using a CSA

The general workflow for determining enantiomeric purity using a CSA is straightforward and efficient. The key steps involve selecting an appropriate CSA, preparing the sample, acquiring the NMR data, and processing the spectrum to calculate the enantiomeric excess.

G cluster_acq NMR Acquisition cluster_proc Data Processing Analyte 1. Weigh Analyte (e.g., 5-10 mg) Solvent 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl3) Analyte->Solvent CSA 3. Add Chiral Solvating Agent (1-5 equivalents) Solvent->CSA Acquire 4. Acquire 1H NMR Spectrum CSA->Acquire Process 5. Phase & Baseline Correction Acquire->Process Integrate 6. Integrate Separated Enantiomeric Signals Process->Integrate Calculate 7. Calculate %ee: (|Area1 - Area2| / |Area1 + Area2|) * 100 Integrate->Calculate

Figure 1: General workflow for ee determination by NMR using a CSA.

This compound and Its Derivatives as Chiral Auxiliaries

This compound, a naturally abundant and inexpensive monoterpenoid, serves as a versatile chiral building block. Its rigid bicyclic structure and the presence of a ketone functional group make it a candidate for inducing chiral discrimination. The primary interaction point is the carbonyl oxygen, which can act as a hydrogen bond acceptor.[4]

Camphorsulfonic Acid: A Chiral Derivatizing Agent (CDA)

One of the most common and effective uses of a this compound derivative is (1S)-(+)-camphorsulfonyl chloride. This reagent is not a CSA but a Chiral Derivatizing Agent (CDA). It reacts with chiral alcohols and amines to form stable diastereomeric sulfonate esters or sulfonamides, respectively.[5]

Mechanism of Action: The covalent bond formation creates two distinct molecules with different NMR spectra. The rigid this compound backbone holds the analyte in a specific conformation, and the diastereotopic protons, often those on the methylene group adjacent to the sulfonyl group, exhibit clear chemical shift non-equivalence.[5]

Advantages:

  • Forms stable diastereomers, often leading to large and easily resolvable signal separation.

  • (1S)-(+)-Camphorsulfonyl chloride is significantly more cost-effective than other popular CDAs like Mosher's acid.[5]

Limitations:

  • Requires a chemical reaction, which adds a step to the workflow and requires subsequent purification of the product.[5]

  • The reaction conditions must be mild to prevent racemization of the analyte or the derivatizing agent.

Premier Alternatives: A Comparative Analysis

The selection of a CSA is often analyte-dependent and can involve a trial-and-error screening process.[1] Here, we compare this compound-based agents with two of the most effective and widely used classes of CSAs.

Pirkle's Alcohol: The Aromatic Standard

(S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, is a benchmark CSA for a wide range of analytes, including alcohols, amines, and sulfoxides.[6]

Mechanism of Chiral Recognition: The efficacy of Pirkle's alcohol stems from a combination of interactions that create a well-defined chiral pocket for the analyte. The primary interactions are:

  • Hydrogen Bonding: The acidic hydroxyl group of Pirkle's alcohol acts as a hydrogen bond donor to a Lewis basic site on the analyte (e.g., the oxygen of an alcohol or sulfoxide, the nitrogen of an amine).

  • π-π Stacking: The large, electron-rich anthracene ring interacts favorably with aromatic or unsaturated groups on the analyte.

  • Steric Repulsion: The bulky trifluoromethyl group creates steric hindrance, forcing the analyte into a specific orientation that maximizes the difference between the two diastereomeric complexes.

This "three-point interaction" model, while simplified, effectively explains the significant chemical shift differences observed.

G cluster_Pirkle Pirkle's Alcohol (CSA) cluster_Analyte Chiral Analyte Pirkle Anthracene Ring (π-stacking site) Pirkle_OH OH group (H-bond donor) Pirkle->Pirkle_OH Pirkle_CF3 CF3 group (Steric block) Pirkle->Pirkle_CF3 Analyte_Aryl Aryl Group (π-stacking site) Pirkle->Analyte_Aryl π-π Stacking Analyte_LB Lewis Base (H-bond acceptor) Pirkle_OH->Analyte_LB Hydrogen Bond Analyte_Aryl->Analyte_LB G cluster_CPA BINOL-Phosphoric Acid (CSA) cluster_Amine Chiral Amine (Analyte) BINOL Bulky 3,3' Groups (Steric Pocket) Phosphate_OH P-OH group (Brønsted Acid) BINOL->Phosphate_OH Amine_R Substituents BINOL->Amine_R Steric Repulsion Phosphate_O P=O group (H-bond acceptor) Phosphate_OH->Phosphate_O Amine_N Nitrogen Atom (Brønsted Base) Phosphate_OH->Amine_N Ion Pairing (Proton Transfer) Amine_N->Amine_R

Sources

The Bicyclic Backbone: A Comparative Guide to the Insect-Repellent Properties of Camphor and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For centuries, the sharp, clean scent of camphor has been synonymous with preservation and protection, a staple in traditional medicine cabinets and a deterrent against fabric-damaging moths.[1][2] Derived from the wood of the this compound laurel (Cinnamomum camphora), this terpenoid has a well-documented history as a natural insect repellent.[1][3] However, in the modern scientific pursuit of more potent, safer, and longer-lasting repellents, the fundamental question is not just if this compound works, but why it works and how its basic bicyclic structure can be modified to enhance its efficacy.

This guide provides a technical comparison of the insect-repellent properties of this compound and its key derivatives. We will delve into the mechanistic underpinnings of their repellent action, present comparative experimental data, and outline the scientific rationale and protocols for evaluating these compounds. Our focus is to bridge the gap between historical use and modern drug development, offering a resource for researchers engaged in the rational design of novel repellents.

Mechanism of Action: From Pungent Odor to Olfactory Receptor Activation

The repellent effect of this compound and its derivatives is not merely a matter of an unpleasant aroma; it is a targeted interference with the insect's sophisticated olfactory system.[4][5] Mosquitoes, for example, use a combination of cues to locate a host, including carbon dioxide, heat, and specific volatile organic compounds (VOCs) present on skin.[6] Repellents work by disrupting this detection process.

This compound's strong, volatile odor is believed to overwhelm insect olfactory receptors, effectively masking host attractants and causing confusion.[5][6] Recent groundbreaking research, however, has elucidated a more precise mechanism for its primary alcohol derivative, borneol .

Studies have identified a specific, conserved odorant receptor in culicine mosquitoes (the subfamily that includes Aedes and Culex species), designated OR49 .[7] This receptor is specifically and potently activated by borneol.[7][8] The OR49-expressing neuron is located in the maxillary palp, an olfactory organ that also houses neurons for detecting carbon dioxide and the general host-odorant octenol.[7] By activating this pathway, borneol creates a powerful aversive signal that overrides the host-seeking cues. This discovery is pivotal because it moves our understanding from a general "masking" theory to a specific receptor-ligand interaction, providing a concrete target for rational repellent design.

The following diagram illustrates this proposed signaling pathway.

OlfactoryPathway cluster_air Airborne Volatiles cluster_mosquito Mosquito Maxillary Palp cluster_brain Antennal Lobe (Brain) Borneol Borneol/ This compound Derivatives OR49 Odorant Receptor (OR49) Borneol->OR49 Binds & Activates HostCues Host Cues (CO2, Octenol) CO2R CO2 Receptor HostCues->CO2R Binds & Activates Repulsion Aversive Signal (Repellency) OR49->Repulsion Attraction Host-Seeking Signal (Attraction) CO2R->Attraction Attraction->Repulsion Signal Disruption

Caption: Proposed olfactory signaling pathway for borneol-mediated repellency in mosquitoes.

Comparative Efficacy: this compound vs. Its Derivatives

The logical progression from understanding this compound's activity is to synthesize and evaluate its derivatives. The primary goals of such derivatization are to improve potency (requiring a lower effective dose), increase duration of action, and enhance safety. The most studied derivatives are the stereoisomers borneol and isoborneol, formed by the reduction of this compound's ketone group.

Head-to-Head: this compound vs. Borneol

The discovery of the OR49 receptor provided a direct way to compare the intrinsic activity of this compound and borneol at the molecular level.

  • Receptor Activation: In functional assays using the expressed OR49 receptor from four different culicine mosquito species, (+)-borneol was found to be 19 to 32 times more potent than (+)-camphor in eliciting a response.[7] This demonstrates that the reduction of the ketone to a hydroxyl group dramatically increases the compound's ability to activate the key repellent pathway.

This superior activity at the receptor level translates into observable behavioral differences, with borneol consistently demonstrating potent repellent effects in laboratory assays.[7]

Expanding the Family: Isoborneols and Bornanediols

Further chemical modifications have been explored to understand the structure-activity relationship (SAR). A 2025 study detailed the synthesis of borneol, isoborneol, and 2-exo-3-exo-bornanediols from this compound and evaluated their repellency against the Asian tiger mosquito, Aedes albopictus.

The results, while demonstrating some activity, highlighted the challenge of competing with established high-potency repellents. The mixture of synthesized borneols and bornanediols showed an initial repellency of 52%, which dropped to just 10% after 180 minutes.[5] This was significantly lower than a stereoisomer of p-Menthane-3,8-diol (PMD), a well-known and highly effective natural repellent, which maintained over 85% repellency at the same dose.[5]

The Role of Lipophilicity: Borneol Esters

Another strategy involves creating ester derivatives of borneol to modify its physicochemical properties, particularly its lipophilicity (its ability to dissolve in fats and oils). Lipophilicity, often expressed as Log P, is a critical parameter for repellents as it influences their absorption into and persistence on the skin, as well as their ability to penetrate the waxy outer layer of an insect's sensory organs.

A study evaluating (-)-borneol ester derivatives for their larvicidal activity against Aedes aegypti found a clear parabolic relationship between Log P and efficacy.[2] This means there is an optimal level of lipophilicity for activity; compounds that are either too water-soluble or too oil-soluble are less effective. The most potent derivative identified in this study was (-)-Bornyl chloroacetate , which also exhibited a favorable safety profile against a non-target aquatic species.[2] While this study focused on larvicidal action, the SAR principles are highly relevant for topical repellency.

Summary of Comparative Performance

The following table summarizes the key quantitative findings from comparative studies.

Compound/DerivativeTarget SpeciesAssay TypeKey FindingReference
(+)-Borneol vs. (+)-CamphorAe. aegypti, Cx. quinquefasciatus, etc.Olfactory Receptor (OR49) AssayBorneol is 19-32x more potent in activating the key repellent receptor.[7]
This compound Oil Anopheles culicifaciesField Study (Protection %)Provided 97.6% protection.Ansari & Razdan, 1995
This compound Oil Culex quinquefasciatusField Study (Protection %)Provided 80.7% protection, less than some essential oils.Ansari & Razdan, 1995
Borneol/Bornanediol Mixture Aedes albopictusTunnel Olfactometer (% Repellency)52% initial repellency, dropping to 10% after 3 hours. Significantly lower than PMD.[5]
(-)-Bornyl Chloroacetate Aedes aegypti (larvae)Larvicidal Bioassay (LC₅₀)Most potent ester derivative tested, with activity correlated to optimal lipophilicity.[2]

Experimental Design & Protocols

The credibility of any comparative guide rests on the robustness of the experimental methods used. The evaluation of repellents follows standardized, multi-tiered protocols designed to assess both spatial repellency (deterring from a distance) and contact repellency (preventing landing/biting).

Workflow for Repellent Evaluation

The development and validation of a new repellent candidate, such as a this compound derivative, typically follows a logical progression from controlled laboratory assays to more realistic field or semi-field conditions.

RepellentWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_lab In Vitro & Laboratory Assays cluster_field Semi-Field & Field Evaluation Start Start: This compound Scaffold Derivatization Chemical Derivatization (e.g., Reduction, Esterification) Start->Derivatization Purification Purification & Analysis (NMR, GC-MS) Derivatization->Purification Olfactometer Olfactometer Assay (Spatial Repellency) Purification->Olfactometer Initial Screening ArmInCage Arm-in-Cage Test (Contact Repellency & CPT) Olfactometer->ArmInCage Promising Candidates Fumigant Fumigant Toxicity Assay (Vapor-phase activity) ArmInCage->Fumigant Assess Vapor Action SemiField Semi-Field System (Large Cage) ArmInCage->SemiField Top Performers Field Field Trials (Real-world conditions) SemiField->Field

Caption: General experimental workflow for the evaluation of novel insect repellents.

Protocol: Tunnel Olfactometer Assay for Spatial Repellency

This method is used to assess a compound's ability to prevent insects from flying upwind toward an attractant source.

Causality: The choice of a tunnel olfactometer is deliberate; it creates a laminar airflow, forcing the insect to make a clear behavioral choice based on olfactory cues alone, minimizing other variables. It directly tests the hypothesis that the compound disrupts host-seeking orientation.

Methodology:

  • Apparatus: A glass or acrylic tube (e.g., 100 cm long, 30 cm diameter) with a fan at one end to draw air through it at a controlled speed (e.g., 20 cm/s). The downwind end has a release chamber for the insects.

  • Attractant: A human hand or a source of CO₂ and heat is placed in a side port at the upwind end of the tunnel to serve as the attractant.

  • Treatment: A filter paper treated with a known concentration of the test compound (dissolved in a solvent like ethanol) is placed between the attractant and the main tunnel. A solvent-only filter paper serves as the control.

  • Procedure: a. Acclimatize 20-30 female mosquitoes (e.g., Aedes aegypti, 5-7 days old, sugar-starved) in the release chamber. b. Turn on the fan and introduce the attractant and treated filter paper. c. Release the mosquitoes and record the number that successfully fly upwind and land on the attractant port over a set period (e.g., 5 minutes).

  • Data Analysis: Repellency is calculated as: % Repellency = [(C - T) / C] * 100, where C is the number of mosquitoes landing in the control trial and T is the number landing in the treated trial.

Protocol: Arm-in-Cage Assay for Contact Repellency

This is the gold-standard laboratory method for determining the Complete Protection Time (CPT) of a topical repellent.

Causality: This self-validating system directly measures the practical outcome of interest: preventing bites on a live host. By using human volunteers, it accounts for variables like skin chemistry and temperature. The use of a defined area and a countdown to the first bite provides a clear, quantitative, and reproducible endpoint (CPT).

Methodology:

  • Subjects: Human volunteers who meet inclusion criteria (e.g., no known allergies, high attractiveness to mosquitoes). All procedures must be approved by an institutional review board.

  • Test Insects: A cage containing a standardized number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

  • Treatment: a. A defined area (e.g., 300 cm²) on the volunteer's forearm is marked. b. A precise volume (e.g., 1.0 mL) of the test compound at a specific concentration in a carrier (e.g., ethanol) is applied evenly over the marked area. The other arm may be treated with a control (carrier only) or a standard repellent (e.g., DEET).

  • Procedure: a. The treated forearm is exposed in the mosquito cage for a set period (e.g., 3 minutes) every 30 minutes. b. The test continues until the first "confirmed bite" occurs (defined as a mosquito landing and probing for at least 5 seconds).

  • Data Analysis: The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.

Conclusion and Future Directions

The evidence strongly indicates that while this compound itself is a moderately effective insect repellent, its derivative borneol exhibits significantly higher potency , a phenomenon now explained by its selective activation of the OR49 olfactory receptor.[7] This provides a powerful rationale for focusing on the borneol scaffold for the development of new repellents.

However, the journey from a potent active ingredient to a commercially viable product is long. The lower persistence of borneol derivatives compared to standards like PMD or DEET remains a key hurdle.[5] Future research should be directed by Structure-Activity Relationship (SAR) principles to optimize the borneol structure.[9] This includes:

  • Esterification and Etherification: Systematically modifying the hydroxyl group to fine-tune lipophilicity and volatility, aiming to find the optimal balance that enhances skin substantivity and duration of action, as suggested by studies on borneol esters.[2]

  • Stereochemistry: As seen with PMD, different stereoisomers can have vastly different repellent activities.[5] The synthesis and separate evaluation of all stereoisomers of promising derivatives is critical.

  • Formulation Science: Incorporating potent derivatives into advanced formulations (e.g., microencapsulated, polymer-based) can control their release rate, prolonging the CPT without altering the molecule itself.

By combining rational chemical synthesis based on mechanistic insights with rigorous, standardized bioassays, the ancient repellent properties of the this compound family can be systematically optimized to create the next generation of safe and effective insect repellents.

References

  • Caring Sunshine. (n.d.). Relationship: Insect Repellant and this compound oil.
  • The Science Behind this compound Powder as a Natural Insect Repellent. (n.d.). [Source organization not specified].
  • Xu, P., et al. (2024). A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes. bioRxiv [Preprint]. doi: 10.1101/2023.08.01.548337.
  • Quora. (2021). How does a this compound smell help to remove mosquitoes from home and have good sleep?.
  • Ramarosandratana, N. H., et al. (2025). Repellent Effect of Borneols and Bornanediols against Aedes Albopictus: in Search of New Natural Repellents. JSM Tropical Medicine and Research, 6(1), 1022.
  • de Oliveira, G. L. S., et al. (2018). Evaluation of (-)-borneol derivatives against the Zika vector, Aedes aegypti and a non-target species, Artemia sp. Environmental Science and Pollution Research, 25(32), 32243-32251. doi: 10.1007/s11356-018-2809-1.
  • Deng, H., et al. (2017). Quantitative structure-activity relationship study of amide mosquito repellents. SAR and QSAR in Environmental Research, 28(4), 341-353. doi: 10.1080/1062936X.2017.1320585.
  • Mangalam Organics. (2021). Does this compound Kill Mosquitoes?.
  • Abivardi, C., & Zareh, N. (1971). This compound AS A PROMISING INSECTICIDE FOR CONTROL OF Callosobruchus chinensis (L.). Iran Journal of Agricultural Research, 1, 27-33.
  • Tang, G. W., et al. (2015). Fumigant Toxicity and Repellence Activity of this compound Essential Oil from Cinnamonum camphora Siebold Against Solenopsis invicta Workers (Hymenoptera:Formicidae). Journal of Insect Science, 15(1), 133. doi: 10.1093/jisesa/iev115.
  • Ansari, M. A., & Razdan, R. K. (1995). Relative efficacy of various oils in repelling mosquitoes. Indian Journal of Malariology, 32(3), 104-111.
  • Xu, P., et al. (2024). A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes. PubMed.
  • Devillers, J. (2024). Structure–Activity Relationship (SAR) Modeling of Mosquito Repellents: Deciphering the Importance of the 1-Octanol/Water Partition Coefficient on the Prediction Results. Matilda.

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A Comparative Guide to the Efficacy of Natural vs. Synthetic Camphor in Topical Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of natural and synthetic camphor for use in topical analgesic formulations. Moving beyond simplistic claims, we delve into the stereochemistry, mechanism of action, and available efficacy data to offer a nuanced understanding for formulation and research decisions. This document is structured to provide not only a direct comparison but also the experimental frameworks necessary to validate these claims in a laboratory setting.

Introduction: Deconstructing this compound

This compound, a cyclic monoterpene ketone, is a well-established active ingredient in over-the-counter topical analgesics, valued for its counter-irritant properties that produce sensations of cooling and warmth, thereby alleviating minor muscle and joint pain.[1] The distinction between "natural" and "synthetic" this compound is not merely one of origin but of chemical composition, a critical factor influencing its biological activity.

  • Natural this compound: Sourced from the wood of the this compound laurel tree (Cinnamomum camphora), natural this compound consists almost exclusively of the dextrorotatory enantiomer, (+)-camphor (also known as d-camphor).[1] The primary method of extraction is steam distillation of the tree's wood and bark.

  • Synthetic this compound: Typically synthesized from alpha-pinene, a constituent of turpentine oil, synthetic this compound is a racemic mixture of the d- and l-enantiomers, resulting in (±)-camphor (dl-camphor).

This fundamental difference in stereoisomeric composition is the linchpin of any efficacy comparison.

The Molecular Mechanism of Action: A Tale of Two Enantiomers at TRP Channels

The analgesic and sensory effects of this compound are primarily mediated through its interaction with the Transient Receptor Potential (TRP) family of ion channels, which are crucial in the perception of temperature and pain.

This compound exhibits a complex pharmacology, acting as an agonist and antagonist on different TRP channels:

  • TRPV1 (Vanilloid Receptor 1): Known as the capsaicin receptor, TRPV1 is activated by heat and noxious stimuli. This compound activates and then rapidly and profoundly desensitizes TRPV1 channels.[2][3] This desensitization is a key mechanism for its analgesic effect, as it reduces the responsiveness of sensory neurons to painful stimuli.

  • TRPV3: This channel is involved in the sensation of warmth. This compound is a known activator of TRPV3.

  • TRPM8: Activated by cold and menthol, TRPM8 is also modulated by this compound, contributing to the cooling sensation.

  • TRPA1: This channel is a sensor for irritants and inflammatory agents. This compound has been shown to inhibit TRPA1.[2][3]

The critical question for formulators is whether the two enantiomers of this compound interact with these channels differently. An in-vitro study on rat TRPV1 channels provided a direct comparison of (+)-camphor and (-)-camphor. The findings indicated that both enantiomers activate rTRPV1-mediated currents with broadly similar kinetics and amplitudes . However, the study noted that the action of (-)-camphor appeared weaker, which was potentially attributable to tachyphylaxis (a rapid decrease in response to a drug after repeated doses).[4]

This suggests that while both enantiomers contribute to the analgesic effect through TRPV1 activation and desensitization, there may be subtle differences in their potency and the dynamics of their effects. The presence of the less active l-enantiomer in synthetic this compound could theoretically lead to a slightly different sensory profile and efficacy compared to the pure d-enantiomer found in natural this compound.

Comparative Efficacy: Synthesizing the Evidence

Direct, head-to-head in vivo clinical studies comparing the analgesic and anti-inflammatory efficacy of topical formulations containing exclusively natural d-camphor versus synthetic dl-camphor are notably scarce in publicly available literature. Therefore, a comprehensive comparison must be built upon the existing in vitro data, stereochemical principles, and pharmacokinetic considerations.

Analgesic and Anti-inflammatory Potential

Based on the differential activation of TRPV1 channels observed in vitro, it is plausible that natural this compound (d-camphor) may exhibit a slightly more potent or efficient analgesic effect compared to synthetic this compound (dl-camphor) at the same concentration, due to the racemic nature of the latter. However, without dedicated in vivo studies using standardized pain and inflammation models, this remains a well-founded hypothesis rather than a confirmed fact.

Skin Permeation and Bioavailability

The efficacy of a topical analgesic is heavily dependent on its ability to penetrate the stratum corneum and reach the target sensory nerves in the epidermis and dermis. A study on the ex vivo skin disposition of d-camphor revealed that the choice of vehicle is a critical determinant of its permeation.

VehicleTotal d-camphor in Stratum Corneum (µg/cm²)Total d-camphor in Skin (SC + Epidermis/Dermis) (µg/cm²)
Hydrogel200310
Oily Solution35Not specified

Data from Cal, K. (2009). Skin disposition of d-camphor and l-menthol alone and together. Methods and findings in experimental and clinical pharmacology, 31(4), 237–240.[5]

This data underscores the importance of formulation in optimizing the bioavailability of this compound. While this study did not compare d-camphor with dl-camphor, it is a reasonable assumption that the racemic mixture would have similar physicochemical properties influencing its passive diffusion, though potential enantioselective interactions with skin components cannot be entirely ruled out.[6]

Experimental Protocols for Efficacy Validation

To address the existing data gap and empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key preclinical assays.

Workflow for Comparative Efficacy Testing

G cluster_0 Formulation & Characterization cluster_1 In Vitro Permeation cluster_2 In Vivo Efficacy Models cluster_3 Data Analysis & Conclusion F1 Prepare Topical Formulations (e.g., 3% Natural d-Camphor in Hydrogel) QC Quality Control (Viscosity, pH, Content Uniformity) F1->QC F2 Prepare Topical Formulations (e.g., 3% Synthetic dl-Camphor in Hydrogel) F2->QC FD Franz Diffusion Cell Assay (Ex vivo human/porcine skin) QC->FD PE Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema) FD->PE HP Analgesic Assay (Hot Plate Test) FD->HP DA Statistical Analysis of Paw Volume, Pain Latency, and Permeation Flux PE->DA HP->DA C Comparative Efficacy Conclusion DA->C

Caption: Workflow for comparing natural and synthetic this compound efficacy.

Protocol 1: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This model is a gold standard for assessing the efficacy of anti-inflammatory drugs.[7][8]

Objective: To compare the ability of topical natural d-camphor and synthetic dl-camphor to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200g)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer[9][10]

  • Topical formulations (e.g., 3% d-camphor gel, 3% dl-camphor gel, placebo gel)

  • Positive control (e.g., topical diclofenac gel)

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Topical Application: Divide rats into groups (n=6 per group): Placebo, Positive Control, Natural this compound, Synthetic this compound. Apply a standardized amount (e.g., 100 mg) of the respective topical formulation to the plantar surface of the right hind paw and gently rub it in.

  • Induction of Edema: One hour after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.[10]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for each treatment group relative to the placebo group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the placebo group and V_t is the average increase in paw volume in the treated group.

Protocol 2: In Vivo Analgesic Activity - Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[11][12]

Objective: To compare the pain-relieving effects of topical natural d-camphor and synthetic dl-camphor.

Materials:

  • Male Swiss albino mice (20-25g)

  • Hot plate analgesiometer set at 55 ± 0.5°C[13]

  • Topical formulations (as in Protocol 1)

  • Positive control (e.g., morphine, administered systemically)

Procedure:

  • Animal Selection: Screen mice on the hot plate and select those that show a reaction (paw licking or jumping) within 15 seconds.

  • Baseline Reaction Time: Record the baseline latency for each selected mouse. A cut-off time of 20-30 seconds is imposed to prevent tissue damage.

  • Topical Application: Divide mice into groups (n=6-8 per group). Apply a standardized amount of the respective formulation to the plantar surface of both hind paws.

  • Post-Treatment Measurement: Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after topical application.

  • Data Analysis: The increase in latency period is an indicator of analgesia. Calculate the Maximum Possible Effect (% MPE) for each animal using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Protocol 3: In Vitro Skin Permeation Study - Franz Diffusion Cell

This assay measures the rate at which a substance permeates through a skin sample.[14][15][16][17]

Objective: To compare the skin permeation profiles of natural d-camphor and synthetic dl-camphor from a given formulation.

Materials:

  • Franz diffusion cells

  • Ex vivo full-thickness porcine or human skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Topical formulations

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Skin Preparation: Thaw and cut the skin to fit the Franz diffusion cells. Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment.

  • Cell Assembly: Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Formulation Application: Apply a finite dose of the topical formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor solution for analysis and replace it with an equal volume of fresh receptor solution to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) over time. Plot this data and determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

G cluster_0 Experimental Setup cluster_1 Process cluster_2 Output FDC Franz Diffusion Cell Donor Chamber (Formulation Applied) Skin Membrane Receptor Chamber (Receptor Fluid) Apply Apply Formulation Sample Sample Receptor Fluid at Time Intervals Apply->Sample Analyze Analyze Samples (HPLC) Sample->Analyze Plot Plot Cumulative Amount vs. Time Analyze->Plot Flux Calculate Steady-State Flux (Jss) Plot->Flux

Caption: Workflow of a Franz Diffusion Cell experiment.

Conclusion and Future Directions

The fundamental difference between natural and synthetic this compound lies in their stereoisomeric composition: natural this compound is enantiomerically pure (+)-camphor, while synthetic this compound is a racemic mixture of (+)- and (-)-camphor. In vitro evidence suggests that while both enantiomers activate the key analgesic target TRPV1, the (+)-enantiomer may be more potent.

This guide provides the necessary theoretical background and detailed experimental protocols for researchers and drug development professionals to conduct a rigorous, data-driven comparison of the efficacy of natural versus synthetic this compound in topical analgesics. The execution of such studies, particularly well-controlled in vivo models of pain and inflammation, is essential to definitively quantify any performance differences and to inform the rational design of next-generation topical analgesic formulations. The choice between natural and synthetic this compound should be guided by a comprehensive evaluation of efficacy, purity, and formulation compatibility.

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A Senior Application Scientist’s Guide to the Structural Validation of Camphor Rearrangement Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary analytical techniques for validating the structures of camphor rearrangement products. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system to ensure the highest degree of scientific integrity.

The Genesis of Complexity: Common this compound Rearrangements

The inherent strain in this compound's bicyclo[2.2.1]heptane skeleton is a driving force for molecular rearrangement, particularly under acidic conditions or during reactions that generate a carbocation. The most prominent of these is the Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates to an adjacent carbocation center.[5] A classic example is the acid-catalyzed dehydration of isoborneol to form camphene, which proceeds through a series of carbocation intermediates and shifts.[5] Another significant transformation is the Beckmann rearrangement of this compound oxime, which, depending on the reagents, can yield unsaturated nitriles or lactams.[6]

Understanding these pathways is crucial because it allows the scientist to anticipate potential products and design an appropriate validation strategy.

Wagner_Meerwein_Rearrangement cluster_0 Wagner-Meerwein Rearrangement Example isoborneol Isoborneol protonation Protonation (+H⁺) isoborneol->protonation Step 1 carbocation1 Secondary Carbocation protonation->carbocation1 rearrangement 1,2-Alkyl Shift (Wagner-Meerwein) carbocation1->rearrangement Step 2 carbocation2 Tertiary Carbocation rearrangement->carbocation2 elimination Deprotonation (-H⁺) carbocation2->elimination Step 3 camphene Camphene elimination->camphene

Caption: A simplified schematic of the Wagner-Meerwein rearrangement.

The Analytical Toolkit: A Comparative Guide

No single technique can provide a complete structural picture. True confidence in a structure is achieved by integrating data from orthogonal methods. We will compare the three pillars of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation in organic chemistry. For this compound derivatives, it provides an intricate map of the proton and carbon framework, revealing through-bond connectivity and through-space relationships. It is often the first and most information-rich technique applied to a purified product.

Trustworthiness: The predictive power of NMR is immense. The chemical shift (δ), multiplicity (splitting pattern), and integration of proton (¹H) signals, combined with the number and type of signals in the carbon (¹³C) spectrum, provide a stringent set of criteria that any proposed structure must satisfy.[7][8]

Data Interpretation:

  • ¹H NMR: In the reduction of this compound to borneol and isoborneol, the protons attached to the carbon bearing the hydroxyl group (C2) are highly diagnostic. They appear as distinct signals, often around 3.6 ppm for borneol and 3.9-4.0 ppm for isoborneol, allowing for the determination of the diastereomeric ratio in the product mixture through integration.[8] The three characteristic methyl groups of the this compound scaffold also provide unique signatures.

  • ¹³C NMR: this compound itself shows a characteristic downfield signal for the carbonyl carbon at ~219 ppm.[7] Upon reduction to borneol or isoborneol, this signal disappears and is replaced by a signal for the hydroxyl-bearing carbon at a much higher field (~70-80 ppm).

  • 2D NMR (COSY, HSQC, HMBC, NOESY): For novel rearrangement products where the scaffold is unknown, 2D NMR techniques are indispensable. They allow for the unambiguous assignment of all proton and carbon signals and establish the final connectivity of the molecule.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the appropriate frequency (e.g., 400 MHz for protons).

  • Data Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to achieve a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using a reference signal (e.g., residual CHCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks to determine relative proton counts and analyze chemical shifts and coupling constants to deduce the structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS), it is exceptionally powerful for analyzing complex reaction mixtures and identifying individual components.[9][10][11]

Trustworthiness: The molecular ion peak (M⁺) provides direct confirmation of the molecular formula (when combined with high-resolution MS). The fragmentation pattern serves as a "fingerprint" for the molecule. While isomers can have similar fragmentation patterns, they are often distinguishable, especially in the bicyclic terpene family.[9][12]

Data Interpretation:

  • Molecular Ion: this compound (C₁₀H₁₆O) has a molecular weight of 152 g/mol , while its reduction products borneol/isoborneol (C₁₀H₁₈O) have a molecular weight of 154 g/mol .[13] This allows for easy tracking of the reaction's progress.

  • Fragmentation: Bicyclic monoterpenes exhibit characteristic fragmentation. For this compound and its derivatives, common fragments are observed at m/z 95, which corresponds to the loss of the isopropyl group and subsequent rearrangements.[12][13] While the mass spectra of borneol and isoborneol are very similar, subtle differences in fragment ion intensities can be used for differentiation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the product mixture or purified compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • GC Method: Inject 1 µL of the sample into the GC-MS system. The GC oven temperature is programmed to ramp (e.g., from 60°C to 240°C at 10°C/min) to separate compounds based on their boiling points and column affinity.

  • MS Method: As compounds elute from the GC column, they enter the mass spectrometer's ion source (typically Electron Ionization, EI). The mass analyzer scans a mass range (e.g., m/z 40-300).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum for each peak can be extracted and compared to spectral libraries (like NIST) or analyzed manually to determine the molecular weight and fragmentation pattern.[14]

Single Crystal X-ray Crystallography: The Undisputed 3D Structure

Expertise & Experience: When absolute, unambiguous structural proof is required, particularly for a novel compound or when stereochemistry is , X-ray crystallography is the gold standard. It provides a definitive 3D map of the electron density within a single crystal, revealing precise bond lengths, bond angles, and the absolute configuration of all stereocenters.[15][16][17]

Trustworthiness: A high-quality crystal structure is considered irrefutable proof of molecular structure. Its self-validating nature comes from low R-factors (a measure of the agreement between the calculated and observed diffraction data) and chemically sensible bond lengths and angles.[18][19]

Data Interpretation:

  • The output is a 3D model of the molecule, often depicted as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, showing the position of every atom in space.

  • This technique definitively distinguishes between isomers like endo and exo products (e.g., borneol vs. isoborneol) and can solve complex structures resulting from deep-seated skeletal rearrangements.[1]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth (The Bottleneck): This is the most challenging step. The purified compound must be induced to form a single, high-quality crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This can take days to weeks.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a stream of liquid nitrogen, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to best fit the experimental data.

  • Validation: The final structure is validated by checking crystallographic metrics (e.g., R-factor) and ensuring the geometry is chemically reasonable.

Performance Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (GC-MS)X-ray Crystallography
Primary Information Connectivity, StereochemistryMolecular Weight, Formula, FragmentationAbsolute 3D Structure
Sample Requirement 5-10 mg (purified)<1 mg (mixture or pure)Single Crystal (0.1-0.3 mm)
Speed (Analysis Time) Minutes to Hours< 1 HourDays to Weeks (incl. crystal growth)
Key Advantage Rich structural detail from solution stateHigh sensitivity, mixture analysisUnambiguous, definitive proof
Main Limitation Requires pure sample, complex spectraIsomers can be hard to differentiateRequires a high-quality single crystal
Cost (Instrument) HighModerate to HighVery High

Integrated Workflow: A Self-Validating System in Practice

To illustrate how these techniques synergize, consider a typical research workflow following a reaction designed to rearrange this compound.

Validation_Workflow cluster_workflow Structural Validation Workflow cluster_analysis Iterative Analysis synthesis This compound Rearrangement Reaction workup Reaction Workup & Purification (e.g., Column Chromatography) synthesis->workup gcms GC-MS Analysis (Mixture Screening) workup->gcms Initial Check nmr NMR Spectroscopy (¹H, ¹³C, 2D) workup->nmr For Pure Fractions interpretation Data Interpretation & Hypothesis Generation gcms->interpretation nmr->interpretation decision Is Structure Novel or Ambiguous? interpretation->decision xray X-ray Crystallography (Gold Standard Confirmation) decision->xray Yes final Final Validated Structure decision->final No xray->final

Caption: An integrated workflow for validating this compound rearrangement products.

Causality in the Workflow:

  • Post-Reaction Screening (GC-MS): The first logical step is to analyze the crude reaction mixture with GC-MS. This quickly reveals the number of products formed, their relative ratios, and their molecular weights, confirming whether the expected transformation (e.g., addition of H₂, loss of H₂O) has occurred.

  • Structural Scaffolding (NMR): After purification of the major products, NMR spectroscopy is employed. This provides the detailed connectivity map. A structural hypothesis is formed based on the complete NMR dataset.

  • Hypothesis Testing: The proposed structure must be consistent with all data. Does the molecular weight from MS match the structure from NMR? Does the fragmentation pattern in the mass spectrum make sense for the proposed connectivity? If the data from these orthogonal techniques converge on a single structure, confidence is high.

  • Final Arbitration (X-ray Crystallography): If the rearrangement leads to a completely novel or unexpected skeleton, or if the relative stereochemistry cannot be determined from NMR (e.g., via NOESY experiments), X-ray crystallography is the ultimate arbiter. It provides the definitive answer that validates or refutes the hypothesis generated from spectroscopic data.

By following this logical progression, the structural validation process becomes a self-correcting system, ensuring that the final reported structure is grounded in authoritative and comprehensive evidence.

References

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A Comparative Guide to the Cytotoxicity of Camphor Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, camphor, a bicyclic monoterpene, and its derivatives have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines[1][2][3]. This guide provides a comparative analysis of the cytotoxic profiles of different this compound derivatives, supported by experimental data, to assist researchers and drug development professionals in this burgeoning field. We will delve into the structure-activity relationships, mechanisms of action, and the experimental protocols crucial for evaluating these compounds, ensuring a blend of technical accuracy and practical insight.

The Rationale for Investigating this compound Derivatives

Cancer remains a leading cause of mortality worldwide, and the development of drug resistance alongside the adverse side effects of current chemotherapeutics necessitates the discovery of new, more selective, and effective anticancer drugs[1][4]. Natural products have historically been a rich source of inspiration for oncology drug development[4]. This compound, readily available and easily modifiable, presents a versatile scaffold for the synthesis of a wide array of derivatives[2][3]. The inherent chirality and lipophilicity of the this compound backbone can be strategically functionalized to enhance interactions with biological targets, leading to improved cytotoxicity and selectivity against cancer cells[2][5].

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various this compound derivatives against a panel of human cancer cell lines, offering a direct comparison of their anti-proliferative effects.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Heterocyclic Derivatives Compound 20 (a novel heterocyclic derivative)MCF-7 (Breast)0.78[6]
A549 (Lung)1.69[6]
Thiophene derivative (compound 5)AGS (Gastric)31.8[5]
Benzofuran derivative (compound 9)HT-29 (Colon)>31.8[5]
PC-3 (Prostate)>31.8[5]
Pyrimidine Derivatives Compound 3fMDA-MB-231 (Breast)Not explicitly stated, but showed strongest activity[7]
A549 (Lung)Lower activity than on MDA-MB-231[7]
RPMI-8226 (Multiple Myeloma)Lower activity than on MDA-MB-231[7]
Ferrocene-Containing Sulfonamides DK-164A549 (Lung)-[8]
CC-78H1299 (Lung)-[8]
Monoterpenes This compoundHCT 116 (Colorectal)4.5 mM[9]

Note: The table presents a selection of data from the cited literature. For a comprehensive understanding, referring to the original publications is recommended. The IC50 values for DK-164 and CC-78 were not explicitly provided in the abstract but their cytotoxic potential was demonstrated.

Unraveling the Mechanisms of Action

The cytotoxic effects of this compound derivatives are not merely about inhibiting proliferation; they often involve the induction of programmed cell death, or apoptosis, through intricate signaling pathways.

ROS-Mediated Mitochondrial Apoptosis

A recurring mechanism for several this compound derivatives is the induction of apoptosis via the generation of reactive oxygen species (ROS).

A study on novel this compound-based pyrimidine derivatives revealed that the most potent compound, 3f, induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway[7]. This process is characterized by:

  • Increased Cellular ROS Levels: The derivative triggers an imbalance in the cellular redox state, leading to an accumulation of ROS.

  • Mitochondrial Membrane Potential (MMP) Loss: The elevated ROS levels disrupt the integrity of the mitochondrial membrane.

  • Release of Pro-apoptotic Proteins: The loss of MMP leads to the release of proteins like cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Cascade Activation: Cytochrome c activates a cascade of caspases, the executioner enzymes of apoptosis.

  • Regulation of Bcl-2 Family Proteins: The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting cell death[7].

The following diagram illustrates this signaling pathway:

ROS_Mediated_Apoptosis cluster_cell Cancer Cell Camphor_Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Camphor_Derivative->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Loss of MMP Bax->Mitochondrion Bcl2->Mitochondrion Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis caption ROS-Mediated Mitochondrial Apoptosis Pathway

Caption: ROS-Mediated Mitochondrial Apoptosis Pathway.

T-Cell Mediated Tumor Regression

Interestingly, some this compound derivatives can exert their anticancer effects by modulating the immune system. This compound white oil (CWO), a derivative from the this compound laurel tree, has been shown to induce tumor regression through a cytotoxic T cell-dependent mechanism[10][11]. This involves the stimulation of an inflammatory response and the migration of T cells to the tumor site, leading to immune-mediated tumor cell killing[10].

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of the cytotoxic potential of this compound derivatives hinges on robust and well-standardized experimental protocols. The MTT assay is a widely used colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) should be included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the general workflow for screening the cytotoxic potential of novel this compound derivatives:

Cytotoxicity_Screening_Workflow cluster_workflow General Experimental Workflow Synthesis Compound Synthesis & Characterization Treatment Treatment with This compound Derivatives Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Optional) Data_Analysis->Mechanism_Studies caption Cytotoxicity Screening Workflow

Caption: Cytotoxicity Screening Workflow.

Conclusion and Future Directions

The studies reviewed in this guide collectively highlight the significant potential of this compound derivatives as a source of novel anticancer agents[1][4]. The structural versatility of the this compound scaffold allows for the generation of diverse libraries of compounds with varying cytotoxic profiles and mechanisms of action[2][3]. While many derivatives show promise by inducing apoptosis through ROS-mediated pathways, the discovery of immune-modulating effects opens up new avenues for research[10][11].

Future research should focus on:

  • Expanding the structure-activity relationship studies to design more potent and selective derivatives.

  • In-depth mechanistic studies to elucidate the specific molecular targets of the most active compounds.

  • In vivo studies to validate the preclinical efficacy and assess the safety profiles of lead candidates.

  • Exploring combination therapies where this compound derivatives could synergize with existing chemotherapeutic agents.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives in the fight against cancer.

References

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  • This compound white oil induces tumor regression through cytotoxic T cell-dependent mechanisms. PubMed.
  • Synthesis of Novel this compound Sulfamoxime Ether Derivatives and Its Application in Antitumor Activity. ResearchGate.
  • In Vitro Anticancer Activity of Two Ferrocene-Containing this compound Sulfonamides as Promising Agents against Lung Cancer Cells. MDPI.
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  • Comparative study of genotoxic, antigenotoxic and cytotoxic activities of monoterpenes this compound, eucalyptol and thujone in bacteria and mammalian cells. PubMed.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Camphor in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and experimental integrity. Camphor, a combustible solid with a characteristic penetrating odor, is utilized in various applications, including as a plasticizer and a moth repellent.[1][2] While essential for certain processes, its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is not a benign substance; it is a flammable solid that is harmful if swallowed or inhaled.[3] It can cause skin and eye irritation and may lead to more severe health effects such as organ damage with single exposure.[3][4] Furthermore, this compound is recognized as being harmful to aquatic life, with long-lasting effects.[3]

The primary hazards compelling a stringent disposal protocol are:

  • Flammability: this compound is a flammable solid (Hazard Class 4.1) and its dust can form explosive mixtures with air.[3][5] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[3]

  • Toxicity: It is harmful if ingested or inhaled, potentially causing irritation to the respiratory tract, skin, and eyes.[3][6]

  • Environmental Hazard: this compound is hazardous to the aquatic environment.[7] Improper disposal can lead to contamination of water sources.[7][8]

These properties underscore why this compound cannot be treated as common waste. The procedures outlined below are designed to mitigate these risks effectively.

Property Hazard Classification & Description Reference
Physical State Solid, white crystals with a characteristic odor.[5]
Flammability Flammable Solid (Hazard Class 4.1). May form combustible dust concentrations in air.[3][6]
Acute Toxicity Harmful if swallowed or inhaled (Acute Toxicity 4).[3][9]
Organ Toxicity May cause damage to organs (Specific target organ toxicity - single exposure).[3][4]
Environmental Harmful to aquatic life with long-lasting effects.[3]

The Core Directive: A Step-by-Step Protocol for this compound Disposal

This protocol provides a systematic approach to ensure that this compound waste is handled safely from the point of generation to its final disposal.

Step 1: Segregation at the Source

Proper waste segregation is the most critical step in a compliant disposal process.

  • Designate a Specific Waste Container: Dedicate a clearly labeled, separate container for this compound waste. Never mix this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.[10][11]

  • Solid vs. Contaminated Waste:

    • Pure/Unused this compound: Place directly into the designated hazardous waste container.

    • Contaminated Materials: Items such as gloves, weighing papers, and absorbent pads grossly contaminated with this compound should also be placed in this container.

Step 2: Containerization and Labeling

The integrity of the waste container and the clarity of its label are paramount for safety and regulatory compliance.

  • Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[11] The container must be in good condition, free from leaks or cracks.

  • Labeling: The label must be clear, legible, and securely affixed to the container. Per OSHA's Hazard Communication Standard, the label should include:[12]

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The specific hazards (e.g., "Flammable Solid," "Harmful if Swallowed/Inhaled")

    • Appropriate hazard pictograms (GHS pictograms for flammable solid, acute toxicity, and health hazard are required).[7]

    • The date accumulation of waste began.

Step 3: Safe Interim Storage

While awaiting pickup, this compound waste must be stored safely within the laboratory.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat sources, open flames, and daily lab traffic.[13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Incompatible Materials: Ensure the storage area does not contain incompatible chemicals, particularly strong oxidants, strong reducing agents, and chlorinated solvents, which can react violently with this compound.[5][14]

Step 4: Arranging for Final Disposal

Laboratory personnel are not the final disposers of hazardous waste. This is a specialized, regulated process.

  • Contact EHS: When the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[13]

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, as required by your institution and local regulations.[15]

  • Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service.[14] The ultimate disposal method for this compound is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Emergency Procedures: Managing this compound Spills

Accidents can happen. A clear and practiced spill response plan is essential.

  • Evacuate and Alert: In the event of a significant spill, immediately alert others in the vicinity and evacuate the immediate area.[6]

  • Control Ignition Sources: Eliminate all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[16][17]

  • Ventilate: If it is safe to do so, increase ventilation in the area to disperse vapors.[13]

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemically resistant gloves (nitrile is a common choice)

    • A lab coat or protective gown

    • For large spills or in poorly ventilated areas, a respirator may be necessary.[18]

  • Cleanup Procedure for Solid Spills:

    • Gently sweep up the spilled this compound to avoid creating dust.[3] If appropriate, moisten the material first to prevent it from becoming airborne.[5]

    • Use non-sparking tools for the cleanup.[3]

    • Place the collected material into a labeled hazardous waste container.[4]

  • Decontamination: After the bulk of the spill has been removed, decontaminate the area with a mild detergent and water.[19] Collect all cleanup materials (absorbent pads, contaminated wipes) and place them in the hazardous waste container.[20]

  • Reporting: Report the spill to your supervisor and the EHS department, as per your institution's policy.

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for this compound waste, the following workflow diagram has been developed.

CamphorDisposalWorkflow This compound Waste Disposal Workflow start This compound Waste Generated segregate Segregate at Source (Designated this compound Waste Container) start->segregate spill Spill Occurs start->spill containerize Containerize in Compatible, Labeled Container segregate->containerize storage Store in Designated, Ventilated Area (with Secondary Containment) containerize->storage pickup Arrange for EHS Pickup storage->pickup disposal Professional Disposal (Incineration) pickup->disposal spill->segregate No spill_response Emergency Spill Response Protocol spill->spill_response Yes spill_response->containerize Contain & Clean Up

Caption: Workflow for the safe disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards and adhering to a rigorous, multi-step disposal protocol, laboratory professionals can effectively mitigate risks to themselves, their colleagues, and the environment. This commitment to safety builds a foundation of trust and excellence that extends beyond the product to the very core of scientific integrity.

References

  • Carl ROTH. (2024, March 2). Safety Data Sheet: (+/-)-Camphor.
  • Penta Manufacturing Company. (2020, November 20).
  • The John D. Walsh Co., Inc. (2020, April 27).
  • Central Drug House (P) Ltd. (n.d.).
  • Cayman Chemical. (2025, February 28).
  • International Labour Organization & World Health Organiz
  • Durham Technical Community College. (2014, September 3).
  • New Jersey Department of Health. (n.d.). This compound HAZARD SUMMARY.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: (+/-)-Camphor.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Inert Reassessment.
  • Chemical Safety. (n.d.). This compound GHS Label.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Cornell University Environmental Health and Safety. (n.d.).
  • Unknown. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Fisher Scientific. (2015, May 16).
  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
  • National Research Council. (1995). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Bridgewater State University. (n.d.).
  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2025, August 8). Inert Reassessment Document for this compound - CAS No. 76-22-2.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound (synthetic).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment Document for this compound - CAS No. 76-22-2.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Cole-Parmer. (2024, October 29).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.